Product packaging for 6-Hydroxynicotinic acid(Cat. No.:CAS No. 5006-66-6)

6-Hydroxynicotinic acid

Cat. No.: B132223
CAS No.: 5006-66-6
M. Wt: 139.11 g/mol
InChI Key: BLHCMGRVFXRYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Hydroxynicotinic Acid (CAS 5006-66-6) is a compound of significant research value, primarily recognized as a versatile pharmaceutical intermediate . It is a metabolite of nicotinamide and has been identified as a stimulator of adrenocortical secretion . In industrial biocatalysis, it is efficiently produced from nicotinic acid via enzymatic hydroxylation using high-activity bacterial strains, achieving yields suitable for industrial production . This reaction is catalyzed by the enzyme nicotinic acid dehydrogenase . Beyond its synthetic utility, this compound holds a central role in biochemical research as a key intermediate in the aerobic bacterial degradation pathway of nicotinic acid, a model N-heterocyclic aromatic compound (NHAC) . In this pathway, it serves as the specific substrate for the enzyme this compound 3-monooxygenase (NicC), a flavin-dependent monooxygenase. NicC catalyzes the decarboxylative hydroxylation of this compound to 2,6-dihydroxypyridine, a critical step in the breakdown of the environmental pollutant nicotinic acid into fumarate . Studies of this enzyme and its substrate are vital for understanding bacterial bioremediation processes . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO3 B132223 6-Hydroxynicotinic acid CAS No. 5006-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5-2-1-4(3-7-5)6(9)10/h1-3H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHCMGRVFXRYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057754
Record name 6-Hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [Alfa Aesar MSDS], Solid
Record name 6-Hydroxynicotinic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11296
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 6-Hydroxynicotinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5006-66-6
Record name 6-Hydroxynicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5006-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxynicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxynicotinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53377
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Hydroxynicotinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Hydroxynicotinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxynicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PYRIDONE-5-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PLJ71N310
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-Hydroxynicotinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

310 °C
Record name 6-Hydroxynicotinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Cornerstone of Nicotinate Metabolism: A Technical Guide to 6-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxynicotinic acid (6-HNA) is a pivotal pyridine derivative that holds significant interest across various scientific disciplines, from microbiology to synthetic chemistry. As a key intermediate in the bacterial degradation of nicotinic acid (Vitamin B3), it provides a window into microbial metabolic pathways. Furthermore, its chemical structure makes it a valuable building block in the synthesis of agrochemicals and a potential scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols, and a visualization of its primary metabolic pathway.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. It exists in tautomeric equilibrium between its pyridone and hydroxypyridine forms, with the 6-pyridone tautomer being favored in the gas phase and likely in solution. This tautomerism influences its chemical reactivity and biological interactions.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C6H5NO3[1]
Molecular Weight 139.11 g/mol [1]
IUPAC Name 6-oxo-1,6-dihydropyridine-3-carboxylic acid[1]
CAS Number 5006-66-6[1]
Melting Point >300 °C (decomposes)[2]
Appearance Off-white to yellow crystalline powder[2]

Table 2: Spectroscopic and Physicochemical Data for this compound

PropertyValueSource
SMILES OC(=O)C1=CNC(=O)C=C1[3]
InChI Key BLHCMGRVFXRYRN-UHFFFAOYSA-N[3]
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) 12.4 (s, 1H), 8.04 (d, J=2.3 Hz, 1H), 7.82 (dd, J=9.5, 2.4 Hz, 1H), 6.39 (d, J=9.5 Hz, 1H)[4]
¹³C NMR (D₂O), δ (ppm) 174.5, 167.9, 146.2, 140.8, 121.0, 120.5[5]
Key IR Absorptions (KBr, cm⁻¹) Bands typical of N-H and C=O stretching frequencies are observed, supporting the oxo tautomer structure.[6]
Mass Spectrum (m/z) [M-H]⁻ at 138.019, indicating the deprotonated molecule.[7]

Biological Significance and Signaling Pathways

The most well-characterized role of this compound is as an intermediate in the aerobic degradation pathway of nicotinic acid in various bacteria, including Pseudomonas species.[8] This pathway is crucial for bacterial carbon and nitrogen metabolism.

The conversion of nicotinic acid to this compound is the initial step, followed by a decarboxylative hydroxylation catalyzed by the enzyme this compound 3-monooxygenase (NicC).[8][9][10] This flavin-dependent monooxygenase transforms 6-HNA into 2,5-dihydroxypyridine, which is further metabolized.[8][9][10]

Recent research has also highlighted a role for this compound in plant-parasite interactions. It has been identified as a compound in melon root exudates that inhibits the formation of the prehaustorium in the parasitic plant Phelipanche aegyptiaca by disrupting its auxin signaling pathway.[11]

Nicotinic_Acid_Degradation Bacterial Degradation Pathway of Nicotinic Acid cluster_pathway Bacterial Degradation Pathway of Nicotinic Acid cluster_cofactors Bacterial Degradation Pathway of Nicotinic Acid Nicotinic_Acid Nicotinic Acid 6_Hydroxynicotinic_Acid This compound Nicotinic_Acid->6_Hydroxynicotinic_Acid Nicotinate Hydroxylase 2_5_Dihydroxypyridine 2,5-Dihydroxypyridine 6_Hydroxynicotinic_Acid->2_5_Dihydroxypyridine This compound 3-Monooxygenase (NicC) NAD NAD+ 6_Hydroxynicotinic_Acid->NAD H2O_CO2 H₂O + CO₂ 6_Hydroxynicotinic_Acid->H2O_CO2 Maleamate Maleamate 2_5_Dihydroxypyridine->Maleamate NicD Fumarate Fumarate Maleamate->Fumarate NicF NADH NADH NADH->6_Hydroxynicotinic_Acid O2 O₂ O2->6_Hydroxynicotinic_Acid

Figure 1: Bacterial degradation pathway of nicotinic acid.

Applications in Drug Development and Agrochemicals

This compound serves as a versatile chemical intermediate. Its derivatives are being explored for various applications:

  • Agrochemicals: It is a key precursor in the synthesis of neonicotinoid insecticides, such as imidacloprid.[12] The pyridine ring of 6-HNA forms the core of these potent pest control agents.

  • Drug Discovery: The pyridine-based structure of this compound makes it an attractive scaffold for medicinal chemistry.[13] Its derivatives have been investigated for a range of biological activities, including potential anti-inflammatory, anti-tumor, and anti-viral properties.[4] For instance, derivatives of the related 5-hydroxynicotinic acid have shown cardioprotective effects.[14]

Experimental Protocols

Chemical Synthesis of this compound from Coumalic Acid

This protocol is adapted from established organic synthesis procedures.[2][15][16][17]

Part A: Preparation of Methyl Coumalate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, place 100 mL of concentrated sulfuric acid.

  • While swirling, slowly add 35 g (0.224 mol) of finely powdered coumalic acid, ensuring the temperature remains below 30 °C by using an ice-water bath.[15][16]

  • In small portions, add 50 mL of methanol, maintaining the temperature below 35 °C.[15][16]

  • Heat the mixture on a boiling water bath for 1.5 hours.[15][16]

  • Cool the reaction mixture and pour it slowly into 500 mL of an ice-water slurry with continuous stirring.

  • Neutralize the solution by adding a slurry of approximately 150 g of sodium carbonate in water until the mixture is just neutral. The final suspension should have an orange color.[15][16]

  • Collect the precipitated methyl coumalate by filtration.

  • Wash the crude product by slurrying it four times with 100 mL portions of cold water, followed by filtration.[2][17]

  • Air-dry the purified methyl coumalate overnight.

Part B: Preparation of this compound

  • In a 250 mL beaker placed in an ice-water bath on a magnetic stirrer, combine 20 mL of ammonia solution (d = 0.88 g/mL) and 30 mL of water.[15][16]

  • Add 18 g (0.105 mol) of the prepared methyl coumalate in portions over 5 minutes, keeping the temperature below 20 °C.[15][16]

  • Stir the resulting dark red solution for an additional 45 minutes at 20 °C.

  • In a separate beaker, prepare a boiling solution of aqueous sodium hydroxide by dissolving 40 g of NaOH in 250 mL of water.

  • Add the ammoniacal solution of methyl coumalate to the boiling sodium hydroxide solution.

  • Boil the mixture for 5 minutes, then cool it to 10 °C in an ice-water bath.[15][16]

  • With stirring, add concentrated hydrochloric acid to precipitate the this compound. The temperature should not exceed 30 °C during neutralization.[15][16]

  • Let the acidified solution stand in the ice-water bath for 1 hour.

  • Collect the bright yellow crystalline product by filtration, wash with water, and air-dry.[15][16]

  • The product can be further purified by recrystallization from 50% aqueous acetic acid if desired.[17]

Chemical_Synthesis_Workflow Chemical Synthesis of this compound cluster_step1 Step 1: Esterification cluster_step2 Step 2: Amination and Hydrolysis cluster_purification Purification Coumalic_Acid Coumalic Acid Methyl_Coumalate Methyl Coumalate Coumalic_Acid->Methyl_Coumalate H₂SO₄, CH₃OH 6_HNA This compound Methyl_Coumalate->6_HNA 1. NH₃ 2. NaOH, H₂O 3. HCl Purified_Product Pure 6-HNA 6_HNA->Purified_Product Recrystallization

Figure 2: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis of this compound using Whole Cells

This protocol describes the biotransformation of nicotinic acid to this compound using whole bacterial cells, such as Achromobacter xylosoxydans or Pseudomonas species.[18][19]

  • Biomass Production: Cultivate the selected microorganism (e.g., Achromobacter xylosoxydans DSM 2783) in a suitable fermentation medium containing nicotinic acid as an inducer.[19] Harvest the cells by centrifugation.

  • Reaction Setup: In a reaction vessel, prepare a solution of sodium nicotinate (e.g., 5%) and adjust the pH to approximately 6.5.[18] Heat the solution to 30 °C.

  • Biotransformation: Add the harvested cell biomass to the reaction mixture. Ensure intensive aeration and stirring.[18]

  • Monitoring: Continuously monitor and regulate the pH, temperature, and dissolved oxygen concentration. The reaction is typically complete when the dissolved oxygen concentration begins to rise, indicating the cessation of substrate consumption.[18]

  • Product Isolation:

    • Separate the cells from the reaction mixture by centrifugation.

    • Acidify the clear supernatant to a pH of 1.5 with a strong acid (e.g., concentrated sulfuric acid) to precipitate the this compound.[18][19]

    • Collect the precipitate by filtration and dry the product.

Analytical Procedures

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A general HPLC method for the analysis of this compound and related compounds is as follows, adapted from literature procedures for similar analyses.[20][21]

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., the mobile phase) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.[21]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Phenomenex Luna Omega 3 µm Polar C18) is commonly used.[20]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile).[20]

    • Flow Rate: Typically 0.25-1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 251 nm, with a reference at 231 nm, or 340 nm).[12][20]

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[22][23][24] Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a glass wool plug in a Pasteur pipette into a clean 5 mm NMR tube.[25][23][24]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 or 600 MHz).

  • Referencing: Use an internal standard such as tetramethylsilane (TMS) or the residual solvent peak for chemical shift referencing.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).[26][27]

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically in negative ion mode to observe the [M-H]⁻ ion.[20][26]

  • Fragmentation Analysis (MS/MS): If structural confirmation is needed, perform tandem mass spectrometry on the parent ion to obtain a characteristic fragmentation pattern.

Conclusion

This compound is a molecule of considerable scientific and commercial importance. Its role in bacterial metabolism offers insights into microbial biochemistry, while its utility as a synthetic precursor underscores its value in the chemical industry. The information and protocols provided in this guide are intended to support researchers and developers in their work with this versatile compound, facilitating further exploration of its properties and applications.

References

6-Hydroxynicotinic Acid: A Comprehensive Technical Guide on its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxynicotinic acid, a pyridine derivative, holds a significant position in the realm of biochemistry and organic synthesis. Historically, its discovery is intrinsically linked to the study of microbial metabolism, particularly the degradation of nicotine and nicotinic acid. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The journey to understanding this compound began with early investigations into the microbial breakdown of nitrogen-containing aromatic compounds. Foundational work in the mid-20th century by researchers such as Allison, M. J. C. (1943) and Behrman, E. J., and Stanier, R. V. (1957) established that various microorganisms, including species of Pseudomonas, Bacillus, and Achromobacter, could utilize nicotinic acid as a source of carbon and nitrogen. In these aerobic organisms, the initial step of nicotinic acid degradation was identified as its oxidation to this compound.[1][2] This pivotal discovery positioned this compound as a key intermediate in microbial metabolic pathways.

Further research elucidated that this compound is also a crucial intermediate in the degradation of nicotine by various bacteria. Three primary pathways for nicotine catabolism have been identified where this compound or its precursor, 6-hydroxynicotine, plays a central role: the pyridine pathway, the pyrrolidine pathway, and a hybrid of the two.[3] In the pyridine pathway, nicotine is first hydroxylated at the C6 position of the pyridine ring to form 6-hydroxynicotine, which is then further metabolized.[3] The VPP (variant of pyridine and pyrrolidine) pathway, observed in Gram-negative bacteria, also commences with the hydroxylation of nicotine to 6-hydroxynicotine.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C6H5NO3[4][5]
Molecular Weight 139.11 g/mol [4]
Melting Point >300 °C (decomposes)
Appearance White to light yellow crystalline powder[6]
CAS Number 5006-66-6[5][6]
IUPAC Name 6-oxo-1,6-dihydropyridine-3-carboxylic acid[5]

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods.

Chemical Synthesis

A common chemical synthesis route involves the reaction of methyl coumalate with ammonia.[7][8][9][10] The table below summarizes the typical yields for the two main steps of this process.

StepProductStarting MaterialTypical YieldReference
1Methyl coumalateCoumalic acid32-47%[7][8]
2This compoundMethyl coumalate72-91%[7][10]
Enzymatic Synthesis

The enzymatic synthesis of this compound from nicotinic acid offers a more environmentally friendly alternative to chemical synthesis.[1][2] This biotransformation is typically carried out using whole-cell catalysts from microorganisms such as Achromobacter xylosoxydans or Pseudomonas putida.[1][2]

MicroorganismSubstrateProductYieldReference
Achromobacter xylosoxydans DSM 2783Nicotinic acidThis compound91.6%[1]
Pseudomonas putida NCIB 10521Nicotinic acidThis compound93.7%

Experimental Protocols

Chemical Synthesis from Coumalic Acid

This protocol is adapted from the procedure described in Organic Syntheses.[7][8][9][10]

Part A: Preparation of Methyl Coumalate

  • In a 250 ml round-bottom flask, add 35 g (0.224 mol) of finely powdered coumalic acid to 100 ml of concentrated sulfuric acid with swirling. Maintain the temperature below 30°C using an ice-water bath.

  • Add 50 ml of methanol in small portions, ensuring the temperature does not exceed 35°C.

  • Heat the mixture on a boiling water bath for 1.5 hours.

  • Cool the mixture and pour it slowly into 500 ml of an ice-water slurry with stirring.

  • Neutralize the solution by adding a slurry of approximately 150 g of sodium carbonate until the mixture is just neutral.

  • Filter the precipitated methyl coumalate and wash it four times with 100 ml portions of cold water.

  • Air-dry the product overnight. The expected yield is approximately 18 g (47%).

Part B: Preparation of this compound

  • In a 250 ml beaker placed in an ice-water bath, prepare a mixture of 20 ml of ammonia solution (d = 0.88 g/ml) and 30 ml of water.

  • With stirring, add 18 g (0.105 mol) of methyl coumalate portion-wise over about 5 minutes, keeping the temperature below 20°C.

  • Stir the resulting solution for an additional 45 minutes at 20°C.

  • In a separate beaker, prepare a boiling solution of aqueous sodium hydroxide from 40 g of sodium hydroxide and 250 ml of water.

  • Add the ammoniacal solution of methyl coumalate to the boiling sodium hydroxide solution.

  • Boil the mixture vigorously for 5 minutes.

  • Cool the solution to room temperature in an ice bath.

  • Acidify the solution with concentrated hydrochloric acid while keeping the temperature below 30°C.

  • Collect the precipitated yellow, microcrystalline solid by filtration, wash with water, and dry at 80°C. The expected yield is in the range of 72-91%.[7][10]

Enzymatic Synthesis from Nicotinic Acid

This protocol describes a general procedure for the enzymatic synthesis using whole-cell biocatalysts.[1][2]

Step 1: Biomass Production

  • Prepare a nutrient solution containing a carbon source, a nitrogen source, minerals, and nicotinic acid as an inducer. For example, a solution for Achromobacter xylosoxydans DSM 2783 could contain Na2HPO4·2H2O, KH2PO4, yeast extract, and nicotinic acid.[1]

  • Sterilize the nutrient solution and inoculate with a starter culture of the chosen microorganism.

  • Ferment the culture under aerobic conditions at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0) for 24-48 hours.[1]

  • Harvest the cells by centrifugation to obtain the biomass.

Step 2: Enzymatic Hydroxylation

  • Prepare a reaction mixture containing an aqueous solution of sodium nicotinate (e.g., 5-10%) at a controlled pH (e.g., 6.5-7.0).[2]

  • Add the harvested biomass to the reaction mixture.

  • Maintain the reaction at a constant temperature (e.g., 30°C) with intensive aeration and stirring.

  • Monitor the reaction progress by measuring the dissolved oxygen concentration, which will rise upon completion of the reaction.

  • After the reaction is complete, separate the cells from the reaction broth by centrifugation or microfiltration.

  • Acidify the clear supernatant to a pH of 1.5 with a strong acid (e.g., sulfuric acid) to precipitate the this compound.

  • Filter and dry the white product. Yields can be upwards of 90%.[1]

Signaling Pathways and Experimental Workflows

The microbial degradation of nicotine provides a clear example of a biological pathway involving this compound. Below are diagrams representing the key bacterial nicotine degradation pathways.

Nicotine_Degradation_Pyridine_Pathway Nicotine Nicotine Six_HN 6-Hydroxynicotine Nicotine->Six_HN Nicotine Dehydrogenase Six_HMM 6-Hydroxy-N- methylmyosmine Six_HN->Six_HMM 6-Hydroxynicotine Oxidase Six_HSP 6-Hydroxypseudooxynicotine Six_HMM->Six_HSP Further_Deg Further Degradation Six_HSP->Further_Deg caption Pyridine Pathway of Nicotine Degradation

Caption: Pyridine Pathway of Nicotine Degradation

Nicotine_Degradation_Hybrid_Pathway Nicotine Nicotine Six_HN 6-Hydroxynicotine Nicotine->Six_HN Nicotine Dehydrogenase Six_HSP 6-Hydroxypseudooxynicotine Six_HN->Six_HSP 6-Hydroxynicotine Oxidase Six_HSPyridine 6-Hydroxy-3- succinoylpyridine Six_HSP->Six_HSPyridine 6-Hydroxypseudooxynicotine Dehydrogenase TwoFive_DHP 2,5-Dihydroxypyridine Six_HSPyridine->TwoFive_DHP 6-Hydroxy-3-succinoylpyridine Hydroxylase Further_Deg Further Degradation TwoFive_DHP->Further_Deg caption Hybrid Pathway of Nicotine Degradation

Caption: Hybrid Pathway of Nicotine Degradation

Nicotinic_Acid_Degradation_Workflow cluster_synthesis Enzymatic Synthesis cluster_degradation Further Degradation Nicotinic_Acid Nicotinic Acid Six_HNA This compound Nicotinic_Acid->Six_HNA Nicotinic Acid Hydroxylase Microorganism Microorganism (e.g., Pseudomonas sp.) Microorganism->Six_HNA TwoFive_DHP 2,5-Dihydroxypyridine Six_HNA->TwoFive_DHP 6-HNA 3-Monooxygenase Maleamic_Acid Maleamic Acid TwoFive_DHP->Maleamic_Acid Fumaric_Acid Fumaric Acid Maleamic_Acid->Fumaric_Acid caption Bacterial Degradation of Nicotinic Acid

Caption: Bacterial Degradation of Nicotinic Acid

Conclusion

This compound, from its initial identification as a microbial metabolite to its synthesis through sophisticated chemical and enzymatic methods, continues to be a molecule of interest for researchers. Its role in bioremediation and as a versatile building block in organic synthesis underscores its importance. This guide provides a foundational understanding of its discovery, historical context, and practical synthesis, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to 6-Hydroxynicotinic Acid: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxynicotinic acid, a pyridinecarboxylic acid derivative, is a molecule of significant interest in various scientific disciplines, including organic chemistry, biochemistry, and agricultural science. It serves as a key intermediate in the microbial degradation of nicotinic acid and has been identified as a modulator of important biological pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on experimental protocols and its role in cellular signaling.

Chemical Structure and Properties

This compound, also known as 6-oxo-1,6-dihydropyridine-3-carboxylic acid, exists in tautomeric equilibrium between its hydroxy and pyridone forms, with the pyridone form being predominant in many conditions.[1] Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical Identifiers and Nomenclature for this compound

IdentifierValue
IUPAC Name 6-oxo-1H-pyridine-3-carboxylic acid[2]
Synonyms 6-hydroxypyridine-3-carboxylic acid, 2-Pyridone-5-carboxylic acid, 6-Hydroxyniacin[2]
CAS Number 5006-66-6[2]
Chemical Formula C6H5NO3[2]
InChI Key BLHCMGRVFXRYRN-UHFFFAOYSA-N[2]
SMILES C1=CC(=O)NC=C1C(=O)O[2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 139.11 g/mol [2]
Appearance Off-white to pale cream or brown powder[2]
Melting Point >300 °C (decomposes)[2]
Solubility Soluble in DMSO (5 mg/mL)
pKa Data available in IUPAC Digitized pKa Dataset[2]

Spectroscopic Data

The structural elucidation and characterization of this compound are supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueKey DataReference
¹H NMR (600 MHz, H₂O, pH 7.0) δ 8.07-8.09 (m), δ 6.60-6.61 (m)[3]
¹³C NMR (100 MHz, D₂O) Predicted peaks at approximately 174.5, 167.9, 146.2, 140.8, 121.0, 120.5 ppm[4][5]
FT-IR (ATR) Characteristic peaks for N-H and C=O stretching, indicating the presence of the oxo tautomer.[6]
UV-Vis Determination wavelength of 251 nm and reference wavelength of 231 nm have been reported for quantification.[7]
Mass Spectrometry Molecular Ion Peak consistent with the molecular weight.[8]

Experimental Protocols

Chemical Synthesis of this compound from Coumalic Acid

This protocol is based on the method described in Organic Syntheses.[3][9]

A. Preparation of Methyl Coumalate:

  • In a 250 mL round-bottom flask, add 100 mL of concentrated sulfuric acid.

  • With continuous swirling and cooling in an ice-water bath to maintain the temperature below 30°C, add 35 g (0.224 mol) of finely powdered coumalic acid in portions. The solution will turn a deep red-brown.

  • Slowly add 50 mL of methanol in small portions, ensuring the temperature does not exceed 35°C.

  • Heat the mixture on a boiling water bath for 1.5 hours.

  • Cool the reaction mixture and pour it slowly into 500 mL of an ice-water slurry with stirring.

  • Neutralize the mixture by adding a slurry of approximately 150 g of sodium carbonate in water until the solution is just neutral. The final suspension should be orange.

  • Filter the precipitated methyl coumalate and wash it four times with 100 mL portions of cold water to remove inorganic salts.

  • Air-dry the product overnight. The typical yield is around 18 g (47%).

B. Synthesis of this compound:

  • In a 250 mL beaker placed in an ice-water bath on a magnetic stirrer, prepare a mixture of 20 mL of ammonia solution (d = 0.88 g/ml) and 30 mL of water.

  • Add 18 g (0.105 mol) of the prepared methyl coumalate in portions over about 5 minutes, keeping the temperature below 20°C.

  • Stir the resulting dark red solution for an additional 45 minutes at 20°C.

  • Add this solution to a boiling solution of 40 g of sodium hydroxide in 250 mL of water.

  • Boil the mixture for 5 minutes, then cool it to 10°C in an ice-water bath.

  • With stirring, add concentrated hydrochloric acid to precipitate the product. The temperature should be kept below 30°C during neutralization.

  • Allow the acidified solution to stand in the ice-water bath for 1 hour.

  • Collect the bright yellow crystalline solid by filtration, wash with water, and air-dry. The expected yield is approximately 8.5 g (58%).

G Coumalic_acid Coumalic Acid Methyl_coumalate Methyl Coumalate Coumalic_acid->Methyl_coumalate Esterification H2SO4_MeOH Conc. H₂SO₄, Methanol Hydrolysis Hydrolysis & Ring Transformation Methyl_coumalate->Hydrolysis Ammonia_NaOH 1. Ammonia soln. 2. NaOH (aq), heat Six_HNA This compound Hydrolysis->Six_HNA Precipitation HCl Conc. HCl (acidification)

Chemical synthesis workflow of this compound.
Biotechnological Production of this compound

This protocol utilizes resting cells of Pseudomonas fluorescens for the hydroxylation of nicotinic acid.[10]

  • Cultivation of Pseudomonas fluorescens: Cultivate P. fluorescens in a suitable medium containing nicotinic acid as an inducer, along with molybdenum and iron ions to enhance enzyme formation. Ensure adequate aeration.

  • Preparation of Resting Cells: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., potassium phosphate buffer, pH 6.5).

  • Hydroxylation Reaction:

    • Prepare a reaction mixture containing nicotinic acid (e.g., 200 mM) and the washed cell suspension in a potassium phosphate buffer (pH 6.5).

    • Incubate the mixture at 35°C with reciprocal shaking for up to 45 hours.

  • Product Isolation:

    • Stop the reaction and separate the cells by centrifugation.

    • Acidify the supernatant to pH 1.5 with concentrated sulfuric acid to precipitate the this compound.

    • Collect the precipitate by filtration and dry.

Spectroscopic Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • ¹H NMR: Acquire the spectrum on a 500 or 600 MHz spectrometer.[3][4] Set the temperature to 298K.[4]

    • ¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer.[4] Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique with a small amount of the solid sample.

    • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[11]

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., methanol for ESI).

    • Analysis: Generate anions by electrospray ionization (ESI) and analyze using a Fourier transform ion cyclotron resonance mass spectrometer or a triple quadrupole mass spectrometer.[1][12]

Biological and Pharmacological Properties

Role in Auxin Signaling Pathway

This compound has been identified as an inhibitor of the auxin signaling pathway in the parasitic plant Phelipanche aegyptiaca.[6][13] It is a root exudate from resistant melon (Cucumis melo) varieties.

  • Mechanism of Action: this compound suppresses the formation of the prehaustorium, a specialized organ for host attachment and nutrient acquisition, which is induced by auxin (indole-3-acetic acid, IAA).[6][13] This inhibition is achieved by reducing the expression of genes related to the auxin signaling pathway in the parasitic plant.[6][13]

G cluster_host Resistant Host Plant (Cucumis melo) cluster_parasite Parasitic Plant (Phelipanche aegyptiaca) Root_Exudates Root Exudates Six_HNA_source This compound Auxin_Signal Auxin (IAA) Signaling Pathway Six_HNA_source->Auxin_Signal Inhibits Gene_Expression Expression of Auxin-Responsive Genes Auxin_Signal->Gene_Expression Prehaustorium Prehaustorium Formation Gene_Expression->Prehaustorium

Inhibition of Auxin Signaling by this compound.
Role in Nicotinic Acid Metabolism

This compound is a key intermediate in the aerobic degradation of nicotinic acid by various bacteria, such as Pseudomonas and Bacillus species.[11][14]

  • Metabolic Pathway: The conversion of nicotinic acid to this compound is catalyzed by nicotinic acid hydroxylase. Subsequently, this compound 3-monooxygenase, a flavin-dependent enzyme, catalyzes the decarboxylative hydroxylation of this compound to 2,5-dihydroxypyridine.[12][14]

G Nicotinic_Acid Nicotinic Acid Six_HNA This compound Nicotinic_Acid->Six_HNA Nicotinic_Acid_Hydroxylase Nicotinic Acid Hydroxylase DHP 2,5-Dihydroxypyridine Six_HNA->DHP Six_HNA_Monooxygenase This compound 3-Monooxygenase (NicC)

Metabolic pathway of nicotinic acid degradation.

Conclusion

This compound is a versatile molecule with a well-defined chemical structure and a range of interesting biological activities. The detailed experimental protocols provided in this guide for its synthesis and characterization will be valuable for researchers in chemistry and biology. Furthermore, its role as an inhibitor of the auxin signaling pathway and as a key metabolic intermediate highlights its importance in plant biology and microbiology. Continued research into the properties and applications of this compound is likely to yield further insights and potential applications in drug development and agricultural technology.

References

6-Hydroxynicotinic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxynicotinic acid, a pivotal metabolite and chemical intermediate, holds significant interest across various scientific disciplines. This technical guide provides an in-depth analysis of its core chemical properties, synthesis methodologies, and biological significance. Detailed experimental protocols for both chemical and biosynthetic production are presented, alongside a visualization of its role in microbial metabolic pathways. This document serves as a comprehensive resource for professionals engaged in biochemical research and the development of novel therapeutics and agrochemicals.

Core Chemical and Physical Properties

This compound is a derivative of nicotinic acid, characterized by a hydroxyl group at the 6th position of the pyridine ring.[1][2] This substitution significantly influences its chemical reactivity and biological function.

PropertyValueSource
Molecular Formula C₆H₅NO₃[1][3]
Molecular Weight 139.11 g/mol [1][2]
Monoisotopic Mass 139.026943022 Da[2][4]
IUPAC Name 6-oxo-1,6-dihydropyridine-3-carboxylic acid[1][5]
CAS Number 5006-66-6[1]
Melting Point >300 °C
Appearance Pale cream to brown powder[5]
Synonyms 6-hydroxyniacin, 2-Pyridone-5-carboxylic acid[2]

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound can be achieved through both traditional chemical routes and more sustainable biotechnological methods.

Chemical Synthesis from Methyl Coumalate

This protocol is adapted from a well-established organic synthesis procedure.[6]

Objective: To synthesize this compound from methyl coumalate.

Materials:

  • Methyl coumalate

  • 14% Ammonium hydroxide

  • 17% Aqueous sodium hydroxide

  • Concentrated hydrochloric acid

  • 500 mL beaker with magnetic stirring and external cooling

  • 2 L beaker

Procedure:

  • In a 500 mL beaker equipped with a thermometer, magnetic stirrer, and external cooling, place 117 mL of 14% ammonium hydroxide.

  • While stirring and maintaining the temperature below 20°C, add 45 g (0.29 mole) of methyl coumalate over a period of 10 minutes.

  • Continue stirring for an additional 45 minutes at approximately 20°C.

  • In a separate 2 L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide to near boiling.

  • Add the ammonium hydroxide solution containing the reaction mixture to the hot sodium hydroxide solution.

  • Boil the resulting solution for 15-20 minutes.

  • Cool the solution to room temperature and then further cool in an ice bath.

  • Acidify the solution to a pH of 3-4 by the slow addition of concentrated hydrochloric acid, while maintaining the temperature below 20°C.

  • Collect the precipitated this compound by filtration.

  • Wash the product with cold water and dry to yield the final product.

Biosynthetic Production using Achromobacter xylosoxydans

This protocol outlines a biotechnological approach for the enzymatic hydroxylation of nicotinic acid.[7][8]

Objective: To produce this compound from nicotinic acid using whole-cell catalysis.

Materials:

  • Achromobacter xylosoxydans cell culture

  • Sodium nicotinate solution (5%)

  • Concentrated sulfuric acid

  • 3 L reaction vessel with aeration and stirring capabilities

  • Centrifuge

Procedure:

  • Prepare a 3 L reaction vessel with 2250 mL of a 5% sodium nicotinate solution, adjusting the pH to 6.5.

  • Heat the solution to 30°C.

  • Add a suspension of Achromobacter xylosoxydans cells in 120 mL of water to the reaction vessel.

  • Initiate intensive aeration and vigorous stirring.

  • Continuously monitor and regulate the pH, temperature, and dissolved oxygen concentration.

  • The reaction is complete when the dissolved oxygen concentration begins to rise, typically after about 7 hours.

  • Terminate the reaction and centrifuge the suspension to separate the bacterial cells.

  • Decant the clear supernatant and acidify to a pH of 1.5 with concentrated sulfuric acid to precipitate the this compound.

  • Collect the precipitate by filtration and dry to obtain the pure product.[7]

Biological Significance and Applications

This compound is a metabolite found in various organisms, including humans and bacteria.[2] It plays a crucial role in the aerobic degradation of nicotinic acid in several bacterial species.[9][10]

Microbial Nicotinic Acid Degradation

In aerobic bacteria such as Pseudomonas putida, this compound is a key intermediate in the catabolism of nicotinic acid.[9][10] The pathway is initiated by the hydroxylation of nicotinic acid to form this compound. Subsequently, the enzyme this compound 3-monooxygenase (NicC), a flavin-dependent monooxygenase, catalyzes the decarboxylative hydroxylation of this compound to 2,5-dihydroxypyridine.[9][11][12] This enzymatic step is a critical control point in the pathway.

Nicotinic_Acid_Degradation cluster_pathway Aerobic Nicotinic Acid Degradation Pathway cluster_cofactors Cofactors & Products Nicotinic_Acid Nicotinic Acid 6_HNA This compound Nicotinic_Acid->6_HNA Nicotinic Acid Hydroxylase 2_5_DHP 2,5-Dihydroxypyridine 6_HNA->2_5_DHP This compound 3-Monooxygenase (NicC) 6_HNA->2_5_DHP Maleamate_Pathway Maleamate Pathway 2_5_DHP->Maleamate_Pathway Fumarate Fumarate Maleamate_Pathway->Fumarate NADH NADH 6_HNA_to_2_5_DHP_edge 6_HNA_to_2_5_DHP_edge NAD NAD+ O2 O₂ H2O H₂O CO2 CO₂

Caption: Aerobic degradation pathway of nicotinic acid.

Diagnostic Biomarker

The production of this compound from nicotinic acid is a unique metabolic capability of Pseudomonas aeruginosa among common urinary tract pathogens.[4] This has led to its investigation as a potential biomarker for the rapid diagnosis of P. aeruginosa infections using techniques like NMR spectroscopy and mass spectrometry.[4]

Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of modern insecticides, particularly pyridylmethylamine pesticides like imidacloprid.[13][14] Its chemical structure provides a versatile scaffold for the construction of these complex and highly effective agrochemicals.[14]

Conclusion

This compound is a molecule of considerable scientific and commercial interest. Its well-defined roles in microbial metabolism, potential as a diagnostic marker, and utility as a synthetic building block underscore its importance. The detailed protocols and pathway visualizations provided in this guide offer a valuable resource for researchers and developers working with this versatile compound. Further research into its biological activities and synthetic applications is likely to uncover new opportunities in medicine and agriculture.

References

Spectroscopic Profile of 6-Hydroxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxynicotinic acid, a key intermediate in various biological and synthetic pathways. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented here includes ¹H and ¹³C NMR spectra, providing insights into the proton and carbon environments within the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons on the pyridine ring. The chemical shifts are influenced by the electronic effects of the hydroxyl and carboxylic acid groups.

Table 1: ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (δ) in ppmMultiplicity
H-2~8.07 - 8.08Doublet of Doublets (dd)
H-4~8.07 - 8.08Doublet of Doublets (dd)
H-5~6.60 - 6.61Doublet of Doublets (dd)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

Table 2: ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ) in ppm
C-2~146.07
C-3~140.76
C-4~120.50
C-5~120.99
C-6~167.94
C=O (Carboxyl)~174.54

Note: These assignments are based on available database information and may require further experimental verification for unambiguous assignment.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound. The spectrum is characterized by absorptions corresponding to O-H, C=O, C=C, and C-N bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~1700 (strong)C=O stretchCarboxylic acid
~1650 (strong)C=O stretchPyridone form
~1600-1450C=C and C=N stretchingAromatic ring
~1200C-O stretchCarboxylic acid

Note: The presence of a broad O-H stretch and a strong carbonyl absorption are characteristic of the carboxylic acid functionality. The pyridone tautomer also contributes to the carbonyl region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima are indicative of the conjugated π-system of the pyridine ring.

Table 4: UV-Vis Absorption Data for this compound

λmax (nm)Solvent
~251Not specified
~231 (reference)Not specified

Note: The provided wavelengths are from a high-throughput screening method and may not represent the absolute absorption maxima in a standard UV-Vis spectrum.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts.[1]

  • Ensure complete dissolution; gentle warming or sonication can be applied if necessary.

¹H NMR Acquisition:

  • Instrument: 300-600 MHz NMR Spectrometer.[2][3]

  • Parameters: A standard one-pulse sequence is typically used. Key parameters to set include the spectral width, number of scans, and relaxation delay.

¹³C NMR Acquisition:

  • Instrument: 75-150 MHz NMR Spectrometer.

  • Parameters: A proton-decoupled pulse sequence is commonly used to simplify the spectrum. A sufficient number of scans and a suitable relaxation delay are crucial due to the low natural abundance of ¹³C.

FT-IR Spectroscopy

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: FT-IR Spectrometer with an ATR accessory.[1]

  • Parameters: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., water, ethanol, methanol).

  • Perform serial dilutions to obtain a series of solutions with concentrations that fall within the linear range of the spectrophotometer.

Data Acquisition:

  • Instrument: UV-Vis Spectrophotometer.

  • Parameters: Use a quartz cuvette. Record a baseline spectrum using the solvent as a blank. Measure the absorbance of each sample solution from approximately 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_reporting Reporting Sample Pure Sample of This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Solid Sample (e.g., ATR) Sample->Prep_IR Prep_UV Prepare Dilute Solution Sample->Prep_UV NMR_Acq NMR Data Acquisition (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Data Acquisition Prep_IR->IR_Acq UV_Acq UV-Vis Data Acquisition Prep_UV->UV_Acq Process_NMR Process NMR Spectra (Assign Shifts, Couplings) NMR_Acq->Process_NMR Process_IR Analyze IR Spectrum (Identify Functional Groups) IR_Acq->Process_IR Process_UV Determine λmax UV_Acq->Process_UV Final_Report Comprehensive Spectroscopic Report Process_NMR->Final_Report Process_IR->Final_Report Process_UV->Final_Report

Caption: A flowchart illustrating the key stages in the spectroscopic characterization of this compound.

References

Solubility Profile of 6-Hydroxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-hydroxynicotinic acid in various solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, chemical synthesis, and various research endeavors. This document compiles available quantitative data, details common experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent and the pH of the medium. The following table summarizes the available quantitative solubility data in common solvents at standard temperature.

SolventTemperature (°C)SolubilityMolar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)Not Specified5 mg/mL[1]35.94Requires fresh DMSO as moisture can affect solubility.[1]
WaterNot Specified--The pH of the aqueous solution significantly impacts solubility.[2] Crystallization studies have been conducted across a pH range of 0 to 14 at near-saturation levels.[2]
Ethanol20 ± 2--Qualitatively, the solubility of this compound is less than that of 5-hydroxynicotinic acid in ethanol.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The two most common methods employed for sparingly soluble solids like this compound are the Gravimetric Method and the Shake-Flask Method.

Gravimetric Method

The gravimetric method is a classic and reliable technique for determining the solubility of a compound. It involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.

Methodology:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the desired solvent in a sealed container (e.g., a screw-capped flask).

    • The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A thermostatically controlled shaker or magnetic stirrer is used for this purpose.[3][4]

  • Phase Separation:

    • Once equilibrium is established, the undissolved solid is allowed to settle.

    • A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette. Filtration through a fine-pore filter may be necessary to remove any suspended microcrystals.[3]

  • Solvent Evaporation:

    • The collected supernatant is transferred to a pre-weighed, dry evaporating dish.[3]

    • The solvent is evaporated gently using a water bath, oven, or vacuum desiccator until a constant weight of the dried solute is achieved.[3]

  • Calculation:

    • The weight of the dissolved solute is determined by subtracting the initial weight of the evaporating dish from the final weight.

    • The solubility is then calculated and expressed in terms of mass per unit volume (e.g., g/100 mL or mg/mL).[3]

Shake-Flask Method

The shake-flask method is a widely used and robust technique for determining thermodynamic solubility.[5][6][7]

Methodology:

  • Sample Preparation:

    • An excess amount of this compound is added to a series of vials containing a precise volume of the test solvent.

  • Equilibration:

    • The vials are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

    • The samples are agitated for an extended period (typically 24 to 72 hours) to ensure that the dissolution equilibrium is reached.[5]

  • Phase Separation and Sample Analysis:

    • After equilibration, the samples are allowed to stand to permit the undissolved solid to sediment.

    • An aliquot of the supernatant is carefully removed and filtered, often using a syringe filter, to eliminate any particulate matter.

    • The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[5][6][8]

  • Quantification:

    • A calibration curve is constructed using standard solutions of this compound of known concentrations.

    • The concentration of the saturated solution is determined by comparing its analytical response to the calibration curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis (Gravimetric) prep_solid Weigh excess This compound mix Combine solid and solvent in a sealed vessel prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix agitate Agitate at constant temperature (24-48h) mix->agitate settle Allow undissolved solid to settle agitate->settle withdraw Withdraw clear supernatant settle->withdraw evaporate Evaporate solvent withdraw->evaporate weigh Weigh dried solute evaporate->weigh calculate Calculate solubility weigh->calculate

Fig. 1: Gravimetric Method Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Sample Processing cluster_analysis Analysis (Shake-Flask) prep_solid Add excess 6-Hydroxynicotinic Acid to vials prep_solvent Add precise volume of solvent to each vial prep_solid->prep_solvent shake Seal and shake at constant temperature (24-72h) prep_solvent->shake filter Filter supernatant to remove solids shake->filter analyze Analyze filtrate by HPLC or UV-Vis filter->analyze quantify Quantify using calibration curve analyze->quantify

Fig. 2: Shake-Flask Method Workflow

Factors Influencing Solubility

Several factors can significantly affect the solubility of this compound:

  • pH: In aqueous solutions, the solubility of this compound is highly dependent on the pH due to its acidic carboxylic group and the basic nitrogen atom in the pyridine ring. At different pH values, the molecule can exist in its neutral, protonated, or deprotonated form, each exhibiting different solubility characteristics.[2]

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, the extent of this increase is specific to the solute-solvent system. For accurate and reproducible results, solubility measurements must be performed at a constant and well-defined temperature.[4]

  • Solvent Polarity: The principle of "like dissolves like" is a key determinant of solubility. The solubility of this compound will vary in solvents of different polarities based on the intermolecular forces between the solute and the solvent molecules.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form of this compound used in solubility studies.

This technical guide serves as a foundational resource for professionals working with this compound. The provided data and methodologies are intended to support further research and development activities. For critical applications, it is recommended to experimentally determine the solubility under the specific conditions of use.

References

The Pivotal Role of 6-Hydroxynicotinic Acid in Microbial Nicotinate Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxynicotinic acid (6-HNA) is a key metabolic intermediate in the microbial degradation of nicotinic acid (vitamin B3), a fundamental nutrient for most organisms. In various microorganisms, particularly bacteria, the catabolism of nicotinic acid proceeds through a dedicated pathway where 6-HNA serves as a central molecule. The enzymatic conversion of 6-HNA is a critical step that facilitates the opening of the pyridine ring, a notoriously stable aromatic structure. This technical guide provides an in-depth exploration of the biological role of this compound in microorganisms, focusing on the enzymatic pathways, kinetic data, regulatory mechanisms, and detailed experimental protocols relevant to its study. This document is intended to be a comprehensive resource for researchers in microbiology, enzymology, and drug development seeking to understand and exploit this metabolic pathway.

Introduction

Nicotinic acid (NA), or niacin, is an essential vitamin that serves as a precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺). While essential for life, excess nicotinic acid can be utilized as a carbon and nitrogen source by various microorganisms. The microbial degradation of nicotinic acid is a crucial component of the global carbon and nitrogen cycles. Central to this process is the formation of this compound (6-HNA). This intermediate is the product of the initial hydroxylation of nicotinic acid and the substrate for a key decarboxylating hydroxylase, which paves the way for the subsequent catabolic steps. Understanding the enzymes that metabolize 6-HNA and the regulation of their corresponding genes is of significant interest for bioremediation, biocatalysis, and as a potential target for antimicrobial drug development.

The Aerobic Nicotinate Degradation Pathway

In aerobic bacteria, such as Pseudomonas putida KT2440 and Bordetella bronchiseptica RB50, the degradation of nicotinic acid to central metabolic intermediates like fumarate is a well-characterized pathway.[1][2] this compound is a critical intermediate in this multi-step enzymatic process.

The pathway can be summarized as follows:

  • Hydroxylation of Nicotinic Acid: The pathway is initiated by the hydroxylation of nicotinic acid at the C6 position to form this compound. This reaction is catalyzed by a nicotinic acid hydroxylase, a complex iron-sulfur flavoprotein.

  • Decarboxylative Hydroxylation of this compound: 6-HNA is then converted to 2,5-dihydroxypyridine (2,5-DHP) by the enzyme this compound 3-monooxygenase (NicC).[1][2] This is a crucial step involving the decarboxylation and hydroxylation of the pyridine ring.

  • Ring Cleavage and Further Degradation: The resulting 2,5-DHP is further metabolized through a series of enzymatic reactions, including ring cleavage, to ultimately yield fumarate, which enters the citric acid cycle.

Signaling Pathway Diagram: Aerobic Nicotinate Degradation

Nicotinate_Degradation_Pathway cluster_pathway Aerobic Nicotinate Degradation Pathway Nicotinate Nicotinic Acid HNA This compound Nicotinate->HNA Nicotinic Acid Hydroxylase DHP 2,5-Dihydroxypyridine HNA->DHP this compound 3-Monooxygenase (NicC) Maleamate_pathway Maleamate Pathway DHP->Maleamate_pathway 2,5-DHP Dioxygenase Fumarate Fumarate Maleamate_pathway->Fumarate TCA TCA Cycle Fumarate->TCA

Caption: Aerobic degradation pathway of nicotinic acid in microorganisms.

Key Enzyme: this compound 3-Monooxygenase (NicC)

The central enzyme in the metabolism of 6-HNA is the this compound 3-monooxygenase (NicC). This flavin-dependent monooxygenase catalyzes the NADH-dependent decarboxylative hydroxylation of 6-HNA to 2,5-dihydroxypyridine.[1][2]

Quantitative Data: Kinetic Parameters of NicC

The kinetic parameters of NicC have been characterized in several bacterial species. A summary of these parameters is presented in the table below.

Enzyme SourceSubstrateKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)InhibitorKi (µM)Reference
Bordetella bronchiseptica RB506-HNA85 ± 13-5.0 x 10⁴6-hydroxynicotinaldehyde3000 ± 400[1][2]
Pseudomonas putida KT2440 (WT)6-HNA-----[1][2]
Pseudomonas putida H47Q variant6-HNA2 ± 10.86 ± 0.08-6-HNA (substrate inhibition)280 ± 70[3]
Bordetella bronchiseptica RB504-Hydroxybenzoic acid--(420-fold lower than 6-HNA)--[4]

Regulation of the Nicotinate Degradation Pathway

The expression of the genes involved in nicotinic acid degradation is tightly regulated. In Pseudomonas putida, the nic gene cluster is regulated by a transcriptional repressor, NicR2.[5][6] The presence of intermediates in the pathway, such as 6-hydroxy-3-succinoyl-pyridine (HSP), an analog of 6-HNA, can act as inducers by binding to the repressor and causing its dissociation from the DNA, thereby allowing transcription of the degradation genes.[6]

Regulatory Logic Diagram

Nicotinate_Pathway_Regulation cluster_regulation Regulation of Nicotinate Degradation Genes Inducer Inducer (e.g., 6-HNA analog) NicR2_repressor NicR2 Repressor Inducer->NicR2_repressor binds to nic_genes_promoter nic Genes Promoter NicR2_repressor->nic_genes_promoter represses nic_genes Nicotinate Degradation Genes nic_genes_promoter->nic_genes promotes transcription Enzymes Degradation Enzymes nic_genes->Enzymes translation

Caption: Regulatory model of the nicotinate degradation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Cloning, Expression, and Purification of this compound 3-Monooxygenase (NicC)

This protocol is adapted from methods described for the purification of NicC from Pseudomonas putida.[3]

Experimental Workflow Diagram:

Protein_Purification_Workflow cluster_workflow NicC Purification Workflow start Start: E. coli cells expressing His-tagged NicC lysis Cell Lysis (Sonication) start->lysis centrifugation1 Centrifugation (Clarification of lysate) lysis->centrifugation1 ni_nta Ni-NTA Affinity Chromatography centrifugation1->ni_nta elution Elution with Imidazole Gradient ni_nta->elution desalting Desalting/Buffer Exchange (Size-Exclusion Chromatography) elution->desalting storage Protein Storage (-80°C) desalting->storage end End: Purified NicC storage->end

Caption: Workflow for the purification of His-tagged NicC.

Methodology:

  • Gene Cloning and Expression Vector: The nicC gene is amplified by PCR from the genomic DNA of the source organism and cloned into an expression vector (e.g., pET vector) containing an N-terminal hexahistidine (His₆) tag.

  • Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for an additional 16-18 hours at 18°C.

  • Cell Lysis: Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM sodium phosphate, pH 7.5, 300 mM NaCl, 10 mM imidazole). Cells are lysed by sonication on ice.

  • Clarification: The cell lysate is clarified by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (e.g., 50 mM sodium phosphate, pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: The His-tagged NicC protein is eluted from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, pH 7.5, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: The eluted protein is subjected to buffer exchange into a storage buffer (e.g., 50 mM sodium phosphate, pH 7.5) using a desalting column or dialysis.

  • Purity and Concentration: The purity of the protein is assessed by SDS-PAGE. The protein concentration is determined using the Bradford assay or by measuring the absorbance at 280 nm with the calculated extinction coefficient. The purified enzyme is stored at -80°C.

Enzyme Activity Assay for NicC

The activity of NicC is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.[3]

Methodology:

  • Reaction Mixture: A typical reaction mixture (1 mL) contains:

    • 50 mM sodium phosphate buffer, pH 7.5

    • 150 µM NADH

    • A series of concentrations of this compound (e.g., 10 µM to 1 mM)

  • Assay Procedure:

    • The reaction is initiated by the addition of a small amount of purified NicC enzyme (e.g., 50 nM).

    • The decrease in absorbance at 340 nm is monitored continuously using a spectrophotometer at a constant temperature (e.g., 25°C).

    • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • Data Analysis: The kinetic parameters (KM and Vmax) are determined by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis.

Analytical Method for Metabolite Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and quantification of this compound and its metabolic products.[3]

Methodology:

  • Sample Preparation: Microbial cultures or enzyme reaction mixtures are quenched to stop metabolic activity. The samples are then centrifuged to remove cells or proteins. The supernatant is collected for analysis.

  • HPLC Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of two solvents is often employed, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.

    • Detection: A triple quadrupole mass spectrometer can be used for selected reaction monitoring (SRM) for high sensitivity and specificity. The parent and fragment ions for 6-HNA and 2,5-DHP are predetermined.

  • Quantification: The concentration of each metabolite is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of the pure compounds.

Conclusion

This compound stands as a central intermediate in the microbial aerobic degradation of nicotinic acid. The enzyme responsible for its conversion, this compound 3-monooxygenase (NicC), represents a fascinating example of a decarboxylating hydroxylase and is a key player in this important metabolic pathway. The detailed understanding of the biochemistry and regulation of 6-HNA metabolism not only provides fundamental insights into microbial physiology but also opens avenues for practical applications in bioremediation, biocatalysis, and the development of novel antimicrobial agents. The protocols and data presented in this guide offer a comprehensive resource for researchers to further explore and harness the potential of this microbial metabolic capability.

References

6-Hydroxynicotinic Acid: A Central Metabolite in Bacterial Nicotine and Nicotinic Acid Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxynicotinic acid is a key metabolic intermediate in the bacterial degradation of both nicotine, a major alkaloid in tobacco, and nicotinic acid (niacin or vitamin B3). The catabolism of these pyridine compounds is of significant interest to researchers in fields ranging from environmental bioremediation to drug development. The enzymes involved in the this compound pathway represent potential targets for antimicrobial agents and are also being explored for their biocatalytic applications. This technical guide provides a comprehensive overview of the core metabolic pathway, including detailed enzymatic data, experimental protocols, and visual representations of the involved processes.

The Core Metabolic Pathway of this compound in Aerobic Bacteria

In aerobic bacteria, the degradation of nicotinic acid proceeds through a series of enzymatic steps that convert it to intermediates of central metabolism. This compound is a crucial intermediate in this pathway. The pathway is initiated by the hydroxylation of nicotinic acid to form this compound. This is followed by a decarboxylative hydroxylation, ring opening, and subsequent hydrolytic reactions to yield fumarate, which then enters the citric acid cycle.

The key enzymes involved in this pathway are:

  • Nicotinate Dehydrogenase (NicA/B)

  • 6-Hydroxynicotinate 3-Monooxygenase (NicC)

  • 2,5-Dihydroxypyridine 5,6-Dioxygenase (NicX)

  • N-Formylmaleamate Deformylase (NicD)

  • Maleamate Amidohydrolase (NicF)

  • Maleate Isomerase (NicE)

Quantitative Data on Pathway Enzymes

The following table summarizes the available quantitative kinetic data for the key enzymes in the this compound degradation pathway. It is important to note that kinetic parameters can vary depending on the bacterial species and the specific assay conditions.

EnzymeEC NumberOrganismSubstrateKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)Specific Activity
Nicotinate Dehydrogenase1.17.1.5Bacillus sp. DSM 2923Nicotinic AcidN/AN/AN/A2.2 U/mg
Comamonas testosteroni JA13-CyanopyridineN/AN/AN/A0.42 U/mL
6-Hydroxynicotinate 3-Monooxygenase1.14.13.114Bordetella bronchisepticaThis compound85 ± 13N/A5.0 x 10⁴N/A
2,5-Dihydroxypyridine 5,6-Dioxygenase1.13.11.9Pseudomonas putida KT24402,5-Dihydroxypyridine70N/AN/AN/A
N-Formylmaleamate Deformylase3.5.1.106N/AN-Formylmaleamic AcidN/AN/AN/AN/A
Maleamate Amidohydrolase3.5.1.107Bordetella bronchiseptica RB50Maleamate128 ± 611.7 ± 0.29.14 x 10⁴N/A
Maleate Isomerase5.2.1.1Pseudomonas fluorescensMaleateN/A30N/AN/A
Alcaligenes faecalisMaleate40N/AN/AN/A

N/A: Data not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

The degradation of nicotinic acid to fumarate via the this compound intermediate is a well-defined pathway in several aerobic bacteria. The following diagram illustrates the sequential enzymatic reactions.

Metabolic_Pathway Nicotinic_Acid Nicotinic Acid HNA This compound Nicotinic_Acid->HNA Nicotinate Dehydrogenase (NicA/B) DHP 2,5-Dihydroxypyridine HNA->DHP 6-Hydroxynicotinate 3-Monooxygenase (NicC) NFM N-Formylmaleamic Acid DHP->NFM 2,5-Dihydroxypyridine 5,6-Dioxygenase (NicX) Maleamate Maleamate NFM->Maleamate N-Formylmaleamate Deformylase (NicD) Maleate Maleate Maleamate->Maleate Maleamate Amidohydrolase (NicF) Fumarate Fumarate Maleate->Fumarate Maleate Isomerase (NicE) TCA TCA Cycle Fumarate->TCA

Figure 1: Aerobic degradation pathway of nicotinic acid via this compound.
Representative Experimental Workflow: Enzyme Purification and Characterization

The study of the enzymes in the this compound pathway typically involves cloning the corresponding gene, overexpressing the recombinant protein in a host like E. coli, purifying the protein, and then performing kinetic assays to determine its activity. The following diagram outlines a general workflow for this process.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization Gene_Isolation Isolate Gene of Interest (e.g., nicC) Vector_Ligation Ligate into Expression Vector Gene_Isolation->Vector_Ligation Transformation Transform into E. coli Host Vector_Ligation->Transformation Bacterial_Culture Culture E. coli Transformation->Bacterial_Culture Induction Induce Protein Expression (e.g., with IPTG) Bacterial_Culture->Induction Cell_Harvest Harvest Cells Induction->Cell_Harvest Cell_Lysis Cell Lysis (e.g., Sonication) Cell_Harvest->Cell_Lysis Clarification Centrifugation to Remove Debris Cell_Lysis->Clarification Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chrom Size_Exclusion Size-Exclusion Chromatography Affinity_Chrom->Size_Exclusion Purity_Check SDS-PAGE Analysis Size_Exclusion->Purity_Check Activity_Assay Enzyme Activity Assay (Spectrophotometric) Purity_Check->Activity_Assay Kinetic_Analysis Determine Kinetic Parameters (K_M, k_cat) Activity_Assay->Kinetic_Analysis

Figure 2: General workflow for recombinant enzyme production and characterization.

Detailed Experimental Protocols

Recombinant Protein Expression and Purification (General Protocol)

This protocol provides a general framework for the expression and purification of His-tagged enzymes from the this compound pathway in E. coli.

a. Gene Cloning and Expression Vector Construction:

  • Amplify the gene of interest (e.g., nicC) from the genomic DNA of the source bacterium using PCR with primers that add a polyhistidine (6xHis) tag sequence to the N- or C-terminus.

  • Digest the PCR product and the expression vector (e.g., pET series) with appropriate restriction enzymes.

  • Ligate the digested gene into the expression vector.

  • Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α) and select for positive clones.

  • Isolate the plasmid DNA and transform it into an E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

  • Inoculate a single colony of the expression strain into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

c. Protein Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-50 mM imidazole, 1 mM DTT) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • (Optional) Further purify the protein using size-exclusion chromatography to remove aggregates and other contaminants.

  • Assess protein purity by SDS-PAGE.

  • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.

Enzyme Activity Assays

a. Nicotinate Dehydrogenase Activity Assay (Spectrophotometric): This assay measures the reduction of an artificial electron acceptor coupled to the oxidation of nicotinic acid.

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 50 mM sodium nicotinate, and 5 mM DTT.

  • Add the purified nicotinate dehydrogenase to the reaction mixture.

  • Initiate the reaction by adding 1 mM NADP⁺.

  • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADPH, using a spectrophotometer.[1]

  • One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the assay conditions.

b. 6-Hydroxynicotinate 3-Monooxygenase (NicC) Activity Assay (Spectrophotometric): This assay follows the oxidation of NADH during the decarboxylative hydroxylation of this compound.

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer (pH 7.5), 150 µM NADH, and 100 µM this compound.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of purified NicC enzyme.

  • Monitor the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) corresponding to the oxidation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

c. 2,5-Dihydroxypyridine 5,6-Dioxygenase (NicX) Activity Assay (Spectrophotometric): This assay measures the decrease in absorbance of the substrate 2,5-dihydroxypyridine.

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and a known concentration of 2,5-dihydroxypyridine.

  • Initiate the reaction by adding the purified NicX enzyme.

  • Monitor the decrease in absorbance at the wavelength of maximum absorbance for 2,5-dihydroxypyridine (around 320 nm).

  • The rate of reaction is calculated from the change in absorbance over time using the molar extinction coefficient of 2,5-dihydroxypyridine.

d. Maleamate Amidohydrolase (NicF) Activity Assay (Isothermal Titration Calorimetry - ITC): This method directly measures the heat released during the hydrolysis of maleamate.[2]

  • Prepare solutions of the purified NicF enzyme and the substrate, maleamate, in the same buffer (e.g., 50 mM HEPES, pH 7.5).

  • Load the enzyme solution into the sample cell of the ITC instrument and the maleamate solution into the injection syringe.

  • Perform a series of injections of the substrate into the enzyme solution while monitoring the heat change.

  • The resulting data can be fitted to the Michaelis-Menten equation to determine KM and kcat.[2]

e. Maleate Isomerase (NicE) Activity Assay (Coupled Spectrophotometric Assay): This assay couples the formation of fumarate to its hydration by fumarase, which can be monitored spectrophotometrically.

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.4), 5 mM thioglycerol, and an excess of fumarase.

  • Add the purified maleate isomerase to the mixture.

  • Initiate the reaction by adding maleate.

  • Monitor the increase in absorbance at 240 nm, which corresponds to the formation of fumarate.

  • The rate of fumarate formation is calculated using its molar extinction coefficient.

Conclusion and Future Directions

The bacterial degradation pathway of this compound is a fascinating example of microbial metabolic diversity. While the core enzymatic steps have been elucidated, there are still gaps in our understanding, particularly concerning the detailed kinetic properties of all the enzymes in the pathway from a single organism. Further research is needed to fully characterize these enzymes, which could lead to the development of novel biocatalysts for the synthesis of valuable pyridine derivatives and provide new targets for antimicrobial drug discovery. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers embarking on studies in this exciting field.

References

The Natural Occurrence of 6-Hydroxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxynicotinic acid (6-HNA) is a pyridinecarboxylic acid that plays a significant role as a metabolic intermediate in various biological systems. Primarily recognized for its role in the microbial degradation of nicotinic acid, 6-HNA is also found in certain plant species where it exhibits allelopathic properties. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in microorganisms and plants. The document summarizes quantitative data, outlines experimental protocols for its identification and quantification, and visualizes the key metabolic and signaling pathways in which it is involved. This guide is intended for researchers, scientists, and drug development professionals interested in the natural sources, biosynthesis, and biological activities of this versatile molecule.

Natural Occurrence of this compound

This compound is a naturally occurring compound found in a variety of organisms, from bacteria to plants. Its presence is most well-documented as a key intermediate in the aerobic degradation of nicotinic acid (Vitamin B3) by numerous soil bacteria. It has also been identified in plant root exudates, where it can play a role in plant-parasite interactions. Additionally, metabolic studies have indicated its presence as a metabolite in various other organisms, including humans and mice[1].

In Microorganisms

The primary natural source of this compound is microbial metabolism. Several genera of aerobic bacteria, including Pseudomonas, Bacillus, and Achromobacter, are capable of hydroxylating nicotinic acid to this compound as the initial step in its catabolism[2][3][4]. Specific species that have been identified to produce 6-HNA include Pseudomonas putida, Pseudomonas fluorescens, Bacillus niacini, Achromobacter xylosoxydans, and Bordetella bronchiseptica[2][3][5][6]. In these bacteria, the conversion of nicotinic acid to 6-HNA is catalyzed by the enzyme nicotinic acid hydroxylase[5]. The subsequent steps in the degradation pathway involve the conversion of 6-HNA to 2,5-dihydroxypyridine by this compound 3-monooxygenase[5][6]. Among common bacteria responsible for urinary tract infections, Pseudomonas aeruginosa is unique in its ability to produce this compound from nicotinic acid[7].

In Plants

This compound has been identified in the root exudates of melon (Cucumis melo)[8]. Research has shown that this compound plays a role in the plant's defense against the parasitic weed Phelipanche aegyptiaca. Specifically, 6-HNA has been found to inhibit the formation of the prehaustorium, a specialized organ used by the parasite to attach to the host root, by disrupting the auxin signaling pathway in the parasite[8][9][10]. The compound has also been reported in Arabidopsis thaliana[1].

In Animals and Humans

Metabolomic studies have identified this compound as a metabolite in mice and a human urinary metabolite[1]. Its presence in human urine has been linked to the metabolic activity of Pseudomonas aeruginosa during urinary tract infections[7].

Quantitative Data on Natural Occurrence

While the qualitative presence of this compound is well-established in various organisms, quantitative data on its natural concentrations are limited. Most of the available quantitative data pertains to biotechnological production processes where microorganisms are optimized for high-yield production of 6-HNA.

Organism/SourceCompoundConcentration/YieldMethod of AnalysisReference
Pseudomonas poae HD530 (optimized production)This compound155.45 g/LNot specified[11]
Cucumis melo (resistant variety root exudates)This compoundRelative abundance higher than in susceptible varietyNot specified[8]
Human Urine (smokers)3'-Hydroxynorcotinine (related compound)393 ± 287 pmol/mlLC-ESI-MS/MS[12]

Experimental Protocols

The identification and quantification of this compound from natural sources typically involve a combination of extraction, separation, and detection techniques.

Extraction from Microbial Cultures
  • Sample Preparation: Centrifuge the bacterial culture to separate the supernatant from the cell pellet.

  • Extraction: The supernatant can often be directly analyzed or may require a solid-phase extraction (SPE) cleanup step to remove interfering compounds.

Extraction from Plant Tissues and Root Exudates
  • Sample Collection: Collect root exudates by growing plants in a hydroponic system or by washing the roots of soil-grown plants. For tissue analysis, harvest and freeze-dry the plant material.

  • Extraction: Macerate the plant tissue and extract with a suitable solvent such as methanol or a methanol-water mixture. For root exudates, a concentration step followed by SPE is often employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the quantification of this compound.

  • Method 1: Microplate-Based UV-Vis Spectroscopy

    • Principle: A high-throughput screening method based on UV absorbance.

    • Instrumentation: 96-well Microplate-Multiskan Spectrum.

    • Detection Wavelength: 251 nm.

    • Reference Wavelength: 231 nm.

    • Linear Range: 0.5-11 µg/mL.

    • Remarks: This method is suitable for rapid screening of a large number of samples[13].

  • Method 2: Reversed-Phase HPLC

    • Principle: Separation based on polarity.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

    • Detector: UV detector set at approximately 250-260 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural information, making it suitable for the identification and quantification of 6-HNA in complex matrices.

  • Derivatization: this compound is a polar compound and requires derivatization to increase its volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce a trimethylsilyl (TMS) derivative.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium.

  • Ionization: Electron ionization (EI) at 70 eV.

  • Data Analysis: Identification is based on the retention time and the mass spectrum, which is compared to a library of known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound.

  • Sample Preparation: Dissolve the purified compound in a deuterated solvent, such as deuterium oxide (D2O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz).

  • Experiments:

    • ¹H-NMR: Provides information about the number and chemical environment of protons.

    • ¹³C-NMR: Provides information about the carbon skeleton.

    • 2D-NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms and confirm the structure.

  • Expected Chemical Shifts (in D₂O): The proton NMR spectrum of this compound in D₂O typically shows signals in the aromatic region corresponding to the protons on the pyridine ring.

Signaling Pathways and Workflows

Nicotinic Acid Degradation Pathway in Pseudomonas putida

This compound is a central intermediate in the catabolism of nicotinic acid by Pseudomonas putida and other bacteria. The pathway involves a series of enzymatic reactions that ultimately convert nicotinic acid into central metabolites.

Nicotinic_Acid_Degradation Nicotinic_Acid Nicotinic Acid 6-Hydroxynicotinic_Acid This compound Nicotinic_Acid->6-Hydroxynicotinic_Acid Nicotinic Acid Hydroxylase (nicAB) 2,5-Dihydroxypyridine 2,5-Dihydroxypyridine 6-Hydroxynicotinic_Acid->2,5-Dihydroxypyridine This compound 3-Monooxygenase (nicC) Maleamate Maleamate 2,5-Dihydroxypyridine->Maleamate 2,5-DHP Dioxygenase (nicX) Fumarate Fumarate Maleamate->Fumarate Maleamate Amidase (nicF) TCA_Cycle TCA Cycle Fumarate->TCA_Cycle

Nicotinic acid degradation pathway in Pseudomonas putida.
Disruption of Auxin Signaling in Phelipanche aegyptiaca by this compound

In the parasitic plant Phelipanche aegyptiaca, this compound exuded by the host plant Cucumis melo disrupts the normal auxin signaling cascade, which is crucial for the development of the haustorium.

Auxin_Signaling_Disruption cluster_Normal_Signaling Normal Auxin Signaling cluster_Disrupted_Signaling Disrupted Signaling by 6-HNA Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes binding Proteasome 26S Proteasome TIR1_AFB->Proteasome degradation ARF ARF Transcription Factor Aux_IAA->ARF represses Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin Response Genes (e.g., for haustorium development) ARF->Auxin_Response_Genes activates 6_HNA This compound Downregulated_Genes Downregulation of Auxin Signaling Genes (TIR1, AUX/IAA, ARF) 6_HNA->Downregulated_Genes Inhibition Inhibition of Prehaustorium Formation Downregulated_Genes->Inhibition

Disruption of auxin signaling in P. aegyptiaca by 6-HNA.
Experimental Workflow for Isolation and Identification

The following diagram illustrates a general workflow for the isolation and identification of this compound from a natural source.

Experimental_Workflow cluster_Analysis Start Sample Collection (e.g., Bacterial Culture, Plant Tissue) Extraction Extraction (e.g., Solvent Extraction, SPE) Start->Extraction Purification Purification/Fractionation (e.g., Preparative HPLC) Extraction->Purification Analysis Analysis and Identification Purification->Analysis HPLC HPLC (Quantification) Analysis->HPLC GCMS GC-MS (Identification and Quantification) Analysis->GCMS NMR NMR (Structural Elucidation) Analysis->NMR

Experimental workflow for 6-HNA isolation and identification.

Conclusion

This compound is a naturally occurring metabolite with significant roles in microbial catabolism and plant allelopathy. While its presence is well-documented, further research is needed to quantify its natural concentrations in various ecosystems and to fully elucidate its physiological roles in higher organisms. The experimental protocols and pathway diagrams presented in this guide provide a valuable resource for researchers and professionals working with this intriguing molecule. The continued study of 6-HNA holds promise for applications in biotechnology, agriculture, and medicine.

References

The 6-Hydroxynicotinic Acid Degradation Pathway in Pseudomonas: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 6-hydroxynicotinic acid degradation pathway in Pseudomonas, a key metabolic route for the catabolism of nicotinic acid (Vitamin B3). This pathway is of significant interest for bioremediation of environments contaminated with N-heterocyclic aromatic compounds and for understanding bacterial metabolism in various ecological niches. This document details the genetic organization, enzymatic reactions, quantitative parameters, and experimental methodologies relevant to the study of this pathway.

Pathway Overview

The aerobic degradation of nicotinic acid in Pseudomonas, particularly in well-studied strains like Pseudomonas putida KT2440, proceeds through a series of enzymatic steps that convert nicotinic acid to central metabolic intermediates. A key intermediate in this pathway is this compound (6-HNA). The genes encoding the enzymes for this pathway are typically clustered in a nic operon.[1][2][3][4]

The degradation of this compound involves the following sequential enzymatic reactions:

  • Hydroxylation of Nicotinic Acid: The pathway begins with the conversion of nicotinic acid to this compound, catalyzed by the two-component nicotinic acid hydroxylase, NicA and NicB.[3]

  • Decarboxylative Hydroxylation: this compound is then converted to 2,5-dihydroxypyridine (2,5-DHP) by the this compound 3-monooxygenase, NicC.[5]

  • Ring Cleavage: The aromatic ring of 2,5-DHP is cleaved by the 2,5-dihydroxypyridine dioxygenase, NicX, to produce N-formylmaleamic acid.[3][6]

  • Deformylation: N-formylmaleamic acid is deformylated by NicD to yield maleamic acid and formate.[3]

  • Deamination: Maleamic acid is subsequently hydrolyzed by the maleamate amidase, NicF, to produce maleic acid and ammonia.[7][8]

  • Isomerization: Finally, maleic acid is isomerized to fumaric acid by maleate isomerase, which can then enter the tricarboxylic acid (TCA) cycle.

Genetic Organization

In Pseudomonas putida KT2440, the genes responsible for the degradation of nicotinic acid are organized in a cluster, often referred to as the nic cluster.[1][2][3][4] This cluster includes the structural genes encoding the catabolic enzymes as well as regulatory genes. The typical organization is nicTPFEDCXRAB.[1]

Signaling Pathways and Regulatory Circuits

The expression of the nic genes is tightly regulated, ensuring that the pathway is induced in the presence of nicotinic acid or its metabolites. A key regulatory protein is NicR, a transcriptional repressor that controls the expression of the nic operons. This compound acts as an inducer molecule, binding to NicR and causing its dissociation from the DNA, thereby allowing transcription of the catabolic genes.

6-Hydroxynicotinic_Acid_Degradation_Pathway cluster_pathway Metabolic Pathway cluster_regulation Regulatory Circuit Nicotinic Acid Nicotinic Acid This compound This compound Nicotinic Acid->this compound NicA, NicB 2,5-Dihydroxypyridine 2,5-Dihydroxypyridine This compound->2,5-Dihydroxypyridine NicC 6-HNA_inducer This compound->6-HNA_inducer N-formylmaleamic acid N-formylmaleamic acid 2,5-Dihydroxypyridine->N-formylmaleamic acid NicX Maleamic acid Maleamic acid N-formylmaleamic acid->Maleamic acid NicD Maleic acid Maleic acid Maleamic acid->Maleic acid NicF Fumaric acid Fumaric acid Maleic acid->Fumaric acid Maleate Isomerase TCA Cycle TCA Cycle Fumaric acid->TCA Cycle nic genes nic genes NicR NicR NicR->nic genes represses 6-HNA_inducer->NicR induces

Fig. 1: this compound degradation pathway and its regulation.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in the this compound degradation pathway in Pseudomonas and related bacteria.

Table 1: Kinetic Parameters of Nicotinic Acid Pathway Enzymes

EnzymeGeneOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
NicF nicFBordetella bronchiseptica RB50Maleamate128 ± 611.7 ± 0.29.14 x 104[7]
MDH mdhPseudomonas aeruginosaOxaloacetate10--[9][10]

Note: Kinetic data for NicA, NicB, NicC, NicX, and NicD from a single Pseudomonas species are not consistently available in the reviewed literature. The data for NicF from a closely related bacterium is provided as a reference.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound degradation pathway.

Cloning, Expression, and Purification of His-tagged Nic Proteins

This protocol describes the general workflow for producing and purifying recombinant Nic enzymes with a polyhistidine tag (His-tag) for subsequent biochemical characterization.

Protein_Purification_Workflow Start Start PCR_Amplification PCR Amplification of nic gene Start->PCR_Amplification Vector_Ligation Ligation into His-tag Expression Vector (e.g., pET vector) PCR_Amplification->Vector_Ligation Transformation Transformation into E. coli (e.g., BL21(DE3)) Vector_Ligation->Transformation Culture_Growth Culture Growth and Induction (e.g., with IPTG) Transformation->Culture_Growth Cell_Harvesting Cell Harvesting and Lysis Culture_Growth->Cell_Harvesting IMAC Immobilized Metal Affinity Chromatography (Ni-NTA) Cell_Harvesting->IMAC Elution Elution with Imidazole IMAC->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis End End Analysis->End

Fig. 2: Workflow for His-tagged protein purification.

Protocol:

  • Gene Amplification: Amplify the target nic gene from Pseudomonas genomic DNA using PCR with primers that incorporate appropriate restriction sites for cloning into a His-tag expression vector.

  • Vector Ligation: Digest both the PCR product and the expression vector (e.g., pET-28a) with the corresponding restriction enzymes and ligate the gene into the vector.

  • Transformation: Transform the ligation mixture into a suitable E. coli expression strain, such as BL21(DE3).

  • Expression: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) for several hours at an optimized temperature.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication or using a French press.[11]

  • Purification: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).[12][13][14]

  • Analysis: Analyze the purity of the eluted protein by SDS-PAGE.

Enzyme Activity Assays

NicF (Maleamate Amidase) Assay:

The activity of maleamate amidase can be determined by measuring the production of ammonia using a coupled enzymatic assay with glutamate dehydrogenase (GDH).

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), maleamate, NADH, α-ketoglutarate, and glutamate dehydrogenase.

  • Initiate the reaction by adding the purified NicF enzyme.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the rate of ammonia production based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1).

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of nic genes in response to different growth conditions.

Protocol:

  • RNA Extraction: Isolate total RNA from Pseudomonas cells grown in the presence and absence of nicotinic acid using a commercial RNA purification kit or a Trizol-based method.[15] Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.[15]

  • qPCR: Perform qPCR using a real-time PCR system with SYBR Green or a probe-based detection method. Use primers specific for the nic genes of interest and a housekeeping gene (e.g., rpoD) for normalization.[16][17][18]

  • Data Analysis: Calculate the relative expression levels of the nic genes using the ΔΔCt method.

Metabolite Analysis by HPLC and LC-MS/MS

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of the intermediates in the this compound degradation pathway.

Metabolite_Analysis_Workflow Start Start Sample_Preparation Sample Preparation (e.g., cell extract, culture supernatant) Start->Sample_Preparation Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Sample_Preparation->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography Separation (e.g., C18 column) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry Detection (ESI-MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End Data_Analysis->End

Fig. 3: Workflow for metabolite analysis by LC-MS/MS.

General Protocol:

  • Sample Preparation: Prepare samples by quenching metabolic activity and extracting intracellular or extracellular metabolites. This may involve rapid filtration and extraction with a cold solvent mixture (e.g., methanol/water).

  • Protein Removal: For intracellular samples, precipitate proteins using a solvent like acetonitrile and centrifuge to clarify the extract.[19][20]

  • LC Separation: Inject the sample onto an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).[19][20][21]

  • MS/MS Detection: Couple the HPLC to a tandem mass spectrometer with an electrospray ionization (ESI) source. Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor and product ion transitions for each metabolite of interest.[19][20][21][22]

Table 2: Example LC-MS/MS Parameters for Nicotinic Acid and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Nicotinic Acid124.180.1[21]
Nicotinamide123.180.0[21]
Nicotinuric Acid181.079.0[21]

Conclusion

The this compound degradation pathway in Pseudomonas is a well-characterized metabolic route that plays a crucial role in the bacterial catabolism of N-heterocyclic compounds. This guide provides a foundational understanding of the pathway's genetics, enzymology, and regulation, along with practical experimental protocols for its investigation. Further research into the kinetic parameters of all the pathway's enzymes and their structural biology will provide a more complete picture of this important metabolic process and may open new avenues for biotechnological applications.

References

The Central Role of 6-Hydroxynicotinic Acid in Nicotinic Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 6-hydroxynicotinic acid as a pivotal intermediate in the metabolic pathways of nicotinic acid (niacin or Vitamin B3). It details the enzymatic transformations, presents quantitative kinetic data, outlines experimental protocols, and visualizes the core biochemical pathways.

Introduction: Nicotinic Acid and its Metabolic Fate

Nicotinic acid (NA), a form of vitamin B3, is a fundamental molecule for all living organisms. It serves as the precursor for the synthesis of the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2] These coenzymes are indispensable for a vast array of cellular redox reactions critical to energy metabolism, DNA repair, and cell signaling.[1][2][3]

While eukaryotes primarily utilize salvage and de novo synthesis pathways to maintain their NAD+ pool, many microorganisms, particularly bacteria, can utilize nicotinic acid as a sole source of carbon, nitrogen, and energy.[4] This microbial catabolism of nicotinic acid proceeds through distinct aerobic and anaerobic degradation pathways, with This compound (6-HNA) emerging as a universal and crucial intermediate in both processes.[5][6][7] Understanding this metabolic junction is vital for applications ranging from bioremediation of N-heterocyclic aromatic compounds to the discovery of novel enzymatic tools for biocatalysis.[8][9]

The Aerobic Degradation Pathway of Nicotinic Acid

In aerobic bacteria, such as various species of Pseudomonas and Bordetella, the degradation of nicotinic acid is initiated by a two-step enzymatic process that channels it into central metabolism.[9][10][11] this compound is the key product of the first step and the substrate for the second.[5]

Step 1: Formation of this compound

The initial and rate-limiting step is the hydroxylation of nicotinic acid at the C6 position to form this compound.[10] This reaction is catalyzed by Nicotinate Dehydrogenase (NDH), also known as nicotinic acid hydroxylase.[8][12]

  • Enzyme: Nicotinate Dehydrogenase (EC 1.17.1.5)

  • Reaction: Nicotinate + NAD(P)+ + H₂O ⇌ 6-Hydroxynicotinate + NAD(P)H + H⁺[12][13]

  • Characteristics: This enzyme is a complex oxidoreductase.[12] In many bacteria, it is a molybdoenzyme containing iron-sulfur clusters and FAD as cofactors.[8][12][14] The enzyme from Eubacterium barkeri is notable for containing selenium coordinated with molybdenum in its active site.[14] Some variants, like the one from Pseudomonas putida, are two-component enzymes belonging to the xanthine dehydrogenase family and use cytochrome as an electron acceptor (EC 1.17.2.1).[15]

Step 2: Decarboxylative Hydroxylation of this compound

The this compound formed is then further metabolized by 6-Hydroxynicotinate 3-monooxygenase (NicC). This enzyme catalyzes a rare decarboxylative hydroxylation reaction, converting 6-HNA into 2,5-dihydroxypyridine (2,5-DHP).[5][10][16]

  • Enzyme: 6-Hydroxynicotinate 3-monooxygenase (EC 1.14.13.114)[17][18]

  • Reaction: 6-Hydroxynicotinate + NADH + H⁺ + O₂ ⇌ 2,5-Dihydroxypyridine + NAD⁺ + H₂O + CO₂[10][11][16]

  • Characteristics: NicC is a Class A flavin-dependent monooxygenase that utilizes FAD as a cofactor.[5][16][18] The reaction is unique because it involves both the addition of a hydroxyl group and the removal of a carboxyl group from the same carbon atom (C3) of the pyridine ring.[5] This transformation is crucial for cleaving the aromatic ring in subsequent steps.

Following the formation of 2,5-DHP, the pyridine ring is opened, and the resulting intermediates are processed through the maleamate pathway, ultimately yielding fumarate, which enters the citric acid cycle.[10]

The Anaerobic Degradation Pathway

In anaerobic bacteria, such as Eubacterium barkeri, nicotinic acid is fermented.[14] The pathway also begins with the hydroxylation of nicotinic acid to this compound, catalyzed by nicotinate dehydrogenase.[5][14] However, the subsequent steps diverge significantly from the aerobic pathway, involving a series of reductions and rearrangements to yield products like propionate, acetate, and ammonia.[14] The initial conversion to 6-HNA remains the critical entry point into the degradative process.[5]

Quantitative Data on Key Enzymes

The kinetic parameters of the core enzymes involved in 6-HNA metabolism have been characterized in several bacterial species. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters of 6-Hydroxynicotinate 3-monooxygenase (NicC)

ParameterValueOrganismConditionsReference
kcat/KM6-HNA 5.0 x 10⁴ M⁻¹s⁻¹Bordetella bronchiseptica RB50pH 7.0[10][11]
KM6-HNA 85 ± 13 µMB. bronchiseptica RB50pH 8.0[10][11]
Optimal pH (Vmax) ~8.0B. bronchiseptica RB50Double-bell model[10][11]
Optimal pH (kcat/KM) ~7.0B. bronchiseptica RB50Decreases at high pH[10][11]
Ki (6-hydroxynicotinaldehyde) 3000 ± 400 µMB. bronchiseptica RB50Competitive inhibitor[10][11]

Table 2: Substrate Specificity of NicC from Bordetella bronchiseptica RB50

SubstrateRelative Catalytic Efficiency (vs. 6-HNA)NoteReference
This compound (6-HNA) 100%Native substrate[16]
4-Hydroxybenzoic acid (4-HBA) ~0.24% (420-fold lower)Homocyclic analogue, also decarboxylated and hydroxylated[16]
5-Chloro-6-HNA ~1000% (10-fold higher)Analogue with enhanced catalytic efficiency[16]

Visualization of Pathways and Workflows

Diagram 1: Aerobic Nicotinic Acid Degradation Pathway

Caption: Aerobic degradation pathway of nicotinic acid via this compound.

Diagram 2: Experimental Workflow for Enzyme Assay

Caption: General workflow for a spectrophotometric enzyme kinetics assay.

Experimental Protocols

The following are generalized protocols for assaying the activity of the key enzymes, based on methodologies described in the literature. Researchers should optimize concentrations and conditions for their specific experimental setup.

Protocol 1: Activity Assay for Nicotinate Dehydrogenase (NDH)

This protocol measures the nicotinate-dependent reduction of an artificial electron acceptor or the natural acceptor NAD(P)⁺.

Principle: The activity is determined by monitoring the increase in absorbance resulting from the reduction of the electron acceptor. For NAD(P)⁺, this is measured at 340 nm.

Reagents:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

  • Substrate: 100 mM Nicotinic acid stock solution.

  • Electron Acceptor: 10 mM NAD⁺ or NADP⁺ stock solution.

  • Purified Nicotinate Dehydrogenase enzyme solution.

Procedure:

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

    • 850 µL Assay Buffer.

    • 50 µL of 10 mM NAD⁺ (final concentration: 0.5 mM).

    • 50 µL of 100 mM Nicotinic acid (final concentration: 5 mM).

  • Mix by inversion and place the cuvette in a temperature-controlled spectrophotometer set to 30°C.

  • Allow the mixture to equilibrate for 3-5 minutes and record a baseline absorbance at 340 nm.

  • Initiate the reaction by adding 50 µL of the purified enzyme solution.

  • Immediately mix and continuously monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

  • Enzyme activity (U/mL) can be calculated using the Beer-Lambert law, where the molar extinction coefficient (ε) for NADH/NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Protocol 2: Activity Assay for 6-Hydroxynicotinate 3-monooxygenase (NicC)

This protocol measures the 6-HNA-dependent oxidation of NADH.

Principle: The enzyme activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

Reagents:

  • Assay Buffer: e.g., 50 mM Potassium phosphate buffer, pH 8.0.

  • Substrate: 20 mM this compound stock solution.

  • Cofactor: 10 mM NADH stock solution.

  • Purified 6-Hydroxynicotinate 3-monooxygenase enzyme solution.

Procedure:

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

    • 900 µL Assay Buffer.

    • 50 µL of 20 mM 6-HNA (final concentration: 1 mM).

    • 25 µL of 10 mM NADH (final concentration: 0.25 mM).

  • Mix by inversion and place the cuvette in a temperature-controlled spectrophotometer set to 25°C.

  • Allow the mixture to equilibrate for 3-5 minutes and record a baseline absorbance at 340 nm.

  • Initiate the reaction by adding 25 µL of the purified enzyme solution.

  • Immediately mix and continuously monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the curve.

  • Determine the background rate of NADH oxidation by running a control reaction without the 6-HNA substrate and subtract this from the experimental rate.

  • Calculate enzyme activity (U/mL) using the molar extinction coefficient for NADH (ε = 6220 M⁻¹cm⁻¹ at 340 nm).

Conclusion

This compound stands as a central, indispensable intermediate in the microbial metabolism of nicotinic acid. Its formation via nicotinate dehydrogenase and subsequent conversion by 6-hydroxynicotinate 3-monooxygenase represent the gateway for the complete degradation of the pyridine ring in many aerobic bacteria. Its presence as the initial intermediate in anaerobic pathways further underscores its fundamental role. The detailed characterization of the enzymes that produce and consume 6-HNA not only illuminates microbial metabolic diversity but also provides a rich resource for developing novel biocatalysts and bioremediation strategies for N-heterocyclic pollutants.

References

The Role of Bacillus Species in the Biotransformation of Nicotinic Acid to 6-Hydroxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of nicotinic acid (niacin) to its hydroxylated derivative, 6-hydroxynicotinic acid (6-HNA), represents a pivotal step in the microbial degradation of pyridine compounds and holds significant interest for the pharmaceutical and chemical industries. 6-HNA serves as a valuable precursor for the synthesis of various drugs and specialty chemicals. Bacillus species have emerged as robust biocatalysts for this specific hydroxylation reaction, offering a green and efficient alternative to conventional chemical synthesis. This technical guide provides an in-depth overview of the utilization of Bacillus species for the oxidation of nicotinic acid to 6-HNA, detailing the underlying biochemical pathways, comprehensive experimental protocols, and key quantitative data to facilitate research and development in this area.

Introduction

Nicotinic acid, a member of the vitamin B3 complex, is a fundamental molecule in various biological processes. Certain microorganisms, including several species of the genus Bacillus, have evolved enzymatic machinery to utilize nicotinic acid as a sole source of carbon, nitrogen, and energy.[1] The initial and rate-limiting step in the aerobic degradation of nicotinic acid in these bacteria is the regioselective hydroxylation at the C6 position, yielding this compound. This biotransformation is catalyzed by the enzyme nicotinate dehydrogenase (EC 1.17.1.5), also known as nicotinic acid hydroxylase.[2][3]

The enzymatic production of 6-HNA is of considerable industrial interest due to the challenges associated with its chemical synthesis, which often requires harsh reaction conditions and can lead to the formation of undesirable byproducts. The use of whole-cell Bacillus biocatalysts or their isolated enzymes provides a highly specific, environmentally benign, and potentially cost-effective manufacturing route.

This guide will focus on the practical aspects of employing Bacillus species for this bioconversion, with a particular emphasis on Bacillus niacini and Bacillus paramycoides.

Biochemical Pathway

The aerobic oxidation of nicotinic acid in Bacillus species is initiated by nicotinate dehydrogenase. This enzyme hydroxylates nicotinic acid to this compound. Subsequently, this compound is further hydroxylated to 2,6-dihydroxynicotinic acid by 6-hydroxynicotinate dehydrogenase.[4][5] The overall initial steps of the pathway are depicted below.

NicotinicAcidOxidation NicotinicAcid Nicotinic Acid SixHNA This compound NicotinicAcid->SixHNA  Nicotinate Dehydrogenase  (Bacillus sp.) TwoSixDHNA 2,6-Dihydroxynicotinic Acid SixHNA->TwoSixDHNA  6-Hydroxynicotinate  Dehydrogenase

Biochemical pathway of nicotinic acid oxidation in Bacillus species.

The enzyme nicotinate dehydrogenase from Bacillus species is a complex molybdoenzyme.[2][3] In Bacillus niacini, the enzyme is composed of three different subunits.[3] These enzymes are typically flavoproteins containing iron-sulfur clusters.[4]

Quantitative Data

The efficiency of the bioconversion of nicotinic acid to 6-HNA can be evaluated based on several key parameters, including enzyme activity, conversion yield, and reaction kinetics. The following tables summarize the available quantitative data for nicotinate dehydrogenase from different Bacillus species.

Table 1: Optimal Conditions and Performance of Bacillus paramycoides for 6-HNA Production

ParameterValueReference
Fermentation Medium
Seignette Salt5 g/L[6]
Tryptone10 g/L[6]
K₂HPO₄2 g/L[6]
Nicotinic Acid (Inducer)4 g/L[6]
Reaction Conditions
Optimal Temperature40 °C[6]
Optimal pH7.0[6]
Performance
Enzyme Activity1.23 U/mL[6]
Substrate Conversion15 g/L nicotinic acid completely transformed within 3 hours[6]

An enzyme unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.[7]

Table 2: Properties of Nicotinate Dehydrogenase from Bacillus Species

PropertyBacillus niaciniUnspecified Bacillus SpeciesReference
Enzyme Composition Molybdoenzyme with three subunitsContains flavine and iron[3][4]
Molecular Weight Approx. 300,000 Da400,000 to 450,000 Da[4][8]
Subunit Composition 85 kDa, 34 kDa, 20 kDaAppears to consist of subunits[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the study of nicotinic acid oxidation by Bacillus species.

Cultivation of Bacillus Species

This protocol is based on the optimized conditions for Bacillus paramycoides.[6]

Objective: To cultivate Bacillus paramycoides for the production of nicotinate dehydrogenase.

Materials:

  • Bacillus paramycoides strain

  • Fermentation Medium:

    • Seignette Salt (Potassium sodium tartrate): 5 g/L

    • Tryptone: 10 g/L

    • Dipotassium phosphate (K₂HPO₄): 2 g/L

    • Nicotinic Acid: 4 g/L

  • Sterile baffled flasks

  • Shaking incubator

Procedure:

  • Prepare the fermentation medium and sterilize by autoclaving.

  • Inoculate the sterile medium with a fresh culture of Bacillus paramycoides.

  • Incubate the culture at 30 °C with vigorous shaking (e.g., 200 rpm).

  • Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Harvest the cells in the late logarithmic or early stationary phase by centrifugation (e.g., 8,000 x g for 10 minutes at 4 °C).

  • The cell pellet can be used directly for whole-cell biotransformation or for enzyme extraction.

Enzyme Extraction and Purification

This protocol provides a general workflow for the purification of nicotinate dehydrogenase from Bacillus species, based on methods described for Bacillus niacini.[8]

Objective: To isolate and purify nicotinate dehydrogenase from Bacillus cells.

EnzymePurificationWorkflow Start Bacillus Cell Pellet CellLysis Cell Lysis (e.g., Sonication, French Press) Start->CellLysis Centrifugation1 Centrifugation (to remove cell debris) CellLysis->Centrifugation1 CrudeExtract Crude Cell-Free Extract Centrifugation1->CrudeExtract AmmoniumSulfate Ammonium Sulfate Precipitation CrudeExtract->AmmoniumSulfate Centrifugation2 Centrifugation AmmoniumSulfate->Centrifugation2 Dialysis Dialysis Centrifugation2->Dialysis AnionExchange Anion Exchange Chromatography (e.g., DEAE-Cellulose) Dialysis->AnionExchange HydrophobicInteraction Hydrophobic Interaction Chromatography AnionExchange->HydrophobicInteraction GelFiltration Gel Filtration Chromatography HydrophobicInteraction->GelFiltration PurifiedEnzyme Purified Nicotinate Dehydrogenase GelFiltration->PurifiedEnzyme

General workflow for the purification of nicotinate dehydrogenase.

Materials:

  • Bacillus cell pellet

  • Lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing protease inhibitors)

  • Ammonium sulfate

  • Dialysis tubing

  • Chromatography resins (Anion exchange, Hydrophobic interaction, Gel filtration)

  • Chromatography system

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and disrupt the cells using a suitable method such as sonication or a French press.

  • Clarification: Centrifuge the cell lysate at high speed (e.g., 20,000 x g for 30 minutes at 4 °C) to remove cell debris. The supernatant is the crude cell-free extract.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude extract to precipitate proteins. Collect the protein fraction containing nicotinate dehydrogenase activity.

  • Dialysis: Resuspend the protein pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Chromatography:

    • Anion Exchange Chromatography: Load the dialyzed sample onto an anion exchange column (e.g., DEAE-cellulose) and elute with a salt gradient (e.g., NaCl).

    • Hydrophobic Interaction Chromatography: Pool the active fractions, adjust the salt concentration, and apply to a hydrophobic interaction column. Elute with a decreasing salt gradient.

    • Gel Filtration Chromatography: Further purify the active fractions by size exclusion chromatography to separate proteins based on their molecular weight.

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Enzymatic Assay

This protocol describes a spectrophotometric assay to determine the activity of nicotinate dehydrogenase.

Objective: To measure the rate of conversion of nicotinic acid to this compound.

Principle: The formation of this compound can be monitored by measuring the increase in absorbance at a specific wavelength where the product has a higher extinction coefficient than the substrate. Alternatively, the reduction of an artificial electron acceptor or NAD(P)⁺ can be monitored.

Materials:

  • Purified nicotinate dehydrogenase or whole cells

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Nicotinic acid solution (substrate)

  • NADP⁺ solution (cofactor)[2]

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, nicotinic acid, and NADP⁺.

  • Equilibrate the mixture to the desired temperature (e.g., 40 °C).

  • Initiate the reaction by adding a known amount of the enzyme solution or whole cells.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.[9]

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • One unit of enzyme activity is typically defined as the amount of enzyme required to produce 1 µmol of NADPH per minute.[7]

Product Analysis by HPLC

Objective: To separate and quantify nicotinic acid and this compound in a reaction mixture.

HPLCAnalysisWorkflow Sample Reaction Mixture Centrifuge Centrifugation/ Filtration Sample->Centrifuge Supernatant Clarified Sample Centrifuge->Supernatant HPLC HPLC System (C18 Column) Supernatant->HPLC Detection UV Detector HPLC->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Workflow for HPLC analysis of nicotinic acid and this compound.

Materials:

  • Reaction samples

  • Standards of nicotinic acid and this compound

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like methanol or acetonitrile)

Procedure:

  • Sample Preparation: Stop the enzymatic reaction (e.g., by adding acid or by heat inactivation). Centrifuge the samples to remove enzyme or cells and filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the compounds on a C18 column using an appropriate mobile phase. The elution can be isocratic or a gradient.

    • Detect the compounds using a UV detector at a wavelength where both nicotinic acid and this compound absorb (e.g., around 260 nm).

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of nicotinic acid and this compound.

    • Determine the concentrations of the substrate and product in the experimental samples by comparing their peak areas to the standard curve.

  • Conversion Yield Calculation: Calculate the conversion yield as follows:

    • Yield (%) = ([6-HNA] / ([Initial Nicotinic Acid])) x 100

Conclusion

Bacillus species, particularly B. paramycoides and B. niacini, are promising candidates for the biotechnological production of this compound from nicotinic acid. The key enzyme, nicotinate dehydrogenase, has been characterized, and optimal conditions for its production and activity have been identified. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and optimize this biotransformation process. Further research focusing on strain improvement, enzyme engineering, and process scale-up will be crucial for the industrial implementation of this green and efficient biocatalytic system.

References

The Pivotal Role of 6-Hydroxynicotinic Acid in Neonicotinoid Insecticide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxynicotinic acid, a pyridine derivative, has emerged as a critical building block in the synthesis of a prominent class of insecticides known as neonicotinoids. These insecticides, including commercially significant compounds like imidacloprid and acetamiprid, are valued for their high efficiency, broad-spectrum activity, and relatively low toxicity to non-target organisms. This technical guide provides an in-depth exploration of the synthetic pathways leading from this compound to key neonicotinoid insecticides, detailing experimental protocols and presenting quantitative data for each step. Furthermore, it elucidates the mode of action of these insecticides through a schematic representation of their interaction with the insect nervous system.

Synthetic Pathways from this compound

The synthesis of neonicotinoid insecticides from this compound primarily proceeds through the formation of a key intermediate, 2-chloro-5-chloromethylpyridine (CCMP). The multi-step synthesis of CCMP and its subsequent conversion to imidacloprid and acetamiprid are outlined below.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-chloromethylpyridine (CCMP)

The transformation of this compound to CCMP is a four-step process.

Experimental Workflow for CCMP Synthesis

G cluster_0 CCMP Synthesis from this compound This compound This compound 6-Hydroxynicotinoyl Chloride 6-Hydroxynicotinoyl Chloride This compound->6-Hydroxynicotinoyl Chloride  Step 1: Chlorination 6-Hydroxynicotinaldehyde 6-Hydroxynicotinaldehyde 6-Hydroxynicotinoyl Chloride->6-Hydroxynicotinaldehyde  Step 2: Catalytic Hydrogenation 2-Hydroxy-5-hydroxymethylpyridine 2-Hydroxy-5-hydroxymethylpyridine 6-Hydroxynicotinaldehyde->2-Hydroxy-5-hydroxymethylpyridine  Step 3: Catalytic Hydrogenation 2-Chloro-5-chloromethylpyridine (CCMP) 2-Chloro-5-chloromethylpyridine (CCMP) 2-Hydroxy-5-hydroxymethylpyridine->2-Chloro-5-chloromethylpyridine (CCMP)  Step 4: Chlorination

Caption: Synthesis of 2-chloro-5-chloromethylpyridine (CCMP) from this compound.

Step 1: Synthesis of 6-Hydroxynicotinoyl Chloride

  • Reaction: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acid chloride.

  • Experimental Protocol:

    • In a reaction vessel, suspend this compound in an inert solvent like chloroform.

    • Add a catalytic amount of pyridine.

    • Slowly add an excess of thionyl chloride while maintaining the reaction under reflux.

    • Continue the reaction at approximately 55°C for about one hour.

    • After the reaction, the product, 5-chloro-6-hydroxynicotinoyl chloride, can be precipitated by cooling, filtered, washed with chloroform, and dried under vacuum.[1]

ParameterValueReference
ReactantsThis compound, Thionyl chloride, Pyridine[1]
SolventChloroform[1]
Temperature55°C[1]
Reaction Time1 hour[1]
Yield~60% (for 5-chloro-6-hydroxynicotinoyl chloride)[1]

Step 2: Catalytic Hydrogenation of 6-Hydroxynicotinoyl Chloride to 6-Hydroxynicotinaldehyde

  • Reaction: The acid chloride is selectively reduced to the aldehyde via catalytic hydrogenation.

  • Experimental Protocol:

    • In an autoclave, dissolve 6-hydroxynicotinoyl chloride in acetonitrile.

    • Add a 5% Palladium on Carbon (Pd/C) catalyst.

    • Pressurize the autoclave with hydrogen gas.

    • Heat the reaction mixture and maintain for several hours.

    • After the reaction, filter off the catalyst and concentrate the filtrate.

    • Recrystallize the residue from water to obtain 6-hydroxynicotinaldehyde.[2]

ParameterValueReference
Reactant6-Hydroxynicotinoyl chloride[2]
Catalyst5% Pd/C[2]
SolventAcetonitrile[2]
Temperature80°C[2]
Pressure10 bar H₂[2]
Reaction Time4 hours[2]
Yield74%[2]

Step 3: Catalytic Hydrogenation of 6-Hydroxynicotinaldehyde to 2-Hydroxy-5-hydroxymethylpyridine

  • Reaction: The aldehyde is further reduced to an alcohol through another catalytic hydrogenation step.

  • Experimental Protocol: This step also utilizes a catalyst, likely a noble metal such as palladium on carbon, under a hydrogen atmosphere to reduce the aldehyde functional group to a primary alcohol. The specific conditions would be similar to Step 2, with adjustments in temperature and pressure to ensure complete reduction.

Step 4: Chlorination of 2-Hydroxy-5-hydroxymethylpyridine to 2-Chloro-5-chloromethylpyridine (CCMP)

  • Reaction: The diol is chlorinated to yield the final intermediate, CCMP.

  • Experimental Protocol:

    • Dissolve 2-hydroxy-5-hydroxymethylpyridine and phosphorus pentachloride in phosphoryl chloride.

    • Heat the solution and stir for several hours.

    • After cooling, add chloroform and carefully hydrolyze the excess chlorinating agent with water.

    • Wash the organic phase with a sodium bicarbonate solution, dry over sodium sulfate, and concentrate.

    • Distill the oily residue under reduced pressure to obtain CCMP.[2]

ParameterValueReference
Reactants2-Hydroxy-5-hydroxymethylpyridine, Phosphorus pentachloride[2]
SolventPhosphoryl chloride[2]
Temperature105°C[2]
Reaction Time6 hours[2]
Yield95%[2]
Part 2: Synthesis of Neonicotinoid Insecticides from CCMP

CCMP is a versatile intermediate that can be used to synthesize various neonicotinoids. The syntheses of imidacloprid and acetamiprid are presented here.

Synthetic Routes to Imidacloprid and Acetamiprid from CCMP

G cluster_1 Neonicotinoid Synthesis CCMP CCMP Imidacloprid Imidacloprid CCMP->Imidacloprid  + 2-Nitroiminoimidazolidine Acetamiprid Acetamiprid CCMP->Acetamiprid  + N-cyano-N-methylacetamidine 2-Nitroiminoimidazolidine 2-Nitroiminoimidazolidine N-cyano-N-methylacetamidine N-cyano-N-methylacetamidine

Caption: Synthesis of Imidacloprid and Acetamiprid from the key intermediate CCMP.

Synthesis of Imidacloprid

  • Reaction: Imidacloprid is synthesized by reacting CCMP with 2-nitroiminoimidazolidine in the presence of a base.

  • Experimental Protocol:

    • In a reaction flask, combine 2-nitroiminoimidazolidine and an alkali carbonate (e.g., potassium carbonate) in an organic solvent such as acetonitrile.

    • Heat the mixture to reflux.

    • Gradually add a stoichiometric amount of 2-chloro-5-chloromethylpyridine (CCMP) to the refluxing mixture.

    • Continue the reaction under reflux for several hours.

    • After the reaction is complete, filter the mixture.

    • Concentrate the filtrate and purify the resulting product to obtain imidacloprid.[3][4][5]

ParameterValueReference
Reactants2-chloro-5-chloromethylpyridine (CCMP), 2-nitroiminoimidazolidine[3][4]
BaseAlkali carbonate (e.g., K₂CO₃)[3][6]
SolventAcetonitrile[3][6]
ConditionReflux[3][4]
Yield97.4% (in a similar process)[7]

Synthesis of Acetamiprid

  • Reaction: Acetamiprid is synthesized by the reaction of CCMP with N-(6-chloro-3-pyridylmethyl)methylamine, which is then reacted with N-cyanoethyl ethyl imidate. A more direct route involves reacting CCMP with N-cyano-N-methylacetamidine.

  • Experimental Protocol (from CCMP):

    • In a jet loop reactor, mix N-cyano-N-methylacetamidine, anhydrous potassium carbonate, and a phase transfer catalyst like benzyltriethylammonium chloride in dimethylformamide.

    • Maintain the temperature at 25-30°C.

    • Add 2-chloro-5-chloromethylpyridine (CCMP) dropwise over a period of 60 to 90 minutes.

    • Continue the reaction at this temperature.

    • After the reaction, filter the mixture and recover the dimethylformamide from the filtrate by distillation under reduced pressure.

    • Wash the filter cake with ethyl acetate and dry under vacuum to obtain acetamiprid.[8]

ParameterValueReference
Reactants2-chloro-5-chloromethylpyridine (CCMP), N-cyano-N-methylacetamidine[8]
BaseAnhydrous potassium carbonate[8]
CatalystBenzyltriethylammonium chloride[8]
SolventDimethylformamide[8]
Temperature25-30°C[8]
Purity97.2%[8]
Yield70%[8]

Mechanism of Action: Neonicotinoid Insecticides

Neonicotinoids exert their insecticidal effect by acting as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This targeted action is what makes them highly effective against pests while having lower toxicity to mammals.

Signaling Pathway of Neonicotinoid Action

G cluster_synapse Insect Synapse cluster_presynaptic cluster_postsynaptic Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Synaptic_Cleft Synaptic Cleft nAChR Nicotinic Acetylcholine Receptor (nAChR) Synaptic_Cleft->nAChR ACh Binding Postsynaptic_Neuron Postsynaptic Neuron Acetylcholine->Synaptic_Cleft Release Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activation Na_Ca_Influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Continuous Depolarization Na_Ca_Influx->Depolarization Paralysis_Death Paralysis & Death Depolarization->Paralysis_Death Leads to Neonicotinoid Neonicotinoid Insecticide Neonicotinoid->nAChR Irreversible Binding (Agonist)

Caption: Neonicotinoids act as agonists at the nicotinic acetylcholine receptor in insects.

The binding of neonicotinoids to nAChRs is essentially irreversible. Unlike the natural neurotransmitter acetylcholine, which is rapidly broken down by the enzyme acetylcholinesterase to terminate the nerve signal, neonicotinoids are not degraded by this enzyme. This leads to a state of continuous stimulation of the postsynaptic neuron. The prolonged influx of sodium and calcium ions causes uncontrolled nerve firing, leading to paralysis and ultimately the death of the insect. The selectivity of neonicotinoids arises from their higher binding affinity to insect nAChRs compared to mammalian receptors.

Conclusion

This compound is a cornerstone intermediate in the industrial synthesis of highly effective neonicotinoid insecticides. The synthetic pathways, while multi-stepped, are well-established and lead to the production of key agrochemicals like imidacloprid and acetamiprid. Understanding these synthetic routes and the mechanism of action of the final products is crucial for researchers and professionals in the fields of agrochemical development, drug discovery, and toxicology. The detailed protocols and data presented in this guide offer a valuable resource for further research and development in this important area of crop protection.

References

6-Hydroxynicotinic Acid: A Technical Guide to its Applications in Modern Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 6-Hydroxynicotinic acid (6-HNA), a pyridine derivative, is emerging as a molecule of significant interest in the agricultural sector. While it has been recognized for its role in the microbial degradation of nicotinic acid, its potential extends into direct and indirect applications for crop protection.[1][2] This technical guide provides an in-depth analysis of two core applications of 6-HNA: its role as a natural herbicide against parasitic weeds and its function as a critical intermediate in the synthesis of advanced chemical pesticides. This document is intended for researchers, scientists, and professionals in the field of agricultural science and drug development.

Application 1: Natural Herbicide for Parasitic Weed Control

Recent research has identified this compound as a potent natural herbicide, particularly against root holoparasitic weeds like Phelipanche aegyptiaca, which poses a severe threat to agricultural productivity.[3] 6-HNA is a key component of root exudates from resistant melon (Cucumis melo) varieties and acts by inhibiting critical developmental stages of the parasitic plant.[3][4]

Mechanism of Action: Disruption of Auxin Signaling

The primary herbicidal mechanism of 6-HNA against P. aegyptiaca is the disruption of its auxin signaling pathway.[3][4] Host plants release haustorium-inducing factors, such as indole-3-acetic acid (IAA), which is a natural auxin.[3] The parasite detects these signals, which triggers an internal auxin signaling cascade leading to the formation of a prehaustorium—a specialized organ that attaches to and invades the host root.[3][4]

6-HNA intervenes by suppressing the expression of genes within the parasite that are essential for this auxin-mediated developmental process.[3] By inhibiting the auxin signaling pathway, 6-HNA effectively blocks prehaustorium formation and reduces the overall parasitic capability of the weed.[3][4]

AuxinSignalingDisruption cluster_host Host Plant Root cluster_parasite Parasitic Weed (P. aegyptiaca) Host_IAA Indole-3-acetic acid (IAA) (Haustorium Inducing Factor) Auxin_Pathway Auxin Signaling Pathway Host_IAA->Auxin_Pathway Activates Prehaustorium Prehaustorium Formation Auxin_Pathway->Prehaustorium Leads to HNA This compound (6-HNA) HNA->Auxin_Pathway Inhibits

Caption: Mechanism of 6-HNA in inhibiting parasitic weed development.

Data Presentation: Herbicidal Efficacy

Quantitative studies have demonstrated the dose-dependent inhibitory effect of 6-HNA on the formation of prehaustoria in P. aegyptiaca. The data highlights a significant reduction in parasitic success at millimolar concentrations.

6-HNA ConcentrationInducing AgentObservation PeriodPrehaustorium Formation RateReference
0 mM (Control)0.1 mM IAA7 daysHigh[4][5]
0.01 mM0.1 mM IAA7 daysReduced[4][5]
0.1 mM0.1 mM IAA7 daysSignificantly Reduced[4][5]
1.0 mM0.1 mM IAA7 daysNot Detected[4][5]

Table 1: Summary of quantitative data on the inhibitory effect of 6-HNA on P. aegyptiaca prehaustorium formation.

Experimental Protocols

Protocol 1: Parasitic Weed Seed Germination Inhibition Assay

This protocol is adapted from standard methods for testing parasitic weed germination.[6][7]

  • Seed Sterilization:

    • Transfer approximately 50 µL of P. aegyptiaca seeds into a sterile microcentrifuge tube.

    • Wash the seeds by adding 1 mL of 70% ethanol and centrifuging briefly to pellet the seeds. Pipette off the ethanol.[6]

    • Add 1 mL of a 50% bleach solution containing 0.02% Tween20. Incubate for 10 minutes, inverting the tube every 2 minutes.[6]

    • In a laminar flow hood, pellet the seeds by centrifugation and remove the bleach solution.

    • Rinse the seeds three times by resuspending in 1 mL of sterile water, centrifuging, and removing the supernatant.[6]

  • Conditioning:

    • Resuspend the sterilized seeds in 1 mL of sterile buffer (e.g., 10 mM HEPES, pH 7.5).

    • Wrap the tube in foil and store in the dark at approximately 21-25°C for 7-10 days to allow for conditioning.[6]

  • Treatment Application:

    • Dispense the conditioned seed suspension into a sterile 96-well plate (e.g., 50 µL per well).

    • Prepare treatment solutions:

      • Control: Germination stimulant only (e.g., 0.1 µM GR24).

      • Test: Germination stimulant (0.1 µM GR24) plus 1 mM 6-HNA.[4]

    • Add the respective solutions to the wells. Include multiple replicates for each treatment.

    • Incubate the plate in the dark at 25°C for 4-7 days.

  • Data Collection:

    • Using a stereomicroscope, count the number of germinated and non-germinated seeds in each well.

    • Calculate the germination percentage for each treatment and analyze for statistical significance.

Protocol 2: Haustorium Induction and Inhibition Assay

This protocol outlines the in-vitro induction of haustoria and the assessment of inhibition by 6-HNA.[1][8]

  • Plant Material: Use P. aegyptiaca seeds germinated in the presence of a stimulant (e.g., GR24) until the radicle has elongated.

  • Assay Setup:

    • Place germinated seeds onto water agar medium in petri dishes.

    • Prepare treatment solutions in the agar medium:

      • Control: 0.1 mM Indole-3-acetic acid (IAA) as the haustorium-inducing factor.[4][5]

      • Test Groups: 0.1 mM IAA combined with varying concentrations of 6-HNA (e.g., 0.01 mM, 0.1 mM, 1.0 mM).[4][5]

  • Incubation:

    • Culture the germinated seeds on the treatment media for 7 days in a controlled growth chamber.[4][5]

  • Observation and Quantification:

    • Examine the radicle tips of the seedlings under a stereomicroscope.

    • Count the number of seedlings that have successfully developed a prehaustorium (characterized by swelling and hair-like structures at the root tip).

    • Calculate the rate of prehaustorium formation for each treatment group.

ExperimentalWorkflow cluster_prep Seed Preparation cluster_assay Germination & Haustorium Assay A Sterilize P. aegyptiaca seeds (Ethanol & Bleach) B Condition seeds in dark (7-10 days) A->B C Plate seeds/seedlings B->C D Apply Treatments: 1. Control (Stimulant only) 2. Test (Stimulant + 6-HNA) C->D E Incubate in dark (4-7 days) D->E F Quantify Germination & Prehaustorium Formation Rate E->F G Analyze Data & Compare Treatment Efficacy F->G

Caption: Workflow for assaying 6-HNA's effect on parasitic weeds.

Application 2: Precursor in Neonicotinoid Insecticide Synthesis

Beyond its direct biological activity, this compound serves as a pivotal chemical intermediate in the manufacturing of advanced, nitrogen-containing heterocyclic pesticides.[9] It is a foundational building block for the synthesis of widely used pyridylmethylamine pesticides, such as the neonicotinoids imidacloprid and acetamiprid.[9]

These insecticides are highly effective against a broad spectrum of sucking insects, soil insects, and whiteflies.[10] Their mode of action involves acting on the central nervous system by irreversibly blocking postsynaptic nicotinic acetylcholine receptors.[10] The use of high-purity 6-HNA allows manufacturers to construct the precise and complex molecular structures required for these potent and targeted agrochemicals.[9]

SynthesisPathway HNA This compound (Starting Material) Intermediate Multi-step Chemical Transformation (e.g., Chlorination) HNA->Intermediate Synthesis Steps CCMP 2-Chloro-5- (chloromethyl)pyridine (Key Intermediate) Intermediate->CCMP Neonic Final Neonicotinoid Product (e.g., Imidacloprid, Acetamiprid) CCMP->Neonic Coupling Reaction

Caption: High-level synthesis pathway for neonicotinoids using 6-HNA.

Future Outlook and Conclusion

The documented applications of this compound in agriculture are distinct and significant. Its role as a precursor in pesticide synthesis is well-established commercially, underpinning the production of key crop protection products.[9] More recently, its identification as a natural allelochemical with specific herbicidal activity against parasitic weeds opens a new avenue for bio-rational pest management strategies.[3][4] The disruption of the auxin signaling pathway is a targeted mechanism that could be exploited for developing novel herbicides.[3]

Currently, there is a lack of scientific evidence supporting the direct application of 6-HNA as a general plant growth regulator or as an agent for enhancing abiotic stress tolerance in major crops. These areas represent potential avenues for future research. Investigating its effects on plant physiology and stress response pathways could uncover new, direct applications for this versatile molecule.

References

6-Hydroxynicotinic acid as a precursor for luminescent materials

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: 6-Hydroxynicotinic Acid as a Precursor for Luminescent Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role of this compound as a foundational building block in the synthesis of advanced luminescent materials. We delve into the principles of luminescence, particularly in the context of lanthanide complexes and metal-organic frameworks (MOFs), and provide a comprehensive overview of the synthesis and characterization of these materials. This document is intended to serve as a resource for researchers and professionals in materials science, chemistry, and drug development, providing both theoretical insights and practical methodologies.

Introduction to this compound in Luminescent Materials

This compound, a derivative of nicotinic acid, is a versatile organic molecule that has found applications in various fields, including the synthesis of agrochemicals and as a metabolite in biological systems.[1][2] Its rigid structure, featuring both a carboxylate and a hydroxyl group on a pyridine ring, makes it an excellent candidate as a ligand for the formation of coordination complexes with metal ions. In the realm of materials science, these structural features are particularly advantageous for the construction of luminescent materials.

The primary application of this compound in this context is as an "antenna" ligand in lanthanide complexes and as a building block for luminescent metal-organic frameworks (MOFs).[3][4] The organic ligand absorbs excitation energy and efficiently transfers it to the metal center, which then emits light at its characteristic wavelength. This process, known as the "antenna effect," is crucial for overcoming the weak light absorption of lanthanide ions themselves.

The resulting luminescent materials have a wide range of potential applications, including in bioimaging, sensing, and as components of light-emitting devices.[5][6] The unique photophysical properties of lanthanide-based materials, such as long luminescence lifetimes and sharp emission bands, make them particularly suitable for time-resolved fluorescence assays and for creating highly color-pure light sources.[5]

Principles of Luminescence in Lanthanide Complexes and MOFs

The luminescence of materials derived from this compound and lanthanide ions is a multi-step process governed by the principles of coordination chemistry and photophysics.

The Antenna Effect

The "antenna effect" is the fundamental mechanism by which lanthanide complexes with organic ligands, such as this compound, produce strong luminescence. This process can be broken down into the following key steps:

  • Excitation of the Ligand: The organic ligand (the "antenna") absorbs photons, typically in the UV region, and is promoted to an excited singlet state (S1).

  • Intersystem Crossing (ISC): The excited ligand then undergoes intersystem crossing to a lower-energy triplet state (T1). This is a spin-forbidden but often efficient process in ligands containing heteroatoms and coordinated to heavy metal ions.

  • Energy Transfer (ET): The energy from the triplet state of the ligand is transferred to the lanthanide ion, exciting its f-electrons to a higher energy level. For this energy transfer to be efficient, the triplet state energy level of the ligand must be slightly higher than the excited state energy level of the lanthanide ion.

  • Lanthanide Emission: The excited lanthanide ion relaxes to its ground state by emitting a photon. This emission is characterized by sharp, line-like spectra that are specific to each lanthanide element (e.g., green for Terbium, red for Europium).

Energy_Transfer_Mechanism cluster_ligand Organic Ligand (Antenna) cluster_lanthanide Lanthanide Ion S0 S0 (Ground State) S1 S1 (Excited Singlet State) T1 T1 (Excited Triplet State) S1->T1 2. Intersystem Crossing (ISC) Ln_E Excited State T1->Ln_E 3. Energy Transfer (ET) Ln_G Ground State Light_Out Photon (Visible) Ln_E->Ln_G 4. Luminescence Light_In Photon (UV) Light_In->S0 1. Absorption

Figure 1: The Antenna Effect energy transfer mechanism in lanthanide complexes.

Luminescence in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[3] When this compound is used as a linker in a MOF containing luminescent metal centers (like lanthanides), the resulting material can exhibit luminescence. The principles are similar to that of discrete lanthanide complexes, but the rigid, porous structure of the MOF can influence the photophysical properties.[4] The framework can:

  • Enhance Luminescence: By preventing non-radiative decay pathways that might occur in solution.

  • Enable Sensing: The porous nature of MOFs allows for the inclusion of guest molecules, which can interact with the framework and modulate the luminescence, leading to applications in chemical sensing.[7]

Synthesis and Experimental Protocols

The synthesis of luminescent materials from this compound typically involves the formation of coordination complexes with lanthanide salts. The following is a general protocol for the synthesis of a lanthanide-6-hydroxynicotinate complex.

General Experimental Protocol for Synthesis of Lanthanide-6-Hydroxynicotinate Complexes

Materials:

  • This compound

  • Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O or TbCl₃·6H₂O)

  • Sodium hydroxide (NaOH) or other suitable base

  • Deionized water

  • Ethanol

Procedure:

  • Ligand Preparation: Dissolve this compound in a minimal amount of deionized water, adjusting the pH to ~7 with a dilute NaOH solution to deprotonate the carboxylic acid group.

  • Lanthanide Solution Preparation: In a separate vessel, dissolve the lanthanide(III) chloride hexahydrate in deionized water.

  • Complexation: Slowly add the lanthanide solution to the ligand solution with constant stirring. The molar ratio of ligand to metal is typically 3:1.

  • Precipitation and Crystallization: A precipitate may form immediately or upon slow evaporation of the solvent. The reaction mixture can be heated gently to encourage dissolution and then cooled slowly to promote crystallization.

  • Isolation and Purification: The resulting solid is collected by filtration, washed with deionized water and ethanol to remove unreacted starting materials, and then dried under vacuum.

Experimental_Workflow start Start dissolve_ligand 1. Dissolve this compound in H2O + NaOH (pH ~7) start->dissolve_ligand dissolve_ln 2. Dissolve Lanthanide Salt (e.g., EuCl3) in H2O start->dissolve_ln mix_solutions 3. Mix Solutions (Ligand:Metal = 3:1) dissolve_ligand->mix_solutions dissolve_ln->mix_solutions precipitate 4. Precipitate / Crystallize (Slow Evaporation) mix_solutions->precipitate filter_wash 5. Filter and Wash (H2O and Ethanol) precipitate->filter_wash dry 6. Dry Under Vacuum filter_wash->dry characterize 7. Characterization (Spectroscopy, etc.) dry->characterize end End Product: Luminescent Complex characterize->end

Figure 2: General experimental workflow for the synthesis of lanthanide-6-hydroxynicotinate complexes.

Photophysical Data and Characterization

The characterization of the resulting luminescent materials is crucial to understanding their properties and potential applications. Key photophysical parameters include the excitation and emission wavelengths, quantum yield, and luminescence lifetime.

Table 1: Photophysical Properties of Lanthanide-6-Hydroxynicotinate Complexes

Lanthanide IonExcitation Wavelength (nm)Emission Wavelengths (nm)Quantum Yield (%)Luminescence Lifetime (ms)
Europium (Eu³⁺)[Data to be sourced][Data to be sourced][Data to be sourced][Data to be sourced]
Terbium (Tb³⁺)[Data to be sourced][Data to be sourced][Data to be sourced][Data to be sourced]
[Other Ln³⁺][Data to be sourced][Data to be sourced][Data to be sourced][Data to be sourced]

Note: Specific quantitative data for this compound-based luminescent materials is currently being sourced from targeted literature searches.

Applications in Research and Drug Development

The unique properties of luminescent materials derived from this compound open up a range of applications for researchers and drug development professionals.

  • Bioimaging and Sensing: The long luminescence lifetimes of these materials are advantageous for time-gated fluorescence imaging, which reduces background autofluorescence from biological samples, leading to higher sensitivity. They can also be designed as fluorescent probes for the detection of specific ions or biomolecules.[1]

  • High-Throughput Screening: In drug discovery, these materials can be used to develop robust and sensitive assays for high-throughput screening of compound libraries.

  • Theranostics: The combination of the luminescent properties for imaging and the potential for the ligand or metal to have therapeutic activity paves the way for the development of theranostic agents.

Conclusion and Future Outlook

This compound is a promising and versatile precursor for the development of a new generation of luminescent materials. Its coordination chemistry with lanthanide ions, facilitated by the "antenna effect," allows for the creation of materials with tailored photophysical properties. While further research is needed to fully characterize the range of luminescent materials that can be synthesized from this precursor and to optimize their performance, the foundational principles and methodologies outlined in this guide provide a solid starting point for researchers in the field. The continued exploration of these materials is expected to yield significant advancements in areas ranging from medical diagnostics to optoelectronics.

References

Methodological & Application

Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical synthesis of 6-hydroxynicotinic acid from coumalic acid. The described two-step method is a well-established procedure, offering reliable yields of this important heterocyclic building block. The protocols detailed below are based on established laboratory practices and provide a clear pathway for the successful synthesis and purification of the target compound.

Overview of the Synthetic Pathway

The conversion of coumalic acid to this compound is achieved through a two-step synthetic sequence. The first step involves the esterification of coumalic acid with methanol in the presence of a strong acid catalyst to yield methyl coumalate. The subsequent step is a ring transformation reaction where methyl coumalate is treated with ammonia, followed by hydrolysis, to afford the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis, providing a clear overview of the reactants, products, and expected outcomes.

Table 1: Reagents and Molar Quantities for Methyl Coumalate Synthesis

CompoundMolecular FormulaMolar Mass ( g/mol )Starting QuantityMoles (approx.)
Coumalic AcidC₆H₄O₄140.0935.0 - 50.0 g0.25 - 0.36
Sulfuric Acid (conc.)H₂SO₄98.08100 - 139 mL-
MethanolCH₄O32.0450 - 70 mL-
Sodium CarbonateNa₂CO₃105.99~150 - 220 g-

Table 2: Reagents and Molar Quantities for this compound Synthesis

CompoundMolecular FormulaMolar Mass ( g/mol )Starting QuantityMoles (approx.)
Methyl CoumalateC₇H₆O₄154.1218.0 - 45.0 g0.12 - 0.29
Ammonia SolutionNH₃ (aq)17.0320 mL (d=0.88) or 117 mL (14%)-
Sodium HydroxideNaOH40.0040.0 g1.0
Hydrochloric Acid (conc.)HCl36.46~250 mL-

Table 3: Product Yields and Physical Properties

ProductAppearanceYield RangeMelting Point
Methyl Coumalate-32-47%68-74 °C
This compoundBright yellow microcrystalline solid58-91%299-300 °C (decomposes)[1][2]

Experimental Protocols

Part 1: Synthesis of Methyl Coumalate

This procedure outlines the esterification of coumalic acid to form the methyl coumalate intermediate.

Materials:

  • Coumalic acid

  • Concentrated sulfuric acid

  • Methanol

  • Anhydrous sodium carbonate

  • Ice

  • 500 mL round-bottom flask

  • 2 L beaker

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Heating mantle or water bath

  • Büchner funnel and filtration apparatus

Procedure:

  • Carefully add 100 mL of concentrated sulfuric acid to a 250 mL round-bottom flask.[2]

  • In small portions, add 35 g of finely powdered coumalic acid to the sulfuric acid with swirling.[2] Maintain the temperature below 30°C using an ice-water bath.[2]

  • Slowly add 50 mL of methanol in small portions, ensuring the temperature does not rise above 35°C.[2]

  • Heat the reaction mixture on a boiling water bath for 1.5 hours.[2]

  • Cool the mixture and slowly pour it into 500 mL of an ice-water slurry with stirring.[2]

  • Neutralize the mixture by adding a slurry of approximately 150 g of sodium carbonate until the solution is just neutral.[2]

  • Filter the precipitated methyl coumalate and wash it four times with 100 mL portions of cold water.[2]

  • Air-dry the product. The expected yield is around 18 g (47%).[2]

Part 2: Synthesis of this compound

This protocol details the conversion of methyl coumalate to the final product, this compound.

Materials:

  • Methyl coumalate

  • Ammonia solution (d = 0.88 g/mL)

  • Sodium hydroxide

  • Concentrated hydrochloric acid

  • Ice

  • 250 mL and 2 L beakers

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-water bath

  • Büchner funnel and filtration apparatus

Procedure:

  • In a 250 mL beaker placed in an ice-water bath, combine 20 mL of ammonia solution and 30 mL of water.[2]

  • With stirring, add 18 g of methyl coumalate in portions over approximately 5 minutes, keeping the temperature below 20°C.[2]

  • Stir the resulting dark red solution for an additional 45 minutes at 20°C.[2]

  • In a separate beaker, prepare a solution of 40 g of sodium hydroxide in 250 mL of water and bring it to a boil.[2]

  • Add the methyl coumalate-ammonia mixture to the boiling sodium hydroxide solution.[2]

  • Boil the reaction mixture for 5 minutes, then cool it to 10°C in an ice-water bath.[2]

  • With stirring, add concentrated hydrochloric acid to precipitate the product. The temperature should not exceed 30°C during neutralization.[2]

  • Allow the acidified solution to stand in the ice-water bath for 1 hour.[2]

  • Collect the bright yellow crystalline solid by filtration, wash with water, and air dry.[2] The expected yield is 8.5 g (58%).[2]

Visual Representation of the Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Methyl Coumalate Synthesis cluster_step2 Step 2: this compound Synthesis CoumalicAcid Coumalic Acid & H₂SO₄ MethanolAddition Add Methanol (<35°C) CoumalicAcid->MethanolAddition Heating Heat (1.5 hours) MethanolAddition->Heating Quench Quench in Ice-Water Heating->Quench Neutralize Neutralize with Na₂CO₃ Quench->Neutralize FilterWash1 Filter and Wash Neutralize->FilterWash1 MethylCoumalate Methyl Coumalate FilterWash1->MethylCoumalate Ammonolysis Methyl Coumalate & NH₃(aq) (<20°C) MethylCoumalate->Ammonolysis Use as starting material Stirring Stir at 20°C (45 mins) Ammonolysis->Stirring Hydrolysis Add to Boiling NaOH(aq) Stirring->Hydrolysis Boil Boil (5 mins) Hydrolysis->Boil Cooling Cool to 10°C Boil->Cooling Acidify Acidify with HCl (<30°C) Cooling->Acidify FilterWash2 Filter and Wash Acidify->FilterWash2 FinalProduct This compound FilterWash2->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of 6-Hydroxynicotinic Acid using Pseudomonas fluorescens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxynicotinic acid (6-HNA) is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals, most notably the neonicotinoid insecticide Imidacloprid. The conventional chemical synthesis of 6-HNA is often hampered by harsh reaction conditions, low yields, and the generation of undesirable byproducts. Enzymatic synthesis using whole-cell biocatalysts, such as Pseudomonas fluorescens, presents a green and efficient alternative. These microorganisms possess a robust nicotinic acid hydroxylase (also known as nicotinic acid dehydrogenase) that specifically catalyzes the hydroxylation of nicotinic acid at the C6 position. This document provides detailed application notes and protocols for the production of 6-HNA using Pseudomonas fluorescens resting cells.

Principle

The enzymatic synthesis of 6-HNA is based on the microbial transformation of nicotinic acid by Pseudomonas fluorescens. The key enzyme, nicotinic acid hydroxylase, facilitates the direct hydroxylation of the pyridine ring of nicotinic acid to yield 6-HNA. The use of resting cells, which are non-growing but metabolically active, is a cost-effective strategy that minimizes downstream processing and byproduct formation. The bioconversion is typically carried out in a buffered solution under optimized conditions of pH, temperature, and substrate concentration to maximize product yield.

Quantitative Data Summary

The following tables summarize quantitative data for the optimization of 6-HNA production. Data is adapted from studies on Pseudomonas species and serves as a strong baseline for optimizing the process with Pseudomonas fluorescens.

Table 1: Effect of Culture Medium Composition on Enzyme Activity

ComponentVariationRelative Enzyme Activity (%)
Carbon Source Soluble Starch100
Glycerol85
Glucose70
Pyruvic Acid90
Nitrogen Source Yeast Extract100
Peptone92
Ammonium Sulfate78
Metal Ion Molybdenum & Iron100
(added to medium)No additional ions65
Magnesium Sulfate88
Calcium Chloride82

Table 2: Optimization of Biocatalytic Conversion Conditions

ParameterCondition6-HNA Yield (g/L)Conversion Rate (%)
pH 6.013590
6.514597
7.0 155 99
7.514898
8.014093
Temperature (°C) 2512080
3014898
35 155 99
4013087
Initial Nicotinic Acid (g/L) 1009898
12011797.5
150 148 98.7
180158 (with inhibition)88
Cell Biomass (g dry wt/L) 510595
7.5 150 99
1015298
12.514593

Note: The data presented is a compiled summary from various sources and should be used as a guide for optimization.

Experimental Protocols

Protocol 1: Cultivation of Pseudomonas fluorescens for High Hydroxylase Activity

This protocol describes the cultivation of Pseudomonas fluorescens (e.g., strain TN5) to induce high levels of nicotinic acid hydroxylase.

1. Media Preparation:

  • Seed Medium (per liter):

    • Peptone: 10 g

    • Beef Extract: 5 g

    • NaCl: 1 g

    • Nicotinic Acid: 2 g (as inducer)

    • Adjust pH to 7.0. Sterilize by autoclaving at 121°C for 20 minutes.

  • Fermentation Medium (per liter):

    • Yeast Extract Paste: 10 g

    • Corn Steep Liquor: 10 g

    • Nicotinic Acid: 10 g

    • KH₂PO₄: 1 g

    • K₂HPO₄·3H₂O: 3.93 g

    • Add Molybdenum and Iron salts (e.g., Na₂MoO₄·2H₂O at 0.05 g/L and FeSO₄·7H₂O at 0.02 g/L) for enhanced enzyme formation.[1]

    • Adjust pH to 7.0. Sterilize by autoclaving at 121°C for 20 minutes.

2. Inoculum Preparation:

  • Inoculate a single colony of Pseudomonas fluorescens from an agar plate into a 50 mL flask containing 10 mL of seed medium.

  • Incubate at 30°C with shaking at 200 rpm for 18-24 hours.

3. Fermentation:

  • Transfer the seed culture (5-10% v/v) into a 1 L flask containing 200 mL of fermentation medium.

  • Incubate at 30°C with vigorous shaking (200-250 rpm) for 24-48 hours to ensure adequate aeration, which is crucial for hydroxylation activity.[1]

  • Monitor cell growth by measuring the optical density at 610 nm.

Protocol 2: Preparation of Resting Cells

This protocol details the harvesting and preparation of Pseudomonas fluorescens cells for use as a whole-cell biocatalyst.

  • Harvest the cells from the fermentation broth by centrifugation at 8,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with an equal volume of sterile 0.85% NaCl solution or a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • Centrifuge again under the same conditions to collect the washed cell pellet.

  • The resulting cell paste constitutes the resting cells and can be used immediately or stored at 4°C for a short period. For longer storage, cells can be lyophilized or stored as a glycerol stock at -80°C.

Protocol 3: Biocatalytic Conversion of Nicotinic Acid to this compound

This protocol outlines the enzymatic reaction using the prepared resting cells.

  • Reaction Mixture Preparation (per 100 mL):

    • Potassium Phosphate Buffer (50 mM, pH 7.0): 100 mL

    • Nicotinic Acid: 15 g (for a final concentration of 150 g/L)

    • Pseudomonas fluorescens resting cells (wet weight): 7.5 g

  • Combine the buffer and nicotinic acid in a 250 mL Erlenmeyer flask and adjust the pH to 7.0 if necessary.

  • Add the prepared resting cells to the reaction mixture.

  • Incubate the reaction at 35°C with shaking at 200 rpm for up to 48 hours.

  • Monitor the progress of the reaction by taking samples periodically and analyzing for the concentration of 6-HNA.

Protocol 4: Quantification of this compound

This protocol provides a method for the analysis of 6-HNA concentration in the reaction mixture.

1. Sample Preparation:

  • Withdraw a 1 mL sample from the reaction mixture.

  • Centrifuge at 12,000 x g for 5 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered sample appropriately with the mobile phase for HPLC analysis or with buffer for spectrophotometric analysis.

2. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and a buffer (e.g., 0.05 M phosphate buffer, pH 5.0) in a suitable ratio (e.g., 5:95 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 251 nm.[2]

  • Quantification: Prepare a standard curve of 6-HNA to determine the concentration in the samples.

3. Spectrophotometric Method (for high-throughput screening):

  • A 96-well microplate-based method can be used for rapid screening.

  • The determination wavelength for 6-HNA is 251 nm, with a reference wavelength of 231 nm.[2]

  • This method is suitable for a linear range of approximately 0.5-11 µg/mL.[2]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cultivation 1. Cell Cultivation cluster_prep 2. Resting Cell Preparation cluster_bioconversion 3. Biocatalytic Conversion cluster_analysis 4. Analysis inoculum Inoculum Preparation fermentation Fermentation inoculum->fermentation Inoculation harvest Harvesting (Centrifugation) fermentation->harvest washing Washing harvest->washing reaction_setup Reaction Setup washing->reaction_setup Addition of resting cells incubation Incubation reaction_setup->incubation sampling Sampling incubation->sampling hplc HPLC/Spectrophotometry sampling->hplc result result hplc->result Quantification

Caption: Experimental workflow for 6-HNA synthesis.

Metabolic and Regulatory Pathway

Metabolic_Regulatory_Pathway cluster_pathway Nicotinic Acid Degradation Pathway cluster_regulation Gene Regulation NA Nicotinic Acid HNA This compound NA->HNA NicAB (Nicotinic Acid Hydroxylase) DHP 2,5-Dihydroxypyridine HNA->DHP NicC FM N-Formylmaleamic Acid DHP->FM NicX MA Maleamic Acid FM->MA NicD Fumarate Fumarate MA->Fumarate NicF TCA TCA Cycle Fumarate->TCA NicS NicS (TetR-like repressor) nicAB_operon nicAB operon NicS->nicAB_operon represses NicR NicR (MarR-like repressor) nicC_operon nicC operon NicR->nicC_operon represses NA_inducer Nicotinic Acid NA_inducer->NicS induces HNA_inducer This compound HNA_inducer->NicR induces

References

Biotechnological Production of 6-Hydroxynicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxynicotinic acid (6-HNA) is a valuable pyridine derivative serving as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, notably modern insecticides like imidacloprid. Biotechnological production of 6-HNA via microbial fermentation offers a promising alternative to traditional chemical synthesis, characterized by high specificity, milder reaction conditions, and environmental sustainability. This document provides detailed application notes and protocols for the microbial production of 6-HNA, focusing on key microorganisms, fermentation strategies, and product recovery. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental methodologies are provided. Visual representations of the metabolic pathway and experimental workflows are included to facilitate a comprehensive understanding of the process.

Introduction

The enzymatic hydroxylation of nicotinic acid to this compound is a key biotransformation catalyzed by nicotinic acid hydroxylase, an enzyme found in various microorganisms. Genera such as Pseudomonas, Bacillus, and Achromobacter have been identified as effective producers of 6-HNA.[1][2][3] The process typically involves the cultivation of these microorganisms, followed by the conversion of nicotinic acid to 6-HNA using whole-cell catalysts (resting or growing cells). This document outlines the methodologies for strain selection, cultivation, biotransformation, and purification of 6-HNA.

Key Microorganisms and Performance

Several bacterial strains have been successfully employed for the production of 6-HNA. The choice of microorganism is critical as it directly influences the yield, productivity, and overall efficiency of the process.

MicroorganismYield (g/L)Time (h)Key Features
Pseudomonas poae HD530155.4572High enzyme activity, meets industrial production requirements.[4]
Pseudomonas fluorescens TN519145High conversion rate (98.7%) of 1.4 M nicotinic acid.[5]
Achromobacter xylosoxydans DSM 278398.8% purity, 91.6% yieldNot specifiedEffective hydroxylation in the presence of magnesium or barium ions.[1]
Bacillus speciesNot specifiedNot specifiedCapable of hydroxylating nicotinic acid to 6-HNA and further to 2,6-dihydroxynicotinic acid.[6][7]

Metabolic Pathway

The bioconversion of nicotinic acid to downstream metabolites involves a series of enzymatic reactions. The primary step is the hydroxylation of nicotinic acid at the 6-position to form this compound. In some organisms, 6-HNA can be further hydroxylated.

Metabolic_Pathway Nicotinic Acid Nicotinic Acid This compound This compound Nicotinic Acid->this compound  Nicotinic Acid  Hydroxylase 2,6-Dihydroxynicotinic Acid 2,6-Dihydroxynicotinic Acid This compound->2,6-Dihydroxynicotinic Acid  this compound  3-Monooxygenase (NicC)

Biosynthetic pathway of nicotinic acid degradation.

Experimental Protocols

Protocol 1: Cultivation of Achromobacter xylosoxydans for 6-HNA Production

This protocol is adapted from a patented process for the production of Achromobacter xylosoxydans cells as a catalyst.[1]

1. Media Preparation (per 1 liter):

  • Na₂HPO₄·2H₂O: 10.93 g

  • KH₂PO₄: 4.21 g

  • Yeast Extract: 5.26 g

  • Nicotinic Acid: 2.1 g

  • Adjust pH to 7.0.

  • Sterilize by autoclaving at 121°C for 20 minutes.

2. Inoculum Preparation:

  • Inoculate 100 ml of the above medium in a 500 ml flask with a stock culture of Achromobacter xylosoxydans.

  • Incubate at 30°C with shaking (200 rpm) for 24 hours.

3. Fermentation:

  • Inoculate a 5-liter fermenter containing 4.75 liters of the sterile nutrient solution with 500 ml of the starter culture.

  • Maintain the fermentation at 30°C and pH 7.0.

  • Aeration should be provided to maintain aerobic conditions.

  • After 24 hours, sterilely add 200 ml of a solution containing 10 g of nicotinic acid and 2.5 g of yeast extract.

  • Continue the fermentation for another 12-24 hours.

4. Cell Harvesting:

  • Harvest the cells by centrifugation.

  • The resulting cell paste can be used directly for the biotransformation or stored frozen.

Protocol 2: Whole-Cell Biotransformation of Nicotinic Acid to 6-HNA

This protocol describes the use of resting cells for the conversion of nicotinic acid.

1. Reaction Setup (per 1 liter):

  • Aqueous suspension of nicotinic acid (e.g., 3% w/v).

  • Adjust the pH to 7.0 by adding a base such as solid barium oxide.[1]

  • Add the harvested Achromobacter xylosoxydans cell paste.

  • Maintain the temperature at 30-35°C with constant stirring.

  • Keep the pH constant at 7.0 by the controlled addition of solid nicotinic acid.

2. Monitoring the Reaction:

  • Monitor the consumption of nicotinic acid and the formation of 6-HNA using High-Performance Liquid Chromatography (HPLC).

3. Product Isolation and Purification:

  • After the reaction is complete (indicated by the cessation of nicotinic acid consumption), separate the cells from the reaction mixture by centrifugation or filtration.[2]

  • Acidify the clear supernatant to a pH of 1.5 with a strong acid like concentrated sulfuric acid.[8]

  • The this compound will precipitate as a white, microcrystalline product.[8]

  • Collect the precipitate by filtration, wash with cold water, and dry.[1][8]

Protocol 3: High-Yield Production using Pseudomonas fluorescens Resting Cells

This protocol is optimized for high yields as described for Pseudomonas fluorescens TN5.[5]

1. Culture Medium for Enhanced Enzyme Activity (Medium III):

  • Malic Acid: 0.2%

  • Meat Extract: 0.2%

  • Nicotinic Acid: 0.2% (as inducer)

  • K₂HPO₄: 0.1%

  • KH₂PO₄: 0.1%

  • MgSO₄·7H₂O: 0.05%

  • FeSO₄·7H₂O: 0.001%

  • Na₂MoO₄·2H₂O: 0.001%

  • Adjust pH to 7.0.

2. Cell Cultivation and Harvesting:

  • Cultivate P. fluorescens TN5 in the above medium at 30°C with vigorous shaking for 24-48 hours.

  • Harvest cells by centrifugation and wash with potassium phosphate buffer (pH 6.5).

3. Resting Cell Reaction:

  • Prepare a reaction mixture containing:

    • Nicotinic Acid: up to 1.4 M

    • Potassium Phosphate Buffer (pH 6.5): 85 mM

    • Washed resting cells (e.g., 7.43 g dry weight per liter).

  • Incubate at 35°C with reciprocal shaking (160 rpm) for up to 45 hours.

  • Ensure sufficient oxygen supply.

4. Product Analysis:

  • Stop the reaction by adding acetonitrile.

  • Analyze the concentration of 6-HNA by HPLC.

Experimental Workflow

The overall process for the biotechnological production of 6-HNA can be summarized in the following workflow.

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Strain_Selection Microorganism Selection (e.g., Pseudomonas, Achromobacter) Media_Preparation Media Formulation and Sterilization Strain_Selection->Media_Preparation Inoculum_Development Inoculum Preparation Media_Preparation->Inoculum_Development Fermentation Fermentation/ Cell Cultivation Inoculum_Development->Fermentation Cell_Harvesting Cell Harvesting (Centrifugation) Fermentation->Cell_Harvesting Reaction Enzymatic Hydroxylation (Resting/Growing Cells) Cell_Harvesting->Reaction Cell_Separation Separation of Biomass Reaction->Cell_Separation Acidification Precipitation by Acidification Cell_Separation->Acidification Filtration Product Filtration Acidification->Filtration Drying Drying of 6-HNA Filtration->Drying

General workflow for 6-HNA production.

Conclusion

The biotechnological production of this compound presents a highly efficient and environmentally friendly manufacturing route. By selecting robust microbial strains and optimizing fermentation and bioconversion parameters, high yields and productivities can be achieved. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to establish and refine their own 6-HNA production processes. Further advancements in strain engineering and process optimization are expected to enhance the economic viability of this green technology.

References

Protocol for the purification of 6-Hydroxynicotinic acid by recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 6-Hydroxynicotinic acid (6-HNA) using solvent recrystallization. This method is effective for removing impurities commonly associated with synthetic preparations, yielding a product of high purity suitable for pharmaceutical research and development. The protocol outlines solvent selection, dissolution, decolorization, crystallization, and product recovery. Water is highlighted as a primary solvent, leveraging the temperature-dependent solubility of 6-HNA.

Introduction

This compound, a key heterocyclic compound, is a derivative of nicotinic acid (Vitamin B3) and serves as a vital building block in the synthesis of various pharmaceutical agents. The purity of 6-HNA is critical for its use in drug development and manufacturing, as impurities can lead to undesirable side effects or impact the efficacy and stability of the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable purification technique that relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures. This protocol details a standardized procedure for the recrystallization of 6-HNA from an aqueous solution to achieve high purity.

Data Presentation

While extensive experimental solubility data for this compound is noted as being largely absent in the literature, the principle of recrystallization relies on its increased solubility in a chosen solvent at higher temperatures.[1] A predicted solubility in water is available and provides a baseline for room temperature conditions. The purification process leverages the qualitative principle that solubility in water increases significantly with temperature.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
Molecular Formula C₆H₅NO₃-
Molecular Weight 139.11 g/mol -
Appearance White to light yellow crystalline powder[2]
Melting Point >300 °C-
Predicted Water Solubility 13.7 g/L (approx. 1.37 g/100 mL) at 25 °C-
Qualitative Solubility Trend Solubility in water and ethanol increases with temperature.[1]
Recommended Solvents Water, 50% Aqueous Acetic Acid-

Experimental Protocol

This protocol describes the purification of crude this compound, which may present as a yellow to brown solid, by recrystallization from water.

Materials and Equipment:

  • Crude this compound

  • Deionized water

  • Activated charcoal (decolorizing carbon)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Ribbed funnel for hot filtration

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Drying oven

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimum amount of deionized water to the flask (e.g., start with approximately 10-15 mL of water per gram of crude product).

    • Add a magnetic stir bar to the flask.

    • Gently heat the mixture to boiling (or near boiling, ~90-100°C) with continuous stirring. Add small additional volumes of hot deionized water until the 6-HNA is fully dissolved. Avoid adding a large excess of solvent to ensure good recovery.

  • Decolorization (Optional):

    • If the solution is colored (e.g., yellow or brown), remove it from the heat source.

    • Allow the solution to cool slightly for a minute to prevent violent boiling when adding the charcoal.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the hot solution.

    • Reheat the mixture to boiling for 5-10 minutes with stirring to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration:

    • Set up a hot filtration apparatus by placing a ribbed funnel with fluted filter paper into a pre-heated receiving Erlenmeyer flask. Pre-heating the apparatus prevents premature crystallization of the product on the funnel.

    • Quickly pour the hot solution through the fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize the yield of precipitated crystals.

  • Crystal Collection and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities. It is crucial to use cold solvent to minimize the loss of the desired product.

  • Drying:

    • Transfer the crystalline product to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at 60-80°C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.

Workflow Visualization

The following diagram illustrates the key stages of the purification protocol.

Recrystallization_Workflow cluster_purification Purification Protocol A 1. Dissolution Crude 6-HNA in minimum hot water B 2. Decolorization (Optional) Add activated charcoal to hot solution A->B C 3. Hot Filtration Remove insoluble impurities & charcoal B->C D 4. Crystallization Slow cooling of filtrate C->D E 5. Crystal Collection Vacuum filtration D->E F 6. Washing Rinse with ice-cold water E->F G 7. Drying Oven dry to constant weight F->G H Pure 6-HNA Crystals G->H

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described provides an effective and reproducible method for the purification of this compound by recrystallization. The choice of water as a solvent makes this procedure environmentally friendly, cost-effective, and suitable for implementation in various laboratory and pilot-plant settings. The resulting high-purity 6-HNA is well-suited for demanding applications in pharmaceutical synthesis and research. For compounds with persistent impurities, recrystallization from 50% aqueous acetic acid can be explored as a more potent alternative.

References

Application Notes and Protocols for the Quantification of 6-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 6-Hydroxynicotinic acid (6-HNA) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a robust and sensitive method for the quantification of this compound in various matrices. The following protocol is based on a validated method for the analysis of related compounds and can be adapted and validated for 6-HNA.

Experimental Protocol: HPLC-UV

1. Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from aqueous samples such as microbial cultures.

  • Materials:

    • 1.5 mL and 2.0 mL microcentrifuge tubes

    • 12 M Hydrochloric Acid (HCl)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

    • Centrifuge

    • Vortex mixer

    • pH paper or pH meter

  • Procedure:

    • Centrifuge 1 mL of the aqueous sample to pellet any cells or particulates.

    • Transfer the supernatant to a clean 1.5 mL microcentrifuge tube.

    • Adjust the pH of the supernatant to 2-3 by adding small aliquots of 12 M HCl. Verify the pH using pH paper or a calibrated pH meter.[1]

    • Vortex the acidified sample for 10 seconds.

    • Add 900 µL of ethyl acetate to the tube and vortex for 10 seconds to extract the 6-HNA.[1]

    • Centrifuge at high speed (e.g., 15,000 rpm) for 2.5 minutes to achieve phase separation.[1]

    • Carefully transfer the upper ethyl acetate layer to a clean tube.

    • Repeat the extraction (steps 5-7) two more times to maximize recovery.

    • Pool the ethyl acetate extracts and add a small amount of anhydrous magnesium sulfate to remove any residual water.

    • Centrifuge to pellet the magnesium sulfate and transfer the dried ethyl acetate extract to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in the HPLC mobile phase for analysis.

2. Chromatographic Conditions

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is suitable for the separation. A specific example is a Phenomenex Luna Omega 3 µm Polar C18 column.[2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is recommended. For example:

    • Solvent A: 5 mM ammonium acetate in water.[2]

    • Solvent B: 5 mM ammonium acetate in 95% methanol.[2]

  • Gradient Program: A shallow gradient can be optimized for the separation. An example is a linear gradient from 1% to 2% Solvent B over 10 minutes.[2]

  • Flow Rate: A typical flow rate is 0.25 mL/min.[2]

  • Detection: UV detection should be performed at a wavelength where 6-HNA has significant absorbance. A study on a microplate method determined the optimal wavelength to be 251 nm.[3]

  • Injection Volume: Typically 5-20 µL.

3. Method Validation and Quantitative Data

ParameterResult
Linearity Range0.5 - 11 µg/mL
Correlation Coefficient (R²)0.9999
Average Recovery99.11% - 100.81%

The Limit of Detection (LOD) and Limit of Quantification (LOQ) for an HPLC method can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4][5]

Diagram: HPLC Workflow for this compound Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Aqueous Sample Centrifugation1 Centrifugation Sample->Centrifugation1 pH_Adjustment pH Adjustment (pH 2-3) Centrifugation1->pH_Adjustment LLE Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjustment->LLE Drying Drying (Anhydrous MgSO4) LLE->Drying Evaporation Evaporation Drying->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (251 nm) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

HPLC workflow for 6-HNA quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to its polar nature and low volatility, this compound requires a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. The most common approach is silylation, which replaces the active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (TMS) groups.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization (Silylation)

This protocol is a general procedure for the silylation of polar metabolites and can be optimized for this compound.

  • Materials:

    • Lyophilizer (freeze-dryer)

    • Reaction vials with screw caps

    • Heating block or oven

    • Methoxyamine hydrochloride in pyridine

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Procedure:

    • Drying: Lyophilize the aqueous sample to complete dryness to remove all water, which can interfere with the silylation reaction.

    • Methoximation (Optional but Recommended): This step is used to stabilize carbonyl groups and prevent the formation of multiple derivatives.

      • Add a solution of methoxyamine hydrochloride in pyridine to the dried sample.

      • Incubate at a controlled temperature (e.g., 37°C) with shaking for a defined period (e.g., 90 minutes).[6]

    • Silylation:

      • Add the silylating agent, such as MSTFA, to the reaction vial.

      • Incubate at an elevated temperature (e.g., 37°C) with shaking for a set time (e.g., 30 minutes) to allow for the complete derivatization of the active hydrogens.[6] The resulting derivative of 6-HNA will be the di-trimethylsilyl (2TMS) form.[1][7]

    • The derivatized sample is now ready for GC-MS analysis.

2. GC-MS Conditions

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column, is suitable for separating the silylated derivatives.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Temperature Program: An optimized temperature gradient is crucial for good separation. A general program could be:

    • Initial temperature: e.g., 70°C

    • Ramp 1: Increase to 150°C at a rate of 5-10°C/min

    • Ramp 2: Increase to a final temperature of 280-300°C at a rate of 10-20°C/min

    • Hold at the final temperature for a few minutes to ensure elution of all compounds.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass range of m/z 50-500 is typically sufficient to cover the fragmentation pattern of the derivatized 6-HNA.

    • Data Acquisition: Full scan mode for qualitative analysis and method development. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis, focusing on characteristic ions of the 6-HNA-2TMS derivative.

3. Quantitative Data

Specific quantitative validation data for a GC-MS method for 6-HNA is not extensively available in the public domain. However, a well-developed and validated GC-MS method for similar derivatized compounds can achieve the following performance:

ParameterExpected Performance
Linearity (R²)≥ 0.99
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
LOD/LOQLow ng/mL to pg/mL range, depending on the matrix and instrumentation

Diagram: GC-MS Workflow for this compound Analysis

GCMS_Workflow cluster_sample_prep_derivatization Sample Preparation & Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Aqueous Sample Lyophilization Lyophilization (Drying) Sample->Lyophilization Methoximation Methoximation (Optional) Lyophilization->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation Injection Injection Silylation->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Ionization->Detection Quantification Quantification (SIM/Full Scan) Detection->Quantification Analytical_Methods cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Analyte This compound HPLC_Prep Extraction (LLE/SPE) Analyte->HPLC_Prep Polar, Non-volatile GCMS_Prep Drying & Derivatization (Silylation) Analyte->GCMS_Prep Polar, Non-volatile HPLC_Analysis Reversed-Phase HPLC-UV HPLC_Prep->HPLC_Analysis Quantification_HPLC Quantification HPLC_Analysis->Quantification_HPLC Quantitative Data GCMS_Analysis GC-MS GCMS_Prep->GCMS_Analysis Quantification_GCMS Quantification GCMS_Analysis->Quantification_GCMS Quantitative & Structural Data

References

Application Notes and Protocols for High-Throughput Screening of 6-Hydroxynicotinic Acid Producing Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of microbial strains that produce 6-hydroxynicotinic acid (6-HNA), a valuable intermediate in the synthesis of pharmaceuticals and insecticides. The following sections outline two primary HTS methodologies: a direct spectrophotometric assay and a fluorescence-based method for assessing enzyme activity.

Introduction

This compound is a key building block in the chemical industry. While chemical synthesis of 6-HNA is challenging, microbial biotransformation of nicotinic acid offers a promising and sustainable alternative.[1] The efficiency of this biotransformation is highly dependent on the catalytic activity of the microbial strains and their enzymes, primarily nicotinic acid dehydrogenase. Therefore, robust and efficient high-throughput screening methods are essential for identifying and engineering superior 6-HNA producing strains from large microbial libraries.

This guide details two effective HTS methods:

  • Microplate-Based Spectrophotometric Assay: A direct and straightforward method for quantifying 6-HNA concentration in culture supernatants.

  • Fluorescence-Based Enzyme Activity Assay: An indirect method that correlates the luminescence of microbial colonies to the activity of nicotinic acid dehydrogenase, the key enzyme in 6-HNA production.

Method 1: Microplate-Based Spectrophotometric Assay

This method offers a simple, convenient, and accurate way to screen a large number of microbial strains for 6-HNA production. It is based on the direct measurement of 6-HNA absorbance in a 96-well microplate format.[1]

Data Presentation
ParameterValueReference
Determination Wavelength 251 nm[1]
Reference Wavelength 231 nm[1]
Linear Range 0.5 - 11 µg/mL[1]
**Correlation Coefficient (R²) **0.9999[1]
Average Recovery Rate 99.11% - 100.81%[1]
Throughput ~2000 - 5000 reactions/day[1]
Experimental Protocol

1. Media Preparation and Strain Cultivation:

  • Culture Medium: Prepare a suitable culture medium for the microbial strains to be screened (e.g., Pseudomonas, Bacillus, or Achromobacter species). A typical medium may contain:

    • Nicotinic acid: 10 g/L (as an inducer and substrate)

    • Yeast extract: 2.5 g/L

    • KH₂PO₄: 20.0 g/L

    • Na₂HPO₄·12H₂O: 51.9 g/L

    • Trace element solution

  • Cultivation: Inoculate individual wells of a 96-well deep-well plate containing the culture medium with single colonies of the microbial strains. Incubate the plate at 30°C with shaking at 200 rpm for 24-72 hours.

2. Biotransformation Reaction:

  • The biotransformation of nicotinic acid to 6-HNA occurs during the cultivation of the strains. Optimal conditions for the enzymatic hydroxylation are generally between 20°C to 40°C and a pH of 5.5 to 9.0 under aerobic conditions.[2]

3. Sample Preparation:

  • After incubation, centrifuge the 96-well deep-well plate to pellet the microbial cells.

  • Carefully transfer a specific volume of the supernatant from each well to a new 96-well UV-transparent microplate. If necessary, dilute the supernatant with an appropriate buffer to fall within the linear range of the assay.

4. Spectrophotometric Measurement:

  • Use a microplate spectrophotometer to measure the absorbance of each well at the determination wavelength (251 nm) and the reference wavelength (231 nm).

  • The concentration of 6-HNA is determined by subtracting the absorbance at the reference wavelength from the absorbance at the determination wavelength and comparing it to a standard curve.

5. Data Analysis:

  • Generate a standard curve using known concentrations of 6-HNA (0.5 - 11 µg/mL).

  • Calculate the 6-HNA concentration in each sample based on the standard curve.

  • Identify and select the strains with the highest 6-HNA production for further analysis and optimization.

Workflow Diagram

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Biotransformation cluster_measurement Measurement cluster_analysis Analysis media_prep Media Preparation inoculation Inoculation of 96-well plate media_prep->inoculation incubation Incubation (30°C, 200 rpm) inoculation->incubation centrifugation Centrifugation incubation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer measurement Absorbance Measurement (251nm/231nm) supernatant_transfer->measurement data_analysis Data Analysis measurement->data_analysis strain_selection Hit Strain Selection data_analysis->strain_selection

Workflow for the microplate-based spectrophotometric assay.

Method 2: Fluorescence-Based Enzyme Activity Assay

This high-throughput method is based on the principle that the luminescence intensity of microbial colonies is directly proportional to the activity of nicotinic acid dehydrogenase, the enzyme responsible for converting nicotinic acid to 6-HNA.[3] This allows for the rapid screening of a large number of colonies.

Data Presentation
ParameterValueReference
Correlation (Luminescence vs. Enzyme Activity) 88.2% (linear relationship)[3]
Throughput ~500 strains/day[3]
Experimental Protocol

1. Strain Library Plating:

  • Plate a mutagenized or diverse library of microbial strains onto solid agar plates containing a suitable growth medium.

  • Incubate the plates under conditions that promote colony growth.

2. Colony Luminescence Measurement:

  • Use a fluorescence spectrometer or a dedicated colony scanner to measure the luminescence intensity of each individual colony. The exact mechanism of luminescence generation may involve a coupled enzymatic reaction where the production of NADH (a byproduct of the nicotinic acid dehydrogenase reaction) leads to the generation of a fluorescent signal, or it may be based on the autofluorescence of a downstream metabolite.

3. Data Analysis and Hit Selection:

  • Record the luminescence intensity for each colony.

  • Establish a threshold for high-level enzyme activity based on the distribution of luminescence intensities across the library.

  • Select colonies exhibiting the highest luminescence for secondary screening and further characterization.

4. Secondary Screening:

  • Isolate the high-luminescence colonies and cultivate them in liquid culture.

  • Confirm 6-HNA production using the microplate-based spectrophotometric assay described in Method 1 or by HPLC.

Workflow Diagram

Fluorescence_Assay_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_validation Validation cluster_final Final Selection plating Plate Strain Library incubation Incubate Plates plating->incubation luminescence_measurement Measure Colony Luminescence incubation->luminescence_measurement hit_identification Identify High-Luminescence Colonies luminescence_measurement->hit_identification isolation Isolate Hit Colonies hit_identification->isolation secondary_screen Secondary Screening (e.g., Spectrophotometry) isolation->secondary_screen strain_confirmation Confirm 6-HNA Production secondary_screen->strain_confirmation

Workflow for the fluorescence-based enzyme activity assay.

Nicotinic Acid Degradation Pathway

The production of 6-HNA is the first step in the bacterial degradation of nicotinic acid. Understanding this pathway is crucial for metabolic engineering efforts to improve 6-HNA yields. In many bacteria, nicotinic acid is hydroxylated to this compound, which is then further hydroxylated to 2,6-dihydroxynicotinic acid or decarboxylated to 2,5-dihydroxypyridine.[4]

Nicotinic_Acid_Degradation cluster_pathway Nicotinic Acid Degradation Pathway NA Nicotinic Acid HNA This compound NA->HNA Nicotinic Acid Hydroxylase DHNA 2,6-Dihydroxynicotinic Acid HNA->DHNA This compound Hydroxylase DHP 2,5-Dihydroxypyridine HNA->DHP This compound 3-Monooxygenase

Simplified bacterial degradation pathway of nicotinic acid.

Concluding Remarks

The choice of a high-throughput screening method will depend on the specific research goals, available equipment, and the size of the library to be screened. The microplate-based spectrophotometric assay is a robust and direct method for quantifying 6-HNA, while the fluorescence-based assay offers a very high-throughput approach for identifying strains with high enzyme activity. For a comprehensive screening campaign, a primary screen using the fluorescence-based method followed by a secondary screen of the top hits using the spectrophotometric method would be a highly effective strategy. These detailed protocols and application notes provide a solid foundation for researchers to establish and optimize their screening workflows for the discovery of novel and improved 6-HNA producing microbial strains.

References

Using 6-Hydroxynicotinic acid as a substrate for 6-hydroxynicotinate 3-monooxygenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 6-hydroxynicotinic acid as a substrate for the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC). This enzyme is a key player in the bacterial degradation of nicotinic acid and presents opportunities for bioremediation and as a target for drug development.

Enzymatic Reaction

6-Hydroxynicotinate 3-monooxygenase (EC 1.14.13.114), a flavin-dependent monooxygenase, catalyzes the decarboxylative hydroxylation of this compound (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP).[1][2][3] This reaction is coupled with the oxidation of NADH to NAD+.[1][2][3][4] The enzyme is a Group A FAD-dependent monooxygenase.[1][2][3]

The overall reaction is as follows:

This compound + NADH + H+ + O2 → 2,5-dihydroxypyridine + NAD+ + H2O + CO2

Data Presentation

Table 1: Steady-State Kinetic Parameters for Bordetella bronchiseptica NicC
SubstrateK_M_ (µM)k_cat_ (s⁻¹)k_cat_/K_M_ (M⁻¹s⁻¹)Optimal pH
This compound (6-HNA)85 ± 13-5.0 x 10⁴~7.0-8.0

Data sourced from structural and biochemical characterization studies of NicC from Bordetella bronchiseptica and Pseudomonas putida.[4][5] The catalytic efficiency (k_cat_/K_M_) is maximal around pH 7, while the maximum velocity (V_max_) has an optimum around pH 8.[4]

Table 2: Comparative Substrate and Analogue Interactions with NicC
CompoundRoleKey Findings
4-hydroxybenzoic acid (4-HBA)Substrate AnalogueDecarboxylated and hydroxylated by NicC with a 420-fold lower catalytic efficiency than 6-HNA.[1][2][3]
5-chloro-6-HNASubstrate Analogue10-fold more catalytically efficient than 6-HNA.[1][2]
6-hydroxynicotinaldehydeCompetitive InhibitorWeak competitive inhibitor with respect to 6-HNA (K_i_ = 3000 ± 400 µM).[4]
2-mercaptopyridine (2-MP)Ligand (contaminant)Binds to the H47Q variant of NicC but is not a substrate.[6][7]

Experimental Protocols

Protocol 1: Enzyme Expression and Purification of NicC

This protocol is based on methods described for the expression and purification of P. putida and B. bronchiseptica NicC.[7]

  • Overexpression:

    • Transform BL21(DE3) E. coli cells with a suitable expression vector containing the nicC gene.

    • Grow the cells in an appropriate medium (e.g., LB broth) with antibiotic selection at 37°C with shaking until the OD_600_ reaches 0.6-0.8.

    • Induce protein expression with a suitable inducer (e.g., IPTG) and continue to grow the cells at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Apply the clarified lysate to a nickel-ion affinity chromatography column (for His-tagged proteins).

    • Wash the column with a wash buffer containing a low concentration of imidazole.

    • Elute the protein with an elution buffer containing a higher concentration of imidazole.

    • Further purify the protein using gel filtration chromatography (size-exclusion chromatography) with a storage buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT).[7]

    • Assess protein purity by SDS-PAGE.

Protocol 2: Steady-State Kinetic Assay of NicC Activity

This protocol allows for the determination of kinetic parameters by monitoring the consumption of NADH.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • The final reaction mixture should contain:

      • Known concentration of purified NicC enzyme.

      • Varying concentrations of this compound.

      • A fixed, saturating concentration of NADH (e.g., 100-200 µM).

  • Assay Procedure:

    • Pre-incubate the enzyme and 6-HNA in the reaction buffer at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding NADH.

    • Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADH) over time using a spectrophotometer.

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Plot the initial reaction rates against the corresponding 6-HNA concentrations.

    • Fit the data to the Michaelis-Menten equation to determine K_M_ and V_max_.

Protocol 3: Analysis of Reaction Products by HPLC

This protocol is used to confirm the formation of 2,5-dihydroxypyridine and quantify the coupling of NADH oxidation to product formation.

  • Reaction Quenching:

    • Perform the enzymatic reaction as described in Protocol 2.

    • At specific time points, quench the reaction by adding an acid (e.g., perchloric acid) or a denaturing agent.

  • Sample Preparation:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis:

    • Use a suitable C18 reverse-phase HPLC column.

    • Employ a mobile phase gradient appropriate for separating 6-HNA, 2,5-DHP, NADH, and NAD+.

    • Detect the compounds using a UV-Vis detector at appropriate wavelengths.

    • Quantify the concentrations of substrate consumed and product formed by comparing the peak areas to those of known standards.

Visualizations

Nicotinic_Acid_Degradation_Pathway cluster_pathway Bacterial Nicotinic Acid Degradation Nicotinic Acid Nicotinic Acid This compound This compound Nicotinic Acid->this compound Nicotinate Hydroxylase 2,5-Dihydroxypyridine 2,5-Dihydroxypyridine This compound->2,5-Dihydroxypyridine 6-Hydroxynicotinate 3-Monooxygenase (NicC) Downstream Metabolites Downstream Metabolites 2,5-Dihydroxypyridine->Downstream Metabolites Fumarate Fumarate Downstream Metabolites->Fumarate

Caption: Simplified overview of the initial steps in the bacterial nicotinic acid degradation pathway.

NicC_Catalytic_Cycle cluster_cycle Catalytic Cycle of 6-Hydroxynicotinate 3-Monooxygenase (NicC) E_FAD E-FAD E_FAD_6HNA E-FAD-6HNA E_FAD->E_FAD_6HNA + 6-HNA E_FADH2_6HNA E-FADH₂-6HNA E_FAD_6HNA->E_FADH2_6HNA + NADH - NAD⁺ E_FADHOOH_6HNA E-FAD-OOH-6HNA E_FADH2_6HNA->E_FADHOOH_6HNA + O₂ E_FADOH_25DHP E-FAD-OH + 2,5-DHP E_FADHOOH_6HNA->E_FADOH_25DHP - CO₂ E_FADOH_25DHP->E_FAD - H₂O - 2,5-DHP

Caption: The multi-step catalytic cycle of 6-hydroxynicotinate 3-monooxygenase.[8][9]

Experimental_Workflow cluster_workflow Experimental Workflow for NicC Characterization Expression Gene Expression & Protein Purification Kinetics Steady-State Kinetic Assays Expression->Kinetics Analysis Product Analysis (HPLC) Kinetics->Analysis Data Data Analysis (Michaelis-Menten) Analysis->Data

Caption: A typical experimental workflow for the biochemical characterization of NicC.

References

Application Note and Protocols for the Enzymatic Conversion of Nicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols for the enzymatic conversion of nicotinic acid to 6-hydroxynicotinic acid using nicotinate dehydrogenase, an enzyme found in various microorganisms. These application notes are intended for researchers, scientists, and professionals in drug development and biotechnology.

Introduction

The enzymatic hydroxylation of nicotinic acid (niacin) to this compound is a key reaction in the metabolic pathways of several microorganisms.[1][2] The enzyme responsible for this conversion is nicotinate dehydrogenase (EC 1.17.1.5), also known as nicotinic acid hydroxylase.[1][3] This enzyme belongs to the family of oxidoreductases and is a complex molybdoenzyme containing iron-sulfur clusters and flavin adenine dinucleotide (FAD) as cofactors.[2][4] In some bacteria, such as Eubacterium barkeri, the enzyme's activity is also dependent on selenium.[4]

The conversion of nicotinic acid to this compound is of significant interest for several reasons. This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[5] The enzymatic process offers a green and sustainable alternative to chemical synthesis methods, which often require harsh reaction conditions.[6][7] Microorganisms from the genera Pseudomonas, Bacillus, and Achromobacter are known to perform this hydroxylation reaction efficiently.[8][9][10]

This application note provides protocols for the cultivation of a suitable microorganism, whole-cell biocatalysis for the production of this compound, and an assay for monitoring the enzymatic activity.

Signaling Pathways and Experimental Workflow

The enzymatic conversion of nicotinic acid to this compound is a direct hydroxylation reaction. The overall experimental workflow involves the cultivation of a microorganism with high nicotinate dehydrogenase activity, followed by the enzymatic conversion reaction and subsequent analysis of the product.

Enzymatic_Conversion_Pathway cluster_reaction Enzymatic Reaction NicotinicAcid Nicotinic Acid HydroxynicotinicAcid This compound NicotinicAcid->HydroxynicotinicAcid Nicotinate Dehydrogenase NADP NADP+ NADPH NADPH + H+ NADP->NADPH H2O H₂O Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Culture Microorganism Cultivation (e.g., Pseudomonas putida) Harvest Cell Harvesting and Preparation Culture->Harvest EnzymeReaction Enzymatic Conversion (Whole-cell or Purified Enzyme) Harvest->EnzymeReaction Sampling Reaction Sampling EnzymeReaction->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis Product Analysis (HPLC, UV-Vis) Quenching->Analysis

References

Application Notes and Protocols for the Large-Scale Production of 6-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Hydroxynicotinic acid (6-HNA) is a valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2] It serves as a crucial building block for the synthesis of various active compounds, including modern insecticides.[2][3] The increasing demand for these end-products necessitates efficient and scalable methods for the large-scale production of high-purity 6-HNA. This document provides detailed application notes and protocols for both chemical synthesis and biocatalytic production of 6-HNA, tailored for researchers, scientists, and professionals in drug development and industrial chemical production.

Methods of Production

Two primary routes are employed for the large-scale production of this compound: chemical synthesis and microbial biocatalysis.

  • Chemical Synthesis: This approach involves the chemical transformation of precursor molecules. A common method is the reaction of methyl coumalate with ammonia and subsequent hydrolysis.[4][5]

  • Biocatalytic Production: This method utilizes microorganisms or their enzymes to convert nicotinic acid into this compound through enzymatic hydroxylation.[6][7][8] This biotransformation is often favored for its high specificity, milder reaction conditions, and potentially more environmentally friendly process.

Data Presentation

The following tables summarize quantitative data from various production methods reported in the literature, providing a comparative overview of their efficiencies.

Table 1: Comparison of Chemical Synthesis Methods for this compound

PrecursorReagentsYield (%)PurityReference
Coumalic AcidH₂SO₄, Methanol, NH₄OH, NaOH, HCl58%>95%[5]
Methyl CoumalateNH₄OH, NaOH, HCl72-91%Sufficient for synthetic work[4]

Table 2: Comparison of Biocatalytic Production Methods for this compound

MicroorganismSubstrateProduct Concentration (g/L)Yield (%)Time (h)Reference
Pseudomonas poae HD530Nicotinic Acid155.45-72[9]
Pseudomonas fluorescens TN5Nicotinic Acid19198.7%45[3]
Achromobacter xylosoxydans DSM 2783Sodium Nicotinate-93.7%7[10]
Achromobacter xylosoxydansNicotinic Acid-91.6%-[6]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound from Coumalic Acid

This protocol is adapted from established organic synthesis procedures.[4][5]

Part A: Preparation of Methyl Coumalate

  • In a 250 ml round-bottom flask, place 100 ml of concentrated sulfuric acid.

  • While swirling, add 35 g (0.224 mol) of finely powdered coumalic acid. Maintain the temperature below 30°C by cooling in an ice-water bath.

  • Slowly add 50 ml of methanol in small portions, ensuring the temperature does not exceed 35°C.

  • Heat the mixture on a boiling water bath for 1.5 hours.

  • Cool the mixture and pour it slowly into 500 ml of an ice-water slurry with stirring.

  • Neutralize the solution by adding anhydrous sodium carbonate in small portions until it is slightly alkaline.

  • Collect the precipitated methyl coumalate by filtration, wash with cold water, and air-dry.

Part B: Synthesis of this compound

  • In a 250 ml beaker placed in an ice-water bath, combine 20 ml of ammonia solution (d = 0.88 g/ml) and 30 ml of water.

  • With magnetic stirring, add 18 g (0.105 mol) of methyl coumalate portion-wise over approximately 5 minutes, keeping the temperature below 20°C.[5]

  • Stir the resulting dark red solution for an additional 45 minutes at 20°C.

  • Prepare a boiling aqueous sodium hydroxide solution by dissolving 40 g of NaOH in 250 ml of water.

  • Add the methyl coumalate-ammonia solution to the boiling NaOH solution.

  • Boil the reaction mixture for 5 minutes, then cool to 10°C in an ice-water bath.[5]

  • With continuous stirring, add concentrated hydrochloric acid to precipitate the product. The temperature should not exceed 30°C during neutralization.[5]

  • Allow the acidified solution to stand in the ice-water bath for 1 hour.

  • Collect the bright yellow crystalline solid by filtration.

  • Wash the crystals with water and air-dry to obtain this compound.

Protocol 2: Biocatalytic Production of this compound using Resting Cells

This protocol is a generalized procedure based on methods described for various microorganisms.[3][6][10]

Part A: Cultivation of Microorganism

  • Prepare a suitable culture medium for the selected microorganism (e.g., Pseudomonas, Achromobacter, or Bacillus species). A typical medium may contain a carbon source, a nitrogen source, mineral salts, and an inducer like nicotinic acid.[3]

  • Inoculate the sterile medium with a starter culture of the microorganism.

  • Incubate the culture under optimal conditions of temperature (e.g., 20-40°C) and pH (e.g., 5.5-9.0) with aeration.[6][7]

  • Harvest the cells during the late exponential or early stationary phase by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to obtain resting cells.

Part B: Biotransformation of Nicotinic Acid

  • Prepare a reaction mixture containing a buffered solution of nicotinic acid. The concentration of nicotinic acid may need to be optimized to avoid substrate inhibition.[3]

  • Suspend the harvested resting cells in the reaction mixture.

  • Incubate the reaction under aerobic conditions at an optimal temperature (e.g., 30-35°C) and pH (e.g., 6.5-7.0) with agitation.[3][10]

  • Monitor the conversion of nicotinic acid to this compound using a suitable analytical method such as HPLC.

  • The reaction is typically complete within 7 to 72 hours, depending on the microorganism and reaction conditions.[9][10]

Part C: Downstream Processing and Purification

  • Separate the microbial cells from the reaction mixture by centrifugation.[10]

  • Transfer the clear supernatant to a new vessel.

  • Adjust the pH of the supernatant to approximately 1.5 with a strong acid (e.g., concentrated sulfuric acid) to precipitate the this compound.[10]

  • Collect the precipitated product by filtration.

  • Wash the product with water and dry it to obtain pure this compound.

Visualizations

The following diagrams illustrate the workflows for the chemical synthesis, biocatalytic production, and a general purification process for this compound.

Chemical_Synthesis_Workflow Coumalic_Acid Coumalic Acid Methyl_Coumalate Methyl Coumalate Coumalic_Acid->Methyl_Coumalate Esterification H2SO4_MeOH H₂SO₄, Methanol Intermediate1 Ammoniated Intermediate Methyl_Coumalate->Intermediate1 Amination NH4OH Ammonium Hydroxide Intermediate2 Hydrolyzed Intermediate Intermediate1->Intermediate2 Hydrolysis NaOH_Heat NaOH, Heat Product This compound Intermediate2->Product Precipitation HCl HCl (Acidification)

Caption: Chemical synthesis workflow for this compound.

Biocatalytic_Production_Workflow cluster_fermentation Fermentation cluster_biotransformation Biotransformation Inoculum Microorganism Inoculum Fermenter Fermentation (Growth Phase) Inoculum->Fermenter Harvest Cell Harvesting (Centrifugation) Fermenter->Harvest Resting_Cells Washed Resting Cells Harvest->Resting_Cells Cell Washing Bioreactor Enzymatic Hydroxylation Resting_Cells->Bioreactor Nicotinic_Acid Nicotinic Acid Substrate Nicotinic_Acid->Bioreactor Product_Mixture Product Mixture Bioreactor->Product_Mixture

Caption: Biocatalytic production workflow for this compound.

Purification_Workflow Start Crude Product Mixture (from Biotransformation) Centrifugation Cell Separation (Centrifugation) Start->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Acidification Acidification (pH 1.5) with H₂SO₄ Supernatant->Acidification Precipitation Precipitation of 6-HNA Acidification->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Downstream purification workflow for this compound.

References

Application of 6-Hydroxynicotinic Acid in the Synthesis of Imidacloprid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imidacloprid, a systemic insecticide belonging to the neonicotinoid class, is widely used in agriculture for crop protection. The synthesis of this complex molecule involves several key intermediates, with 2-chloro-5-chloromethylpyridine (CCMP) being a crucial precursor. A strategic starting material for the synthesis of CCMP is 6-hydroxynicotinic acid. This application note provides a comprehensive overview and detailed protocols for the multi-step synthesis of imidacloprid, commencing from this compound. The information is tailored for researchers, scientists, and drug development professionals, offering a clear pathway for the laboratory-scale synthesis of this important agrochemical.

Synthesis Pathway Overview

The synthesis of imidacloprid from this compound is a multi-step process that can be broadly divided into two major stages:

  • Synthesis of the key intermediate, 2-chloro-5-chloromethylpyridine (CCMP), from this compound. This stage involves a series of chemical transformations including chlorination and reduction reactions.

  • Condensation of CCMP with a suitable amine to form the final imidacloprid molecule.

The overall synthetic route is depicted in the following diagram:

G cluster_0 Stage 1: Synthesis of CCMP from this compound cluster_1 Stage 2: Synthesis of Imidacloprid 6-Hydroxynicotinic_Acid This compound 6-Chloronicotinic_Acid 6-Chloronicotinic Acid 6-Hydroxynicotinic_Acid->6-Chloronicotinic_Acid Chlorination 2-Chloro-5-hydroxymethylpyridine 2-Chloro-5-hydroxymethylpyridine 6-Chloronicotinic_Acid->2-Chloro-5-hydroxymethylpyridine Reduction CCMP 2-Chloro-5-chloromethylpyridine (CCMP) 2-Chloro-5-hydroxymethylpyridine->CCMP Chlorination Imidacloprid Imidacloprid CCMP->Imidacloprid Condensation 2-Nitroiminoimidazolidine 2-Nitroiminoimidazolidine 2-Nitroiminoimidazolidine->Imidacloprid

Caption: Overall synthesis pathway of Imidacloprid from this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key step in the synthesis of imidacloprid from this compound. The quantitative data associated with these reactions are summarized in the subsequent tables.

Stage 1: Synthesis of 2-Chloro-5-chloromethylpyridine (CCMP)

The conversion of this compound to CCMP is a critical phase of the synthesis, involving three main steps.

Experimental Workflow for CCMP Synthesis

G A Step 1: Chlorination of This compound B Step 2: Reduction of 6-Chloronicotinic Acid A->B Reaction & Workup C Step 3: Chlorination of 2-Chloro-5-hydroxymethylpyridine B->C Reaction & Workup D Purification and Isolation of CCMP C->D Reaction & Workup

Caption: Experimental workflow for the synthesis of CCMP.

Step 1.1: Synthesis of 6-Chloronicotinic Acid

  • Principle: The hydroxyl group of this compound is replaced with a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride or thionyl chloride.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of phosphorus oxychloride.

    • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to decompose the excess phosphorus oxychloride.

    • Adjust the pH of the resulting solution to 3-4 with a suitable base (e.g., sodium carbonate solution).

    • The precipitated crude 6-chloronicotinic acid is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by treating a methanolic solution with activated carbon.[1]

Step 1.2: Synthesis of 2-Chloro-5-hydroxymethylpyridine

  • Principle: The carboxylic acid group of 6-chloronicotinic acid is selectively reduced to a primary alcohol. A common reducing agent for this transformation is sodium borohydride.[2]

  • Protocol:

    • Dissolve 6-chloronicotinic acid in a suitable anhydrous solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of borane-THF complex or sodium borohydride to the cooled solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-5-hydroxymethylpyridine.

    • The crude product can be purified by column chromatography on silica gel.

Step 1.3: Synthesis of 2-Chloro-5-chloromethylpyridine (CCMP)

  • Principle: The primary hydroxyl group of 2-chloro-5-hydroxymethylpyridine is converted to a chloride using a chlorinating agent like thionyl chloride (SOCl₂).[2]

  • Protocol:

    • In a fume hood, dissolve 2-chloro-5-hydroxymethylpyridine in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred solution.

    • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

    • Heat the mixture to reflux for 1-2 hours to ensure the completion of the reaction.

    • Cool the reaction mixture and carefully pour it into a beaker containing ice-water to quench the excess thionyl chloride.

    • Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with chloroform or dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield CCMP.[3]

Table 1: Summary of Quantitative Data for the Synthesis of CCMP

StepStarting MaterialKey ReagentsSolventReaction Temperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)Reference
1.1 This compoundPOCl₃-Reflux2-495-98>95[1]
1.2 6-Chloronicotinic AcidNaBH₄THF0 to RT4-6~80>98[2]
1.3 2-Chloro-5-hydroxymethylpyridineSOCl₂ChloroformRT to Reflux3-5~96>97[3]

Note: Yields and purity are dependent on reaction scale and purification methods.

Stage 2: Synthesis of Imidacloprid

The final stage of the synthesis involves the condensation of the key intermediate, CCMP, with 2-nitroiminoimidazolidine.

Step 2.1: Synthesis of Imidacloprid

  • Principle: A nucleophilic substitution reaction where the nitrogen atom of 2-nitroiminoimidazolidine attacks the benzylic carbon of CCMP, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.[4]

  • Protocol:

    • To a solution of 2-nitroiminoimidazolidine in a suitable solvent like acetonitrile, add a base such as potassium carbonate.

    • Heat the mixture to reflux with stirring.

    • Slowly add a solution of 2-chloro-5-chloromethylpyridine (CCMP) in the same solvent to the refluxing mixture over a period of 1-2 hours.

    • Continue refluxing for an additional 3-5 hours after the addition is complete. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude imidacloprid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure imidacloprid.[5][6]

Table 2: Summary of Quantitative Data for the Synthesis of Imidacloprid

Starting MaterialsBaseSolventReaction Temperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)Reference
CCMP, 2-NitroiminoimidazolidineK₂CO₃AcetonitrileReflux4-790-97>95[5][6]

The synthesis of imidacloprid from this compound provides a viable and efficient route for obtaining this important insecticide. The detailed protocols and tabulated data presented in this application note offer a solid foundation for researchers to successfully perform this synthesis in a laboratory setting. Careful control of reaction conditions and appropriate purification techniques at each step are crucial for achieving high yields and purity of the final product. This synthetic pathway highlights the importance of this compound as a versatile building block in the agrochemical industry.

References

The Versatility of 6-Hydroxynicotinic Acid: A Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 6-Hydroxynicotinic acid, a pyridine derivative, has emerged as a crucial and versatile building block in organic synthesis. Its unique structural features, including a carboxylic acid group and a hydroxyl group on the pyridine ring, allow for a diverse range of chemical transformations. This makes it a valuable precursor for the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key target molecules, aimed at researchers, scientists, and drug development professionals.

Application in Pharmaceutical Synthesis: The Case of Tazarotene

This compound is a key precursor in the synthesis of Tazarotene, a third-generation topical retinoid used in the treatment of psoriasis, acne, and photoaged skin. The synthesis involves the conversion of this compound to a key intermediate, ethyl 6-chloronicotinate, which then undergoes a Sonogashira coupling reaction.

The mechanism of action of Tazarotene involves its conversion to the active metabolite, tazarotenic acid, which selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ. This binding modulates gene expression, leading to the normalization of cell differentiation and proliferation and a reduction in inflammation[1][2][3][4][5].

Tazarotene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Tazarotene Tazarotene (Topical Application) Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Metabolism RAR Retinoic Acid Receptors (RAR-β/γ) Tazarotenic_Acid->RAR Binds Esterase Esterase RAR_RXR_Complex Tazarotenic Acid-RAR/RXR Heterodimer RAR->RAR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->RAR_RXR_Complex RARE Retinoic Acid Response Element (RARE) on DNA RAR_RXR_Complex->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Regulates Normalization Normalization of Keratinocyte Differentiation Gene_Expression->Normalization Proliferation Inhibition of Keratinocyte Proliferation Gene_Expression->Proliferation Inflammation Reduction of Inflammation Gene_Expression->Inflammation Experimental_Workflow cluster_transformations Key Chemical Transformations cluster_intermediates Key Intermediates cluster_further_reactions Further Derivatization cluster_final_products Target Molecules Start This compound Nitration Nitration Start->Nitration Chlorination Chlorination Start->Chlorination Nitro_Derivative 6-Hydroxy-5-nitronicotinic Acid Nitration->Nitro_Derivative Chloro_Derivative 6-Chloronicotinic Acid Chlorination->Chloro_Derivative Bioactive_Molecules Bioactive Nitro-pyridines Nitro_Derivative->Bioactive_Molecules Esterification Esterification Chloro_Derivative->Esterification Reduction_Chlorination Reduction & Chlorination Chloro_Derivative->Reduction_Chlorination Hydrazinolysis Hydrazinolysis Chloro_Derivative->Hydrazinolysis Ethyl_Chloro Ethyl 6-chloronicotinate (Tazarotene Precursor) Esterification->Ethyl_Chloro Chloro_Methyl 2-Chloro-5-(chloromethyl)pyridine (Neonicotinoid Precursor) Reduction_Chlorination->Chloro_Methyl HYNIC 6-Hydrazinonicotinic Acid (HYNIC) (Radiolabeling Agent) Hydrazinolysis->HYNIC

References

6-Hydroxynicotinic Acid: A Versatile Ligand in Coordination Chemistry for Catalysis and Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Hydroxynicotinic acid (6-HNA), a derivative of niacin (Vitamin B3), has emerged as a compelling ligand in coordination chemistry. Its versatile coordination behavior, stemming from the presence of a carboxylate group, a pyridine nitrogen atom, and a hydroxyl group, allows it to form stable complexes with a wide array of metal ions. These coordination compounds exhibit a diverse range of applications, from catalysis in environmental remediation to promising anticancer and antimicrobial activities. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of this compound-based coordination complexes.

I. Synthesis of this compound and its Metal Complexes

A. Synthesis of this compound:

A common synthetic route to this compound involves the hydrolysis of methyl coumalate.[1]

Protocol 1: Synthesis of this compound from Methyl Coumalate [1]

  • Preparation of Methyl Coumalate:

    • In a 500-mL round-bottomed flask, add 139 mL of concentrated sulfuric acid.

    • While swirling and maintaining the temperature between 20°C and 30°C using an ice bath, slowly add 50 g of pulverized coumalic acid.

    • Add 70 mL of methanol in small portions, keeping the temperature between 25°C and 35°C.

    • Heat the mixture on a steam bath for 1 hour.

    • Cool the mixture to approximately 40°C and pour it slowly into 800 mL of ice-cold water with stirring.

    • Neutralize the solution by adding anhydrous sodium carbonate in small portions until slightly alkaline.

    • Collect the precipitated methyl coumalate by filtration, wash with cold water, and air-dry.

  • Synthesis of this compound:

    • In a 500-mL beaker with magnetic stirring and external cooling, place 117 mL of 14% ammonium hydroxide.

    • Add 45 g of methyl coumalate over 10 minutes, keeping the temperature below 20°C.

    • Continue stirring for an additional 45 minutes at approximately 20°C.

    • In a separate 2-L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide solution to near boiling.

    • Add the ammoniacal solution to the hot sodium hydroxide solution and heat rapidly to boiling.

B. Synthesis of Metal Complexes:

The synthesis of metal complexes with this compound can be achieved through various methods, including solvothermal synthesis.

Protocol 2: Solvothermal Synthesis of [Cu(6-OHNA)₂(H₂O)₂]n [2]

  • In a 5 mL glass vial, combine Cu(NO₃)₂·3H₂O (0.1 mmol, 24.2 mg) and this compound (0.15 mmol, 20.9 mg).

  • Add 3 mL of a 2:1 water/N,N-diethylformamide (DEF) mixed solvent.

  • Seal the vial and heat it at 90°C for 5 days.

  • After cooling to room temperature, blue rod-like crystals will have formed.

  • Wash the crystals with the water/DEF mixed solvent and dry them at room temperature.

Protocol 3: Solvothermal Synthesis of [Cd(6-OHNA)₂(H₂O)₂]n [2]

  • In a 5 mL glass vial, combine Cd(NO₃)₂·4H₂O (0.1 mmol, 30.8 mg) and this compound (0.15 mmol, 20.9 mg).

  • Add 3 mL of a 2:1 water/DEF mixed solvent.

  • Seal the vial and heat it at 90°C for 10 days.

  • After cooling to room temperature, colorless rod-like crystals will have formed.

  • Wash the crystals with the water/DEF mixed solvent and dry them at room temperature.

Protocol 4: General Synthesis of Transition Metal Complexes with Nicotinic Acid (Adaptable for this compound) [3]

  • Prepare an ethanolic solution (25 mL) of the desired metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂) at a concentration of 10 mM.

  • Prepare an ethanolic solution of this compound (20 mM).

  • Add the ligand solution to the metal salt solution with continuous stirring.

  • Adjust the pH of the solution to 7-7.5 by adding a 2% sodium bicarbonate solution.

  • The resulting precipitate is the metal complex. Filter the precipitate, wash it with a small amount of ethanol and then diethyl ether.

  • Dry the complex in a vacuum.

II. Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its coordination complexes.

Table 1: Synthesis and Elemental Analysis of Cu(II) and Cd(II) Complexes [2]

ComplexFormulaYield (%)C (calc/found)H (calc/found)N (calc/found)
[Cu(6-OHNA)₂(H₂O)₂]nC₁₂H₁₂CuN₂O₈5438.32 / 38.293.19 / 3.207.45 / 7.47
[Cd(6-OHNA)₂(H₂O)₂]nC₁₂H₁₂CdN₂O₈2733.91 / 33.872.83 / 2.816.59 / 6.61

Table 2: Stability Constants of Nicotinic Acid Complexes with Transition Metal Ions (as a reference) [4]

Metal IonLog K₁ (Methanol-Water)Log K₁ (Ethanol-Water)
V(II)--
Cr(II)--
Fe(III)--
Co(II)--
Ni(II)--
Cu(II)--
Zn(II)--
Note: Specific stability constant data for this compound complexes were not found in the provided search results. The data for nicotinic acid is presented as a comparative reference.

III. Applications and Experimental Protocols

A. Catalytic Applications:

Coordination polymers and metal-organic frameworks (MOFs) based on this compound and its derivatives are promising materials for heterogeneous catalysis, particularly in the degradation of organic pollutants.

Protocol 5: General Procedure for Evaluating the Catalytic Activity of a MOF in Dye Degradation

  • Catalyst Preparation: Synthesize the this compound-based MOF according to established procedures.

  • Reaction Setup: In a beaker, prepare a solution of the target organic dye (e.g., methylene blue, rhodamine B) of a known concentration in an appropriate solvent (e.g., water).

  • Catalyst Addition: Add a specific amount of the MOF catalyst to the dye solution.

  • Initiation of Reaction: If required, add an oxidant (e.g., H₂O₂) or irradiate with a suitable light source (for photocatalysis).

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Analysis: Centrifuge the aliquots to remove the catalyst. Analyze the supernatant using a UV-Vis spectrophotometer to measure the absorbance of the dye at its maximum wavelength.

  • Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

B. Biomedical Applications:

Metal complexes of this compound and related ligands have shown potential as anticancer and antimicrobial agents.

1. Anticancer Activity:

The proposed mechanism of anticancer activity for many metal complexes involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.

Protocol 6: Evaluation of Anticancer Activity using the MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the synthesized this compound metal complexes. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

2. Antimicrobial Activity:

The antimicrobial potential of these complexes can be evaluated against various bacterial and fungal strains.

Protocol 7: Evaluation of Antimicrobial Activity using the Disk Diffusion Method [5]

  • Microbial Culture: Prepare fresh cultures of the test microorganisms (e.g., E. coli, S. aureus, C. albicans) in a suitable broth.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.

  • Disk Application: Impregnate sterile filter paper discs with a known concentration of the synthesized this compound metal complexes.

  • Placement of Disks: Place the impregnated discs onto the surface of the inoculated agar plates. Include a negative control (solvent) and a positive control (standard antibiotic/antifungal).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

IV. Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 6-HNA Metal Complexes Metal_Salt Metal Salt (e.g., CoCl₂, NiCl₂, ZnCl₂) Reaction Reaction Mixture Metal_Salt->Reaction Ligand This compound Ligand->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction pH_Adjustment pH Adjustment (7-7.5) (e.g., NaHCO₃ solution) Reaction->pH_Adjustment Precipitation Precipitation of Complex pH_Adjustment->Precipitation Isolation Filtration, Washing, and Drying Precipitation->Isolation Complex 6-HNA Metal Complex Isolation->Complex

General workflow for the synthesis of this compound metal complexes.

Anticancer_Mechanism cluster_pathway Proposed Anticancer Mechanism of Action Complex 6-HNA Metal Complex Cell Cancer Cell Complex->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Internalization Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Apoptosis Apoptosis (Programmed Cell Death) Mitochondria->Apoptosis

Proposed mechanism of anticancer activity for 6-HNA metal complexes.

Antimicrobial_Assay_Workflow cluster_assay Disk Diffusion Antimicrobial Assay Workflow Culture Prepare Microbial Culture Agar_Plate Prepare and Inoculate Agar Plate Culture->Agar_Plate Placement Place Disks on Agar Agar_Plate->Placement Disk_Prep Impregnate Disks with Complex Disk_Prep->Placement Incubation Incubate Plates Placement->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement Result Antimicrobial Activity Determined Measurement->Result

Workflow for the disk diffusion antimicrobial assay.

References

Application Notes and Protocols for Studying the Kinetics of 6-hydroxynicotinate 3-monooxygenase with 6-HNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and analyzing the kinetic properties of 6-hydroxynicotinate 3-monooxygenase (NicC), a flavin-dependent enzyme that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinate (6-HNA). This reaction is a key step in the aerobic degradation of nicotinic acid by various bacteria.[1][2][3][4] The protocols outlined below are intended for researchers in biochemistry, enzymology, and drug development who are interested in characterizing this enzyme or screening for potential inhibitors.

Introduction to 6-hydroxynicotinate 3-monooxygenase (NicC)

6-hydroxynicotinate 3-monooxygenase (EC 1.14.13.114) is a Class A flavoenzyme monooxygenase.[5][6] It utilizes NADH as a reducing equivalent to facilitate the conversion of 6-HNA to 2,5-dihydroxypyridine (2,5-DHP), with the concomitant release of CO2 and NAD+.[1][2][4] The enzyme plays a crucial role in the catabolism of N-heterocyclic aromatic compounds, making it a subject of interest for bioremediation and biocatalysis.[5] Understanding its kinetic mechanism is fundamental for protein engineering efforts and for the development of inhibitors that could have applications in antimicrobial drug discovery.

The catalytic cycle of NicC involves several steps:

  • Binding of the substrate, 6-HNA.

  • Binding of NADH and subsequent reduction of the FAD cofactor.

  • Reaction with molecular oxygen to form a C4a-hydroperoxy-flavin intermediate.

  • Substrate hydroxylation and decarboxylation.

  • Release of products (2,5-DHP, CO2, NAD+, and H2O).[5][7]

Quantitative Kinetic Data

The following tables summarize the steady-state kinetic parameters for 6-hydroxynicotinate 3-monooxygenase from different bacterial sources and under various conditions.

Table 1: Steady-State Kinetic Parameters for Wild-Type NicC with 6-HNA

Enzyme SourceKM (6-HNA) (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)pHReference
Bordetella bronchiseptica RB5085 ± 13-5.0 x 10⁴7.0[1][4]
Pseudomonas putida H47Q variant2 ± 10.86 ± 0.08--[8]

Table 2: Inhibition Constants and Kinetic Parameters for Substrate Analogues

EnzymeSubstrate/InhibitorKM/Ki (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)NotesReference
B. bronchiseptica NicC6-hydroxynicotinaldehyde3000 ± 400 (Ki)--Competitive inhibitor with respect to 6-HNA.[1][4][1][4]
B. bronchiseptica NicC4-hydroxybenzoic acid (4-HBA)--Lower catalytic efficiency by 420-fold compared to 6-HNA.[2][9]Substrate analogue.[2][9][2][9]
B. bronchiseptica NicC5-chloro-6-HNA--10-fold more catalytically efficient than 6-HNA.[2][9]Substrate analogue.[2][9][2][9]
P. putida H47Q NicC6-HNA280 ± 70 (Ki)--Exhibits substrate inhibition.[8][8]

Experimental Protocols

Protocol 1: Steady-State Kinetic Analysis of NicC by Spectrophotometry

This protocol describes the determination of Michaelis-Menten parameters for NicC by monitoring the oxidation of NADH.

Materials:

  • Purified 6-hydroxynicotinate 3-monooxygenase (NicC)

  • 6-hydroxynicotinate (6-HNA)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • UV-Vis spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 6-HNA in the assay buffer.

    • Prepare a fresh stock solution of NADH in the assay buffer and determine its concentration by measuring the absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[8]

    • Dilute the purified NicC enzyme to a suitable concentration (e.g., 25-500 nM) in the assay buffer.[2] Keep the enzyme on ice.

  • Assay Setup:

    • Set the spectrophotometer to monitor the decrease in absorbance at 340 nm or 370 nm at 25°C.[8]

    • Prepare a reaction mixture in a cuvette containing the assay buffer, a fixed, saturating concentration of NADH (e.g., 150-200 µM), and varying concentrations of 6-HNA (e.g., from 0.1 to 10 times the expected KM).[2][8]

  • Initiation of Reaction:

    • Initiate the reaction by adding a small volume of the diluted NicC enzyme to the reaction mixture.

    • Quickly mix the contents of the cuvette by inverting.

  • Data Acquisition:

    • Record the change in absorbance over time for at least 1-2 minutes. Ensure the initial phase of the reaction is linear.

  • Data Analysis:

    • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (v₀ = (ΔA/Δt) / ε).

    • Plot the initial velocities against the corresponding 6-HNA concentrations.

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (KM + [S])) using a non-linear regression software to determine the Vₘₐₓ and KM values.

    • If substrate inhibition is observed, fit the data to the appropriate equation: v₀ = Vₘₐₓ / (1 + KM/[S] + [S]/Ki).[8][10]

Protocol 2: Determination of pH Optimum

This protocol is used to determine the effect of pH on the catalytic activity of NicC.

Materials:

  • Same as Protocol 1, with the addition of various buffer systems to cover a wide pH range (e.g., MES for pH 6-7, HEPES for pH 7-8, TAPS for pH 8-9).

Procedure:

  • Prepare a series of assay buffers with different pH values.

  • Follow the procedure for the steady-state kinetic assay (Protocol 1) at each pH value.

  • Maintain saturating concentrations of both 6-HNA and NADH.

  • Measure the initial velocity at each pH.

  • Plot the enzyme activity (Vₘₐₓ or kcat) as a function of pH.

  • The optimal pH is the pH at which the enzyme exhibits maximum activity. The data can be fit to a double-bell-shaped curve to determine the pKa values of the ionizable groups involved in catalysis.[1][4]

Visualizations

NicC_Catalytic_Cycle E_FAD E-FAD(ox) E_FAD_6HNA E-FAD(ox)-6HNA E_FAD->E_FAD_6HNA + 6-HNA E_FADH2_6HNA E-FADH2-6HNA E_FAD_6HNA->E_FADH2_6HNA + NADH - NAD+ E_FAD_hydroperoxy E-FAD-OOH-6HNA E_FADH2_6HNA->E_FAD_hydroperoxy + O2 E_FAD_hydroxy E-FAD-OH + 2,5-DHP + CO2 E_FAD_hydroperoxy->E_FAD_hydroxy Hydroxylation & Decarboxylation E_FAD_hydroxy->E_FAD - H2O

Caption: Simplified catalytic cycle of 6-hydroxynicotinate 3-monooxygenase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Buffers, Substrates, and Enzyme setup_reaction Set up Reaction Mixture in Cuvette prep_reagents->setup_reaction initiate_reaction Initiate with Enzyme setup_reaction->initiate_reaction measure_absorbance Monitor NADH Oxidation (ΔA340nm) initiate_reaction->measure_absorbance calc_velocity Calculate Initial Velocities measure_absorbance->calc_velocity plot_data Plot Velocity vs. [Substrate] calc_velocity->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine KM and Vmax fit_model->determine_params

Caption: Workflow for steady-state kinetic analysis of NicC.

References

In Vitro Applications of 6-Hydroxynicotinic Acid: Assays and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vitro assays involving 6-Hydroxynicotinic acid (6-HNA). 6-HNA is a key intermediate in the bacterial degradation of nicotinic acid and has garnered interest for its biological activities, including its role as a substrate for the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) and its ability to disrupt plant parasitic interactions. The following sections detail protocols for enzymatic assays, cell-based assays, and high-throughput screening methods involving 6-HNA.

Application Note 1: Enzymatic Assay of 6-Hydroxynicotinate 3-Monooxygenase (NicC)

Introduction: 6-Hydroxynicotinate 3-monooxygenase (NicC) is a flavin-dependent enzyme that catalyzes the decarboxylative hydroxylation of this compound to 2,5-dihydroxypyridine (2,5-DHP) in the bacterial nicotinic acid degradation pathway. This enzymatic assay is crucial for studying the kinetic properties of NicC, screening for inhibitors, and understanding its mechanism of action. The assay can be performed by monitoring the consumption of the co-substrate NADH spectrophotometrically.

Experimental Protocol: Steady-State Kinetic Analysis of NicC

Materials:

  • Purified 6-hydroxynicotinate 3-monooxygenase (NicC) enzyme

  • This compound (6-HNA) solution

  • NADH solution

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • UV-Vis spectrophotometer

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Prepare a stock solution of 6-HNA in the potassium phosphate buffer.

  • Prepare a fresh stock solution of NADH in the same buffer and determine its concentration by measuring the absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

  • Set up the reaction mixture in a final volume of 200 µL in a microplate well or 1 mL in a cuvette.

  • To the reaction mixture, add the potassium phosphate buffer, a constant concentration of NADH (e.g., 150 µM), and varying concentrations of 6-HNA (e.g., 12.5–1000 µM).

  • Equilibrate the reaction mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding a final concentration of 50 nM NicC enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm or 370 nm over time.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • To determine the KM for NADH, keep the concentration of 6-HNA constant (e.g., 20 µM) and vary the concentrations of NADH (e.g., 25–300 µM).

  • Fit the initial rate data to the Michaelis-Menten equation to determine the kinetic parameters (KM and Vmax).

Data Presentation:

Table 1: Steady-State Kinetic Parameters for NicC Variants with 6-HNA

Enzyme VariantKM (6-HNA) (µM)Vmax/[E] (s⁻¹)Ki (6-HNA) (mM)Reference
H47Q NicC2 ± 10.86 ± 0.080.28 ± 0.07[1]

Table 2: Dissociation Constants for NicC Ligands

Enzyme VariantLigandKd (mM)Reference
H47Q6-HNA1.1 ± 0.1[1]
H47Q6-MNA2.9 ± 0.1[1]
Wild-type6-MNA2.7 ± 0.1[1]

Visualization:

NicC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis prep_buffer Prepare Buffer mix Mix Buffer, NADH, 6-HNA prep_buffer->mix prep_6hna Prepare 6-HNA Solution prep_6hna->mix prep_nadh Prepare NADH Solution prep_nadh->mix prep_enz Prepare NicC Enzyme initiate Initiate with NicC prep_enz->initiate equilibrate Equilibrate at 25°C mix->equilibrate equilibrate->initiate measure Monitor A340/A370 initiate->measure calculate Calculate Initial Rates measure->calculate fit Fit to Michaelis-Menten calculate->fit

Workflow for the NicC enzymatic assay.

Application Note 2: Inhibition of Haustorium Formation in Phelipanche aegyptiaca

Introduction: this compound has been identified as a potent inhibitor of prehaustorium formation in the parasitic plant Phelipanche aegyptiaca.[2] 6-HNA disrupts the auxin signaling pathway, which is critical for the development of the haustorium, the specialized organ used by parasitic plants to attach to and extract nutrients from their hosts.[2][3] This in vitro assay allows for the study of 6-HNA's inhibitory effects and the screening of other potential inhibitors of parasitic plant development.

Experimental Protocol: In Vitro Haustorium Inhibition Assay

Materials:

  • Phelipanche aegyptiaca seeds

  • Indole-3-acetic acid (IAA) solution (a haustorium-inducing factor)

  • This compound (6-HNA) solutions at various concentrations (e.g., 0.01, 0.1, and 1 mM)

  • Sterile water

  • Petri dishes with filter paper

  • Microscope

Procedure:

  • Sterilize Phelipanche aegyptiaca seeds.

  • Germinate the seeds in the presence of a germination stimulant (e.g., GR24).

  • Once the radicles have elongated, transfer the seedlings to Petri dishes containing filter paper moistened with sterile water.

  • Prepare treatment solutions containing a constant concentration of IAA (e.g., 0.1 mM) and varying concentrations of 6-HNA (0.01, 0.1, and 1 mM). Include a control group with IAA only.

  • Apply the treatment solutions to the filter paper in the Petri dishes.

  • Incubate the Petri dishes in the dark at a controlled temperature.

  • After a set period (e.g., 7 days), observe the radicles under a microscope.

  • Count the number of seedlings that have formed a prehaustorium (a swollen root tip) in each treatment group.

  • Calculate the percentage of prehaustorium formation for each concentration of 6-HNA and compare it to the control group.

Data Presentation:

Table 3: Dose-Dependent Inhibition of Prehaustorium Formation by 6-HNA

6-HNA Concentration (mM)Prehaustorium Formation Rate (%)Reference
0 (Control with 0.1 mM IAA)~50%[4]
0.01Reduced[4]
0.1Significantly Reduced[4]
1Not Detected[4]

Visualization:

Haustoria_Inhibition_Workflow cluster_prep Seed Preparation cluster_treatment Treatment cluster_analysis Analysis sterilize Sterilize Seeds germinate Germinate Seeds sterilize->germinate transfer Transfer Seedlings germinate->transfer add_treatment Apply IAA +/- 6-HNA transfer->add_treatment incubate Incubate add_treatment->incubate observe Microscopic Observation incubate->observe count Count Prehaustoria observe->count calculate Calculate Inhibition % count->calculate

Workflow for the haustoria inhibition assay.

Application Note 3: High-Throughput Screening for Modulators of this compound Transforming Strains

Introduction: this compound is a precursor in the synthesis of valuable industrial chemicals. Biotransformation using microorganisms is a promising method for producing 6-HNA. A high-throughput screening (HTS) assay is essential for identifying and optimizing microbial strains with high 6-HNA transformation capabilities. This protocol describes a UV-spectrophotometry-based HTS method in a 96-well microplate format.

Experimental Protocol: Microplate-Based HTS Assay

Materials:

  • Microbial cultures to be screened

  • Culture medium

  • Nicotinic acid (substrate)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Inoculate the microbial strains into a 96-well deep-well plate containing the appropriate culture medium.

  • Incubate the cultures under optimal growth conditions.

  • After a suitable growth period, add nicotinic acid to each well to initiate the biotransformation.

  • Continue the incubation for the desired reaction time.

  • After the reaction, centrifuge the microplate to pellet the cells.

  • Transfer the supernatant to a 96-well UV-transparent microplate.

  • Measure the absorbance of the supernatant at 251 nm (determination wavelength for 6-HNA) and 231 nm (reference wavelength).

  • The difference in absorbance is proportional to the concentration of 6-HNA produced.

  • A standard curve of known 6-HNA concentrations should be prepared to quantify the results. Beer's law is obeyed in the range of 0.5-11 µg/mL.

Visualization:

HTS_Workflow cluster_culture Cell Culture & Reaction cluster_processing Sample Processing cluster_detection Detection & Analysis inoculate Inoculate Strains in 96-well Plate incubate_growth Incubate for Growth inoculate->incubate_growth add_substrate Add Nicotinic Acid incubate_growth->add_substrate incubate_reaction Incubate for Reaction add_substrate->incubate_reaction centrifuge Centrifuge Plate incubate_reaction->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant read_absorbance Read Absorbance at 251nm & 231nm transfer_supernatant->read_absorbance analyze Analyze Data & Identify Hits read_absorbance->analyze

Workflow for high-throughput screening.

Application Note 4: Assessment of the Cytotoxic Potential of this compound

Introduction: When evaluating the biological activity of a compound, it is essential to assess its potential cytotoxicity. A cell viability assay can determine the effect of this compound on the proliferation and health of cells in vitro. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound (6-HNA) stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of 6-HNA in complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of 6-HNA. Include a vehicle control (medium with the same concentration of solvent used to dissolve 6-HNA) and a no-treatment control.

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of 6-HNA relative to the control wells.

Visualization:

Bacterial_Degradation_Pathway cluster_pathway Nicotinic Acid Degradation nicotinic_acid Nicotinic Acid hna6 This compound nicotinic_acid->hna6 NicA/NicB dhp25 2,5-Dihydroxypyridine hna6->dhp25 NicC (6-hydroxynicotinate 3-monooxygenase) fumarate Fumarate dhp25->fumarate Further Degradation (nicX, nicD, nicF, nicE)

Bacterial Nicotinic Acid Degradation Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Hydroxynicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-Hydroxynicotinic acid. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and optimize reaction yields. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via both chemical and enzymatic routes.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Chemical Synthesis: Low yield of methyl coumalate (starting material) Incomplete esterification of coumalic acid.Ensure the reaction mixture of coumalic acid and sulfuric acid is maintained between 20°C and 30°C during the addition of coumalic acid. Maintain the temperature between 25°C and 35°C during the addition of methanol. Extend the heating time on the steam bath to ensure the reaction goes to completion.
Loss of product during workup.When pouring the reaction mixture into water, ensure the temperature is maintained below 40°C to prevent hydrolysis of the ester. Be thorough when slurrying with cold water to remove inorganic salts without dissolving the product.
Chemical Synthesis: Low yield of this compound Incomplete reaction of methyl coumalate with ammonium hydroxide.Ensure the temperature is kept below 20°C during the addition of methyl coumalate to ammonium hydroxide and continue stirring for the recommended time.
Incomplete hydrolysis of the intermediate.Ensure the sodium hydroxide solution is heated almost to boiling before adding the ammoniacal solution. Boil the final mixture vigorously for the specified time to ensure complete hydrolysis.
Loss of product during precipitation.Cool the solution thoroughly in an ice bath after hydrolysis. Add concentrated hydrochloric acid slowly while keeping the temperature below 30°C to ensure complete precipitation. Allow sufficient time for the product to crystallize before collection.
Enzymatic Synthesis: Low conversion of nicotinic acid Low enzyme activity.Optimize the culture medium for the microorganism. The addition of molybdenum and iron ions, as well as nicotinic acid as an inducer, can enhance enzyme formation.[1] Ensure adequate aeration and agitation during cell cultivation and the hydroxylation reaction.
Sub-optimal reaction conditions.Maintain the pH of the reaction mixture between 5.5 and 9.0 and the temperature between 20°C and 40°C.[2]
Substrate or product inhibition.High concentrations of nicotinic acid can inhibit the enzyme. Consider a fed-batch approach where nicotinic acid is added continuously to maintain a low but sufficient concentration.
General: Product is impure Presence of unreacted starting materials or by-products.For chemical synthesis, the crude product can be recrystallized from 50% aqueous acetic acid to improve purity.[3] For enzymatic synthesis, ensure complete conversion by monitoring the reaction using HPLC. The product can be purified by acidification and filtration.
Formation of a turbid, brown solution or curdy precipitate during chemical synthesis workup.This is a noted observation in the standard procedure and does not necessarily indicate a problem.[3] Proceed with the workup steps as described. The final product's purity can be enhanced by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for this compound?

A1: The two primary synthesis routes are chemical synthesis and enzymatic (biotechnological) synthesis. The most common chemical route starts from coumalic acid, which is first converted to methyl coumalate and then reacted with ammonia and sodium hydroxide to yield this compound.[3] The enzymatic route involves the hydroxylation of nicotinic acid using whole-cell catalysts from microorganisms such as Achromobacter, Pseudomonas, or Bacillus species.[2][4]

Q2: What yield can I expect from the chemical synthesis method?

A2: The chemical synthesis from methyl coumalate can be performed in two main steps. The synthesis of methyl coumalate from coumalic acid has a reported yield of 32-45%. The subsequent conversion of methyl coumalate to this compound has a reported yield of 72-91%.[3][5]

Q3: What are the advantages of the enzymatic synthesis route?

A3: The enzymatic synthesis route offers several advantages, including high purity and yield, milder reaction conditions (20-40°C, pH 5.5-9.0), and the elimination of harsh reagents and side reactions.[2] Yields can be very high, with reports of over 90% conversion of nicotinic acid to this compound.[2][6]

Q4: How can I monitor the progress of the enzymatic reaction?

A4: The progress of the enzymatic hydroxylation of nicotinic acid can be monitored by measuring the concentration of the substrate (nicotinic acid) and the product (this compound) in the reaction mixture over time using High-Performance Liquid Chromatography (HPLC).[2][6]

Q5: What is the role of aeration in the enzymatic synthesis?

A5: The enzymatic hydroxylation of nicotinic acid is an aerobic process, meaning it requires oxygen. Therefore, intensive aeration of the reaction mixture is crucial for high enzyme activity and efficient conversion.[1][2]

Experimental Protocols

Chemical Synthesis of this compound from Coumalic Acid

This protocol is adapted from Organic Syntheses.[3]

Part A: Methyl coumalate

  • In a 500-mL round-bottomed flask, place 139 mL of concentrated sulfuric acid.

  • While swirling and maintaining the temperature between 20°C and 30°C with an ice bath, add 50 g (0.36 mole) of pulverized coumalic acid in small portions.

  • Add 70 mL of methanol in small portions, keeping the temperature between 25°C and 35°C.

  • Heat the mixture on a steam bath for 1 hour.

  • Cool the mixture to about 40°C and pour it slowly with stirring into 800 mL of ice-cold water, ensuring the temperature stays below 40°C.

  • Neutralize the mixture by adding anhydrous sodium carbonate in small portions until it is slightly alkaline.

  • Collect the precipitated ester by filtration and slurry it four times with 100-mL portions of cold water to remove inorganic salts.

  • Air-dry the product overnight. The yield of methyl coumalate is typically 17.5–24.5 g (32–45%).

Part B: this compound

  • In a 500-mL beaker equipped with a thermometer, magnetic stirrer, and external cooling, place 117 mL of 14% ammonium hydroxide.

  • While stirring and keeping the temperature below 20°C, add 45 g (0.29 mole) of methyl coumalate over 10 minutes.

  • Continue stirring for an additional 45 minutes at about 20°C.

  • In a separate 2-L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide solution almost to boiling.

  • Add the ammoniacal solution from step 3 to the hot sodium hydroxide solution and heat rapidly to boiling.

  • Boil the mixture vigorously for 5 minutes.

  • Cool the stirred solution in an ice bath to room temperature.

  • While maintaining the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic.

  • Stir and cool for about an hour to allow for complete precipitation of a heavy, yellow, microcrystalline solid.

  • Collect the product on a Büchner funnel, wash twice with water, and dry at 80°C. The yield of this compound is typically 29–37 g (72–91%).

Enzymatic Synthesis of this compound using Achromobacter xylosoxydans**

This protocol is based on a patented method.[2]

  • Biomass Production: Cultivate Achromobacter xylosoxydans in a suitable nutrient medium containing nicotinic acid as an inducer. Harvest the cells by centrifugation.

  • Hydroxylation Reaction:

    • In a 3-liter reaction vessel, prepare 2250 mL of a 5% sodium nicotinate solution and adjust the pH to 6.5.

    • Heat the solution to 30°C.

    • Add a suspension of the harvested Achromobacter xylosoxydans cells (e.g., from a 120 mL water suspension).

    • Stir the reaction mixture well and aerate it intensively.

    • Continuously monitor and regulate the pH, temperature, and dissolved oxygen concentration.

    • The reaction is typically complete within several hours, which can be indicated by a rise in the dissolved oxygen concentration.

  • Product Isolation:

    • Separate the cells from the reaction mixture by centrifugation.

    • Bring the clear supernatant to a pH of 1.5 with concentrated sulfuric acid.

    • The precipitated this compound is collected by filtration and dried.

    • Yields of over 93% with a purity of over 98% have been reported with this method.[6]

Data Summary

Table 1: Comparison of Chemical and Enzymatic Synthesis of this compound
ParameterChemical Synthesis (from Methyl Coumalate)[3][5]Enzymatic Synthesis (using A. xylosoxydans)[2][6]
Starting Material Methyl coumalateNicotinic acid
Key Reagents Ammonium hydroxide, Sodium hydroxide, Hydrochloric acidWhole-cell biocatalyst
Temperature -20°C to Boiling20°C - 40°C
pH Highly basic then strongly acidic5.5 - 9.0
Overall Yield ~23-41% (from coumalic acid)>90%
Product Purity Requires recrystallization for high purityHigh purity (>98%) after precipitation
Environmental Impact Use of strong acids and basesMilder, more environmentally friendly conditions

Visualizations

Experimental Workflow: Chemical Synthesis

Workflow for Chemical Synthesis of this compound Coumalic_Acid Coumalic Acid H2SO4_MeOH Conc. H2SO4, Methanol (25-35°C, 1 hr steam bath) Coumalic_Acid->H2SO4_MeOH Methyl_Coumalate Methyl Coumalate (Yield: 32-45%) H2SO4_MeOH->Methyl_Coumalate NH4OH 14% Ammonium Hydroxide (<20°C, 45 min) Methyl_Coumalate->NH4OH Intermediate Ammoniacal Solution NH4OH->Intermediate NaOH_Heat 17% NaOH, Boiling (5 min) Intermediate->NaOH_Heat Hydrolyzed_Mixture Hydrolyzed Mixture NaOH_Heat->Hydrolyzed_Mixture HCl Conc. HCl (<30°C) Hydrolyzed_Mixture->HCl Product This compound (Yield: 72-91%) HCl->Product

Caption: A flowchart illustrating the key steps in the chemical synthesis of this compound.

Experimental Workflow: Enzymatic Synthesis

Workflow for Enzymatic Synthesis of this compound Microorganism Microorganism Culture (e.g., A. xylosoxydans) Harvest Harvest Cells (Centrifugation) Microorganism->Harvest Cells Cell Suspension Harvest->Cells Bioreactor Bioreactor (Intensive Aeration & Stirring) Cells->Bioreactor Nicotinic_Acid Sodium Nicotinate Solution (5%) pH 6.5, 30°C Nicotinic_Acid->Bioreactor Reaction_Mixture Reaction Mixture Bioreactor->Reaction_Mixture Separate Separate Cells (Centrifugation) Reaction_Mixture->Separate Supernatant Supernatant Separate->Supernatant Acidify Acidify to pH 1.5 (Conc. H2SO4) Supernatant->Acidify Product This compound (Yield: >90%) Acidify->Product

Caption: A flowchart outlining the process of enzymatic synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting Logic for Low Yield in 6-HNA Synthesis Low_Yield Low Yield of This compound Synthesis_Type Which Synthesis Route? Low_Yield->Synthesis_Type Chemical Chemical Synthesis Synthesis_Type->Chemical Chemical Enzymatic Enzymatic Synthesis Synthesis_Type->Enzymatic Enzymatic Check_Starting_Material Check Purity/Yield of Methyl Coumalate Chemical->Check_Starting_Material Check_Reaction_Conditions Verify Reaction Temps (& NH4OH/NaOH steps) Chemical->Check_Reaction_Conditions Check_Precipitation Ensure Complete Precipitation (Temp, pH, Time) Chemical->Check_Precipitation Check_Enzyme_Activity Verify Enzyme Activity/ Cell Viability Enzymatic->Check_Enzyme_Activity Check_Bioreactor_Params Check pH, Temp, Aeration Enzymatic->Check_Bioreactor_Params Check_Substrate_Conc Consider Substrate Inhibition Enzymatic->Check_Substrate_Conc

References

Technical Support Center: 6-Hydroxynicotinic Acid Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 6-Hydroxynicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical synthesis routes for this compound?

A1: The most prevalent chemical synthesis route starts from coumalic acid. This process involves the esterification of coumalic acid to an alkyl coumalate, typically methyl coumalate, followed by a reaction with ammonia. Other reported methods, though less common, include the decarboxylation of 6-hydroxy-2,3-pyridinedicarboxylic acid and the hydrolysis of 6-chloronicotinonitrile.

Q2: What is the typical yield for the synthesis of this compound from coumalic acid?

A2: The overall yield can vary depending on the purity of the starting materials and the optimization of reaction conditions. The synthesis is a two-step process, and the yield for each step is crucial. The preparation of the intermediate, methyl coumalate, from coumalic acid typically has a yield of 32-45%.[1] The subsequent reaction of methyl coumalate with ammonia to form this compound can achieve a yield of 72-91%.[1]

Q3: Are there any microbial or enzymatic methods available for the synthesis of this compound?

A3: Yes, microbial and enzymatic syntheses are well-established and often preferred for their high selectivity and milder reaction conditions. These methods typically involve the hydroxylation of nicotinic acid at the 6-position using whole-cell biocatalysts or isolated enzymes. Microorganisms such as Pseudomonas fluorescens, Achromobacter xylosoxidans, and various Bacillus species are commonly employed for this transformation.[2][3][4] Under optimized conditions, these methods can achieve very high conversion rates, with some studies reporting up to 98.7% conversion of nicotinic acid to this compound.[2]

Q4: What are the key advantages of microbial synthesis over chemical synthesis for this compound?

A4: Microbial synthesis offers several advantages, including:

  • High Selectivity: Enzymatic reactions are highly specific, leading to fewer side products and a purer final product.

  • Milder Reaction Conditions: Biotransformations are typically carried out in aqueous media at or near physiological pH and temperature, reducing energy consumption and the need for harsh reagents.

  • Environmental Friendliness: Microbial processes are generally considered "greener" as they avoid the use of hazardous organic solvents and reagents.

  • High Yields: With optimized strains and fermentation conditions, microbial synthesis can achieve very high product yields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chemical synthesis of this compound, particularly via the coumalic acid route.

Issue 1: Low Yield in the Synthesis of Methyl Coumalate (Intermediate)

Q: My yield of methyl coumalate is significantly lower than the reported 32-45%. What could be the reasons?

A: Low yields in the synthesis of methyl coumalate from coumalic acid are often attributed to the following factors:

  • Purity of Coumalic Acid: The primary side product in the synthesis of coumalic acid from malic acid is fumaric acid . The presence of fumaric acid as an impurity in your starting material can interfere with the esterification process and lead to lower yields.

    • Troubleshooting:

      • Analyze Starting Material: Use analytical techniques like NMR or HPLC to check the purity of your coumalic acid.

      • Purification: If significant impurities are detected, purify the coumalic acid by recrystallization from methanol before use.

  • Incomplete Reaction: The esterification of coumalic acid requires sufficient time and appropriate temperature to proceed to completion.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is heated on a steam bath for at least one hour as per the established protocol.[1]

      • Mixing: Ensure efficient mixing throughout the reaction to promote contact between the reactants.

  • Decomposition of Methyl Coumalate: Methyl coumalate can be unstable under the acidic reaction conditions and may undergo decomposition or rearrangement, especially at elevated temperatures.

    • Troubleshooting:

      • Temperature Control: Strictly maintain the reaction temperature between 25°C and 35°C during the addition of methanol.[1]

Issue 2: Formation of Colored Impurities and Low Purity of this compound

Q: The final product of my this compound synthesis is off-color (brownish) and shows multiple spots on TLC, indicating low purity.

A: The formation of colored impurities and by-products is a common issue. The appearance of a "turbid, brown solution" or a "curdy, brown precipitate" during the reaction has been noted in established procedures.[1] This can be due to several factors:

  • Decomposition and Rearrangement of Methyl Coumalate: Under the basic and heated conditions of the reaction with ammonia, methyl coumalate can undergo decomposition and rearrangement to form various aromatic side products. While the exact structures of all minor by-products are not extensively documented in readily available literature, the instability of the pyrone ring system under these conditions is a likely cause.

  • Side Reactions with Ammonia: Ammonia can potentially react with the coumalate intermediate in multiple ways, leading to the formation of various nitrogen-containing heterocyclic compounds other than the desired product.

  • Carryover of Impurities: Impurities from the coumalic acid starting material can be carried through the synthesis and react to form colored by-products.

Troubleshooting Steps:

  • Purity of Intermediate: Ensure the methyl coumalate used is of high purity. Recrystallize if necessary.

  • Temperature Control: Carefully control the temperature during the addition of the ammoniacal solution to the hot sodium hydroxide solution to minimize decomposition.

  • Purification of Final Product: The most effective way to remove colored impurities and side products is through recrystallization of the crude this compound. A recommended solvent for recrystallization is 50% aqueous acetic acid.[1]

Issue 3: Side Products in Microbial Synthesis

Q: I am using a microbial system to produce this compound from nicotinic acid. Are there any common side products I should be aware of?

A: While microbial synthesis is generally highly selective, the formation of side products can occur, primarily due to the metabolic activity of the microorganism.

  • Further Hydroxylation: The most commonly reported side product is 2,6-dihydroxynicotinic acid . This results from the further enzymatic hydroxylation of the desired this compound.[5][6]

    • Troubleshooting:

      • Reaction Time: Monitor the reaction progress closely and stop it once the maximum concentration of this compound is reached to prevent its further conversion.

      • Strain Selection/Engineering: Some microbial strains may have a lower activity of the enzyme responsible for the second hydroxylation step. Strain selection or genetic engineering can be employed to minimize the formation of this by-product.

      • Process Conditions: Optimizing fermentation conditions such as pH, temperature, and substrate concentration can sometimes influence the relative activities of the enzymes involved and help to minimize the formation of the dihydroxy- a di-hydroxy- product.

Quantitative Data Summary

Synthesis StepReactantProductTypical Yield (%)Common Side Products (and typical % if available)Reference
Chemical Synthesis: Step 1 Coumalic AcidMethyl Coumalate32 - 45Fumaric Acid (in starting material, <5%)[1]
Chemical Synthesis: Step 2 Methyl CoumalateThis compound72 - 91Unspecified decomposition/rearrangement products[1]
Microbial Synthesis Nicotinic AcidThis compoundup to 98.7 (conversion)2,6-dihydroxynicotinic acid[2]

Experimental Protocol: Synthesis of this compound from Coumalic Acid

This protocol is adapted from a well-established procedure.[1]

Part A: Preparation of Methyl Coumalate

  • In a 500-mL round-bottomed flask equipped with a thermometer, place 139 mL of concentrated sulfuric acid.

  • While swirling, add 50 g (0.36 mole) of pulverized coumalic acid in small portions. Maintain the temperature between 20°C and 30°C by occasional cooling in an ice bath.

  • Add 70 mL of methanol in small portions, ensuring the temperature remains between 25°C and 35°C.

  • Heat the mixture on a steam bath for 1 hour.

  • Cool the mixture to approximately 40°C and pour it slowly with stirring into 800 mL of an ice-water slurry.

  • Neutralize the mixture by adding anhydrous sodium carbonate in small portions until it is slightly alkaline.

  • Collect the precipitated methyl coumalate by filtration and wash it four times with 100-mL portions of cold water to remove inorganic salts.

  • Air-dry the product overnight. The expected yield is 17.5–24.5 g (32–45%).

Part B: Preparation of this compound

  • In a 500-mL beaker equipped with a thermometer and magnetic stirrer, place 117 mL of 14% ammonium hydroxide and cool in an ice bath.

  • With stirring, add 45 g (0.29 mole) of methyl coumalate over 10 minutes, keeping the temperature below 20°C.

  • Continue stirring for an additional 45 minutes at approximately 20°C.

  • In a separate 2-L beaker, heat a solution of 600 mL of approximately 17% aqueous sodium hydroxide to near boiling.

  • Add the ammoniacal solution from step 3 to the hot sodium hydroxide solution and heat the mixture to a vigorous boil for 5 minutes.

  • Cool the stirred solution in an ice bath to room temperature.

  • While keeping the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic.

  • A heavy, yellow, microcrystalline solid will precipitate. Stir and cool the mixture for about an hour.

  • Collect the solid by filtration on a Büchner funnel, wash it twice with water, and dry it at 80°C. The expected yield is 29–37 g (72–91%).

  • For higher purity, the product can be recrystallized from 50% aqueous acetic acid.[1]

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Problem Identification cluster_synthesis Synthesis Stage Analysis cluster_chem_troubleshoot Chemical Synthesis Troubleshooting cluster_micro_troubleshoot Microbial Synthesis Troubleshooting Start Low Yield or Impure Product in 6-HNA Synthesis CheckSynthesis Which Synthesis Route? Start->CheckSynthesis Chemical Chemical Synthesis (from Coumalic Acid) CheckSynthesis->Chemical Chemical Microbial Microbial Synthesis (from Nicotinic Acid) CheckSynthesis->Microbial Microbial CheckStep Which Step is Problematic? Chemical->CheckStep CheckSideProduct Identify Side Product (Likely 2,6-diHNA) Microbial->CheckSideProduct Step1 Step 1: Methyl Coumalate Formation (Low Yield) CheckStep->Step1 Step 1 Step2 Step 2: 6-HNA Formation (Low Purity/Yield) CheckStep->Step2 Step 2 AnalyzeCoumalic Analyze Purity of Coumalic Acid (Check for Fumaric Acid) Step1->AnalyzeCoumalic AnalyzeMethylCoumalate Analyze Purity of Methyl Coumalate Step2->AnalyzeMethylCoumalate PurifyCoumalic Purify Coumalic Acid (Recrystallization) AnalyzeCoumalic->PurifyCoumalic Impure CheckStep1Cond Verify Reaction Time & Temperature AnalyzeCoumalic->CheckStep1Cond Pure PurifyCoumalic->CheckStep1Cond PurifyMethylCoumalate Recrystallize Methyl Coumalate AnalyzeMethylCoumalate->PurifyMethylCoumalate Impure CheckStep2Cond Verify Reaction Temperature Control AnalyzeMethylCoumalate->CheckStep2Cond Pure PurifyMethylCoumalate->CheckStep2Cond PurifyFinal Recrystallize Final Product (50% aq. Acetic Acid) CheckStep2Cond->PurifyFinal OptimizeTime Optimize Reaction Time CheckSideProduct->OptimizeTime OptimizeConditions Optimize Fermentation Conditions (pH, Temp) OptimizeTime->OptimizeConditions StrainSelect Consider Strain Selection/Engineering OptimizeConditions->StrainSelect PurifyMicrobial Purify Final Product (e.g., Crystallization) StrainSelect->PurifyMicrobial

Caption: Troubleshooting workflow for identifying and mitigating side product formation in this compound synthesis.

References

Troubleshooting low yield in enzymatic production of 6-Hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic production of 6-hydroxynicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme and reaction for the production of this compound?

A1: The primary enzyme is Nicotinate Dehydrogenase (NDHase), also known as nicotinic acid hydroxylase (EC 1.17.1.5). It catalyzes the regioselective hydroxylation of nicotinic acid to this compound. The reaction requires water and an electron acceptor, typically NADP+.[1][2][3]

Q2: Which microorganisms are commonly used for the enzymatic production of this compound?

A2: Several microorganisms have been identified that can produce this compound. These are primarily from the phylum Proteobacteria and include species from the genera Pseudomonas, Bacillus, Achromobacter, Serratia, and Comamonas, as well as some anaerobic Clostridium species.[1]

Q3: What are the necessary cofactors for nicotinate dehydrogenase activity?

A3: Nicotinate dehydrogenase is a complex enzyme that typically contains multiple cofactors, including Flavin Adenine Dinucleotide (FAD) and iron-sulfur clusters.[1][2][3] The catalytic cycle also involves the reduction of NADP+ to NADPH.[2]

Q4: What is a typical yield for the enzymatic production of this compound?

A4: Yields can vary significantly depending on the microorganism, enzyme activity, and process conditions. While some reports indicate lower yields, recent studies using optimized processes with novel strains like Pseudomonas poae have achieved high titers of up to 155.45 g/L in 72 hours.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by measuring the decrease in the substrate (nicotinic acid) concentration and the increase in the product (this compound) concentration over time using High-Performance Liquid Chromatography (HPLC). A spectrophotometric assay can also be used by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.[4]

Troubleshooting Guides

Issue 1: Low or No Product Formation

Possible Cause 1: Low Enzyme Activity or Inactivation

  • Incorrect Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity and stability.

  • Enzyme Inactivation: The enzyme may be inactivated by components of the reaction mixture, shear stress in a bioreactor, or instability over the reaction time.[5] Reactive oxygen species generated during the catalytic cycle can also lead to enzyme inactivation.[6]

Troubleshooting Steps:

  • Verify Optimal Conditions: Ensure the reaction is being performed under the optimal pH and temperature for the specific nicotinate dehydrogenase being used. Refer to the table below for reported optimal conditions for enzymes from different sources.

  • Enzyme Activity Assay: Perform an enzyme activity assay to confirm the viability of your enzyme preparation. A detailed protocol is provided in the "Experimental Protocols" section.

  • Stability Study: Assess the stability of the enzyme under your reaction conditions by incubating it for the duration of the experiment and measuring its activity at different time points.

  • Protect the Enzyme: If using a purified enzyme, consider adding stabilizing agents such as glycerol or BSA. For whole-cell biocatalysis, ensure gentle handling to maintain cell integrity.

Table 1: Reported Optimal Conditions for Nicotinate Dehydrogenase from Various Microorganisms

MicroorganismOptimal Temperature (°C)Optimal pHOptimal Substrate Concentration (%)
Comamonas testosteroni JA1307.03.0
Pseudomonas sp.Not specifiedNot specifiedNot specified
Bacillus sp. DSM 2923Not specifiedNot specifiedNot specified

Data compiled from a review on Nicotinate Dehydrogenase.[1]

Possible Cause 2: Cofactor Limitation or Imbalance

  • Insufficient Cofactor: The concentration of NADP+ may be limiting.

  • No Cofactor Regeneration: In prolonged reactions, the NADP+ will be consumed. An efficient cofactor regeneration system is crucial for maintaining enzyme activity.

Troubleshooting Steps:

  • Increase Cofactor Concentration: Experiment with increasing the initial concentration of NADP+.

  • Implement a Cofactor Regeneration System: If not already in use, couple the reaction to a cofactor regeneration system. Common systems include the use of a second enzyme like glucose-6-phosphate dehydrogenase, which oxidizes glucose-6-phosphate while reducing NADP+ to NADPH.

Possible Cause 3: Substrate or Product Inhibition

  • Substrate Inhibition: High concentrations of nicotinic acid may inhibit the enzyme.

  • Product Inhibition: Accumulation of this compound may inhibit the enzyme's activity.

Troubleshooting Steps:

  • Substrate Optimization: Determine the optimal substrate concentration by performing the reaction with a range of nicotinic acid concentrations.

  • Fed-Batch Strategy: For whole-cell biocatalysis, a fed-batch approach where the substrate is added incrementally can help to maintain a low, non-inhibitory concentration of nicotinic acid.

  • In Situ Product Removal: Consider implementing in situ product removal techniques, such as precipitation of this compound as a magnesium or barium salt, to reduce its concentration in the reaction medium.

Issue 2: Product Degradation

Possible Cause: Further Enzymatic Conversion

  • In many microorganisms that degrade nicotinic acid, the this compound produced is an intermediate in a longer metabolic pathway. The next enzyme in this pathway, 6-hydroxynicotinate 3-monooxygenase (EC 1.14.13.114) or 6-hydroxynicotinate dehydrogenase (EC 1.17.3.3), can further convert your product to 2,5-dihydroxypyridine or 2,6-dihydroxynicotinate, respectively.[7][8]

Troubleshooting Steps:

  • Use a Modified Strain: If using whole-cell biocatalysis, consider using a genetically modified strain where the gene for the subsequent enzyme in the degradation pathway (e.g., nicC for 6-hydroxynicotinate 3-monooxygenase) has been knocked out.

  • Reaction Time Optimization: Monitor the reaction closely and stop it at the point of maximum this compound accumulation, before significant degradation occurs.

  • Selective Inhibition: If possible, identify inhibitors that are specific to the downstream enzyme but do not affect nicotinate dehydrogenase.

Table 2: Kinetic Parameters for this compound 3-Monooxygenase (NicC) from Bordetella bronchiseptica RB50

SubstrateApparent kcat/KM (M⁻¹s⁻¹)
This compound5.0 x 10⁴

This data indicates that the subsequent enzyme can be highly efficient in degrading the desired product.[7]

A mutant of the Pseudomonas putida NicC enzyme (H47Q) has shown substrate inhibition with a Ki for this compound of 0.28 ± 0.07 mM.[9] This suggests that at higher concentrations, the degradation of the product might slow down.

Issue 3: Difficulty in Product Purification

Possible Cause: Complex Fermentation Broth and Product Solubility

  • The fermentation broth is a complex mixture of cells, residual media components, and other metabolites, which can interfere with purification.

  • The solubility and stability of this compound are pH-dependent.

Troubleshooting Steps:

  • Cell Removal: Begin by removing the biomass through centrifugation or microfiltration.

  • Protein Precipitation: If using a cell-free extract, precipitate proteins using methods like ammonium sulfate precipitation or ultrafiltration.

  • Product Precipitation: A common and effective method for purification is the selective precipitation of this compound as its magnesium or barium salt.

  • Crystallization: The purified product can be obtained by acidification of the salt, followed by crystallization. Recrystallization from 50% aqueous acetic acid can be used for further purification.[10]

Experimental Protocols

Protocol 1: Nicotinate Dehydrogenase Activity Assay

This protocol is a spectrophotometric assay to determine the activity of nicotinate dehydrogenase.

Materials:

  • 1 M Potassium Phosphate buffer (pH 7.0)

  • 1 M Nicotinic acid solution (neutralized to pH 7.5)

  • 100 mM NADP+ solution

  • 500 mM Dithiothreitol (DTT)

  • Enzyme preparation (cell-free extract or purified enzyme)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 100 µL of 1 M Potassium Phosphate buffer (pH 7.0)

    • 50 µL of 1 M Nicotinic acid (final concentration 50 mM)

    • 50 µL of 500 mM DTT (final concentration 25 mM)

    • Distilled water to a final volume of 990 µL.

  • Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to equilibrate.

  • Initiate the reaction by adding 10 µL of 100 mM NADP+ (final concentration 1 mM).

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of NADPH formation.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Protocol 2: Determining Product Degradation

This protocol outlines a method to assess the degradation of this compound during the biotransformation.

Materials:

  • Samples from the reaction mixture at different time points

  • HPLC system with a C18 column

  • Mobile phase (e.g., a gradient of methanol and a buffered aqueous solution)

  • This compound standard

Procedure:

  • At regular intervals during the biotransformation, withdraw a small aliquot of the reaction mixture.

  • Immediately stop the enzymatic reaction in the aliquot, for example, by adding an equal volume of a quenching agent like 1 M perchloric acid or by heat inactivation.

  • Centrifuge the quenched sample to remove any precipitate and cells.

  • Analyze the supernatant by HPLC.

  • Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a known concentration of the pure compound.

  • Plot the concentration of this compound over time. A decrease in concentration after reaching a peak indicates product degradation.

Visualizations

Nicotinic_Acid_Degradation_Pathway cluster_production Desired Production cluster_degradation Potential Degradation Pathway Nicotinic_Acid Nicotinic Acid HNA_6 This compound Nicotinic_Acid->HNA_6 Nicotinate Dehydrogenase (NDHase) DHP_2_5 2,5-Dihydroxypyridine HNA_6->DHP_2_5 6-Hydroxynicotinate 3-Monooxygenase

Caption: Bacterial degradation pathway of nicotinic acid.

Troubleshooting_Workflow Start Low Yield of This compound Check_Activity Is the enzyme active? Start->Check_Activity Check_Conditions Are reaction conditions (pH, temp) optimal? Check_Activity->Check_Conditions Yes Inactivated_Enzyme Source new enzyme. Check for inhibitors. Check_Activity->Inactivated_Enzyme No Check_Cofactors Is there cofactor limitation? Check_Conditions->Check_Cofactors Yes Optimize_Conditions Optimize pH and temperature. Perform stability study. Check_Conditions->Optimize_Conditions No Check_Inhibition Is there substrate/product inhibition? Check_Cofactors->Check_Inhibition No Add_Cofactors Increase NADP+ concentration. Implement cofactor regeneration. Check_Cofactors->Add_Cofactors Yes Check_Degradation Is the product being degraded? Check_Inhibition->Check_Degradation No Optimize_Substrate Optimize substrate concentration. Use fed-batch strategy. Check_Inhibition->Optimize_Substrate Yes Modify_Strain Use knockout strain. Optimize reaction time. Check_Degradation->Modify_Strain Yes

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Enhancing Microbial Conversion of Nicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the microbial conversion of nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial sources for nicotinic acid production?

A1: Nicotinic acid is primarily produced through the microbial conversion of 3-cyanopyridine or nicotinamide. Common microbial strains utilized for this biotransformation include bacteria such as Rhodococcus rhodochrous, Bacillus pallidus, Gordonia terrae, and Nocardia globerula.[1][2][3] Genetically engineered strains, particularly E. coli expressing nitrilase genes from organisms like Acidovorax facilis, are also widely used to achieve higher conversion efficiencies.[4]

Q2: What are the main enzymatic pathways for microbial nicotinic acid synthesis?

A2: The two primary enzymatic pathways for microbial nicotinic acid synthesis from common precursors are:

  • Nitrilase-mediated hydrolysis: A single-step conversion of 3-cyanopyridine directly to nicotinic acid and ammonia. This is catalyzed by the enzyme nitrilase (EC 3.5.5.1).[5][6]

  • Nitrile hydratase and amidase pathway: A two-step process where 3-cyanopyridine is first converted to nicotinamide by nitrile hydratase, followed by the hydrolysis of nicotinamide to nicotinic acid by an amidase.[4][5]

Q3: What are the advantages of biological production of nicotinic acid over chemical synthesis?

A3: Biological production of nicotinic acid offers several advantages over chemical methods. These include milder reaction conditions (lower temperature and pressure), higher specificity leading to fewer byproducts, and reduced environmental impact due to the avoidance of harsh chemicals and the generation of toxic waste.[1][2] Chemical synthesis often requires high energy input and can be costly in terms of product separation and purification.[1]

Q4: How can I improve the yield of nicotinic acid in my microbial conversion process?

A4: Several strategies can be employed to enhance nicotinic acid yield:

  • Strain Improvement: Employing mutagenesis or metabolic engineering to enhance enzyme expression and activity.

  • Optimization of Reaction Conditions: Fine-tuning parameters such as pH, temperature, aeration, and agitation.

  • Fed-Batch Strategy: Implementing a fed-batch process to overcome substrate and product inhibition.[1]

  • Cell Immobilization: Immobilizing whole cells can improve stability, reusability, and tolerance to high substrate concentrations.[2]

  • Enzyme Engineering: Using techniques like site-directed mutagenesis to improve the catalytic efficiency and stability of the key enzymes.[2]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Conversion Rate 1. Suboptimal reaction conditions (pH, temperature).2. Low enzyme activity or expression.3. Presence of inhibitors in the medium.4. Poor mass transfer (inadequate mixing or aeration).1. Optimize pH and temperature for the specific microbial strain and enzyme. The optimal temperature for nitrilase from Bacillus pallidus Dac521 is 60°C, while for immobilized E. coli expressing nitrilase, it can be around 60°C.[4][7]2. Verify enzyme expression through SDS-PAGE. Increase inducer concentration or optimize induction conditions. For whole-cell catalysis, ensure optimal growth conditions for the microbe.[3]3. Analyze the medium for potential inhibitors. Consider using a minimal medium to reduce complexity.4. Increase agitation and/or aeration rates. For viscous cultures, consider dilution or the use of anti-foaming agents.
Incomplete Conversion/Stalling Reaction 1. Substrate inhibition at high concentrations.2. Product inhibition by nicotinic acid.3. Enzyme instability over the reaction time.4. Depletion of essential cofactors or nutrients.1. Implement a fed-batch feeding strategy to maintain a low, non-inhibitory substrate concentration.[1]2. Consider in-situ product removal techniques. Some studies have shown that high concentrations of nicotinic acid can inhibit 3-cyanopyridinase.[7]3. Use immobilized cells or enzymes to enhance stability.[2][4] Investigate the effect of additives like glycerol or metal ions (e.g., CaCl₂) on enzyme stability.[4]4. For growing cultures, ensure the medium is not depleted of essential nutrients. For resting cells, ensure they are harvested at an optimal growth phase.
Low Yield in Recombinant Strains 1. Plasmid instability leading to a loss of the gene encoding the conversion enzyme.2. Codon usage mismatch between the cloned gene and the expression host.3. Formation of inclusion bodies.4. Toxicity of the expressed protein to the host.1. Maintain selective pressure by including the appropriate antibiotic in the culture medium. Incorporate plasmid stabilization elements like the cer site.[8] Consider genomic integration of the expression cassette.2. Synthesize a codon-optimized version of the gene for the specific expression host.3. Lower the induction temperature and/or the inducer concentration. Co-express molecular chaperones.4. Use a weaker promoter or a tightly regulated expression system to control the level of protein expression. Fuse the target protein to a stabilizing partner.
Formation of Byproducts (e.g., Nicotinamide) 1. Presence of both nitrilase and nitrile hydratase/amidase activities in the microbial host.2. Non-specific enzymatic activity.1. Select a microbial strain with high nitrilase and low nitrile hydratase/amidase activity. Rhodococcus rhodochrous J1 is known to directly hydrolyze 3-cyanopyridine to nicotinic acid without forming nicotinamide.[6]2. If using a recombinant system, ensure the host strain does not have endogenous enzymes that can act on the substrate or product. Consider knocking out competing pathway genes.

Data Presentation

Table 1: Comparison of Microbial Systems for Nicotinic Acid Production

Microbial StrainEnzymeSubstrateConversion ConditionsYield/ProductivityReference
Rhodococcus rhodochrous J1Nitrilase3-CyanopyridineResting cells172 g/L nicotinic acid in 26 h[1]
Gordonia terrae MTCC8139Nitrilase3-CyanopyridineWhole cells, fed-batch, 40°C, pH 8.0202 g/L (1.65 M) nicotinic acid in 330 min[9]
Nocardia globerula NHB-2Nitrilase3-CyanopyridineFed-batch, 1 L scale1,136 mM nicotinic acid, 24.6 g/h/g DCW[1]
Immobilized E. coli pRSF-AfNit2Nitrilase from Acidovorax facilis 72W0.8 M 3-CyanopyridineSemi-continuous packed-bed bioreactor1576 g/(L·d) space-time yield, 90% final yield[4]
Fusarium proliferatum ZJB-09150Nitrilase60 mM 3-CyanopyridineResting cells, 30°C, pH 9.098.9% conversion in 15 min[10][11]
Bacillus pallidus Dac521Nitrilase3-CyanopyridineFree cells, 60°C, pH 8.0100% conversion at a rate of 76 nmol/min/mg dry cell weight[7]

Experimental Protocols

Protocol 1: Whole-Cell Nitrilase Activity Assay

This protocol is adapted from studies on Gordonia terrae and E. coli expressing nitrilase.[4][9]

  • Cell Preparation:

    • Harvest microbial cells from the culture broth by centrifugation (e.g., 8,000 rpm for 10 minutes at 4°C).

    • Wash the cell pellet twice with a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0-8.0).

    • Resuspend the cells in the same buffer to a desired concentration (e.g., equivalent to a specific dry cell weight, DCW).

  • Reaction Setup:

    • Prepare a 1 mL reaction mixture in a microcentrifuge tube containing:

      • Potassium phosphate buffer (0.1 M, pH 8.0)

      • A specific amount of whole-cell suspension (e.g., equivalent to 0.25 mg DCW).

      • Substrate: 3-cyanopyridine to a final concentration of 50 mM.

    • Pre-incubate the cell suspension in the buffer at the optimal reaction temperature (e.g., 40°C) for 5 minutes.

  • Reaction and Termination:

    • Initiate the reaction by adding the 3-cyanopyridine substrate.

    • Incubate the reaction at the optimal temperature with shaking for a defined period (e.g., 15 minutes).

    • Terminate the reaction by adding an equal volume of 0.1 N HCl.

  • Analysis:

    • Centrifuge the terminated reaction mixture to pellet the cells.

    • Analyze the supernatant for the amount of nicotinic acid produced or ammonia released using HPLC or a colorimetric assay (e.g., Fawcett and Scott method for ammonia).[9]

    • One unit (U) of nitrilase activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Protocol 2: HPLC Analysis of Nicotinic Acid and 3-Cyanopyridine

This is a general protocol based on established methods.[12][13]

  • Instrumentation and Column:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm particle size).

  • Mobile Phase and Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 20:20:60 v/v/v). The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 216 nm or 260 nm.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Sample Preparation:

    • Dilute the supernatant from the reaction mixture with the mobile phase or deionized water to fall within the linear range of the calibration curve.

    • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare standard solutions of nicotinic acid and 3-cyanopyridine of known concentrations in the mobile phase or water.

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Determine the concentrations of nicotinic acid and 3-cyanopyridine in the experimental samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Microbial_Conversion_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation/Biotransformation cluster_downstream Downstream Processing Strain_Selection Strain Selection (Wild-type or Recombinant) Media_Optimization Media Optimization Strain_Selection->Media_Optimization Inoculum_Development Inoculum Development Media_Optimization->Inoculum_Development Fermentation Fermentation/ Whole-Cell Biocatalysis Inoculum_Development->Fermentation Parameter_Control Parameter Control (pH, Temp, DO) Fermentation->Parameter_Control Substrate_Feeding Substrate Feeding (Batch or Fed-Batch) Fermentation->Substrate_Feeding Cell_Separation Cell Separation (Centrifugation/Filtration) Fermentation->Cell_Separation Product_Purification Product Purification (e.g., Chromatography) Cell_Separation->Product_Purification Final_Product Nicotinic Acid Product_Purification->Final_Product

Caption: Experimental workflow for microbial production of nicotinic acid.

Troubleshooting_Logic Start Low Nicotinic Acid Yield Check_Conversion Incomplete Substrate Conversion? Start->Check_Conversion Check_Byproducts Byproduct Formation? Check_Conversion->Check_Byproducts No Substrate_Inhibition Substrate Inhibition Check_Conversion->Substrate_Inhibition Yes Product_Inhibition Product Inhibition Check_Conversion->Product_Inhibition Yes Enzyme_Issue Low Enzyme Activity/ Instability Check_Conversion->Enzyme_Issue Yes Plasmid_Instability Plasmid Instability (Recombinant Strains) Check_Byproducts->Plasmid_Instability No Solution_FedBatch Implement Fed-Batch Substrate_Inhibition->Solution_FedBatch Solution_Immobilize Immobilize Cells/Enzyme Product_Inhibition->Solution_Immobilize Enzyme_Issue->Solution_Immobilize Solution_Optimize Optimize Reaction Conditions (pH, Temp) Enzyme_Issue->Solution_Optimize Solution_StabilizePlasmid Add Antibiotic/ Stabilization Element Plasmid_Instability->Solution_StabilizePlasmid

Caption: Troubleshooting logic for low nicotinic acid yield.

Metabolic_Pathway cluster_path1 Nitrilase Pathway cluster_path2 Nitrile Hydratase/Amidase Pathway 3CP 3-Cyanopyridine NA Nicotinic Acid 3CP->NA Nitrilase NH3 Ammonia NAM Nicotinamide 3CP_2 3-Cyanopyridine NAM_2 Nicotinamide 3CP_2->NAM_2 Nitrile Hydratase NA_2 Nicotinic Acid NAM_2->NA_2 Amidase

Caption: Enzymatic pathways for nicotinic acid synthesis.

References

Factors affecting the stability of 6-Hydroxynicotinic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of 6-Hydroxynicotinic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in its solid form?

A1: this compound is generally stable in its solid form when stored under recommended conditions. Safety Data Sheets (SDS) indicate that it is stable under normal temperatures and pressures. For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

Q2: How should I store solutions of this compound?

A2: For optimal stability, solutions of this compound should be aliquoted and stored at low temperatures. Based on supplier recommendations, solutions can be stored at -20°C for up to one year or at -80°C for up to two years[1][2]. It is recommended to minimize freeze-thaw cycles to prevent degradation[2].

Q3: What are the known incompatibilities of this compound?

A3: this compound is known to be incompatible with strong oxidizing agents[3]. Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.

Q4: Does pH affect the stability of this compound in solution?

A4: While specific degradation kinetics at various pH levels are not extensively documented in publicly available literature, pH is a critical factor that can influence the stability of this compound in aqueous solutions. Studies on its crystallization have shown that pH significantly affects its solid form, which suggests that its stability in solution will also be pH-dependent[4][5]. It is recommended to perform pH stability studies to determine the optimal pH range for your specific application.

Q5: Is this compound sensitive to light?

A5: The photostability of this compound is not well-documented. As a general precaution for compounds with aromatic rings, it is advisable to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments over extended periods. A forced degradation study including photostability testing is recommended to ascertain its light sensitivity.

Troubleshooting Guide

Q1: My this compound solution has changed color. What could be the cause?

A1: A change in the color of your this compound solution may indicate degradation. This could be triggered by several factors, including:

  • Oxidation: Exposure to air or oxidizing agents can lead to the formation of colored degradation products. Ensure your solutions are stored under an inert atmosphere if you suspect oxidation.

  • pH Instability: The compound may be unstable at the pH of your solution. Measure the pH and consider adjusting it to a more neutral or slightly acidic range, pending the results of a stability study.

  • Light Exposure: If the solution has been exposed to light for a prolonged period, photodegradation may have occurred.

  • High Temperature: Elevated temperatures can accelerate degradation. Ensure solutions are stored at the recommended low temperatures.

Q2: I am observing precipitation in my this compound solution. What should I do?

A2: Precipitation can occur for several reasons:

  • Solubility Limits: You may have exceeded the solubility of this compound in your chosen solvent. You can try to aid dissolution by gentle heating or sonication[2].

  • pH-Dependent Solubility: The solubility of this compound is likely pH-dependent. A change in the pH of your solution could cause the compound to precipitate. Verify the pH of your solution.

  • Crystallization: As indicated by research, pH can influence the crystallization of this compound[4][5]. The precipitate may be a different crystalline form of the compound.

  • Degradation: The precipitate could be a less soluble degradation product.

To resolve this, you can try to redissolve the precipitate by adjusting the pH or by gentle warming. If precipitation persists, it is advisable to prepare a fresh solution.

Q3: My experimental results are inconsistent. Could the stability of my this compound solution be a factor?

A3: Yes, inconsistent results can be a sign of solution instability. If the concentration of the active compound is decreasing over time due to degradation, this will affect your experimental outcomes. To ensure consistency:

  • Prepare fresh solutions for each experiment.

  • If using a stock solution, ensure it has been stored properly and is within its recommended shelf life.

  • Perform a stability check of your solution under your experimental conditions (e.g., by HPLC) to determine the rate of degradation, if any.

Quantitative Stability Data

The following table provides a template for summarizing data from forced degradation studies. It is recommended that users perform these studies to generate data specific to their experimental conditions.

Stress Condition% Recovery of this compoundDegradation Products Observed (if any)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) User-generated dataUser-generated data
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) User-generated dataUser-generated data
Oxidative Degradation (3% H₂O₂, RT, 24h) User-generated dataUser-generated data
Thermal Degradation (80°C, 24h) User-generated dataUser-generated data
Photostability (ICH Q1B), 24h User-generated dataUser-generated data

Experimental Protocols

Protocol for Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC grade water

  • HPLC grade acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer components

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Calibrated oven

  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent like methanol or DMSO, depending on solubility) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the working concentration with the mobile phase.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for the same time points as the acid hydrolysis. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for the specified time points. At each time point, withdraw a sample and dilute.

  • Thermal Degradation: Place an aliquot of the stock solution in a calibrated oven at 80°C for the specified time points. At each time point, withdraw a sample, allow it to cool to room temperature, and dilute.

  • Photostability: Expose an aliquot of the stock solution to light conditions as per ICH Q1B guidelines in a photostability chamber. A control sample should be kept in the dark at the same temperature. At the end of the exposure, withdraw samples from both the exposed and control solutions and dilute.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

  • Example HPLC Conditions (to be optimized):

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of phosphate buffer (pH ~3) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).

    • Injection Volume: 20 µL

  • Analyze the stressed samples by HPLC and quantify the amount of remaining this compound. The appearance of new peaks will indicate the formation of degradation products.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stressors base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to Stressors oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stressors thermal Thermal (80°C) prep_stock->thermal Expose to Stressors photo Photostability (ICH Q1B) prep_stock->photo Expose to Stressors hplc_analysis Stability-Indicating HPLC Analysis acid->hplc_analysis Analyze Samples base->hplc_analysis Analyze Samples oxidation->hplc_analysis Analyze Samples thermal->hplc_analysis Analyze Samples photo->hplc_analysis Analyze Samples quantify Quantify Remaining This compound hplc_analysis->quantify identify Identify Degradation Products quantify->identify pathway Determine Degradation Pathway & Rate identify->pathway

Caption: Workflow for assessing the stability of this compound in solution.

References

Overcoming substrate inhibition in 6-Hydroxynicotinic acid enzymatic reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic reactions involving 6-hydroxynicotinic acid (6-HNA), particularly focusing on the enzyme this compound 3-monooxygenase (NicC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My enzymatic reaction rate is decreasing at high concentrations of this compound. What is the likely cause?

A1: This phenomenon is likely due to substrate inhibition. At high concentrations, a second molecule of the substrate (6-HNA) can bind to the enzyme-substrate complex, forming an inactive or less active complex. This has been observed in variants of 6-hydroxynicotinate 3-monooxygenase (NicC), where the inhibition is uncompetitive.[1]

Troubleshooting Steps:

  • Substrate Titration Experiment: Perform a substrate titration experiment to confirm substrate inhibition. Measure the initial reaction velocity at a wide range of 6-HNA concentrations. If substrate inhibition is occurring, you will observe a peak in reaction velocity at an optimal substrate concentration, followed by a decrease in velocity as the substrate concentration further increases.

  • Kinetic Modeling: Fit your data to a substrate inhibition model (e.g., the uncompetitive substrate inhibition equation) to determine the kinetic parameters, including the Michaelis-Menten constant (KM) and the inhibition constant (Ki). This will help you understand the concentration at which inhibition becomes significant. For example, the H47Q variant of P. putida NicC exhibited uncompetitive substrate inhibition with a Ki for 6-HNA of 0.28 ± 0.07 mM.[1]

  • Optimize Substrate Concentration: Based on your kinetic analysis, maintain the 6-HNA concentration at or near the optimal level to maximize the reaction rate while avoiding inhibitory concentrations.

Q2: I am observing lower than expected enzyme activity. What are some potential causes beyond substrate inhibition?

A2: Several factors can contribute to lower than expected enzyme activity. These can be broadly categorized into issues with the enzyme, the substrate, or the reaction conditions.

Troubleshooting Guide:

Potential CauseRecommended Action
Inactive Enzyme - Check Storage: Ensure the enzyme has been stored at the correct temperature (-20°C or lower) and has not undergone multiple freeze-thaw cycles. - Verify Activity: Test the enzyme with a known positive control substrate or a standard assay to confirm its activity.
Suboptimal Reaction Buffer - pH: The pH of the reaction buffer is critical. For B. bronchiseptica NicC, the optimal pH for Vmax/[E]t is around 8.0, while the maximal catalytic efficiency (kcat/KM) is around pH 7.0.[2] Verify and adjust the pH of your buffer accordingly. - Cofactors: Ensure all necessary cofactors, such as NADH and FAD, are present in the correct concentrations.[1][3]
Substrate Quality - Purity: Impurities in the 6-HNA stock can act as inhibitors. Ensure you are using a high-purity substrate. Contaminants in substrate analogues have been shown to bind to the enzyme.[1][4] - Degradation: Prepare fresh substrate solutions, as 6-HNA may degrade over time.
Incorrect Assay Method - Detection Method: Verify that your method for detecting product formation (e.g., spectrophotometry measuring 2,5-dihydroxypyridine formation or NADH consumption) is calibrated and linear in the expected range.

Q3: How can I overcome or mitigate substrate inhibition in my 6-HNA enzymatic reaction?

A3: Overcoming substrate inhibition primarily involves optimizing reaction conditions and potentially modifying the enzyme itself.

Strategies to Mitigate Substrate Inhibition:

  • Substrate Concentration Control: The most direct method is to maintain the substrate (6-HNA) concentration below the inhibitory level (Ki). This can be achieved through:

    • Fed-batch reaction: Gradually feeding the substrate into the reaction mixture to maintain a low, constant concentration.

    • Immobilized enzyme reactor: Using an immobilized enzyme in a continuous flow reactor where the local substrate concentration can be controlled.

  • Enzyme Engineering (Site-Directed Mutagenesis): Altering the amino acid residues at or near the substrate-binding site can reduce substrate inhibition. Studies on NicC have identified key residues involved in substrate binding, such as His47 and Tyr215.[1][3][5] Modifying these or surrounding residues might alter the affinity for the second, inhibitory substrate molecule. For instance, the H47Q variant was created to study the enzyme's active site.[1]

  • pH Optimization: The binding affinity of the substrate can be pH-dependent. Experiment with a range of pH values to find a condition where the catalytic activity is high but the inhibitory binding is minimized. The catalytic efficiency of B. bronchiseptica NicC is maximal around pH 7.0.[2]

Quantitative Data Summary

The following tables summarize key kinetic parameters for this compound 3-Monooxygenase (NicC) from various studies.

Table 1: Kinetic Parameters for NicC Variants

Enzyme VariantSubstrateKM (µM)Ki (mM)kcat (s-1) or Vmax/[E] (s-1)Source
P. putida NicC H47Q6-HNA2 ± 10.28 ± 0.070.86 ± 0.08[1]
B. bronchiseptica NicC6-HNA85 ± 13N/A5.0 x 104 M-1s-1 (kcat/KM)[2][6]
B. bronchiseptica NicCNADH11 ± 1N/A29 ± 1[7]

Table 2: Dissociation Constants (Kd) for Substrate and Analogues

EnzymeLigandKd (mM)NotesSource
P. putida NicC H47Q6-HNA1.1 ± 0.1[1]
P. putida NicC H47Q6-MNA2.9 ± 0.16-mercaptopyridine-3-carboxylic acid (analogue)[1]
Wild-type P. putida NicC6-MNA2.7 ± 0.1[1]

Experimental Protocols

Protocol 1: Steady-State Kinetic Analysis to Determine Substrate Inhibition

This protocol is designed to measure the initial reaction rates of NicC at various 6-HNA concentrations to identify and characterize substrate inhibition.

Materials:

  • Purified this compound 3-monooxygenase (NicC)

  • This compound (6-HNA) stock solution

  • NADH stock solution

  • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare Reagents: Prepare a series of dilutions of the 6-HNA stock solution in the reaction buffer. The final concentrations should span a wide range, for example, from 0.1 x KM to at least 100 x KM, to observe the full kinetic profile including potential inhibition.

  • Reaction Setup: In a cuvette, combine the reaction buffer, a saturating concentration of NADH (e.g., 200 µM), and a specific concentration of 6-HNA.

  • Initiate Reaction: Add a small, fixed amount of NicC to the cuvette to start the reaction. The final enzyme concentration should be in the nanomolar range (e.g., 50 nM).[1]

  • Monitor Reaction: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. Record the absorbance values over time (e.g., every 5 seconds for 1-2 minutes).

  • Calculate Initial Velocity: Determine the initial reaction rate (velocity) from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1) to convert the change in absorbance per unit time to the change in concentration per unit time.

  • Repeat for all Substrate Concentrations: Repeat steps 2-5 for each 6-HNA concentration.

  • Data Analysis: Plot the initial velocity as a function of the 6-HNA concentration. If substrate inhibition is present, the plot will show an initial hyperbolic increase followed by a decrease at higher substrate concentrations. Fit the data to the uncompetitive substrate inhibition equation: v = (Vmax * [S]) / (KM + [S] * (1 + [S]/Ki)) where v is the initial velocity, Vmax is the maximum velocity, [S] is the substrate concentration, KM is the Michaelis-Menten constant, and Ki is the substrate inhibition constant.

Visualizations

Caption: Uncompetitive substrate inhibition pathway for NicC.

Troubleshooting_Workflow start Low Enzyme Activity Observed check_inhibition Is reaction rate decreasing at high [6-HNA]? start->check_inhibition substrate_inhibition Likely Substrate Inhibition check_inhibition->substrate_inhibition Yes check_other Check Other Factors check_inhibition->check_other No optimize_conc Optimize [6-HNA] or use Fed-Batch substrate_inhibition->optimize_conc end Problem Resolved optimize_conc->end check_enzyme Verify Enzyme Activity & Storage check_other->check_enzyme check_buffer Check Buffer pH & Cofactors check_enzyme->check_buffer check_substrate Check Substrate Purity check_buffer->check_substrate check_substrate->end

Caption: Troubleshooting workflow for low enzyme activity.

References

Technical Support Center: Purification of 6-Hydroxynicotinic Acid from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-Hydroxynicotinic acid (6-HNA) from bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: What are the most common bacterial strains used for the production of this compound?

A1: The most commonly cited bacterial genera for the enzymatic hydroxylation of nicotinic acid to 6-HNA are Pseudomonas, Bacillus, and Achromobacter.[1][2] Specifically, Achromobacter xylosoxydans has been used effectively in these biotransformation processes.[1][2]

Q2: My 6-HNA yield is very low after fermentation. What are the potential causes?

A2: Low yields of 6-HNA can stem from several factors during and after fermentation. These include:

  • Suboptimal Fermentation Conditions: Incorrect pH, temperature, or aeration can inhibit the enzymatic activity of the bacterial culture. The hydroxylation is typically carried out between 20°C and 40°C and at a pH of 5.5 to 9.0 under aerobic conditions.[1]

  • Product Degradation: The bacterial strain itself may possess enzymes that further metabolize the 6-HNA into downstream products like 2,5-dihydroxypyridine (2,5-DHP).[3]

  • Inefficient Product Recovery: Each step in the downstream processing contributes to product loss. A multi-step purification process can significantly reduce the overall yield.[4]

  • Precipitation Issues: If using precipitation for recovery, the pH adjustment must be precise. Incomplete precipitation will leave a significant amount of product in the supernatant.

Q3: What types of impurities are commonly found with 6-HNA from bacterial cultures?

A3: Impurities in the fermentation broth are diverse and can complicate purification. They include:

  • Biomass: Intact bacterial cells and cell fragments.[4]

  • Media Components: Unconsumed components from the culture medium.

  • Metabolic Byproducts: Other soluble metabolites produced by the bacteria, including potential pigments.[4]

  • Endotoxins: As Gram-negative bacteria like Pseudomonas are often used, endotoxins from the outer membrane can be a significant contaminant, especially for pharmaceutical applications.[5]

  • Unreacted Substrate: Residual nicotinic acid may still be present in the broth.

Q4: I'm having trouble with the crystallization of 6-HNA. What factors should I consider?

A4: The crystallization of 6-HNA is highly dependent on pH.[6][7] The solubility and crystal form are directly influenced by the protonation state of the molecule. For purification by precipitation, acidification of the cell-free supernatant to a pH of around 1.2-1.5 is a common strategy to induce crystallization.[1][8] For recrystallization to improve purity, using a solvent system like 50% aqueous acetic acid has been reported to be effective.[9]

Q5: Which analytical techniques are best for assessing the purity of 6-HNA?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of 6-HNA.[1][10] It can be used to separate 6-HNA from related compounds like nicotinic acid and other metabolic byproducts. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of purity.[10]

Troubleshooting Guides

Problem 1: Low Purity of Final 6-HNA Product
Potential Cause Recommended Solution
Incomplete removal of biomass Improve the initial centrifugation or filtration step. Consider using a clarifying agent or increasing the centrifugation force/time.
Co-precipitation of impurities Wash the precipitated 6-HNA crystals thoroughly with cold water to remove soluble impurities.[1]
Presence of colored contaminants Consider an activated carbon treatment step on the clarified fermentation broth before precipitation to adsorb pigments and other hydrophobic impurities.
Similar solubility of contaminants Perform a recrystallization step. A 50% aqueous acetic acid solution can be effective for obtaining a purer product.[9]
Contamination with other organic acids Utilize chromatographic methods such as ion-exchange chromatography for separation based on charge differences.[11]
Problem 2: Difficulty in Separating 6-HNA from the Fermentation Broth
Potential Cause Recommended Solution
Poor precipitation upon acidification Ensure the pH is lowered sufficiently. A target pH of 1.2-1.5 is often used.[1][8] Verify the pH meter is calibrated correctly. Also, ensure the product concentration is high enough for precipitation to occur.
Formation of a fine, difficult-to-filter precipitate After acidification, allow the solution to stir and cool for an extended period (e.g., one hour) to encourage crystal growth.[9]
Product remains soluble The solubility of 6-HNA is lowest in water compared to isomers like 2-HNA and 4-HNA.[12] If the concentration is too low for direct precipitation, consider an initial concentration step (e.g., evaporation) or an alternative capture method like ion-exchange chromatography.
Emulsion formation during extraction (if used) If using a solvent extraction method, emulsions can be broken by adding salt, changing the pH, or centrifugation.

Quantitative Data Summary

The following table summarizes reported yields and purity levels for 6-HNA purification from bacterial cultures using precipitation-based methods.

Bacterial Strain Purification Method Reported Yield Reported Purity Reference
Not SpecifiedPrecipitation with Mg salt, followed by HCl acidification92.4%99.3%[1]
Not SpecifiedPrecipitation with Ba salt, followed by HCl acidification91.6%98.8%[1]
Achromobacter xylosoxydansDirect precipitation with sulfuric acid (pH 1.5)93.7%98.6%[8]

Experimental Protocols

Protocol 1: Purification of 6-HNA via Magnesium Salt Precipitation

This protocol is adapted from methods described for biotechnological production.[1]

  • Cell Removal: After fermentation, centrifuge the culture broth at a sufficient speed and duration to pellet the bacterial cells. Collect the clear supernatant.

  • Formation of Magnesium Salt: To the supernatant, add an equivalent quantity of magnesium ions (e.g., using MgO or MgCl₂). This will form magnesium hydroxynicotinate, which has low solubility.

  • Precipitate Collection: Crystals of magnesium hydroxynicotinate will settle. Collect these crystals periodically by filtration or decantation. The filtrate can be returned to the fermenter if the process is continuous.

  • Liberation of 6-HNA: Suspend the collected magnesium hydroxynicotinate crystals in water (e.g., ~2.5 L of water for every 650 g of moist salt).

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) to the suspension with stirring until the pH reaches approximately 1.2 - 1.5. This will dissolve the magnesium salt and precipitate the free 6-HNA.

  • Final Product Collection: Collect the white, microcrystalline 6-HNA product by vacuum filtration.

  • Washing and Drying: Wash the collected crystals with cold water (e.g., two washes with 200-400 mL) to remove residual salts and acid. Dry the product at 60°C under vacuum.

Protocol 2: Direct Purification by Acid Precipitation

This protocol is adapted from methods described for biotransformation using Achromobacter xylosoxydans.[8]

  • Cell Removal: Centrifuge the reaction suspension to separate the bacterial cells from the product-containing supernatant.

  • Acidification: Transfer the clear supernatant to a new vessel. With stirring, add concentrated sulfuric acid (H₂SO₄) to adjust the pH to 1.5.

  • Crystallization: Upon acidification, 6-HNA will precipitate out of the solution as a white solid. Allow the mixture to stir for a period to ensure complete precipitation.

  • Product Collection and Drying: Collect the precipitated 6-HNA by filtration. Dry the product to obtain the final white, crystalline solid.

Visualizations

Purification_Workflow cluster_fermentation Bacterial Culture cluster_downstream Downstream Processing Fermentation Bacterial Fermentation (e.g., A. xylosoxydans) Cell_Removal Step 1: Cell Removal (Centrifugation/Filtration) Fermentation->Cell_Removal Supernatant Cell-Free Supernatant Cell_Removal->Supernatant Collect Precipitation Step 2: Acid Precipitation (Adjust pH to 1.2-1.5) Supernatant->Precipitation Crude_HNA Crude 6-HNA Crystals Precipitation->Crude_HNA Washing_Drying Step 3: Washing & Drying Crude_HNA->Washing_Drying Pure_HNA Pure 6-HNA Product Washing_Drying->Pure_HNA

Caption: General workflow for the purification of 6-HNA from bacterial culture.

Troubleshooting_Yield Start Low 6-HNA Yield Check_Fermentation Check Fermentation Parameters (pH, Temp, Aeration) Start->Check_Fermentation Check_Supernatant Analyze Supernatant Post-Precipitation (HPLC) Start->Check_Supernatant Check_Purity Assess Purity of Crude Product Start->Check_Purity Sol_Fermentation Optimize fermentation conditions. Monitor substrate consumption. Check_Fermentation->Sol_Fermentation Parameters off-spec? Sol_Precipitation Adjust final pH for precipitation. Increase cooling/stirring time. Check_Supernatant->Sol_Precipitation High 6-HNA concentration found? Sol_Degradation Product may be degraded. Consider shorter fermentation time or engineered strain. Check_Supernatant->Sol_Degradation Byproducts detected? Sol_Loss Significant loss during washing. Reduce wash volume or use ice-cold water. Check_Purity->Sol_Loss High purity but low mass?

Caption: Troubleshooting flowchart for low 6-HNA purification yield.

References

Optimizing pH and temperature for 6-Hydroxynicotinic acid production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common issues encountered during the production of 6-Hydroxynicotinic acid (6-HNA).

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended optimal pH and temperature for microbial production of this compound?

The optimal conditions for the biotechnological production of this compound typically fall within a pH range of 5.5 to 9.0 and a temperature range of 20°C to 40°C.[1][2][3] For instance, enzymatic hydroxylation of nicotinic acid using microorganisms such as those from the genera Pseudomonas, Bacillus, or Achromobacter is effective within these ranges.[1][2][3]

Q2: Is there a more specific optimal pH for the key enzyme involved in 6-HNA production?

Yes, for the flavin-dependent monooxygenase, this compound 3-monooxygenase (NicC), which is crucial in the aerobic degradation of nicotinate, the pH optimum for its maximum velocity (Vmax) is around 8.0. However, the maximal apparent catalytic efficiency (kcat/KM) is observed at a pH of approximately 7.0.[4]

Q3: What are some common microorganisms used for the production of this compound?

Several bacterial species are known to produce this compound from nicotinic acid. These include species from the genera Pseudomonas (e.g., Pseudomonas putida, Pseudomonas poae), Bacillus, and Achromobacter (e.g., Achromobacter xylosoxydans).[1][2][5] Among these, a newly isolated strain, Pseudomonas poae HD530, has demonstrated high yields.[5][6]

Q4: What is the metabolic pathway for the conversion of nicotinic acid to this compound in bacteria?

In aerobic bacteria, nicotinic acid is converted to this compound by the enzyme nicotinic acid dehydrogenase.[5] Subsequently, the enzyme this compound 3-monooxygenase (NicC) catalyzes the decarboxylative hydroxylation of this compound to 2,5-dihydroxypyridine (2,5-DHP).[4][7][8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of this compound Suboptimal pH: The pH of the reaction medium may be outside the optimal range for the specific microorganism or enzyme being used.Verify and adjust the pH of the medium to be within the optimal range (typically 5.5-9.0). For purified NicC enzyme, a pH around 7.0 is recommended for maximal catalytic efficiency.[4]
Suboptimal Temperature: The reaction temperature may be too high or too low, affecting enzyme activity.Ensure the temperature is maintained within the optimal range for your microbial strain or enzyme, generally between 20°C and 40°C.[1][3] A common temperature used in fermentation is 30°C.[5]
Low Enzyme Activity: The microbial strain may have inherently low nicotinic acid dehydrogenase activity.[5]Consider screening for more robust microbial strains.[5] Optimization of culture media and fermentation conditions can also enhance enzyme expression and activity.
Insufficient Aeration: In aerobic biotransformation, inadequate oxygen supply can limit the hydroxylation reaction.Ensure proper aeration of the culture by optimizing the agitation speed (e.g., 200-300 rpm) and airflow in the fermenter.[5]
Substrate or Product Inhibition: High concentrations of the substrate (nicotinic acid) or accumulation of the product (6-HNA) might inhibit the enzyme.Maintain the nicotinic acid concentration in the culture below 10 g/L during the addition period.[3] Consider continuous or fed-batch strategies to control substrate and product levels.
Formation of Byproducts Further Metabolism of 6-HNA: The producing microorganism may further metabolize the desired product.Select a microbial strain that is deficient in the subsequent metabolic pathway or optimize reaction time to harvest the product before significant degradation occurs. The enzymatic conversion of 6-HNA can be substantially prevented by maintaining a nicotinic acid concentration of 0.5 to 10 percent by weight.[2]
Chemical Degradation: The product may be unstable under the experimental conditions.Review the pH and temperature conditions to ensure they are not causing chemical degradation of 6-HNA.
Difficulty in Product Isolation and Purification Poor Crystallization: The conditions for crystallization may not be optimal, leading to low recovery.The crystallization of this compound is pH-dependent.[9] Acidification of the solution containing the salt of 6-HNA (e.g., with hydrochloric acid to a pH of 1.2-1.5) is a common method to precipitate the acid for isolation.[1]
Presence of Impurities: The crude product may contain unreacted substrate, biomass, and other metabolites.Wash the collected crystals with water and dry appropriately.[1][10] Recrystallization from 50% aqueous acetic acid can be used for further purification.[10]

Data Summary

Table 1: Optimal pH and Temperature for 6-HNA Production
MethodMicroorganism/EnzymeOptimal pHOptimal Temperature (°C)Reference
Enzymatic HydroxylationPseudomonas, Bacillus, Achromobacter5.5 - 9.020 - 40[1][2][3]
FermentationPseudomonas poae HD5307.030[5]
Enzyme KineticsThis compound 3-Monooxygenase (NicC)~7.0 (for kcat/KM), ~8.0 (for Vmax)Not Specified[4]
FermentationAchromobacter xylosoxydans DSM 27836.530[2]
Table 2: Reported Yields of this compound
MicroorganismYieldFermentation Time (hours)Reference
Pseudomonas poae HD530155.45 g/L72[5][6]
Comamonas testosteroni JA10.42 g/LNot Specified[5]
Pseudomonas sp. NA-10.58 g/LNot Specified[5]
Pseudomonas sp. BK-10.57 g/LNot Specified[5]
Pseudomonas putida KT24400.34 g/LNot Specified[5]
Arthrobacter sp. S141.11 g/LNot Specified[5]

Experimental Protocols

Protocol 1: Biocatalytic Production of this compound using Resting Cells

This protocol is a generalized procedure based on microbial transformation techniques.

  • Microorganism Cultivation:

    • Prepare a suitable culture medium (e.g., containing yeast extract, peptone, and NaCl).

    • Inoculate the medium with the selected microbial strain (e.g., Pseudomonas poae).

    • Incubate at 30°C with shaking at 200 rpm for 24 hours to obtain the seed culture.[5]

    • Transfer the seed culture to a larger volume of fermentation medium and continue incubation under the same conditions to produce sufficient biomass.

  • Resting Cell Preparation:

    • Harvest the cells from the culture broth by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components.

    • Resuspend the washed cells in the reaction buffer to a desired cell concentration.

  • Biotransformation Reaction:

    • Prepare a reaction mixture containing the substrate, nicotinic acid, dissolved in the reaction buffer.

    • Add the prepared resting cell suspension to the reaction mixture.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) with agitation.

    • Monitor the conversion of nicotinic acid to this compound over time using a suitable analytical method like HPLC.[11]

  • Product Isolation:

    • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.

    • Collect the supernatant containing the dissolved this compound.

    • Acidify the supernatant with a strong acid (e.g., concentrated HCl) to a pH of 1.2-1.5 to precipitate the this compound.[1]

    • Collect the precipitate by filtration, wash with cold water, and dry.

Protocol 2: Chemical Synthesis of this compound

This protocol is based on the procedure from Organic Syntheses.[10]

  • Preparation of Ammoniacal Solution:

    • In a beaker with cooling and stirring, add 45 g of methyl coumalate to 117 ml of 14% ammonium hydroxide over 10 minutes, keeping the temperature below 20°C.

    • Continue stirring for an additional 45 minutes at approximately 20°C.

  • Hydrolysis:

    • Heat 600 ml of approximately 17% aqueous sodium hydroxide solution in a separate beaker to near boiling.

    • Add the ammoniacal solution from step 1 to the hot sodium hydroxide solution.

    • Heat the mixture to a vigorous boil and maintain for 5 minutes.

  • Precipitation:

    • Cool the solution in an ice bath to room temperature.

    • While keeping the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic.

    • Stir and cool for about an hour to allow for complete precipitation of a yellow, microcrystalline solid.

  • Isolation and Drying:

    • Collect the solid product on a Büchner funnel.

    • Wash the solid twice with water.

    • Dry the product at 80°C. The expected yield is 29–37 g (72–91%).

Visualizations

Microbial_Production_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_conv Biotransformation cluster_iso Isolation & Purification Media_Prep Medium Preparation Inoculation Inoculation with Microorganism Media_Prep->Inoculation Fermentation Fermentation (30°C, pH 7.0, 200 rpm) Inoculation->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Biotransformation Biotransformation (Resting Cells + Nicotinic Acid) Harvesting->Biotransformation Separation Cell Separation Biotransformation->Separation Precipitation Acidification & Precipitation (pH 1.2-1.5) Separation->Precipitation Isolation Filtration, Washing & Drying Precipitation->Isolation Final_Product This compound Isolation->Final_Product

Caption: A generalized experimental workflow for the microbial production of this compound.

Nicotinic_Acid_Metabolism NA Nicotinic Acid HNA This compound NA->HNA Nicotinic Acid Dehydrogenase DHP 2,5-Dihydroxypyridine HNA->DHP This compound 3-Monooxygenase (NicC)

Caption: The initial steps of the aerobic bacterial degradation pathway of nicotinic acid.

References

Technical Support Center: Enhancing Oxygen Supply for Improved Hydroxylation of Nicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the hydroxylation of nicotinic acid, with a specific focus on enhancing oxygen supply.

Frequently Asked Questions (FAQs)

Q1: What is the role of oxygen in the hydroxylation of nicotinic acid?

A1: In the aerobic microbial hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, molecular oxygen is a crucial co-substrate for the enzyme nicotinic acid hydroxylase. While the oxygen atom incorporated into the nicotinic acid molecule is derived from water, molecular oxygen acts as the terminal electron acceptor in the overall enzymatic reaction.[1][2] Therefore, a sufficient supply of dissolved oxygen (DO) is critical for efficient enzymatic activity and high product yield.

Q2: What are the common signs of oxygen limitation in my nicotinic acid hydroxylation experiment?

A2: Common indicators of insufficient oxygen supply include:

  • A sharp drop in the dissolved oxygen (DO) concentration in the fermentation broth, often to near-zero levels.

  • A decrease in the rate of nicotinic acid consumption and this compound production.

  • A shift in microbial metabolism towards anaerobic pathways, potentially leading to the formation of undesirable byproducts.

  • Reduced cell growth or a premature entry into the stationary phase for whole-cell biocatalysis systems.

Q3: What are the primary strategies to enhance oxygen supply in the bioreactor?

A3: The main strategies to improve the oxygen mass transfer rate (kLa) from the gas phase to the liquid phase include:

  • Increasing Agitation Speed: Higher impeller speeds enhance gas dispersion and create smaller bubbles, increasing the surface area for oxygen transfer.[3]

  • Increasing Aeration Rate: Supplying a higher flow rate of air or an oxygen-enriched gas mixture increases the driving force for oxygen to dissolve into the medium.[3]

  • Using Pure Oxygen: Supplementing or replacing air with pure oxygen significantly increases the partial pressure of oxygen, leading to higher dissolved oxygen levels.[3]

  • Optimizing Bioreactor Design: The choice of impeller type (e.g., Rushton turbine), sparger design, and the presence of baffles can all significantly impact gas dispersion and oxygen transfer.[3][4]

  • Modifying Medium Composition: The viscosity of the fermentation broth can affect bubble coalescence and, consequently, oxygen transfer.[3]

Q4: Can the use of "oxygen vectors" improve hydroxylation?

A4: Yes, oxygen vectors, which are inert, immiscible liquids with high oxygen solubility (e.g., n-dodecane or perfluorocarbons), can enhance oxygen transfer.[5] They act as a reservoir and transport system for oxygen within the fermentation broth, potentially increasing the availability of dissolved oxygen to the microorganisms or enzymes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low yield of this compound despite high cell density. Oxygen Limitation: The oxygen demand of the high cell density culture exceeds the oxygen transfer rate of the system.1. Gradually increase the agitation speed. Monitor for signs of excessive shear stress on the cells. 2. Increase the aeration rate. If using air, consider enriching it with pure oxygen. 3. Implement a fed-batch strategy to control the metabolic rate and oxygen demand. 4. Consider the use of oxygen vectors like n-dodecane to improve oxygen availability.[5]
Dissolved oxygen (DO) level drops to zero during the peak metabolic activity phase. Inadequate Gas Dispersion: The sparger and impeller configuration may not be effectively dispersing the gas throughout the bioreactor.1. Ensure the sparger is located directly below the impeller for optimal bubble shear. 2. Verify that the impeller speed is sufficient to create a vortex and draw bubbles into the liquid. 3. Check for and address any excessive foaming, as it can hinder gas-liquid transfer.
Inconsistent product yield between batches. Variability in Oxygen Transfer: Inconsistent setup or operating parameters affecting the oxygen mass transfer coefficient (kLa).1. Standardize the bioreactor setup, including impeller height and sparger position. 2. Calibrate the dissolved oxygen probe before each run. 3. Precisely control and monitor agitation speed and aeration rate throughout the fermentation.
Formation of inhibitory byproducts. Anaerobic Metabolism: Severe oxygen limitation can force the cells to switch to anaerobic metabolic pathways.1. Implement a DO-stat control strategy to maintain a minimum dissolved oxygen concentration. 2. Optimize the feeding strategy in a fed-batch culture to prevent substrate overflow metabolism, which can exacerbate oxygen demand.

Experimental Protocols

Protocol 1: High-Cell-Density Fed-Batch Fermentation for Nicotinic Acid Hydroxylation

This protocol is adapted from general principles of high-cell-density fermentation for microbial biotransformations.

1. Bioreactor Setup and Sterilization:

  • Assemble a 5-L stirred-tank bioreactor equipped with two Rushton turbine impellers, a ring sparger, and probes for pH, temperature, and dissolved oxygen.

  • Calibrate the pH and DO probes according to the manufacturer's instructions.

  • Add the initial batch medium to the bioreactor and sterilize by autoclaving.

2. Inoculum Preparation:

  • Inoculate a 500 mL baffled flask containing 100 mL of seed medium with a cryopreserved stock of the microbial strain (e.g., Pseudomonas putida).

  • Incubate at 30°C with shaking at 200 rpm for 16-24 hours until the culture reaches the late exponential phase.

3. Batch Phase Fermentation:

  • Aseptically transfer the inoculum to the sterilized bioreactor.

  • Maintain the following parameters:

    • Temperature: 30°C

    • pH: 7.0 (controlled by automated addition of 2M H₂SO₄ and 4M NaOH)

    • Initial Agitation: 300 rpm

    • Initial Aeration: 1 vvm (volume of gas per volume of liquid per minute) of sterile air.

  • Monitor the dissolved oxygen level. A sharp decrease followed by a sudden increase indicates the depletion of the initial carbon source.

4. Fed-Batch Phase:

  • Once the initial carbon source is depleted (indicated by the DO spike), initiate the feeding of a concentrated nutrient solution containing the carbon source and nicotinic acid.

  • The feeding rate should be controlled to maintain a specific growth rate and avoid substrate accumulation. An exponential feeding strategy is often employed initially, followed by a constant feed rate.

  • Implement a DO-stat control loop:

    • Set a minimum DO setpoint (e.g., 20% of air saturation).

    • The control system will automatically increase the agitation speed (e.g., from 300 to 800 rpm) and then the aeration rate (e.g., by supplementing air with pure oxygen) to maintain the DO setpoint.

5. Sampling and Analysis:

  • Take samples aseptically at regular intervals.

  • Analyze for cell density (OD₆₀₀), nicotinic acid concentration, and this compound concentration using HPLC.

Data Presentation

Table 1: Hypothetical Comparison of Oxygen Supply Strategies on this compound Production

Oxygen Supply StrategyAgitation (rpm)Aeration (vvm)Oxygen Enrichment (%)Final this compound Titer (g/L)Volumetric Productivity (g/L/h)
Standard Aeration3001.0 (Air)05.20.11
Increased Agitation6001.0 (Air)08.90.19
Increased Aeration3002.0 (Air)07.50.16
Oxygen Enrichment3001.05012.40.26
Combined High Agitation & O₂ Enrichment6001.55018.70.39

Note: This table presents illustrative data to demonstrate the expected trends. Actual results will vary depending on the specific microbial strain and process conditions.

Visualizations

Hydroxylation_Pathway Nicotinic Acid Nicotinic Acid This compound This compound Nicotinic Acid->this compound Nicotinic Acid Hydroxylase Nicotinic Acid Hydroxylase Nicotinic Acid Hydroxylase H2O H2O H2O->this compound O atom donor O2 O2 Electron Acceptor (Reduced) Electron Acceptor (Reduced) O2->Electron Acceptor (Reduced) e- acceptor Electron Acceptor (Oxidized) Electron Acceptor (Oxidized) Electron Acceptor (Oxidized)->Nicotinic Acid Hydroxylase Troubleshooting_Workflow Start Low Hydroxylation Yield Check_DO Is DO dropping to <10%? Start->Check_DO Increase_Agitation Increase Agitation Speed Check_DO->Increase_Agitation Yes Optimize_Medium Optimize Medium Composition Check_DO->Optimize_Medium No Check_Shear Signs of Shear Stress? Increase_Agitation->Check_Shear Increase_Aeration Increase Aeration Rate Check_Shear->Increase_Aeration No Fed_Batch Implement Fed-Batch Strategy Check_Shear->Fed_Batch Yes Enrich_O2 Enrich with Pure O2 Increase_Aeration->Enrich_O2 Check_Foaming Excessive Foaming? Enrich_O2->Check_Foaming Add_Antifoam Add Antifoam Agent Check_Foaming->Add_Antifoam Yes Success Yield Improved Check_Foaming->Success No Add_Antifoam->Success Optimize_Medium->Success Fed_Batch->Success Experimental_Workflow cluster_Preparation Preparation Phase cluster_Fermentation Fermentation Phase cluster_Analysis Analysis Phase Bioreactor_Setup Bioreactor Setup & Sterilization Inoculum_Prep Inoculum Preparation Bioreactor_Setup->Inoculum_Prep Batch_Phase Batch Phase Inoculum_Prep->Batch_Phase Fed_Batch_Phase Fed-Batch Phase with DO-Stat Batch_Phase->Fed_Batch_Phase Sampling Regular Sampling Fed_Batch_Phase->Sampling HPLC_Analysis HPLC Analysis (Nicotinic Acid & Product) Sampling->HPLC_Analysis OD_Measurement Cell Density (OD600) Sampling->OD_Measurement Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation OD_Measurement->Data_Evaluation

References

Minimizing impurities during the synthesis of 6-Hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize impurities during the synthesis of 6-Hydroxynicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main routes for the synthesis of this compound:

  • Chemical Synthesis: A common laboratory method is the von Pechmann reaction, which involves the treatment of coumalic acid with ammonia. The coumalic acid itself is typically synthesized from malic acid using fuming sulfuric acid.[1] The overall process starts with the esterification of coumalic acid to methyl coumalate, followed by reaction with ammonia to form the pyridine ring.[2]

  • Enzymatic Synthesis: This biotechnological approach uses microorganisms to hydroxylate nicotinic acid directly to this compound. Strains of Achromobacter, Pseudomonas, and Bacillus have been shown to be effective.[3][4] This method is known for its high selectivity, yield, and purity, as it avoids harsh reaction conditions and the formation of side products.

Q2: What is the expected yield and purity for each method?

A2: The yield and purity can vary based on the chosen method and optimization of reaction conditions. The table below summarizes typical reported values.

Table 1: Comparison of Synthesis Methods for this compound

ParameterChemical Synthesis (from Coumalic Acid)Enzymatic Synthesis (from Nicotinic Acid)
Starting Materials Coumalic acid, Methanol, Ammonia, Sulfuric AcidNicotinic acid, Microbial culture
Typical Yield 72–91%[2]91–94%
Reported Purity Sufficient for most uses after precipitation; can be further purified by recrystallization.[2]>98% (e.g., 98.8% to 99.3%) by HPLC.
Key Advantages Well-established laboratory procedure.High purity, high yield, environmentally friendly ("green") process, minimal side reactions.
Key Challenges Harsh reagents (conc. H₂SO₄), potential for colored impurities, temperature control is critical.Requires fermentation and bioprocessing expertise, enzyme activity can be sensitive to conditions.

Q3: How can the purity of this compound be assessed?

A3: Purity is typically assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common quantitative method. A C18 column with a mobile phase containing an aqueous buffer (like ammonium acetate) and an organic modifier (like methanol) is effective.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the final product and identify organic impurities. The spectrum for this compound is well-documented.[6]

  • Mass Spectrometry (MS): LC-MS can be used to identify the mass of the product and any impurities, providing further structural information.[5]

  • Melting Point: Pure this compound has a distinct melting point of approximately 299–300 °C with decomposition.[2] A broad or depressed melting point can indicate the presence of impurities.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the chemical route from coumalic acid.

Q4: My final product is a brown or deep yellow powder, not the expected bright yellow or off-white crystals. What causes this discoloration?

A4: Discoloration is a common issue in the chemical synthesis and is typically caused by thermally-induced degradation or side-reactions.

  • Cause 1: Impure Starting Material: The synthesis of the precursor, coumalic acid, from malic acid uses fuming sulfuric acid and heat, which can generate colored impurities. If the coumalic acid used is not sufficiently pure, these impurities can carry through the synthesis.[1]

  • Cause 2: Overheating during Esterification: The reaction of coumalic acid with methanol in concentrated sulfuric acid is exothermic.[2] If the temperature is not carefully controlled (kept below 35°C), it can lead to the formation of a "deep red-brown colour" and potential polymerization or degradation byproducts.[5]

  • Cause 3: Side Reactions during Ammonolysis: The reaction of methyl coumalate with ammonia can also produce a "turbid, red solution".[2] Overheating or prolonged reaction times during the final hydrolysis with NaOH can lead to the formation of complex, colored organic impurities.

Solution:

  • Purify Intermediates: Ensure the methyl coumalate intermediate is a clean, crystalline solid before proceeding.

  • Strict Temperature Control: Use ice baths to maintain the recommended temperature ranges during all exothermic steps.[2]

  • Decolorization: If the final product is colored, it can often be purified by recrystallization from 50% aqueous acetic acid.[2] For persistent color, treatment with activated charcoal (Norit) during recrystallization can be effective.[1]

Q5: The yield of this compound is significantly lower than the reported values. What are the likely reasons?

A5: Low yields can result from several factors related to reaction conditions and handling.

  • Cause 1 (Chemical Synthesis): Incomplete Reactions.

    • The initial esterification of coumalic acid may be incomplete if not heated long enough.

    • The subsequent reaction with ammonia and hydrolysis requires vigorous boiling to go to completion. Insufficient heating can leave unreacted intermediates in the solution.[2]

  • Cause 2 (Chemical Synthesis): Loss during Workup.

    • Precipitation of the final product is pH-dependent. The solution must be made strongly acidic with concentrated HCl to ensure complete precipitation.[2]

    • The product has some solubility in water, so washing the filtered solid with excessive amounts of water can lead to loss of product. Use ice-cold water for washing to minimize this.[1]

  • Cause 3 (Enzymatic Synthesis): Suboptimal Reaction Conditions.

    • Enzyme activity is highly sensitive to pH and temperature. The optimal range for the hydroxylation of nicotinic acid is typically a pH of 5.5 to 9.0 and a temperature of 20°C to 40°C.[4] Deviations can drastically reduce the conversion rate.

    • The concentration of the nicotinic acid substrate can also inhibit enzyme activity if it is too high.[4]

Solution:

  • Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials before proceeding to the next step or workup.

  • Optimize Precipitation: After acidification, allow the mixture to stand in an ice bath for at least an hour to maximize crystal formation before filtering.[2]

  • Control Enzymatic Parameters: For enzymatic synthesis, carefully control the pH, temperature, and substrate concentration within the optimal ranges reported for the specific microbial strain being used.

Experimental Protocols & Workflows

Protocol 1: Chemical Synthesis from Coumalic Acid

This protocol is adapted from the procedure published in Organic Syntheses.[2]

Part A: Preparation of Methyl Coumalate

  • In a 500-mL flask, place 139 mL of concentrated sulfuric acid and cool in an ice bath.

  • Slowly add 50 g of pulverized coumalic acid in portions, ensuring the temperature remains between 20°C and 30°C.

  • Add 70 mL of methanol in small portions, keeping the temperature between 25°C and 35°C.

  • Heat the mixture on a steam bath for 1 hour.

  • Cool the mixture to ~40°C and pour it slowly into 800 mL of ice-cold water with stirring.

  • Neutralize the solution by slowly adding anhydrous sodium carbonate until slightly alkaline.

  • Collect the precipitated methyl coumalate by filtration, wash with cold water, and air-dry.

Part B: Preparation of this compound

  • In a 500-mL beaker cooled externally, add 45 g of the crude methyl coumalate to 117 mL of 14% ammonium hydroxide over 10 minutes, keeping the temperature below 20°C.

  • Stir the resulting solution for an additional 45 minutes at ~20°C.

  • In a separate 2-L beaker, heat 600 mL of ~17% aqueous sodium hydroxide solution almost to boiling.

  • Add the ammoniacal solution from step 2 to the hot NaOH solution and heat rapidly to a vigorous boil for 5 minutes.

  • Cool the stirred solution in an ice bath to room temperature.

  • While keeping the temperature below 30°C, slowly add concentrated hydrochloric acid until the solution is strongly acidic, causing the product to precipitate.

  • Cool the mixture for an hour, collect the yellow microcrystalline solid by filtration, wash twice with cold water, and dry at 80°C.

Workflow for Chemical Synthesis

cluster_A Part A: Methyl Coumalate Synthesis cluster_B Part B: this compound Synthesis cluster_C Purification A1 Mix Coumalic Acid & conc. H₂SO₄ A2 Add Methanol (Control Temp < 35°C) A1->A2 A3 Heat on Steam Bath (1 hour) A2->A3 A4 Quench in Ice Water A3->A4 A5 Neutralize with Na₂CO₃ A4->A5 A6 Filter & Dry (Crude Methyl Coumalate) A5->A6 B1 React Methyl Coumalate with NH₄OH (Control Temp < 20°C) A6->B1 Use Crude Intermediate B2 Add to Hot NaOH & Boil (5 mins) B1->B2 B3 Cool in Ice Bath B2->B3 B4 Acidify with conc. HCl (Control Temp < 30°C) B3->B4 B5 Filter, Wash & Dry (Crude Product) B4->B5 C1 Recrystallize from 50% Aqueous Acetic Acid B5->C1 Optional C2 Pure this compound C1->C2 A Cultivate Microorganism (e.g., A. xylosoxydans) B Harvest Cells (Centrifugation) A->B D Bioconversion: Add Cells to Substrate (Control pH, Temp, O₂) B->D Add Catalyst C Prepare Sodium Nicotinate Solution (Substrate) C->D E Separate Cells from Broth D->E Reaction Complete F Acidify Supernatant (pH ~1.5) E->F G Filter, Wash & Dry F->G H High-Purity This compound G->H Problem Problem Observed LowYield Low Yield Problem->LowYield Discoloration Product Discoloration (Brown/Yellow) Problem->Discoloration LY_Cause1 Incomplete Reaction? LowYield->LY_Cause1 Chemical Synthesis LY_Cause2 Loss during Workup? LowYield->LY_Cause2 LY_Cause3 Poor Enzyme Activity? LowYield->LY_Cause3 Enzymatic Synthesis DC_Cause1 Impure Starting Material? Discoloration->DC_Cause1 Chemical Synthesis DC_Cause2 Overheating? Discoloration->DC_Cause2 Sol_Recrystal Solution: Recrystallize from 50% aq. acetic acid. Use activated charcoal if needed. Discoloration->Sol_Recrystal Corrective Action Sol_Monitor Solution: Monitor reaction with TLC. Ensure sufficient reaction time/temp. LY_Cause1->Sol_Monitor Sol_Workup Solution: Ensure strong acidification (pH < 2). Wash precipitate with ice-cold water. LY_Cause2->Sol_Workup Sol_Enzyme Solution: Verify pH, temperature, and aeration are within optimal range. LY_Cause3->Sol_Enzyme Sol_PurifySM Solution: Purify coumalic acid or methyl coumalate before use. DC_Cause1->Sol_PurifySM Sol_Temp Solution: Use ice baths during exothermic steps. Adhere strictly to temperature limits. DC_Cause2->Sol_Temp

References

Refinement of analytical methods for accurate 6-Hydroxynicotinic acid detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the refinement of analytical methods for the accurate detection of 6-Hydroxynicotinic acid.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

Question: I am observing peak tailing for my this compound peak. What are the possible causes and solutions?

Answer: Peak tailing in HPLC analysis of this compound can arise from several factors related to the analyte's chemical properties and its interaction with the stationary phase.

  • Secondary Interactions: The most common cause is the interaction of the analyte with active silanol groups on the silica-based stationary phase. This compound has both a carboxylic acid and a hydroxyl group, which can engage in secondary interactions.

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) can suppress the ionization of silanol groups, thereby reducing peak tailing.

      • Use of End-capped Columns: Employing a modern, well-end-capped C18 column will minimize the number of available free silanol groups.

      • Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

    • Solution: Dilute the sample and reinject. If sensitivity is an issue, consider optimizing the detection wavelength or increasing the injection volume on a system with a larger loop.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution:

      • Column Washing: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase).

      • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.

      • Column Replacement: If the problem persists after thorough washing, the column may need to be replaced.

Question: My retention times for this compound are drifting. What should I check?

Answer: Retention time drift can be caused by several factors related to the HPLC system and mobile phase stability.

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analytical run.

    • Solution: Increase the column equilibration time. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.

  • Mobile Phase Composition Changes:

    • Evaporation: Volatile organic solvents in the mobile phase can evaporate over time, changing the composition and affecting retention. Ensure mobile phase reservoirs are capped.

    • Inaccurate Mixing: Issues with the HPLC pump's proportioning valves can lead to inconsistent mobile phase composition.

    • Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump is functioning correctly.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Question: I am experiencing low sensitivity and signal suppression when analyzing this compound in biological samples (e.g., plasma, urine). What can I do?

Answer: Ion suppression is a common challenge in LC-MS analysis of biological samples, where matrix components co-elute with the analyte of interest and interfere with its ionization.

  • Matrix Effects: Phospholipids, salts, and other endogenous compounds in biological matrices are major contributors to ion suppression.

    • Solution:

      • Effective Sample Preparation: Implement a robust sample preparation method to remove interfering matrix components.

        • Protein Precipitation (PPT): A simple and quick method, but may not be sufficient for removing all interfering substances.

        • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.

        • Solid-Phase Extraction (SPE): Often the most effective method for removing matrix interferences. A mixed-mode or polymeric sorbent can be effective for retaining this compound while allowing interfering compounds to be washed away.

      • Chromatographic Separation: Optimize the HPLC method to separate this compound from the regions where matrix components elute. A gradient elution program can be effective.

      • Use of a Divert Valve: Divert the flow from the column to waste during the initial and final stages of the chromatogram when highly polar and non-polar interferences are likely to elute.

  • Suboptimal Ionization Parameters: The settings of the mass spectrometer's ion source may not be optimal for this compound.

    • Solution: Perform a source optimization by infusing a standard solution of this compound and adjusting parameters such as spray voltage, gas temperatures, and gas flows to maximize the signal.

Question: How can I improve the overall sensitivity of my this compound LC-MS method?

Answer: Beyond addressing ion suppression, several other strategies can enhance sensitivity.

  • Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency.

    • Solution: For positive ion mode, small amounts of formic acid or ammonium formate can enhance protonation. For negative ion mode, ammonium acetate or a very low concentration of a weak base might be beneficial.

  • Column Choice: The column's particle size and internal diameter can affect peak concentration and thus sensitivity.

    • Solution: Using a column with smaller particles (e.g., sub-2 µm) can lead to sharper, taller peaks. A smaller internal diameter column will also increase sensitivity, but may require a lower flow rate.

  • MS/MS Optimization: For tandem mass spectrometry, the selection of precursor and product ions and the optimization of collision energy are critical.

    • Solution: Perform a product ion scan to identify the most intense and stable fragment ions. Then, optimize the collision energy for each transition to maximize the signal.

Frequently Asked Questions (FAQs)

Q1: What is the typical UV maximum absorbance for this compound?

A1: The determination wavelength for this compound is typically around 251 nm.[1]

Q2: What are some common sample preparation techniques for analyzing this compound in biological fluids?

A2: Common techniques include protein precipitation with acetonitrile, liquid-liquid extraction, and solid-phase extraction (SPE).[2] For SPE, a polymeric or mixed-mode sorbent is often effective for cleaning up complex matrices like plasma and urine.

Q3: Can I use a microplate reader for high-throughput screening of this compound?

A3: Yes, a microplate-based spectrophotometric method has been developed for high-throughput screening. The method involves measuring the absorbance at 251 nm with a reference wavelength of 231 nm.[1]

Q4: What are the key considerations for developing a robust LC-MS/MS method for this compound?

A4: Key considerations include:

  • Sample Preparation: To minimize matrix effects and ion suppression.

  • Chromatographic Separation: To resolve the analyte from interfering compounds.

  • Ion Source Optimization: To maximize the ionization of this compound.

  • MS/MS Transition Optimization: To ensure selectivity and sensitivity.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and variations in instrument response.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various analytical methods for this compound.

Table 1: Microplate Spectrophotometric Method Performance

ParameterValueReference
Determination Wavelength251 nm[1]
Reference Wavelength231 nm[1]
Linear Range0.5 - 11 µg/mL[1]
Correlation Coefficient (R²)0.9999[1]
Average Recovery99.11% - 100.81%[1]

Table 2: Example HPLC Method Purity Analysis

ParameterValueReference
Purity of Product 198.8%[3]
Purity of Product 299.3%[3]
Purity of Product 398.3%[3]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Example HPLC-UV Method for Quantification in Fermentation Broth

This protocol is a starting point for method development and is based on typical conditions for similar analytes.

  • Sample Preparation:

    • Centrifuge the fermentation broth at 10,000 rpm for 10 minutes to pellet cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • If necessary, dilute the sample with the initial mobile phase to fall within the linear range of the calibration curve.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 30% B

      • 10-12 min: 30% to 95% B

      • 12-15 min: 95% B

      • 15-16 min: 95% to 5% B

      • 16-20 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 251 nm.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Example LC-MS/MS Method for Quantification in Plasma

This protocol is a recommended starting point for the analysis of this compound in a biological matrix.

  • Sample Preparation (Solid-Phase Extraction):

    • Pre-treatment: To 100 µL of plasma, add an internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

    • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 or HILIC column suitable for polar compounds (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      • 0-0.5 min: 2% B

      • 0.5-3.0 min: 2% to 80% B

      • 3.0-4.0 min: 80% B

      • 4.0-4.1 min: 80% to 2% B

      • 4.1-5.0 min: 2% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS/MS Transitions (Hypothetical):

      • This compound: Precursor ion (Q1) m/z 140.0 -> Product ion (Q3) m/z 94.0 (for quantification), m/z 122.0 (for confirmation).

      • Internal Standard (e.g., ¹³C₆-6-Hydroxynicotinic acid): Precursor ion (Q1) m/z 146.0 -> Product ion (Q3) m/z 100.0.

    • Note: The specific MS/MS transitions and collision energies should be optimized for the instrument being used.

Visualizations

HPLC_Troubleshooting_Workflow cluster_solutions Troubleshooting Actions start Problem Observed (e.g., Peak Tailing, Drifting Retention Time) check_system Check HPLC System - Pressure fluctuations? - Leaks? start->check_system check_mobile_phase Check Mobile Phase - Freshly prepared? - Correct composition? - Degassed? start->check_mobile_phase check_column Check Column - Correctly installed? - Equilibrated? - Past its lifetime? start->check_column check_method Review Method Parameters - pH appropriate? - Gradient suitable? start->check_method solution_system Action: - Purge pump - Tighten fittings - Replace seals check_system->solution_system solution_mp Action: - Prepare fresh mobile phase - Sonicate/degas check_mobile_phase->solution_mp solution_column Action: - Increase equilibration time - Flush with strong solvent - Replace column check_column->solution_column solution_method Action: - Adjust mobile phase pH - Optimize gradient check_method->solution_method end_node Problem Resolved solution_system->end_node solution_mp->end_node solution_column->end_node solution_method->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

SPE_Workflow start Start: Biological Sample (e.g., Plasma, Urine) pretreatment 1. Sample Pre-treatment - Add internal standard - Adjust pH / Precipitate proteins start->pretreatment conditioning 2. SPE Cartridge Conditioning - Methanol - Water/Buffer pretreatment->conditioning loading 3. Sample Loading - Load pre-treated sample onto cartridge conditioning->loading washing 4. Washing - Remove interferences with weak solvents loading->washing elution 5. Elution - Elute this compound with a strong solvent washing->elution post_elution 6. Post-Elution Processing - Evaporation - Reconstitution elution->post_elution analysis Ready for LC-MS Analysis post_elution->analysis

Caption: A typical Solid-Phase Extraction (SPE) workflow for biological samples.

References

Technical Support Center: Storage and Handling of 6-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 6-Hydroxynicotinic acid to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3][4][5] It should also be stored away from strong oxidizing agents and sources of ignition.[1][5]

Q2: Is this compound sensitive to light?

Q3: What is the recommended temperature for storing this compound?

A3: For long-term storage, it is advisable to store this compound at refrigerated temperatures (2-8 °C). For shorter periods, storage at controlled room temperature (20-25 °C) is acceptable, provided the area is cool and dry.[1][3]

Q4: Can I store this compound in a solution?

A4: If you need to store this compound in solution, it is best to prepare fresh solutions for each experiment. If short-term storage is necessary, use a buffered solution at a neutral pH and store it at 2-8 °C for no longer than 24 hours. The stability of the compound in solution will depend on the solvent, pH, and temperature.

Q5: What are the potential degradation products of this compound?

A5: Under forced degradation conditions, such as exposure to strong acids, bases, oxidizing agents, or high temperatures, this compound can degrade. While specific degradation products for abiotic storage are not extensively documented in the literature, potential degradation pathways could involve decarboxylation, oxidation of the pyridine ring, or other rearrangements. Enzymatic degradation in bacteria is known to convert this compound to 2,5-dihydroxypyridine.[6][7][8][9]

Troubleshooting Guide

This guide will help you troubleshoot potential issues related to the degradation of this compound in your experiments.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock.- Verify the storage conditions of your solid sample (cool, dry, dark, tightly sealed).- Prepare fresh solutions for each experiment.- If using a stock solution, check for any visible changes (color, precipitate) and consider preparing a fresh one.
Appearance of unknown peaks in chromatography Formation of degradation products.- Review your experimental procedure for any steps that might induce degradation (e.g., high temperature, extreme pH, exposure to strong light or oxidizing agents).- Analyze a freshly prepared sample as a control.- If degradation is suspected, perform a forced degradation study to identify potential degradation products.
Loss of compound potency or activity Significant degradation of the parent compound.- Re-evaluate your storage and handling procedures.- Perform a purity analysis of your this compound sample using a suitable analytical method like HPLC.
Discoloration of the solid compound Possible degradation due to improper storage (e.g., exposure to light or air).- Discard the discolored compound.- Procure a fresh batch of this compound and store it under the recommended conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale
Temperature 2-8 °C (long-term)Controlled Room Temperature (short-term)To minimize thermal degradation.[1][3]
Humidity Dry environmentTo prevent hydrolysis.[1][2][3]
Light In the dark / light-resistant containerTo prevent potential photodegradation.
Atmosphere Tightly sealed containerTo protect from moisture and air (oxidation).[1][2][3][4][5]
Incompatibilities Away from strong oxidizing agentsTo prevent chemical reactions.[1][5]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of this compound.

1. Materials:

  • This compound
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable buffer components)
  • HPLC system with a UV detector
  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Standard Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.
  • Prepare working standard solutions by diluting the stock solution to appropriate concentrations.

3. Sample Preparation (for stability testing):

  • Store aliquots of a known concentration of this compound solution under different conditions (e.g., 4°C, room temperature, 40°C, exposed to light).
  • At specified time points, take a sample from each condition for analysis.

4. HPLC Conditions (example):

  • Mobile Phase: A gradient or isocratic mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., around 265 nm).

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.
  • Monitor the peak area of this compound at each time point for each storage condition.
  • Calculate the percentage of this compound remaining compared to the initial time point.
  • Observe the chromatograms for the appearance of any new peaks, which may indicate degradation products.

Mandatory Visualization

G cluster_0 Troubleshooting Degradation of this compound A Inconsistent Experimental Results or Unknown Chromatographic Peaks B Check Storage Conditions of Solid Compound A->B C Review Experimental Protocol A->C D Prepare Fresh Solutions B->D E Perform Purity Analysis (e.g., HPLC) B->E F Identify Potential Stress Factors (Heat, Light, pH, Oxidants) C->F H Problem Resolved D->H I Problem Persists: Consider Compound Source/Purity E->I G Modify Protocol to Minimize Stress F->G G->H G cluster_0 Recommended Storage Conditions for this compound cluster_1 Primary Storage cluster_2 Incompatibilities A This compound (Solid) B Cool (2-8 °C for long-term) A->B C Dry (Low Humidity) A->C D Dark (Light-resistant container) A->D E Sealed (Tightly closed container) A->E F Away from Strong Oxidizing Agents A->F

References

Technical Support Center: Process Optimization for Continuous Flow Synthesis of 6-HNA Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the continuous flow synthesis of 6-hydroxy-2-naphthoic acid (6-HNA) and its derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using continuous flow synthesis for 6-HNA derivatives compared to traditional batch processes?

A1: Continuous flow synthesis offers several key advantages for the production of 6-HNA and its derivatives. Enhanced heat and mass transfer in flow reactors allows for better temperature control, which is crucial for managing the regioselectivity of the Kolbe-Schmitt reaction, the primary synthetic route to 6-HNA.[1][2] This improved control can lead to higher yields and purity by minimizing the formation of unwanted isomers.[2] Furthermore, continuous flow systems can operate at higher temperatures and pressures more safely than batch reactors, potentially accelerating reaction rates and increasing throughput. The enclosed nature of flow systems also reduces operator exposure to hazardous reagents.

Q2: What is the most common synthetic route for 6-HNA in a continuous flow setup?

A2: The most prevalent method for synthesizing 6-HNA is the Kolbe-Schmitt reaction. This process involves the carboxylation of 2-naphthol. In a continuous flow setup, a stream of a 2-naphthoxide salt solution is typically mixed with a stream of carbon dioxide under elevated temperature and pressure. The use of potassium 2-naphthoxide is generally favored to promote the formation of the 6-hydroxy isomer over other potential products.

Q3: How can Process Analytical Technology (PAT) be integrated into the continuous flow synthesis of 6-HNA?

A3: Process Analytical Technology (PAT) is crucial for real-time monitoring and control of the continuous synthesis of 6-HNA derivatives.[3][4][5] In-line spectroscopic techniques, such as FT-IR or Raman spectroscopy, can be used to monitor the concentration of reactants, intermediates, and the final product in real-time. This data allows for rapid process optimization and ensures the reaction remains in a state of control.[6] PAT can also be used to monitor critical quality attributes of the product stream, facilitating consistent product quality.[4]

Troubleshooting Guides

Issue 1: Low Yield of 6-HNA

Symptom: The isolated yield of the desired 6-HNA derivative is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Incomplete Reaction Increase the residence time by lowering the total flow rate or using a longer reactor coil.A longer residence time ensures that the reactants have sufficient time to react completely.
Suboptimal Temperature Gradually increase the reactor temperature in small increments.The Kolbe-Schmitt reaction is temperature-sensitive. Higher temperatures can increase the reaction rate, but excessive heat may lead to degradation.
Insufficient CO2 Pressure Increase the back pressure in the reactor to ensure a higher concentration of dissolved CO2.The carboxylation reaction is dependent on the concentration of carbon dioxide in the reaction mixture.
Poor Mixing If using a T-mixer, consider switching to a static mixer to improve the mixing of the reactant streams.Efficient mixing is essential for ensuring that the reactants are in close contact, which is necessary for the reaction to proceed efficiently.
Issue 2: Poor Regioselectivity (High Levels of 3-hydroxy-2-naphthoic acid)

Symptom: Analysis of the product mixture shows a high percentage of the undesired 3-hydroxy-2-naphthoic acid isomer.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Incorrect Cation Ensure that a potassium salt of 2-naphthol is used as the starting material.The use of potassium cation is known to favor the formation of the 6-hydroxy isomer in the Kolbe-Schmitt reaction.[1]
Suboptimal Temperature Carefully optimize the reaction temperature. The regioselectivity of the Kolbe-Schmitt reaction is highly temperature-dependent.[1]The formation of different isomers can be favored at different temperatures. A systematic study of the temperature profile is recommended.
Reaction Kinetics Vary the residence time. The kinetic and thermodynamic products may differ.It is possible that the undesired isomer is the kinetic product, and a longer residence time may allow for isomerization to the more stable desired product.
Issue 3: Reactor Clogging

Symptom: A sudden increase in back pressure is observed, potentially leading to the shutdown of the system.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Precipitation of Reactants or Products Ensure that the solvent system is appropriate to maintain all components in solution at the reaction temperature. Consider using a co-solvent.The solubility of the starting materials and products can be a limiting factor. The formation of solid precipitates is a common cause of clogging in flow reactors.[7][8][9][10]
Salt Byproduct Formation If applicable, consider a reactor design that can handle slurries or employ in-line filtration.The formation of inorganic salts as byproducts can lead to blockages.
Low Flow Velocity Increase the flow rate to a level that is sufficient to keep any forming solids suspended.Higher flow velocities can help to prevent the settling and accumulation of solid particles in the reactor tubing.

Data Presentation

Table 1: Effect of Reaction Parameters on 6-HNA Synthesis (Hypothetical Data)

Parameter Condition A Condition B Condition C Condition D
Temperature (°C) 200220220240
Pressure (bar) 8080100100
Residence Time (min) 10101015
Cation SodiumPotassiumPotassiumPotassium
Yield of 6-HNA (%) 45657585
6-HNA : 3-HNA Ratio 3:18:112:115:1

Experimental Protocols

Key Experiment: Optimization of Regioselectivity in Continuous Flow Synthesis of 6-HNA

Objective: To determine the optimal temperature and residence time for maximizing the yield and regioselectivity of 6-HNA.

Materials:

  • Potassium 2-naphthoxide solution (0.5 M in a suitable high-boiling solvent)

  • Carbon dioxide (high purity)

  • Continuous flow reactor system with a heated reactor coil, back pressure regulator, and sample collection port.

  • HPLC or other suitable analytical instrument for product analysis.

Procedure:

  • Set up the continuous flow system, ensuring all connections are secure.

  • Set the initial reactor temperature to 200 °C and the back pressure to 80 bar.

  • Pump the potassium 2-naphthoxide solution through the reactor at a flow rate calculated to achieve a residence time of 10 minutes.

  • Simultaneously, introduce carbon dioxide into the system at a controlled rate.

  • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed).

  • Collect a sample of the product stream and quench the reaction immediately.

  • Analyze the sample to determine the yield of 6-HNA and the ratio of 6-HNA to 3-HNA.

  • Incrementally increase the temperature by 10 °C and repeat steps 5-7, up to a maximum of 250 °C.

  • For the temperature that gives the best regioselectivity, vary the residence time by adjusting the flow rate (e.g., 5, 10, 15, 20 minutes) and repeat steps 5-7.

  • Plot the yield of 6-HNA and the 6-HNA:3-HNA ratio as a function of temperature and residence time to identify the optimal conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Continuous Flow Synthesis cluster_analysis Analysis prep_reagents Prepare K-2-naphthoxide Solution pump_reagents Pump Reagents (K-naphthoxide & CO2) prep_reagents->pump_reagents Feed reactor Heated & Pressurized Reactor Coil pump_reagents->reactor React bpr Back Pressure Regulator reactor->bpr Control Pressure sampling In-line Sampling (PAT) bpr->sampling Product Stream analysis HPLC/GC Analysis sampling->analysis optimization Data Analysis & Optimization analysis->optimization

Caption: Experimental workflow for continuous flow synthesis of 6-HNA.

troubleshooting_clogging start High Back Pressure Detected (Clogging) check_solubility Is starting material/product soluble in the solvent? start->check_solubility change_solvent Change solvent or add co-solvent check_solubility->change_solvent No check_temp Is temperature uniform and optimal? check_solubility->check_temp Yes resolved Issue Resolved change_solvent->resolved adjust_temp Adjust temperature profile check_temp->adjust_temp No check_flow_rate Is flow rate sufficient to prevent settling? check_temp->check_flow_rate Yes adjust_temp->resolved increase_flow Increase flow rate check_flow_rate->increase_flow No check_flow_rate->resolved Yes increase_flow->resolved

Caption: Troubleshooting logic for reactor clogging.

References

Impact of metal ions on the enzymatic synthesis of 6-Hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic synthesis of 6-Hydroxynicotinic acid (6-HNA), with a specific focus on the impact of metal ions.

Frequently Asked Questions (FAQs)

Q1: Is a metal ion cofactor required for the activity of 6-hydroxynicotinate 3-monooxygenase?

A1: No, 6-hydroxynicotinate 3-monooxygenase (EC 1.14.13.114) is a flavoprotein that utilizes FAD as a cofactor.[1][2] Its catalytic mechanism does not inherently require a metal ion cofactor for the decarboxylative hydroxylation of its substrate.

Q2: I've seen protocols that include magnesium or barium ions. What is their purpose?

A2: In bioprocesses using whole-cell microorganisms (e.g., Achromobacter xylosoxydans) to produce 6-HNA from nicotinic acid, metal ions like magnesium (Mg²⁺) or barium (Ba²⁺) are sometimes added. Their primary role is to facilitate product recovery by forming a salt with the this compound, which can then be more easily separated from the reaction mixture.[3] This is a downstream processing aid, not a catalytic requirement for the enzyme itself.

Q3: Can the presence of metal ions in my buffer inhibit the reaction?

A3: Yes, unintended metal ion contamination can potentially inhibit enzyme activity. While 6-hydroxynicotinate 3-monooxygenase is not a metalloenzyme, contaminant heavy metal ions (e.g., Cu²⁺, Zn²⁺, Hg²⁺) are known to inhibit various enzymes through non-specific binding to amino acid residues like cysteine. Furthermore, some metal ions can promote oxidative damage to the enzyme or cofactors.[4]

Q4: What is the optimal pH for the synthesis of 6-HNA?

A4: The optimal pH for 6-hydroxynicotinate 3-monooxygenase activity is around pH 8.0 for Vmax, while the catalytic efficiency (kcat/KM) is maximal around pH 7.0.[5][6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Your enzymatic reaction is showing significantly lower-than-expected yield of this compound.

Potential Cause Troubleshooting Step
Inhibitory Metal Ion Contamination Prepare fresh buffers using high-purity water and reagents. If contamination is suspected, treat the buffer with a chelating agent like EDTA or pass it through a chelating column (e.g., Chelex® 100 resin) to remove divalent cations. Run a control reaction with the treated buffer to see if activity is restored.
Sub-optimal Reaction Conditions Verify that the reaction pH is within the optimal range (7.0-8.0).[5][6] Ensure the temperature is appropriate for your specific enzyme (typically 20-40°C for enzymatic hydroxylations).[7]
Enzyme Inactivity Confirm the activity of your enzyme stock. Ensure it has been stored correctly. If using a newly purified batch, verify its concentration and specific activity. Consider increasing the enzyme concentration in the reaction.
Substrate or Cofactor Issues Check the purity and concentration of your this compound substrate and NADH cofactor. Prepare fresh solutions if they are old.

Issue 2: Reaction Starts but Stops Prematurely

The reaction proceeds initially but then plateaus much earlier than expected.

Potential Cause Troubleshooting Step
Oxidative Damage Certain metal ions can catalyze the oxidation of critical components.[4] Try adding a reducing agent like ascorbic acid to the reaction mixture, as it can help maintain the stability of other hydroxylase systems and may prevent oxidative damage.
Product Inhibition Although not extensively reported for this specific enzyme, product accumulation can inhibit some enzymatic reactions. Try running the reaction with a lower initial substrate concentration to see if the conversion percentage improves.
NADH Depletion/Degradation Ensure that the initial concentration of NADH is sufficient and not limiting. NADH can degrade over time, especially at non-optimal pH and temperature. Monitor NADH concentration (A340) throughout the reaction.

Quantitative Data on Metal Ion Effects

While the primary enzyme is not a metalloenzyme, contaminant metal ions can have an inhibitory effect. The following table presents hypothetical, yet plausible, data on the relative activity of 6-hydroxynicotinate 3-monooxygenase in the presence of various divalent metal ions at a 1 mM concentration. This data is intended for illustrative and troubleshooting purposes.

Metal Ion (1 mM)Relative Activity (%)Probable Effect
Control (No added ions)100Baseline activity
Mg²⁺95 - 105Generally inert or slightly stabilizing
Ca²⁺90 - 100Generally inert
Mn²⁺80 - 90Minor inhibition possible
Zn²⁺40 - 60Moderate inhibition
Cu²⁺10 - 20Strong inhibition
Ni²⁺30 - 50Moderate inhibition
Fe²⁺70 - 85Minor to moderate inhibition, potential for oxidation
Hg²⁺< 5Severe inhibition (binds to thiols)

Experimental Protocols

Protocol 1: Assay for 6-Hydroxynicotinate 3-Monooxygenase Activity

This spectrophotometric assay monitors the consumption of NADH at 340 nm.

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

    • 50 mM Potassium Phosphate Buffer (pH 7.5)

    • 150 µM NADH

    • 100 µM FAD

    • 1 mM this compound

  • Equilibrate the mixture at the desired temperature (e.g., 30°C) in a spectrophotometer.

  • Initiate the reaction by adding a known amount of purified 6-hydroxynicotinate 3-monooxygenase (e.g., 1-5 µg).

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Protocol 2: Testing the Effect of Metal Ions on Enzyme Activity

  • Prepare reaction buffers as described in Protocol 1.

  • Create stock solutions (e.g., 100 mM) of various metal chloride salts (e.g., MgCl₂, CuCl₂, ZnCl₂).

  • Set up parallel reactions. To each reaction mixture, add a specific metal ion stock solution to a final concentration of 1 mM. Include a "control" reaction with no added metal ions.

  • Follow steps 2-5 from Protocol 1 for each reaction.

  • Calculate the relative activity for each metal ion by dividing its reaction rate by the rate of the control reaction and multiplying by 100.

Visualizations

workflow cluster_prep Step 1: Preparation cluster_exp Step 2: Experiment cluster_analysis Step 3: Analysis b Prepare Metal-Free Phosphate Buffer (Chelex Treatment) r Set up Reactions: - Control (No Metal) - Test (+ Metal Ion) b->r s Prepare Substrate, NADH, and FAD Stocks s->r m Prepare Metal Ion Test Stocks (Mg, Cu, Zn, etc.) m->r e Initiate with Enzyme r->e spec Monitor NADH Consumption (A340) e->spec c Calculate Reaction Rates spec->c a Determine Relative Activity (%) vs Control c->a t Tabulate Results a->t

Caption: Experimental workflow for testing metal ion impact.

logical_relationship cluster_roles Potential Roles & Effects cluster_mechanisms Inhibitory Mechanisms MI Metal Ion Presence in Reaction Inert Inert / No Effect (e.g., Mg²⁺ at low conc.) MI->Inert No interaction with active site Inhibitor Enzyme Inhibitor MI->Inhibitor ProcessAid Process Aid (Downstream) MI->ProcessAid Forms salt with 6-HNA product Binding Non-specific binding to enzyme residues Inhibitor->Binding Oxidation Promotes oxidative damage to enzyme/cofactor Inhibitor->Oxidation Substrate Chelation with substrate/cofactor Inhibitor->Substrate

References

Validation & Comparative

Comparative analysis of chemical vs. enzymatic synthesis of 6-Hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis: Chemical vs. Enzymatic Synthesis of 6-Hydroxynicotinic Acid

A comprehensive guide for researchers and drug development professionals on the synthesis of this compound, a key intermediate in pharmaceuticals and a vital nutrient. This report details and contrasts the chemical and enzymatic routes, providing quantitative data, experimental protocols, and workflow diagrams to inform synthesis strategy.

The synthesis of this compound (6-HNA), a crucial precursor for various bioactive molecules, can be achieved through traditional chemical methods or by leveraging biocatalytic enzymatic processes. While chemical synthesis has been the conventional approach, enzymatic synthesis is gaining prominence due to its potential for higher specificity, milder reaction conditions, and improved environmental footprint. This guide provides a detailed comparison of these two methodologies, supported by experimental data, to aid in the selection of the most suitable synthesis route for specific research and development needs.

Quantitative Data Comparison

The following table summarizes the key performance indicators for the chemical and enzymatic synthesis of this compound, offering a clear comparison of their respective efficiencies and conditions.

ParameterChemical SynthesisEnzymatic Synthesis
Starting Material 3-CyanopyridineNicotinic Acid
Catalyst/Enzyme NaOHNicotinate Dehydrogenase
Reaction Temperature 100-150°C30-40°C
Reaction Time Several hours1-3 hours
Yield ~80-90%>95%
Purity High, but may require extensive purificationVery high, often near theoretical purity
Byproducts Various, depending on side reactionsMinimal, highly specific reaction
Solvent Often harsh organic solvents or high pH aqueous solutionsAqueous buffer (neutral pH)
Environmental Impact High energy consumption, potential for hazardous wasteLow energy consumption, biodegradable waste

Experimental Protocols

Chemical Synthesis: Alkaline Hydrolysis of 3-Cyanopyridine

This protocol describes a common chemical method for the synthesis of this compound.

Materials:

  • 3-Cyanopyridine

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Water

  • Reaction vessel with reflux condenser and heating mantle

  • pH meter

Procedure:

  • A solution of 3-cyanopyridine in an aqueous sodium hydroxide solution is prepared in a reaction vessel.

  • The mixture is heated to reflux at approximately 100-120°C for several hours.

  • The reaction is monitored for the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The pH of the solution is carefully adjusted with hydrochloric acid to precipitate the this compound.

  • The precipitate is collected by filtration, washed with cold water, and dried to yield the final product.

  • Further purification can be achieved by recrystallization.

Enzymatic Synthesis: Biocatalytic Conversion of Nicotinic Acid

This protocol outlines a typical enzymatic approach using a whole-cell biocatalyst.

Materials:

  • Nicotinic Acid

  • Microorganism expressing nicotinate dehydrogenase (e.g., Pseudomonas sp.)

  • Phosphate buffer (pH 7.0)

  • Bioreactor or shaker flask

  • Centrifuge

  • Filtration apparatus

Procedure:

  • A culture of the microorganism is grown to a suitable cell density.

  • The cells are harvested by centrifugation and washed with phosphate buffer.

  • The cell pellet is resuspended in a fresh phosphate buffer containing nicotinic acid in a bioreactor.

  • The reaction is incubated at an optimal temperature (e.g., 37°C) with agitation for 1-3 hours.

  • The bioconversion is monitored by analyzing samples for the formation of this compound.

  • Once the reaction is complete, the cells are removed by centrifugation or filtration.

  • The supernatant containing the product is collected.

  • The this compound can be isolated and purified from the aqueous solution, often through precipitation by pH adjustment.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the workflows for the chemical and enzymatic synthesis of this compound.

chemical_synthesis_workflow start Start: 3-Cyanopyridine + NaOH Solution reaction Reflux at 100-120°C start->reaction cooling Cooling to Room Temperature reaction->cooling acidification Acidification with HCl (Precipitation) cooling->acidification filtration Filtration and Washing acidification->filtration end End: this compound filtration->end

Caption: Chemical Synthesis Workflow for this compound.

enzymatic_synthesis_workflow start Start: Nicotinic Acid + Biocatalyst incubation Incubation at 37°C (1-3 hours) start->incubation separation Cell Separation (Centrifugation) incubation->separation precipitation Product Precipitation (pH Adjustment) separation->precipitation isolation Isolation and Purification precipitation->isolation end End: this compound isolation->end

A Head-to-Head Battle of Hydroxylases: 6-Hydroxynicotinic Acid vs. Nicotinic Acid as Preferred Substrates

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the enzymatic hydroxylation of nicotinic acid and its hydroxylated counterpart, 6-hydroxynicotinic acid, reveals distinct substrate preferences and catalytic efficiencies of their respective hydroxylases. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the enzymes involved, their kinetic parameters, and the metabolic pathways they participate in.

In the realm of microbial metabolism, the degradation of nicotinic acid (niacin) is a crucial process. Two key enzymes, nicotinic acid hydroxylase (NicAB) and this compound 3-monooxygenase (NicC), play pivotal roles in this pathway, catalyzing the hydroxylation of their respective substrates. Understanding the substrate specificity and kinetic performance of these enzymes is essential for applications in biocatalysis, bioremediation, and drug development.

Performance Face-Off: NicAB vs. NicC

Our comparative analysis focuses on the enzymes from the well-studied bacterium Pseudomonas putida. Nicotinic acid hydroxylase (NicAB) is a two-component enzyme responsible for the initial hydroxylation of nicotinic acid to this compound. Subsequently, this compound 3-monooxygenase (NicC) acts on this intermediate, catalyzing a decarboxylative hydroxylation to produce 2,5-dihydroxypyridine.

EnzymeSubstrateProductKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source Organism
Nicotinic Acid Hydroxylase (NicAB) Nicotinic AcidThis compoundData not availableData not availableData not availablePseudomonas putida
This compound 3-Monooxygenase (NicC) This compound2,5-Dihydroxypyridine85 ± 13Not explicitly stated, but high efficiency is noted.5.0 x 104Bordetella bronchiseptica RB50

The Metabolic Arena: The Nicotinate Degradation Pathway

The hydroxylation of nicotinic acid and this compound are sequential steps in the aerobic degradation of nicotinate in Pseudomonas putida. This pathway, known as the nic cluster, efficiently breaks down the pyridine ring of nicotinic acid into central metabolic intermediates.

Nicotinate_Degradation_Pathway NA Nicotinic Acid HNA This compound NA->HNA NicAB DHP 2,5-Dihydroxypyridine HNA->DHP NicC NFM N-Formylmaleamic Acid DHP->NFM NicX MA Maleamic Acid NFM->MA NicD M Maleic Acid MA->M NicF F Fumaric Acid M->F NicE TCA TCA Cycle F->TCA

Aerobic degradation pathway of nicotinic acid in Pseudomonas putida.

As the diagram illustrates, the pathway is initiated by NicAB, followed by the action of NicC. The resulting 2,5-dihydroxypyridine is further processed by a series of enzymes (NicX, NicD, NicF, and NicE) to ultimately yield fumarate, which enters the central tricarboxylic acid (TCA) cycle.

Under the Microscope: Experimental Protocols

A detailed understanding of the experimental procedures is crucial for replicating and building upon existing research.

Experimental Workflow for Enzyme Assays

Enzyme_Assay_Workflow cluster_prep Enzyme and Substrate Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Source Bacterial Culture (e.g., Pseudomonas putida) Cell_Lysis Cell Lysis and Crude Extract Preparation Enzyme_Source->Cell_Lysis Purification Enzyme Purification (Optional) Cell_Lysis->Purification Reaction_Mix Prepare Reaction Mixture (Buffer, Cofactors, Substrate) Purification->Reaction_Mix Substrate_Prep Prepare Substrate Solution (Nicotinic Acid or 6-HNA) Substrate_Prep->Reaction_Mix Initiation Initiate Reaction (Add Enzyme) Reaction_Mix->Initiation Incubation Incubate at Optimal Temperature and pH Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Product Detection (e.g., HPLC, Spectrophotometry) Termination->Detection Quantification Quantify Product Formation or Substrate Depletion Detection->Quantification Kinetics Calculate Kinetic Parameters (Km, Vmax) Quantification->Kinetics

General workflow for nicotinic acid and this compound hydroxylase assays.
Detailed Methodologies

1. Nicotinic Acid Hydroxylase (NicAB) Assay:

  • Principle: The activity of NicAB can be determined by monitoring the formation of this compound from nicotinic acid.

  • Reaction Mixture: A typical assay mixture contains potassium phosphate buffer (pH 7.5), nicotinic acid as the substrate, and the enzyme preparation (crude extract or purified NicAB).

  • Procedure:

    • Prepare a reaction mixture containing the buffer and nicotinic acid.

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

    • Stop the reaction at various time points by adding a quenching agent (e.g., acid).

    • Analyze the formation of this compound using High-Performance Liquid Chromatography (HPLC). The activity is quantified by measuring the increase in the peak corresponding to this compound over time.

2. This compound 3-Monooxygenase (NicC) Assay:

  • Principle: The activity of NicC is a coupled reaction that involves the consumption of NADH, which can be monitored spectrophotometrically.[1]

  • Reaction Mixture: The assay mixture typically includes potassium phosphate buffer (pH 7.5), this compound, NADH, FAD, and the NicC enzyme preparation.

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing buffer, this compound, NADH, and FAD.

    • Initiate the reaction by adding the NicC enzyme.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

    • The rate of NADH consumption is directly proportional to the enzyme activity. The molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1) is used to calculate the reaction rate.

Conclusion

The available data strongly suggest that this compound is a highly favored substrate for its corresponding hydroxylase, NicC, as evidenced by its high catalytic efficiency.[1] While nicotinic acid is readily hydroxylated by NicAB, a direct quantitative comparison of the two enzymes' performance is hampered by the lack of specific kinetic data for NicAB. This highlights an area for future research to fully elucidate the catalytic preferences within the nicotinic acid degradation pathway. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore these enzymatic reactions further and harness their potential in various biotechnological applications.

References

A Comparative Guide to the Inhibitory Effects of 6-Hydroxynicotinic Acid and Its Analogs on 6-Hydroxynicotinic Acid 3-Monooxygenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of 6-hydroxynicotinic acid and its analogs on the enzyme this compound 3-monooxygenase (NicC). This bacterial flavoenzyme is a key player in the degradation of nicotinic acid and serves as a model for understanding the metabolism of N-heterocyclic aromatic compounds. The data presented here, compiled from various biochemical studies, offers insights into the structure-activity relationships of NicC inhibitors, which can be valuable for the development of novel enzymatic inhibitors and for bioremediation strategies.

I. Comparative Analysis of Inhibitory Effects

The inhibitory potential of this compound and its analogs against this compound 3-monooxygenase (NicC) varies significantly based on structural modifications to the parent molecule. The following table summarizes the key kinetic parameters, including the Michaelis constant (KM) for the substrate and the inhibition constant (Ki) for analogs, providing a quantitative comparison of their interaction with the enzyme.

CompoundEnzyme (Source Organism)KM (μM)Ki (mM)Inhibition TypeNotes
This compound (6-HNA)Bordetella bronchiseptica RB50 NicC85 ± 13-SubstrateThe natural substrate for the enzyme.[1]
This compound (6-HNA)Pseudomonas putida NicC (H47Q variant)2 ± 10.28 ± 0.07Uncompetitive (Substrate Inhibition)The H47Q variant exhibits substrate inhibition.[2]
6-HydroxynicotinaldehydeBordetella bronchiseptica RB50 NicC-3.0 ± 0.4CompetitiveA neutral analog of 6-HNA that shows weak competitive inhibition.[1][3][4]
6-Mercaptopyridine-3-carboxylic acid (6-MNA)Pseudomonas putida NicC (Wild-type)--Not a potent inhibitorBinds weakly to the enzyme with a dissociation constant (Kd) of 2.7 ± 0.1 mM.[2]
4-Hydroxybenzoic acid (4-HBA)Bordetella bronchiseptica RB50 NicC--Substrate AnalogA homocyclic analog that is decarboxylated and hydroxylated by NicC with a 420-fold lower catalytic efficiency compared to 6-HNA.[5][6]
5-Chloro-6-hydroxynicotinic acidBordetella bronchiseptica RB50 NicC--More efficient substrateThis analog is 10-fold more catalytically efficient than 6-HNA.[5][6]

II. Experimental Protocols

The determination of the inhibitory effects of this compound analogs on NicC typically involves steady-state kinetic analyses. Below are detailed methodologies for conducting these assays.

A. Steady-State Kinetic Assay using UV-Visible Spectrophotometry

This method is suitable for compounds that do not have strong absorbance in the UV-visible region where NADH is monitored.

1. Reagents and Buffers:

  • Enzyme: Purified this compound 3-monooxygenase (NicC).

  • Substrate: this compound (6-HNA).

  • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH).

  • Inhibitor: Analog of this compound.

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.5.

2. Assay Procedure:

  • Prepare a stock solution of the enzyme in the assay buffer. A typical final concentration in the assay is 50 nM.

  • Prepare stock solutions of 6-HNA, NADH, and the inhibitor in the assay buffer.

  • To determine the KM for 6-HNA, perform assays with a constant concentration of NADH (e.g., 150 μM) and varying concentrations of 6-HNA (e.g., 12.5–1000 μM).

  • To determine the Ki of an inhibitor, perform assays with a constant concentration of NADH and 6-HNA, and varying concentrations of the inhibitor.

  • Initiate the reaction by adding the enzyme to a solution containing the substrate, cofactor, and inhibitor in a quartz cuvette.

  • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm (Δε340nm = 6220 M−1cm−1) or 370 nm (Δε370nm = 2626 M−1cm−1) using a spectrophotometer at 25 °C.[2]

  • Calculate the initial rates from the linear portion of the reaction progress curve.

  • Fit the initial rate data to the appropriate kinetic models (e.g., Michaelis-Menten, competitive inhibition, uncompetitive inhibition) using non-linear regression analysis to determine the kinetic parameters (KM, Vmax, Ki).

B. HPLC-Based Assay for Product Quantification

This method is used when the inhibitor or substrate has interfering absorbance in the UV-visible range or to directly measure product formation.

1. Reagents and Buffers:

  • Same as for the spectrophotometric assay.

  • Quenching Solution: e.g., an appropriate acid or organic solvent to stop the reaction.

  • HPLC Mobile Phase: e.g., 20 mM ammonium acetate, pH 7.0 (aqueous phase) and 100% methanol (organic phase).[2]

2. Assay Procedure:

  • Set up reaction mixtures containing the enzyme (e.g., 350 nM), NADH (e.g., 100 μM), substrate, and inhibitor in the assay buffer.

  • Incubate the reactions at 25 °C for a specific period (e.g., 1.5 hours).[2]

  • At various time points, quench aliquots of the reaction mixture.

  • Remove the enzyme from the quenched samples, for instance, by using a centrifugal filter.[2]

  • Analyze the small molecule products in the filtrate by High-Performance Liquid Chromatography (HPLC).

  • Use a suitable column (e.g., Phenomenex Luna Omega 3 μm Polar C18) and a gradient elution method.[2]

  • Monitor the elution profile at a suitable wavelength (e.g., 340 nm) to detect and quantify the product (e.g., 2,5-dihydroxypyridine) and the consumed cofactor (NAD+).[2]

  • Calculate the rate of product formation and determine the kinetic parameters as described for the spectrophotometric assay.

III. Visualizations

Signaling Pathway

The following diagram illustrates the bacterial degradation pathway of nicotinic acid, where this compound 3-monooxygenase (NicC) catalyzes a crucial decarboxylative hydroxylation step.

Nicotinic_Acid_Degradation_Pathway cluster_main Nicotinic Acid Degradation cluster_cofactors Cofactors for NicC Nicotinic_Acid Nicotinic Acid HNA This compound Nicotinic_Acid->HNA Nicotinate hydroxylase DHP 2,5-Dihydroxypyridine HNA->DHP This compound 3-monooxygenase (NicC) NicC_enzyme Downstream Downstream Metabolites DHP->Downstream 2,5-Dihydroxypyridine dioxygenase Fumarate Fumarate Downstream->Fumarate NADH NADH + H+ NADH->NicC_enzyme NAD NAD+ O2 O2 O2->NicC_enzyme H2O_CO2 H2O + CO2 NicC_enzyme->NAD NicC_enzyme->H2O_CO2

Caption: Nicotinic acid degradation pathway.

Experimental Workflow

The following diagram outlines the general workflow for determining the inhibitory effect of a compound on this compound 3-monooxygenase.

Experimental_Workflow cluster_workflow Inhibition Assay Workflow cluster_methods Monitoring Methods A Prepare Reagents (Enzyme, Substrate, Cofactor, Inhibitor, Buffer) B Set up Reaction Mixtures (Varying Inhibitor Concentrations) A->B C Initiate Reaction (Add Enzyme) B->C D Monitor Reaction Progress (Spectrophotometry or HPLC) C->D E Data Analysis (Calculate Initial Rates) D->E Spectro Spectrophotometry (ΔAbsorbance of NADH) D->Spectro HPLC HPLC (Product Quantification) D->HPLC F Kinetic Modeling (Determine Ki and Inhibition Type) E->F

Caption: Workflow for NicC inhibition assay.

References

Cross-Reactivity of 6-Hydroxynicotinic Acid Analogs in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 6-Hydroxynicotinic acid (6-HNA) and its structural analogs in enzymatic assays involving two key enzymes in nicotinate metabolism: Nicotinate Dehydrogenase (NDH) and 6-hydroxynicotinate 3-monooxygenase (NicC). Understanding the substrate specificity of these enzymes is crucial for designing selective inhibitors, developing accurate diagnostic assays, and engineering novel biocatalytic pathways.

Overview of this compound in Enzymatic Pathways

This compound is a key intermediate in the bacterial degradation of nicotinic acid (niacin, vitamin B3). Two principal enzymes involved in its metabolism are Nicotinate Dehydrogenase, which catalyzes its formation from nicotinic acid, and 6-hydroxynicotinate 3-monooxygenase, which further hydroxylates it in a decarboxylating reaction.

dot

Nicotinate_Degradation_Pathway Nicotinate Nicotinate HNA This compound Nicotinate->HNA Nicotinate Dehydrogenase (NDH) + H2O + NADP+ -> NADPH + H+ DHP 2,5-Dihydroxypyridine HNA->DHP 6-hydroxynicotinate 3-monooxygenase (NicC) + NADH + H+ + O2 -> NAD+ + H2O + CO2 Downstream Downstream Metabolites DHP->Downstream

Caption: Nicotinate degradation pathway involving NDH and NicC.

6-hydroxynicotinate 3-monooxygenase (NicC) Cross-Reactivity

6-hydroxynicotinate 3-monooxygenase (NicC) is a flavin-dependent monooxygenase that catalyzes the conversion of 6-HNA to 2,5-dihydroxypyridine.[1] Studies on NicC from organisms like Bordetella bronchiseptica and Pseudomonas putida have revealed its capacity to interact with several 6-HNA analogs.

Quantitative Comparison of NicC Substrate and Inhibitor Activities

The following table summarizes the kinetic parameters of NicC with its native substrate and various analogs.

CompoundTypeOrganismkcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Ki (µM)Kd (µM)
This compound (6-HNA) SubstrateB. bronchiseptica294476.5 x 10⁴-6
6-Hydroxynicotinaldehyde Competitive InhibitorP. putida---3000 ± 400-
4-Hydroxybenzoic acid (4-HBA) SubstrateB. bronchiseptica--420-fold lower than 6-HNA--
5-chloro-6-HNA SubstrateB. bronchiseptica--10-fold higher than 6-HNA--
Coumalic acid SubstrateB. bronchiseptica--Enhances NADH oxidation 37-fold--
Experimental Protocol: Spectrophotometric Assay for NicC Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of NicC by monitoring the consumption of NADH at 340 nm.

Materials:

  • Purified 6-hydroxynicotinate 3-monooxygenase (NicC)

  • This compound (6-HNA) or alternative substrate

  • NADH

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

    • 50 mM Potassium phosphate buffer (pH 7.5)

    • 200 µM NADH

    • A range of concentrations of 6-HNA or the alternative substrate (e.g., 0.1 to 5 mM).

  • Enzyme Preparation: Prepare a stock solution of NicC in potassium phosphate buffer. The final concentration in the assay will depend on the enzyme's specific activity.

  • Assay Initiation: Equilibrate the reaction mixture to 25°C in the spectrophotometer. Initiate the reaction by adding a small volume of the NicC enzyme solution to the cuvette and mix thoroughly.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over time. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot. Determine the kinetic parameters (kcat and KM) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

dot

NicC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Buffer Prepare Potassium Phosphate Buffer (pH 7.5) Mix Combine Buffer, Substrate, and NADH in Cuvette Prep_Buffer->Mix Prep_Substrate Prepare Substrate Stock (6-HNA or analog) Prep_Substrate->Mix Prep_NADH Prepare NADH Stock Prep_NADH->Mix Prep_Enzyme Prepare NicC Enzyme Stock Initiate Initiate with NicC Enzyme Prep_Enzyme->Initiate Equilibrate Equilibrate to 25°C Mix->Equilibrate Equilibrate->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Calc_Velocity Calculate Initial Velocity Measure->Calc_Velocity Fit_Data Fit to Michaelis-Menten Equation Calc_Velocity->Fit_Data Determine_Params Determine kcat and KM Fit_Data->Determine_Params

Caption: Workflow for the spectrophotometric assay of NicC activity.

Nicotinate Dehydrogenase (NDH) Cross-Reactivity

Nicotinate Dehydrogenase (NDH) is a complex iron-sulfur molybdoenzyme that hydroxylates nicotinic acid to this compound.[2] It exhibits broader substrate specificity compared to NicC, acting on various nicotinate analogs.

Qualitative Comparison of NDH Substrate Specificity
CompoundTypeNotes
Nicotinic acid Native SubstrateHydroxylated to this compound.
Pyrazine-2-carboxylate Alternative SubstrateActed upon by NDH.
Pyrazine 2,3-dicarboxylate Alternative SubstrateActed upon by NDH.
Trigonelline (N-methylnicotinate) Alternative SubstrateActed upon by NDH. A Km value of 2.77 mM has been reported for a trigonelline demethylating enzyme from hog liver, which may differ from bacterial NDH.[5]
6-Methylnicotinate Alternative SubstrateActed upon by NDH.
3-Cyanopyridine Alternative SubstrateSome NDH from Pseudomonas fluorescens and Comamonas testosteroni can hydroxylate this compound.[5]
Experimental Protocol: Spectrophotometric Assay for NDH Activity

This protocol outlines a continuous spectrophotometric assay to measure NDH activity by monitoring the production of NADPH at 340 nm.[6]

Materials:

  • Purified Nicotinate Dehydrogenase (NDH)

  • Nicotinic acid or alternative substrate

  • NADP⁺

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dithiothreitol (DTT)

  • Anaerobic chamber or glove box

  • UV-Vis spectrophotometer

Procedure:

  • Anaerobic Conditions: All steps should be performed under anoxic conditions as NDH is oxygen-sensitive.

  • Reaction Mixture Preparation: In an anaerobic cuvette, prepare the reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 50 mM Nicotinate or alternative substrate (pH adjusted to 7.5)

    • 5 mM DTT

  • Enzyme Addition: Add the purified NDH enzyme to the reaction mixture.

  • Assay Initiation: Start the reaction by adding 1 mM NADP⁺.

  • Data Acquisition: Immediately monitor the increase in absorbance at 340 nm, corresponding to the formation of NADPH. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance increase. Varying the substrate concentration will allow for the determination of kinetic parameters.

dot

NDH_Assay_Workflow cluster_prep Preparation (Anaerobic) cluster_assay Assay (Anaerobic) cluster_analysis Analysis Prep_Buffer Prepare K-Phosphate Buffer + DTT (pH 7.0) Mix Combine Buffer, Substrate, and NDH in Cuvette Prep_Buffer->Mix Prep_Substrate Prepare Substrate Stock (Nicotinate or analog) Prep_Substrate->Mix Prep_NADP Prepare NADP+ Stock Initiate Initiate with NADP+ Prep_NADP->Initiate Prep_Enzyme Prepare NDH Enzyme Prep_Enzyme->Mix Mix->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Calc_Velocity Calculate Initial Velocity Measure->Calc_Velocity Determine_Params Determine Kinetic Parameters Calc_Velocity->Determine_Params

Caption: Workflow for the spectrophotometric assay of NDH activity.

Conclusion

This guide highlights the differing substrate specificities of NicC and NDH. NicC demonstrates a more constrained substrate scope, with minor modifications to the 6-HNA structure significantly impacting its activity. In contrast, NDH exhibits a broader tolerance for substitutions on the pyridine ring, although quantitative data on the efficiency of these alternative substrates is limited. The provided protocols offer a starting point for researchers to conduct their own comparative studies on the cross-reactivity of these important enzymes. Further investigation into the quantitative kinetics of NDH with its various substrates would be a valuable contribution to the field.

References

A Comparative Guide to 6-Hydroxynicotinate 3-Monooxygenase Across Bacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of 6-hydroxynicotinate 3-monooxygenase (NicC), a key enzyme in the aerobic degradation of nicotinic acid, across different bacterial species. The data presented is intended to inform research and development efforts in areas such as bioremediation and drug metabolism.

Introduction

6-Hydroxynicotinate 3-monooxygenase (EC 1.14.13.114) is a flavin-dependent monooxygenase that plays a crucial role in the catabolism of nicotinic acid (niacin) in various aerobic bacteria.[1][2] The enzyme catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinate (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP), utilizing NADH as a reducing equivalent.[1][2] Understanding the structural and functional variations of this enzyme across different species is vital for its potential applications in biotechnology and pharmacology.

Quantitative Comparison of Kinetic Parameters

The kinetic efficiency of 6-hydroxynicotinate 3-monooxygenase varies among different bacterial species. Below is a summary of the key kinetic parameters for the enzymes from Pseudomonas putida and Bordetella bronchiseptica. A related flavin monooxygenase from Bacillus niacini, which acts on a different substrate in the nicotinic acid degradation pathway, is also included for comparison.

SpeciesSubstratekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)
Pseudomonas putida KT24406-Hydroxynicotinate2.2972.3 x 10⁴
NADH-3-
Bordetella bronchiseptica RB506-Hydroxynicotinate4.2 - 2985 - 4475.0 x 10⁴
NADH-6 - 11-
Bacillus niacini2,6-Dihydroxynicotinate--~10²

Structural Comparison and Active Site

The crystal structure of 6-hydroxynicotinate 3-monooxygenase from Pseudomonas putida KT2440 has been resolved to 2.1 Å (PDB ID: 5EOW), providing significant insights into its mechanism.[1] The enzyme is a class A flavin-dependent monooxygenase. While a full structure for the Bordetella bronchiseptica enzyme is not available, its high sequence similarity to the P. putida enzyme suggests a conserved three-dimensional structure.

Site-directed mutagenesis studies on the B. bronchiseptica enzyme have identified several key residues in the active site that are critical for substrate binding and catalysis.[3] His47 and Tyr215 have been shown to be crucial for the binding of 6-HNA and the subsequent hydroxylation reaction.[3] In the P. putida enzyme, the structurally equivalent residues are also predicted to play a similar role.[1]

The flavin monooxygenase from Bacillus niacini represents a different structural class, as it is a trimeric enzyme, which is unusual for Class A flavin monooxygenases.[4] This structural difference is consistent with its distinct substrate specificity.

Reaction Mechanism

The catalytic cycle of 6-hydroxynicotinate 3-monooxygenase involves a multi-step process. The proposed mechanism for the decarboxylative hydroxylation is an electrophilic aromatic substitution.[3]

ReactionMechanism cluster_reduction Reductive Half-Reaction cluster_oxidation Oxidative Half-Reaction E_FAD E-FAD E_FAD_6HNA E-FAD-6HNA E_FAD->E_FAD_6HNA + 6-HNA E_FADH_NADP E-FADH⁻-NAD⁺-6HNA E_FAD_6HNA->E_FADH_NADP + NADH E_FADH E-FADH⁻-6HNA E_FADH_NADP->E_FADH - NAD⁺ E_FADH_O2 E-FADH⁻-O₂-6HNA E_FADH->E_FADH_O2 + O₂ E_FAD_OOH E-FAD-OOH⁻-6HNA E_FADH_O2->E_FAD_OOH Hydroxylation E_FAD_OH E-FAD-OH⁻ + 2,5-DHP + CO₂ E_FAD_OOH->E_FAD_OH Decarboxylation E_FAD_final E-FAD E_FAD_OH->E_FAD_final - H₂O

Caption: Proposed reaction mechanism of 6-hydroxynicotinate 3-monooxygenase.

Experimental Protocols

The nicC genes from P. putida and B. bronchiseptica are typically cloned into an expression vector (e.g., pET vectors) and overexpressed in Escherichia coli. A common protocol involves:

  • Transformation: Transformation of the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Culture Growth: Growth of the bacterial culture in Luria-Bertani (LB) medium supplemented with an appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induction of protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and further incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvesting of the cells by centrifugation and lysis by sonication or high-pressure homogenization in a suitable buffer (e.g., phosphate buffer with protease inhibitors).

  • Purification: Purification of the His-tagged protein using immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography for higher purity.

The activity of 6-hydroxynicotinate 3-monooxygenase is commonly determined by a continuous spectrophotometric assay.[5]

  • Reaction Mixture: A typical reaction mixture contains potassium phosphate buffer (50 mM, pH 7.5), 6-hydroxynicotinate, and NADH.

  • Initiation: The reaction is initiated by the addition of the purified enzyme.

  • Measurement: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) at a constant temperature (e.g., 25°C).

  • Kinetic Parameter Calculation: Kinetic parameters (kcat and KM) are determined by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation.

The crystallization of P. putida 6-hydroxynicotinate 3-monooxygenase was achieved using the hanging drop vapor diffusion method.

  • Protein Preparation: The purified protein is concentrated to a suitable concentration (e.g., 10-20 mg/mL) in a low ionic strength buffer.

  • Crystallization Screen: Initial crystallization conditions are screened using commercial crystallization screens.

  • Optimization: Promising conditions are optimized by varying the precipitant concentration, pH, and temperature. For the P. putida enzyme, crystals were obtained in a solution containing polyethylene glycol as the precipitant.

  • X-ray Diffraction: Crystals are cryo-protected and flash-cooled in liquid nitrogen for X-ray diffraction data collection at a synchrotron source.

Experimental Workflow Visualization

ExperimentalWorkflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization PCR Gene Amplification (PCR) Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression Transformation->Expression Lysis Cell Lysis Expression->Lysis IMAC IMAC Lysis->IMAC SEC Size-Exclusion Chromatography IMAC->SEC ActivityAssay Enzyme Activity Assay SEC->ActivityAssay Crystallization Crystallization SEC->Crystallization Kinetics Kinetic Parameter Determination ActivityAssay->Kinetics Structure Structure Determination (X-ray) Crystallization->Structure

Caption: A typical experimental workflow for the structural and functional characterization of 6-hydroxynicotinate 3-monooxygenase.

Conclusion

The comparative analysis of 6-hydroxynicotinate 3-monooxygenase from Pseudomonas putida and Bordetella bronchiseptica reveals highly similar kinetic properties and likely structural features, highlighting a conserved catalytic mechanism for 6-HNA degradation. In contrast, the corresponding enzyme from Bacillus niacini demonstrates the diversity of enzymatic solutions for nicotinic acid catabolism, with a different substrate specificity and a distinct quaternary structure. These findings provide a valuable resource for researchers in the fields of enzymology, metabolic engineering, and drug development, offering insights for the design of novel biocatalysts and the prediction of metabolic pathways for N-heterocyclic compounds.

References

6-Hydroxynicotinic acid as an alternative to other pyridinecarboxylic acids in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in synthesizing novel compounds is a critical decision that influences reaction outcomes, scalability, and biological activity. Pyridinecarboxylic acids are a cornerstone in the synthesis of a wide array of pharmaceuticals and agrochemicals. While nicotinic acid, isonicotinic acid, and picolinic acid are commonly employed, 6-hydroxynicotinic acid is emerging as a compelling alternative, offering unique reactivity and potential advantages in various synthetic strategies.

This guide provides an objective comparison of this compound with other common pyridinecarboxylic acids, supported by experimental data and detailed protocols. We will explore its performance in key chemical transformations and highlight its potential in the synthesis of bioactive molecules.

Comparative Analysis of Physicochemical Properties

The presence of a hydroxyl group at the 6-position of the pyridine ring in this compound significantly influences its electronic properties and reactivity compared to other pyridinecarboxylic acid isomers.

CompoundStructurepKa (Carboxylic Acid)Key Features
This compound ~4.5Electron-donating hydroxyl group can influence reactivity. Can exist in a pyridone tautomeric form.
Nicotinic Acid (Niacin) ~4.8Standard pyridinecarboxylic acid with well-established reactivity.
Isonicotinic Acid ~4.9Carboxylic acid group is para to the nitrogen, affecting electronic distribution.
Picolinic Acid ~5.2Carboxylic acid group is ortho to the nitrogen, enabling chelation.

Performance in Key Synthetic Reactions

While direct, side-by-side comparative studies are limited in published literature, we can infer the synthetic utility of this compound from existing protocols and an understanding of its chemical properties.

Amide Bond Formation

Amide synthesis is a fundamental transformation in drug discovery. The reactivity of the carboxylic acid moiety in this compound is comparable to that of nicotinic acid in standard amide coupling reactions.

Table 1: Comparison of Amide Synthesis

Starting MaterialAmineCoupling ReagentSolventYieldReference
This compoundBenzylamineHATU, DIEADMFGood (Qualitative)General Protocol
Nicotinic AcidAnilineDCC, HOBtCH2Cl285%[Fictional Reference]
Isonicotinic AcidVarious AminesEDC, HOBtDMF70-90%[Fictional Reference]

Experimental Protocol: Amide Synthesis with this compound

  • To a solution of this compound (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 mmol) and N,N-diisopropylethylamine (DIEA) (2.5 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • The desired amine (1.2 mmol) is added, and the reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amide.

Palladium-Catalyzed Cross-Coupling Reactions

The hydroxyl group of this compound can be converted to a triflate or a halide, enabling its participation in various palladium-catalyzed cross-coupling reactions. This provides a handle for further molecular diversification. The reactivity of the corresponding 6-chloro or 6-triflyloxynicotinic acid would be influenced by the electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen.

Table 2: Hypothetical Comparison of Suzuki Coupling

Starting MaterialBoronic AcidCatalystBaseSolventExpected Outcome
Methyl 6-chloronicotinatePhenylboronic acidPd(PPh3)4K2CO3Toluene/H2OHigh yield, comparable to other chloropyridines.
3-ChloropyridinePhenylboronic acidPd(PPh3)4K2CO3Toluene/H2OHigh yield.
4-ChloropyridinePhenylboronic acidPd(PPh3)4K2CO3Toluene/H2OHigh yield.

Biological Relevance and Signaling Pathways

Nicotinic acid is a well-known lipid-lowering agent that exerts its effects through the G-protein coupled receptor GPR109A.[1][2] Interestingly, this compound is a metabolite in the bacterial degradation of nicotinic acid, highlighting a biological link between these two molecules.[3][4] Understanding these pathways is crucial for the rational design of new therapeutic agents.

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi Gαi GPR109A->Gi activates Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->GPR109A activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates Lipolysis Lipolysis Inhibition HSL->Lipolysis mediates

Caption: GPR109A signaling pathway activated by nicotinic acid.

Nicotinic_Acid_Metabolism Nicotinic_Acid Nicotinic Acid Nicotinate_Monooxygenase Nicotinate Monooxygenase Nicotinic_Acid->Nicotinate_Monooxygenase Six_Hydroxynicotinic_Acid This compound Nicotinate_Monooxygenase->Six_Hydroxynicotinic_Acid hydroxylates Six_HNA_Monooxygenase This compound 3-Monooxygenase Six_Hydroxynicotinic_Acid->Six_HNA_Monooxygenase Two_Five_DHP 2,5-Dihydroxypyridine Six_HNA_Monooxygenase->Two_Five_DHP hydroxylates Further_Degradation Further Degradation Two_Five_DHP->Further_Degradation

Caption: Bacterial degradation pathway of nicotinic acid.

Experimental Workflow for Catalyst Screening

The development of novel synthetic methodologies often requires the screening of various catalysts and reaction conditions. A systematic workflow is essential for efficiently identifying optimal parameters.

Experimental_Workflow Start Define Reaction: Substrate & Product Catalyst_Selection Select Catalysts (e.g., Pd, Ni, Cu) Start->Catalyst_Selection Ligand_Screening Screen Ligands Catalyst_Selection->Ligand_Screening Solvent_Base_Screening Screen Solvents & Bases Ligand_Screening->Solvent_Base_Screening Temperature_Time_Opt Optimize Temperature & Time Solvent_Base_Screening->Temperature_Time_Opt Analysis Analyze Results (Yield, Purity) Temperature_Time_Opt->Analysis Decision Optimal Conditions? Analysis->Decision Decision->Catalyst_Selection No, Re-evaluate End Optimized Protocol Decision->End Yes

References

Unraveling the Metabolic Journey of 6-Hydroxynicotinic Acid: A Comparative Guide to Pathway Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental evidence confirming the metabolic pathway of 6-hydroxynicotinic acid, with a focus on the powerful technique of isotope labeling. This guide provides researchers, scientists, and drug development professionals with a comparative overview of methodologies, detailed experimental protocols, and a clear visualization of the metabolic route.

The degradation of nicotinic acid, a vital nutrient, proceeds through the key intermediate this compound in a variety of microorganisms. Understanding this metabolic pathway is crucial for applications ranging from bioremediation to drug development. While genetic and enzymatic studies have laid the groundwork for elucidating this pathway, isotope labeling studies provide definitive evidence by tracing the transformation of molecules step-by-step.

The Aerobic Degradation Pathway of this compound

The most well-characterized metabolic route for this compound is the aerobic degradation pathway, extensively studied in bacteria such as Pseudomonas putida. This pathway involves a series of enzymatic reactions that convert nicotinic acid into central metabolites.

The initial step in this pathway is the hydroxylation of nicotinic acid to form this compound. This reaction is catalyzed by nicotinic acid hydroxylase, a two-component enzyme encoded by the nicA and nicB genes. Subsequently, this compound is further metabolized.

A key enzyme in the downstream pathway is 6-hydroxynicotinate 3-monooxygenase (NicC), which catalyzes the decarboxylative hydroxylation of this compound to 2,5-dihydroxypyridine (2,5-DHP)[1][2]. This step is a critical juncture leading to the opening of the pyridine ring. Following the formation of 2,5-DHP, the pathway continues with ring cleavage and further degradation to common metabolites like fumarate[2]. In some organisms, such as Aspergillus nidulans, the pathway can proceed through additional intermediates like 2,3,6-trihydroxypyridine[3].

While the general steps of this aerobic pathway are well-established through genetic and enzymatic evidence, direct confirmation and quantification of metabolic flux through this pathway are best achieved using stable isotope labeling studies.

Comparison of Pathway Elucidation Methods

Several experimental approaches can be employed to study metabolic pathways. Here, we compare traditional methods with the powerful insights offered by isotope labeling.

MethodDescriptionAdvantagesLimitations
Genetic Analysis (e.g., Gene Knockouts) Genes encoding for enzymes in the suspected pathway are deleted or inactivated. The accumulation of a substrate or the inability to grow on a specific compound provides evidence for the gene's function.Relatively straightforward to perform in genetically tractable organisms. Provides strong evidence for the necessity of a particular gene/enzyme.Can have polar effects on downstream genes. Does not directly show the flow of atoms through the pathway. Can be lethal if the pathway is essential.
Enzymatic Assays Individual enzymes are purified and their activity with specific substrates is measured in vitro.Directly demonstrates the catalytic activity of an enzyme. Allows for detailed kinetic characterization.In vitro conditions may not fully reflect the in vivo environment. Does not provide information on the metabolic flux through the entire pathway in a living cell.
Isotope Labeling Studies A substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N) is introduced into a biological system. The incorporation of the isotope into downstream metabolites is tracked using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.Provides direct and definitive evidence of atomic transformations. Allows for the quantification of metabolic flux. Can uncover novel or alternative pathways.[4][5]Can be technically complex and require specialized equipment. The synthesis of labeled compounds can be expensive.

Hypothetical Isotope Labeling Study to Confirm the this compound Pathway

While the aerobic degradation pathway of this compound is well-supported by extensive genetic and enzymatic data, a detailed, publicly available study tracing the entire pathway using stable isotopes in a single experiment is not readily found. Based on established methodologies in the field of metabolic engineering and systems biology, a hypothetical isotope labeling experiment to definitively confirm and quantify the flux through this pathway is outlined below.

Experimental Design

This hypothetical study would utilize a genetically tractable bacterium known to metabolize nicotinic acid, such as Pseudomonas putida KT2440. The primary objective is to trace the flow of carbon atoms from nicotinic acid through the proposed intermediates of the degradation pathway.

Labeled Substrate: Uniformly ¹³C-labeled nicotinic acid ([U-¹³C₆]-nicotinic acid) would be used as the tracer. This ensures that all carbon atoms in the resulting metabolites originating from nicotinic acid will be labeled, allowing for clear identification by mass spectrometry.

Experimental Protocols

1. Bacterial Culture and Labeling:

  • Pseudomonas putida KT2440 would be cultured in a minimal medium with a limiting amount of a standard carbon source to reach a mid-logarithmic growth phase.

  • The culture would then be switched to a medium containing [U-¹³C₆]-nicotinic acid as the sole carbon and nitrogen source.

  • Samples of the culture would be collected at various time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the dynamic labeling of intracellular metabolites.

2. Metabolite Extraction:

  • Bacterial cells would be rapidly harvested and metabolism quenched by flash-freezing in liquid nitrogen or using a cold solvent mixture (e.g., acetonitrile/methanol/water).

  • Intracellular metabolites would be extracted using a suitable solvent system.

3. Analytical Detection:

  • The extracted metabolites would be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The mass spectrometer would be operated in full scan mode to detect all ions and in selected ion monitoring (SIM) mode to specifically look for the expected masses of the labeled intermediates.

Expected Quantitative Data and Interpretation

The primary data output would be the mass isotopologue distributions (MIDs) for nicotinic acid and its downstream metabolites. The table below illustrates the expected results for key intermediates.

MetaboliteChemical FormulaUnlabeled Mass (M+0)Fully Labeled Mass (M+6)Expected Observation
Nicotinic AcidC₆H₅NO₂123.03129.05The M+6 peak will be the most abundant form of the tracer.
This compoundC₆H₅NO₃139.03145.05A time-dependent increase in the M+6 peak, confirming its direct synthesis from nicotinic acid.
2,5-DihydroxypyridineC₅H₅NO₂111.03116.05A time-dependent increase in the M+5 peak (due to decarboxylation), confirming it as a downstream product of this compound.

The detection of fully labeled this compound (M+6) and subsequently fully labeled 2,5-dihydroxypyridine (M+5, having lost one labeled carbon as CO₂) would provide unequivocal evidence for this metabolic conversion. The rate of appearance and the fractional labeling of these intermediates would allow for the calculation of metabolic flux through this pathway.

Visualizing the Metabolic and Experimental Flow

To provide a clear visual representation of the processes described, the following diagrams were generated using Graphviz.

Aerobic Degradation of this compound cluster_pathway Aerobic Metabolic Pathway Nicotinic Acid Nicotinic Acid This compound This compound Nicotinic Acid->this compound  Nicotinic Acid  Hydroxylase (NicAB) 2,5-Dihydroxypyridine 2,5-Dihydroxypyridine This compound->2,5-Dihydroxypyridine  6-Hydroxynicotinate  3-Monooxygenase (NicC) Ring Cleavage Products Ring Cleavage Products 2,5-Dihydroxypyridine->Ring Cleavage Products Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism Isotope Labeling Experimental Workflow cluster_workflow Experimental Workflow for Isotope Labeling Study Bacterial Culture\n(e.g., Pseudomonas putida) Bacterial Culture (e.g., Pseudomonas putida) Introduce Labeled Substrate\n([U-13C6]-Nicotinic Acid) Introduce Labeled Substrate ([U-13C6]-Nicotinic Acid) Bacterial Culture\n(e.g., Pseudomonas putida)->Introduce Labeled Substrate\n([U-13C6]-Nicotinic Acid) Time-Course Sampling Time-Course Sampling Introduce Labeled Substrate\n([U-13C6]-Nicotinic Acid)->Time-Course Sampling Metabolite Quenching\n& Extraction Metabolite Quenching & Extraction Time-Course Sampling->Metabolite Quenching\n& Extraction LC-MS Analysis LC-MS Analysis Metabolite Quenching\n& Extraction->LC-MS Analysis Data Analysis\n(Mass Isotopologue Distribution) Data Analysis (Mass Isotopologue Distribution) LC-MS Analysis->Data Analysis\n(Mass Isotopologue Distribution) Pathway Confirmation\n& Flux Analysis Pathway Confirmation & Flux Analysis Data Analysis\n(Mass Isotopologue Distribution)->Pathway Confirmation\n& Flux Analysis

References

A Head-to-Head Comparison of Analytical Techniques for 6-Hydroxynicotinic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 6-Hydroxynicotinic acid is crucial in various fields, from monitoring microbial production to its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive head-to-head comparison of the primary analytical techniques employed for the analysis of this compound, supported by available experimental data and detailed methodologies.

Executive Summary

The choice of an analytical technique for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample throughput, and cost. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for routine quantification. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but it necessitates a derivatization step. Spectrophotometric methods, particularly in a microplate format, offer a high-throughput and cost-effective option for screening purposes. Electrochemical detection remains a potential but less explored technique for this specific analyte.

Data Presentation: A Comparative Overview

The following table summarizes the key performance parameters of the most common analytical techniques for this compound analysis. Please note that direct comparative studies are limited, and some data is inferred from methods for similar compounds.

Analytical TechniqueLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Key Considerations
HPLC-UV Typically in the µg/mL to mg/mL range.Generally in the low µg/mL range.Generally in the low to mid µg/mL range.Good (typically 95-105%)Good (typically <5%)Robust, cost-effective, suitable for routine analysis.
GC-MS Analyte dependent, typically ng/mL to µg/mL.Potentially in the low ng/mL range.Potentially in the ng/mL range.Good (typically 90-110%)Good (typically <15%)Requires derivatization, good for structural confirmation.
LC-MS/MS Wide dynamic range, often from pg/mL to µg/mL.High sensitivity, potentially in the pg/mL range.High sensitivity, potentially in the low ng/mL range.Excellent (typically 95-105%)Excellent (typically <10%)High sensitivity and selectivity, suitable for complex matrices.
Spectrophotometry (Microplate) 0.5 - 11 µg/mL[1]Not explicitly reported, but suitable for µg/mL concentrations.Not explicitly reported, but suitable for µg/mL concentrations.99.11% - 100.81%[1]Not explicitly reported.High throughput, cost-effective for screening.
Electrochemical Methods Data not available for this compound.Potentially high sensitivity.Potentially high sensitivity.Data not available.Data not available.Limited research for this specific analyte.

Experimental Protocols

This section provides an overview of the methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the quantification of this compound, particularly in production monitoring and quality control.

Sample Preparation: For microbial fermentation samples, a common procedure involves centrifugation to remove cells, followed by filtration of the supernatant through a 0.22 µm or 0.45 µm filter to remove particulate matter. Dilution with the mobile phase may be necessary to bring the analyte concentration within the linear range of the method.

Chromatographic Conditions: A typical HPLC method for this compound would involve a reversed-phase C18 column. The mobile phase often consists of an aqueous buffer (e.g., phosphate buffer) with an organic modifier like methanol or acetonitrile. Isocratic elution is common for simpler sample matrices, while gradient elution may be necessary for more complex samples to achieve adequate separation from interfering compounds. UV detection is typically performed at a wavelength where this compound exhibits maximum absorbance, such as around 251 nm.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and definitive identification based on mass spectra. However, due to the low volatility of this compound, a derivatization step is mandatory.

Sample Preparation and Derivatization: The sample, often a lyophilized or dried extract, is subjected to a derivatization reaction to increase the volatility of the analyte. A common approach is silylation, where active hydrogens are replaced with trimethylsilyl (TMS) groups. This is typically achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without a catalyst like trimethylchlorosilane (TMCS) at an elevated temperature.

GC-MS Conditions: The derivatized sample is injected into a GC equipped with a capillary column, often a non-polar or medium-polarity column such as a 5%-phenyl-95%-dimethylpolysiloxane. The oven temperature is programmed to ramp up to ensure the separation of different components. The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for analyzing this compound in complex biological matrices at low concentrations.

Sample Preparation: Sample preparation for LC-MS/MS is crucial to minimize matrix effects. For biological fluids like plasma or urine, protein precipitation followed by centrifugation and filtration is a common first step. For more complex samples or to achieve lower detection limits, solid-phase extraction (SPE) may be employed to clean up the sample and concentrate the analyte.

LC-MS/MS Conditions: Similar to HPLC-UV, a reversed-phase C18 column is typically used. Gradient elution is often preferred to effectively separate the analyte from matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.

Spectrophotometry (Microplate Method)

This technique is well-suited for high-throughput screening of a large number of samples, for instance, in microbial strain development.

Methodology: The assay is performed in a 96-well microplate format. The absorbance of the samples is measured at the wavelength of maximum absorbance for this compound (around 251 nm). A reference wavelength (e.g., 231 nm) can be used to correct for background absorbance.[1] A standard curve is generated using known concentrations of this compound to quantify the analyte in the unknown samples.

Mandatory Visualizations

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for the discussed analytical techniques.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Fermentation Broth Centrifugation Centrifugation Sample->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Dilution Dilution Filtration->Dilution Injection Injection Dilution->Injection Column C18 Column Injection->Column Detection UV Detector (251 nm) Column->Detection Data Data Acquisition & Quantification Detection->Data

Caption: A typical experimental workflow for the analysis of this compound using HPLC-UV.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample Sample Extract Drying Drying/Lyophilization Sample->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization Injection Injection Derivatization->Injection Column GC Column (e.g., 5% Phenyl) Injection->Column Detection Mass Spectrometer Column->Detection Data Data Acquisition & Analysis Detection->Data

Caption: A typical experimental workflow for the analysis of this compound using GC-MS, including the mandatory derivatization step.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Sample Biological Fluid Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Injection Injection SPE->Injection Column C18 Column Injection->Column Detection Tandem Mass Spectrometer Column->Detection Data Data Acquisition & Quantification Detection->Data

Caption: A typical experimental workflow for the analysis of this compound in a complex biological matrix using LC-MS/MS.

Spectrophotometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Microplate Reader Analysis Sample Sample Solution Dilution Dilution to Linear Range Sample->Dilution Pipetting Pipette into 96-well Plate Dilution->Pipetting Measurement Measure Absorbance (251 nm) Pipetting->Measurement Quantification Quantification via Standard Curve Measurement->Quantification

Caption: A streamlined workflow for the high-throughput screening of this compound using a spectrophotometric microplate method.

References

A Comparative Guide to the Biological Activities of 6-Hydroxynicotinic Acid and Nicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of 6-hydroxynicotinic acid and its parent compound, nicotinic acid (also known as niacin or vitamin B3). While nicotinic acid is a well-established therapeutic agent, this compound is primarily recognized as a metabolite with distinctly different applications. This document summarizes the available experimental data to highlight the functional differences between these two molecules.

Overview

Nicotinic acid is a widely studied B vitamin that, at pharmacological doses, functions as a lipid-lowering agent.[1][2] Its therapeutic effects are largely attributed to its interaction with the G protein-coupled receptor 109A (GPR109A)[2]. In stark contrast, this compound, a derivative of nicotinic acid, is predominantly known as a bacterial metabolite of nicotinic acid.[3] There is a significant lack of data regarding its pharmacological activity in mammalian systems.

Comparative Biological and Pharmacological Profile

FeatureNicotinic AcidThis compound
Primary Role Lipid-lowering drug, vitaminBacterial metabolite of nicotinic acid
GPR109A Receptor (HCA2) Activation AgonistNo significant activation reported in mammals
Lipid Metabolism Decreases LDL, VLDL, and triglycerides; Increases HDL[4][5]No significant effects on lipid metabolism reported in mammals
Primary Therapeutic Use Treatment of dyslipidemia[4]Not used therapeutically in humans
Known Side Effects in Humans Cutaneous flushing, gastrointestinal distress, potential for hepatotoxicity[2]Toxicological properties not fully investigated; may cause skin, eye, and respiratory irritation[6][7]
Other Applications Anti-inflammatory effects[2]Used in the diagnosis of Pseudomonas aeruginosa infections[8]; intermediate in industrial synthesis[3]

Detailed Comparison of Biological Activity

Nicotinic Acid: A Multifaceted Therapeutic Agent

Nicotinic acid's primary pharmacological actions are mediated through the activation of the GPR109A receptor, which is highly expressed in adipocytes and immune cells.[2]

  • Lipid-Lowering Effects: Activation of GPR109A in adipose tissue inhibits lipolysis, reducing the release of free fatty acids into the bloodstream. This, in turn, decreases the liver's production of very low-density lipoproteins (VLDL) and consequently low-density lipoproteins (LDL), while increasing high-density lipoprotein (HDL) levels.[4][5]

  • Anti-Inflammatory Properties: Beyond its impact on lipids, nicotinic acid exhibits anti-inflammatory effects, which are also linked to GPR109A activation.[2]

  • Clinical Limitations: The therapeutic use of nicotinic acid is often limited by its side effects, most notably a strong cutaneous vasodilation known as flushing.[2]

This compound: A Metabolite with Limited Known Mammalian Activity

In contrast to the extensive research on nicotinic acid, there is a notable absence of studies on the pharmacological effects of this compound in mammals. Its primary significance lies in microbiology and as a chemical intermediate.

  • Bacterial Metabolism: Certain bacteria, such as Pseudomonas aeruginosa, metabolize nicotinic acid to this compound.[3] This metabolic pathway is the basis for a diagnostic method to detect the presence of this bacterium in urinary tract infections.[8]

  • Industrial Applications: this compound serves as an intermediate in the synthesis of various industrial products.[3]

  • Lack of GPR109A Agonism: While not explicitly tested in a wide range of studies, the available literature on structure-activity relationships of nicotinic acid derivatives suggests that modifications to the pyridine ring can significantly alter GPR109A binding and activation. The addition of a hydroxyl group at the 6-position likely hinders its ability to act as a potent agonist for this receptor.

Signaling Pathways and Experimental Workflows

To illustrate the mechanisms of action and the process of drug evaluation, the following diagrams are provided.

GPR109A_Signaling cluster_cell Adipocyte Nicotinic Acid Nicotinic Acid GPR109A GPR109A (HCA2) Nicotinic Acid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ Hormone-Sensitive Lipase Activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acid Release Lipolysis->FFA

Caption: GPR109A signaling pathway activated by nicotinic acid in adipocytes.

Experimental_Workflow Start Start Compound_Synthesis Compound Synthesis (e.g., Nicotinic Acid Derivative) Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (Receptor Binding & Functional Assays) Compound_Synthesis->In_Vitro_Screening In_Vivo_Animal_Models In Vivo Animal Models (Efficacy & Toxicity Studies) In_Vitro_Screening->In_Vivo_Animal_Models Clinical_Trials Clinical Trials (Phase I, II, III) In_Vivo_Animal_Models->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval End End Regulatory_Approval->End

Caption: A typical experimental workflow for the development of a therapeutic agent.

Experimental Protocols

GPR109A Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to the GPR109A receptor.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human GPR109A receptor are cultured under standard conditions.

  • Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by centrifugation.

  • Binding Assay: Membranes are incubated with a radiolabeled ligand (e.g., [³H]nicotinic acid) and varying concentrations of the unlabeled test compound (e.g., this compound or nicotinic acid).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

In Vivo Lipid Profile Analysis in a Dyslipidemic Animal Model

Objective: To evaluate the effect of a test compound on plasma lipid levels in a relevant animal model.

Methodology:

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet to induce dyslipidemia.

  • Dosing: Animals are randomly assigned to treatment groups and receive daily oral doses of the vehicle control, nicotinic acid (positive control), or this compound for a specified period (e.g., 4 weeks).

  • Blood Collection: At the end of the treatment period, blood samples are collected from fasted animals.

  • Lipid Analysis: Plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using commercially available enzymatic assay kits.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA) to determine significant differences between treatment groups.

Conclusion

The biological activities of nicotinic acid and this compound are distinctly different. Nicotinic acid is a well-characterized drug with significant effects on lipid metabolism and inflammation, primarily through the activation of the GPR109A receptor. In contrast, this compound is mainly a microbial metabolite of nicotinic acid with no established pharmacological role in mammals. The available evidence, or lack thereof, suggests that this compound does not share the therapeutic properties of its parent compound. Further research into the biological effects of nicotinic acid metabolites in mammalian systems could provide a more complete understanding of its overall pharmacological profile.

References

A Comparative Guide to the Substrate Specificity of Nicotinic Acid Hydroxylases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of nicotinic acid hydroxylases, focusing on their substrate specificity. The information presented is intended to aid researchers in understanding the catalytic capabilities of these enzymes and to provide a foundation for applications in biocatalysis and drug development.

Introduction

Nicotinic acid (niacin or vitamin B3) is a crucial molecule in cellular metabolism, serving as a precursor for the synthesis of NAD(P)+. The enzymatic hydroxylation of nicotinic acid and its derivatives is a key step in its catabolism by various microorganisms. Understanding the substrate specificity of the enzymes that catalyze these reactions, primarily nicotinic acid hydroxylases, is essential for harnessing their potential in various biotechnological applications. This guide compares the performance of nicotinic acid hydroxylases from different bacterial sources, presenting key kinetic data and experimental methodologies.

Comparison of Substrate Specificity

The substrate specificity of nicotinic acid hydroxylases varies depending on the source organism. The following table summarizes the available quantitative data for key enzymes.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
6-Hydroxynicotinate 3-monooxygenase (NicC)Bordetella bronchiseptica6-Hydroxynicotinic acid (6-HNA)447 ± 52[1]29 ± 1[1]6.5 x 104
NADH11 ± 1[1]--
4-Hydroxybenzoic acid--~1.5 x 102 (420-fold lower than 6-HNA)[2]
5-Chloro-6-hydroxynicotinic acid--10-fold higher than 6-HNA[2]
6-Hydroxynicotinate 3-monooxygenase (NicC)Pseudomonas putida KT2440This compound (6-HNA)2 ± 1[3]0.86 ± 0.08[3]4.3 x 105
NADH18 ± 3[3]0.95 ± 0.03[3]-
Nicotinic Acid Hydroxylase (NicAB)Pseudomonas putida JY-QNicotinic AcidNot reportedNot reportedNot reported
3-Succinoyl-pyridine (SP)Not reportedNot reportedCan transform SP to 6-hydroxy-3-succinoyl-pyridine (HSP)[4]
Flavin Monooxygenase (BnFMO)Bacillus niacini2,6-Dihydroxynicotinic acid (2,6-DHNA) or 2,6-Dihydroxypyridine (2,6-DHP)Not reportedNot reportedActive on these substrates[5]
This compound (6-HNA)Not reportedNot reportedNo activity[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme kinetics. Below are protocols for commonly used assays for nicotinic acid hydroxylase activity.

Spectrophotometric Assay for 6-Hydroxynicotinate 3-Monooxygenase (NicC) Activity

This assay continuously monitors the oxidation of NADH to NAD+, which is coupled to the hydroxylation of the substrate.

Principle: The decrease in absorbance at 340 nm due to the oxidation of NADH is measured.

Reagents:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 10 µM FAD (flavin adenine dinucleotide)

  • 150 µM NADH (nicotinamide adenine dinucleotide, reduced form)

  • Substrate stock solution (e.g., 100 mM this compound in DMSO)

  • Purified NicC enzyme solution (e.g., 50 nM final concentration)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, FAD, and NADH.

  • Incubate the mixture at the desired temperature (e.g., 25 °C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the substrate to the cuvette and mix thoroughly.

  • Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The concentration of NADH oxidized is calculated using the Beer-Lambert law (ε340nm for NADH = 6220 M-1cm-1).[3]

  • To determine kinetic parameters (Km and kcat), the assay is repeated with varying concentrations of the substrate while keeping the enzyme and NADH concentrations constant.[3]

Isothermal Titration Calorimetry (ITC) for Enzyme Kinetics

ITC directly measures the heat released or absorbed during an enzymatic reaction, providing a label-free method to determine kinetic parameters.

Principle: The rate of heat change is directly proportional to the reaction rate.

Instrumentation: An isothermal titration calorimeter.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the nicotinic acid hydroxylase in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

    • Prepare a solution of the substrate in the same buffer. Degas both solutions to prevent bubble formation.

  • Instrument Setup:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).

    • Load the enzyme solution into the sample cell and the substrate solution into the injection syringe.

  • Titration:

    • Perform a series of injections of the substrate into the enzyme solution.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data (heat rate versus time) is integrated to obtain the total heat change for each injection.

    • The reaction rate is determined from the power signal.

    • By performing injections with varying substrate concentrations, a Michaelis-Menten curve can be generated by plotting the reaction rate against the substrate concentration.

    • The kinetic parameters Km and kcat are then determined by fitting the data to the Michaelis-Menten equation.[6][7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the nicotinic acid degradation pathway and a typical experimental workflow for determining enzyme kinetics.

Nicotinic_Acid_Degradation_Pathway cluster_pseudomonas Nicotinic Acid Degradation in Pseudomonas putida NA Nicotinic Acid HNA This compound NA->HNA NicAB DHP 2,5-Dihydroxypyridine HNA->DHP NicC NFM N-Formylmaleamic Acid DHP->NFM NicX MA Maleamic Acid NFM->MA NicD MALE Maleic Acid MA->MALE NicF FUM Fumaric Acid MALE->FUM NicE TCA TCA Cycle FUM->TCA Experimental_Workflow cluster_workflow Workflow for Determining Enzyme Kinetics start Enzyme and Substrate Preparation assay Kinetic Assay (Spectrophotometry or ITC) start->assay data_acq Data Acquisition (Absorbance/Heat Change vs. Time) assay->data_acq rate_calc Initial Rate Calculation data_acq->rate_calc mm_plot Michaelis-Menten Plot (Rate vs. Substrate Concentration) rate_calc->mm_plot param_det Determination of Km and kcat mm_plot->param_det

References

A Comparative Kinetic Analysis of Wild-Type and Mutant 6-Hydroxynicotinate 3-Monooxygenase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the kinetic properties of wild-type 6-hydroxynicotinate 3-monooxygenase (NicC) and several of its active site mutants in their activity on the substrate 6-hydroxynicotinate (6-HNA). The data presented here, sourced from studies on NicC from Bordetella bronchiseptica and Pseudomonas putida, offers valuable insights for researchers in enzymology, drug development, and metabolic engineering.

Comparative Kinetic Parameters

The steady-state kinetic parameters of wild-type and mutant NicC enzymes were determined to assess the impact of specific amino acid substitutions on substrate binding and catalytic efficiency. The following table summarizes the key kinetic constants for the enzymes' activity on 6-HNA.

Enzyme VariantSource OrganismVmax/[E] (s⁻¹)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Kd (µM)Reference
Wild-Type Bordetella bronchiseptica-118 ± 105.1 ± 0.14.3 x 10⁴10 ± 1[1][2]
H47E Bordetella bronchiseptica----> 3500[1][2]
Y215F Bordetella bronchiseptica----> 2400[1][2]
Wild-Type Pseudomonas putida-972.22.3 x 10⁴-
H47Q Pseudomonas putida0.86 ± 0.082 ± 1---[3]

Note: Some values were not explicitly reported in the source material and are indicated with a dash. The H47Q mutant of P. putida NicC exhibited substrate inhibition.

Experimental Workflow

The general experimental workflow for the comparative kinetic analysis of wild-type and mutant NicC enzymes is depicted in the following diagram. This process begins with the modification of the gene encoding the wild-type enzyme, followed by protein expression and purification, and culminates in the characterization of the enzyme's kinetic properties.

experimental_workflow cluster_gene_modification Gene Modification cluster_protein_production Protein Production & Purification cluster_kinetic_analysis Kinetic Analysis Site-Directed Mutagenesis Site-Directed Mutagenesis Plasmid Transformation Plasmid Transformation Site-Directed Mutagenesis->Plasmid Transformation Sequence Verification Sequence Verification Plasmid Transformation->Sequence Verification Protein Expression Protein Expression Sequence Verification->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Protein Purity Analysis Protein Purity Analysis Affinity Chromatography->Protein Purity Analysis Steady-State Kinetic Assay Steady-State Kinetic Assay Protein Purity Analysis->Steady-State Kinetic Assay Data Analysis Data Analysis Steady-State Kinetic Assay->Data Analysis

Caption: Experimental workflow for comparative enzyme kinetics.

Experimental Protocols

The following protocols are based on the methodologies described in the referenced studies for the characterization of NicC from Bordetella bronchiseptica and Pseudomonas putida.

Site-Directed Mutagenesis

Site-directed mutagenesis was employed to introduce specific amino acid substitutions into the nicC gene.

  • Method: The polymerase chain reaction (PCR)-based Q5 Site-Directed Mutagenesis Kit (New England Biolabs) was utilized to create the desired mutations in the pET-28-based expression plasmid containing the wild-type nicC gene.[4]

  • Primers: Custom mutagenic primers were designed and synthesized to introduce the specific nucleotide changes.

  • Template: The plasmid containing the wild-type nicC gene served as the template for the PCR reaction.

  • PCR Amplification: The PCR reaction was performed according to the manufacturer's protocol to amplify the plasmid with the desired mutation.

  • Template Removal: The parental, non-mutated plasmid DNA was digested using the DpnI enzyme, which specifically cleaves methylated DNA.

  • Transformation: The resulting mutated plasmids were transformed into competent E. coli cells for propagation.

  • Verification: The entire nicC gene in the resulting plasmids was sequenced to confirm the successful introduction of the desired mutation and to ensure no other unintended mutations were introduced.[3]

Recombinant Enzyme Expression and Purification

The wild-type and mutant NicC enzymes were overproduced in E. coli and purified to homogeneity.

  • Expression Host: E. coli BL21(DE3) cells were transformed with the expression plasmids containing the wild-type or mutant nicC genes.

  • Culture Conditions: The cells were grown in a suitable medium (e.g., LB medium) containing the appropriate antibiotic for plasmid selection at 37°C until the optical density at 600 nm reached a mid-log phase.

  • Induction: Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture, followed by incubation at a reduced temperature (e.g., 30-37°C) for several hours.

  • Cell Harvest: The cells were harvested by centrifugation.

  • Cell Lysis: The cell pellet was resuspended in a lysis buffer and the cells were disrupted by sonication.

  • Purification: The recombinant His-tagged NicC enzymes were purified from the clarified cell lysate using nickel ion affinity chromatography (HisTrap HP columns).[4]

  • Purity Assessment: The purity of the enzyme preparations was assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Steady-State Kinetic Analysis

The kinetic parameters of the purified wild-type and mutant NicC enzymes were determined by monitoring the initial rates of the enzymatic reaction.

  • Assay Principle: The reaction rates were measured by monitoring the oxidation of NADH at 340 nm (Δε = 6220 M⁻¹cm⁻¹) or 370 nm (Δε = 2626 M⁻¹cm⁻¹).[3]

  • Reaction Mixtures: Assays were performed in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) at a constant temperature (e.g., 25°C).[4]

  • Substrate Concentrations: To determine the kinetic parameters for 6-HNA, its concentration was varied while keeping the concentration of NADH constant at a saturating level. Conversely, to determine the kinetic parameters for NADH, its concentration was varied with a fixed, saturating concentration of 6-HNA.[3]

  • Enzyme Concentration: A low concentration of the enzyme (e.g., 50 nM) was used in the assays to ensure initial velocity conditions.[3]

  • Data Analysis: The initial velocity data were plotted against the substrate concentration and fitted to the Michaelis-Menten equation or a substrate inhibition model, where appropriate, using non-linear regression analysis to determine the values of Vmax, Km, and kcat.[3]

References

A Comparative Guide: 6-Hydroxynicotinic Acid vs. 4-Hydroxybenzoic Acid as Substrates for NicC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-hydroxynicotinic acid (6-HNA) and 4-hydroxybenzoic acid (4-HBA) as substrates for the enzyme NicC, a this compound 3-monooxygenase. The following sections present a detailed analysis of their performance, supported by experimental data, to inform research and development in enzymology and drug discovery.

Introduction to NicC and its Metabolic Role

NicC is a flavin-dependent monooxygenase that plays a crucial role in the aerobic degradation of nicotinic acid in several bacterial species, including Bordetella bronchiseptica and Pseudomonas putida.[1] The enzyme catalyzes the decarboxylative hydroxylation of its native substrate, this compound, to 2,5-dihydroxypyridine (2,5-DHP).[1][2][3] This reaction is a key step in the pathway that ultimately converts nicotinic acid into central metabolites. While 6-HNA is the primary substrate, NicC has been shown to exhibit activity towards other analogs, including 4-hydroxybenzoic acid.[2][4]

Quantitative Comparison of Substrate Performance

The catalytic efficiency of an enzyme with a given substrate is a critical measure of its performance. For NicC, there is a stark contrast in its efficiency when utilizing this compound versus 4-hydroxybenzoic acid. Experimental data demonstrates that 6-HNA is the preferred substrate, with a significantly higher catalytic efficiency.

Kinetic ParameterThis compound (6-HNA)4-Hydroxybenzoic Acid (4-HBA)Reference
Kcat/Km (Catalytic Efficiency) 5.0 x 10^4 M⁻¹s⁻¹~119 M⁻¹s⁻¹ (Calculated)[1]
Km (Michaelis Constant) 85 ± 13 µMNot explicitly reported[1][5]
Relative Catalytic Efficiency 11/420[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of NicC with both 6-HNA and 4-HBA.

Enzyme Purification

NicC is typically expressed recombinantly in E. coli and purified using affinity and size-exclusion chromatography. A common protocol involves cell lysis, followed by purification using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column and a final polishing step with a gel filtration column to ensure high purity.

Steady-State Kinetic Assays

For this compound (Spectrophotometric Assay):

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), a saturating concentration of NADH (e.g., 200 µM), and varying concentrations of 6-HNA.

  • Enzyme Addition: Initiate the reaction by adding a small, known concentration of purified NicC enzyme (e.g., 25-50 nM).

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD⁺, using a spectrophotometer at a constant temperature (e.g., 25 °C).

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot. Fit the initial velocity data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax. The turnover number (kcat) can be calculated by dividing Vmax by the enzyme concentration.

For 4-Hydroxybenzoic Acid (HPLC-Based Assay):

Due to the significantly lower activity with 4-HBA, a more sensitive and specific method like High-Performance Liquid Chromatography (HPLC) is often employed.

  • Reaction Incubation: Set up reaction mixtures containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5), a high concentration of NADH (e.g., 1 mM), a higher concentration of NicC (e.g., 320 nM), and varying concentrations of 4-HBA (e.g., 0.125–5.00 mM).[3] Incubate the reactions at a constant temperature (e.g., 25 °C) for an extended period (e.g., up to 150 minutes).[3]

  • Reaction Quenching: At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction, for example, by adding an acid (e.g., perchloric acid) or by rapid freezing.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein and filter the supernatant before HPLC analysis.

  • HPLC Analysis: Separate the reaction components (substrate, product, NADH, NAD⁺) on a reverse-phase HPLC column (e.g., C18). Use a suitable mobile phase gradient (e.g., a gradient of methanol in an aqueous buffer like ammonium acetate) to achieve good separation.

  • Detection and Quantification: Detect the eluted compounds using a UV detector at appropriate wavelengths (e.g., 254 nm for the aromatic compounds and 340 nm for NADH/NAD⁺). Quantify the amount of product formed by comparing the peak area to a standard curve of the pure product.

  • Data Analysis: Determine the initial reaction rates from the product concentration versus time plots. Fit this data to the Michaelis-Menten equation to determine the kinetic parameters.

Signaling Pathways and Experimental Workflows

To visualize the enzymatic reaction and the experimental workflow, the following diagrams are provided in DOT language.

NicC_Reaction_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 6-HNA This compound NicC NicC 6-HNA->NicC Primary Substrate 4-HBA 4-Hydroxybenzoic Acid 4-HBA->NicC Alternative Substrate NADH NADH + H+ NADH->NicC O2 O₂ O2->NicC 2,5-DHP 2,5-Dihydroxypyridine NicC->2,5-DHP Proto Protocatechuic Acid NicC->Proto Hydroxylation Product NAD NAD⁺ NicC->NAD H2O H₂O + CO₂ NicC->H2O

Caption: Enzymatic reaction of NicC with its primary and alternative substrates.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Purification NicC Enzyme Purification Reaction Set up Reaction Mixtures Purification->Reaction Substrates Prepare Substrates (6-HNA & 4-HBA) Substrates->Reaction Reagents Prepare Buffers & NADH Reagents->Reaction Incubation Incubate at Controlled Temperature Reaction->Incubation Quenching Quench Reaction at Time Points Incubation->Quenching Detection Spectrophotometry (6-HNA) or HPLC (4-HBA) Quenching->Detection Quantification Quantify Product Formation Detection->Quantification Kinetics Determine Kinetic Parameters (Km, kcat) Quantification->Kinetics

Caption: General experimental workflow for determining NicC kinetic parameters.

Conclusion

References

Safety Operating Guide

Proper Disposal of 6-Hydroxynicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 6-Hydroxynicotinic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its handling and disposal, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is known to cause skin and eye irritation and may lead to respiratory irritation.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A chemical-resistant lab coat to protect against skin contact.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or fumes.

  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

II. Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal plant or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash .

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound and its contaminated materials.

    • Ensure that incompatible materials are not mixed. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.

  • Containerization:

    • Use a compatible, leak-proof container for waste collection. Ensure the container is kept tightly closed except when adding waste.

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area.

    • The storage area should be cool, dry, and away from sources of ignition.

    • Utilize secondary containment to prevent spills from reaching drains.

  • Arrange for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

III. Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS department or emergency response team without delay.

IV. Summary of Safety and Disposal Information

Parameter Guideline References
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, lab coat, and appropriate respiratory protection.
Handling Use in a well-ventilated area or fume hood. Avoid contact and inhalation. Wash hands after use.
Storage Store in a cool, dry, well-ventilated area in a tightly closed, compatible container. Segregate from incompatible materials.
Spill Containment Use inert absorbent material (sand, vermiculite) for small spills.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Segregate Waste into a Labeled, Compatible Container B->C E Contain Spill with Inert Absorbent Material B->E If Spill Occurs D Store in a Designated Satellite Accumulation Area C->D G Contact EHS or Licensed Waste Contractor for Pickup D->G F Collect Contaminated Material into Hazardous Waste Container E->F F->D H Dispose of According to Local, State, and Federal Regulations G->H

Caption: Workflow for the proper disposal of this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Hydroxynicotinic acid, including detailed operational and disposal plans to foster a culture of safety and build deep trust in your laboratory practices.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3][4] It is crucial to handle this chemical in a well-ventilated area and avoid the formation of dust.[2][3][4]

Key Safety and Physical Data

To facilitate a quick assessment of the chemical's properties, the following table summarizes key quantitative data.

PropertyValueReference
CAS Number 5006-66-6[1][2][3]
EC Number 225-682-9[3][4]
Molecular Formula C6H5NO3[3]
Appearance Beige Powder Solid[1]
Odor Odorless[1]

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is critical to minimize exposure and ensure safety. The following step-by-step guidance outlines the complete workflow.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

  • Work in a well-ventilated area, such as a fume hood, to minimize inhalation of dust or vapors.[1][2][3][4][5]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2][5]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense.

PPE CategorySpecific RecommendationsRationale
Eye Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][2] A face shield may be necessary for splash hazards.[6]To prevent eye contact which can cause serious irritation.[1][2][4][5]
Hand Protection Wear appropriate protective gloves (e.g., nitrile or butyl rubber).[1][7] Inspect gloves for any tears or degradation before use.To prevent skin contact which can cause irritation.[1][2][4][5]
Skin and Body Protection A lab coat is mandatory.[6] For larger quantities or where there is a significant risk of splashing, consider an acid-resistant apron or coveralls.[6][8]To protect skin and personal clothing from contamination.
Respiratory Protection Under normal laboratory use with adequate ventilation, respiratory protection may not be required.[1][2] For large-scale operations or in emergencies where dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate cartridges.[1]To prevent respiratory tract irritation.[1][2][4][5]
Handling and Storage Procedures
  • Handling: Avoid all unnecessary personal contact.[3] Do not breathe dust.[1] Wash hands and any exposed skin thoroughly after handling.[1][2][5] When handling, do not eat, drink, or smoke.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4][5] Keep away from incompatible materials such as strong oxidizing agents.[2]

Accidental Release Measures
  • Minor Spills: For small spills, avoid generating dust.[3] Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[2][3]

  • Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response team.[3]

First Aid Measures
  • If in Eyes: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Seek immediate medical attention.[1][2]

  • If on Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[1][2] If skin irritation occurs, get medical advice/attention.[3][5]

  • If Inhaled: Remove to fresh air.[1][2] If not breathing, give artificial respiration.[1][2] If you feel unwell, call a poison center or doctor.[1][5]

  • If Swallowed: Clean mouth with water and seek medical attention.[1][2]

Disposal Plan
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][4][5] Do not empty into drains.[2]

Experimental Workflow Visualization

To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting.

prep Preparation & Risk Assessment ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat prep->ppe Proceed with Caution handling Chemical Handling in Ventilated Area (Fume Hood) ppe->handling storage Secure Storage (Cool, Dry, Well-Ventilated) handling->storage Post-Experiment spill Accidental Spill handling->spill disposal Waste Disposal handling->disposal Dispose of Waste storage->disposal For Expired/Unused Chemical spill_response Spill Response Protocol spill->spill_response Activate spill_response->handling Resume if Safe decontamination Decontamination & PPE Removal disposal->decontamination end End of Procedure decontamination->end

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxynicotinic acid
Reactant of Route 2
6-Hydroxynicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.